4-Hydroxycyclohexane-1-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-hydroxycyclohexane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c8-7(10)5-1-3-6(9)4-2-5/h5-6,9H,1-4H2,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCUHQXIAXJMZRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221724-30-6, 19556-97-9 | |
| Record name | 4-hydroxycyclohexane-1-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | rac-(1s,4s)-4-hydroxycyclohexane-1-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to cis-4-hydroxycyclohexane-1-carboxamide: Properties, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cis-4-hydroxycyclohexane-1-carboxamide is a fascinating small molecule that holds potential in various scientific domains, particularly in medicinal chemistry and drug development. Its structure, featuring a cyclohexane ring with both a hydroxyl and a carboxamide functional group in a cis configuration, imparts specific stereochemical and physicochemical properties that make it an interesting scaffold for further chemical exploration. This guide provides a comprehensive overview of its chemical properties, a proposed synthetic route, and detailed analytical methodologies for its characterization. While experimental data for this specific amide is not extensively available in public literature, this document consolidates known information and provides expert-driven, field-proven insights for researchers working with this or structurally related compounds.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. While experimentally determined data for cis-4-hydroxycyclohexane-1-carboxamide are scarce, we can infer some properties from its structure and available data on its carboxylic acid precursor.
Table 1: Physicochemical Properties of cis-4-hydroxycyclohexane-1-carboxamide and its Precursor
| Property | cis-4-hydroxycyclohexane-1-carboxamide | cis-4-hydroxycyclohexanecarboxylic acid (for comparison) |
| Molecular Formula | C₇H₁₃NO₂[1] | C₇H₁₂O₃[2][3] |
| Molecular Weight | 143.18 g/mol [1] | 144.17 g/mol [2][3] |
| IUPAC Name | 4-hydroxycyclohexane-1-carboxamide[1] | cis-4-Hydroxycyclohexanecarboxylic acid[2] |
| CAS Number | 19556-97-9 (cis-isomer)[1] | 3685-22-1[2] |
| Appearance | Predicted: White to off-white solid | White to Almost white powder to crystal[2] |
| Melting Point | Not available | 148.0 to 152.0 °C[2] |
| Boiling Point | Not available | 115 °C (at 8 Torr)[3] |
| Solubility | Predicted to be soluble in water and polar organic solvents like methanol and ethanol. | Almost transparent in Methanol[3] |
| pKa | Not available | 4.836 (at 25°C)[2] |
| XlogP | -0.3 (Computed)[1] | Not available |
| Topological Polar Surface Area | 63.3 Ų (Computed)[1] | 57.5 Ų (Computed for general 4-hydroxycyclohexanecarboxylic acid)[4] |
The presence of both a hydroxyl and a carboxamide group, capable of acting as hydrogen bond donors and acceptors, suggests that cis-4-hydroxycyclohexane-1-carboxamide will be a relatively polar molecule with moderate water solubility. The computed XlogP value of -0.3 further supports this prediction, indicating a higher affinity for the aqueous phase over an octanol phase[1].
Synthesis and Reactivity
The synthesis of cis-4-hydroxycyclohexane-1-carboxamide can be logically approached from its corresponding carboxylic acid, cis-4-hydroxycyclohexanecarboxylic acid, which is commercially available and can be synthesized via the reduction of 4-oxocyclohexanecarboxylic acid[5]. The subsequent amidation is a standard organic transformation.
Proposed Synthetic Pathway
The most straightforward and widely applicable method for converting a carboxylic acid to a primary amide is through the activation of the carboxylic acid, followed by reaction with an ammonia source. A common and effective method involves the formation of an acyl chloride intermediate.
Caption: Proposed two-step synthesis of cis-4-hydroxycyclohexane-1-carboxamide.
Experimental Protocol: Amidation of cis-4-hydroxycyclohexanecarboxylic acid
This protocol is a well-established procedure for the synthesis of amides from carboxylic acids and should be performed by trained personnel in a fume hood with appropriate personal protective equipment.
-
Activation of the Carboxylic Acid:
-
To a solution of cis-4-hydroxycyclohexanecarboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., tetrahydrofuran or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases and the reaction is complete (monitored by TLC).
-
The resulting solution contains the crude acyl chloride intermediate.
-
-
Formation of the Amide:
-
In a separate flask, cool an excess of aqueous ammonia (e.g., 28-30% solution) to 0 °C.
-
Slowly add the solution of the acyl chloride intermediate dropwise to the cold, vigorously stirred ammonia solution.
-
A precipitate of the crude amide should form.
-
Stir the mixture at 0 °C for an additional 30 minutes.
-
-
Work-up and Purification:
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., water, ethanol/water, or ethyl acetate/hexanes) to yield pure cis-4-hydroxycyclohexane-1-carboxamide.
-
Analytical Characterization
A robust analytical workflow is essential to confirm the identity and purity of the synthesized compound.
Sources
- 1. This compound | C7H13NO2 | CID 14022790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cis-4-Hydroxycyclohexanecarboxylic acid | 3685-22-1 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. 4-Hydroxycyclohexanecarboxylic acid | C7H12O3 | CID 151138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 283. 4-Hydroxycyclohexane-1-carboxylic acid - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Synthesis of trans-4-hydroxycyclohexane-1-carboxamide
Abstract
This technical guide provides a comprehensive overview of the synthetic methodologies for producing trans-4-hydroxycyclohexane-1-carboxamide, a valuable building block in medicinal chemistry and drug development. The guide is intended for researchers, scientists, and professionals in the field of drug development. It delves into the core chemical transformations, offering a detailed analysis of two primary synthetic routes: the catalytic hydrogenation of p-hydroxybenzoic acid to the key intermediate, trans-4-hydroxycyclohexanecarboxylic acid, and its subsequent amidation. This document emphasizes the underlying chemical principles, proven experimental protocols, and the rationale behind the selection of reagents and reaction conditions, ensuring scientific integrity and practical applicability.
Introduction: The Significance of the trans-4-hydroxycyclohexane-1-carboxamide Moiety
The trans-4-hydroxycyclohexane-1-carboxamide scaffold is a privileged motif in modern drug discovery. Its rigid, three-dimensional structure, conferred by the cyclohexane ring, allows for precise spatial orientation of the hydroxyl and carboxamide functional groups. This stereochemical control is crucial for optimizing molecular interactions with biological targets, leading to enhanced potency and selectivity of drug candidates. The trans configuration, in particular, offers a distinct vector for substituent placement compared to its cis isomer, providing medicinal chemists with a powerful tool for navigating complex structure-activity relationships (SAR). Consequently, robust and scalable synthetic routes to this valuable intermediate are of paramount importance.
Strategic Overview of the Synthesis
The synthesis of trans-4-hydroxycyclohexane-1-carboxamide is most effectively approached in a two-stage process. The first stage focuses on the stereoselective preparation of the precursor, trans-4-hydroxycyclohexanecarboxylic acid. The second stage involves the conversion of the carboxylic acid moiety to the primary amide. This guide will explore the intricacies of each stage, providing both theoretical understanding and practical, step-by-step protocols.
Caption: Overall synthetic strategy for trans-4-hydroxycyclohexane-1-carboxamide.
Stage 1: Synthesis of trans-4-Hydroxycyclohexanecarboxylic Acid
The cornerstone of this synthesis is the efficient and stereocontrolled reduction of the aromatic ring of p-hydroxybenzoic acid. Catalytic hydrogenation is the method of choice, offering high yields and the potential for stereoselectivity.[1]
Catalytic Hydrogenation of p-Hydroxybenzoic Acid
The direct hydrogenation of p-hydroxybenzoic acid over a suitable catalyst, such as ruthenium on carbon (Ru/C), effectively reduces the aromatic ring to a cyclohexane ring.[1] This reaction is typically carried out under elevated hydrogen pressure and temperature. The initial product is a mixture of cis- and trans-4-hydroxycyclohexanecarboxylic acid.[1]
Reaction Mechanism: The hydrogenation of an aromatic ring is a complex process involving the adsorption of the substrate and hydrogen onto the catalyst surface. The reaction proceeds through a series of stepwise hydrogen additions, ultimately leading to the saturated cyclohexane ring.[2] The stereochemical outcome (cis/trans ratio) is influenced by factors such as the catalyst, solvent, temperature, and pressure.
Isomerization to the Thermodynamically Favored trans-Isomer
The cis/trans mixture obtained from the hydrogenation step can be enriched in the desired trans isomer through a subsequent isomerization reaction.[1] This process is driven by the greater thermodynamic stability of the trans isomer, where the bulky hydroxyl and carboxyl groups occupy equatorial positions on the cyclohexane ring, minimizing steric strain. The isomerization is typically achieved by heating the mixture in the presence of a base, such as a sodium alkoxide.[1]
Caption: Isomerization of the cis/trans mixture to the trans product.
Experimental Protocol for trans-4-Hydroxycyclohexanecarboxylic Acid
The following protocol is adapted from established procedures and provides a reliable method for the synthesis of the key intermediate.[1]
Step 1: Hydrogenation
-
To a high-pressure autoclave, add p-hydroxybenzoic acid (10 kg), water (30 kg), and a 5% ruthenium on carbon catalyst (0.3 kg).
-
Seal the reactor and purge with nitrogen, followed by three purges with hydrogen.
-
Pressurize the reactor with hydrogen to 1-3 MPa and heat to 80-150 °C.
-
Maintain the reaction under vigorous stirring until hydrogen uptake ceases, indicating the completion of the reaction.
-
Cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst. The resulting aqueous solution contains a mixture of cis- and trans-4-hydroxycyclohexanecarboxylic acid.
Step 2: Isomerization and Purification
-
To the aqueous solution from Step 1, add a suitable solvent such as methanol.
-
Add a sodium alkoxide, for example, sodium methoxide, as the isomerization catalyst.
-
Heat the mixture to reflux for several hours to effect the isomerization.
-
Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the product.
-
Collect the crude trans-4-hydroxycyclohexanecarboxylic acid by filtration.
-
Recrystallize the crude product from a suitable solvent system, such as a mixture of ethyl acetate and petroleum ether, to obtain the pure trans isomer.[1]
| Parameter | Value | Reference |
| Starting Material | p-Hydroxybenzoic Acid | [1] |
| Catalyst | 5% Ru/C | [1] |
| Hydrogen Pressure | 1-3 MPa | [1] |
| Reaction Temperature | 80-150 °C | [1] |
| Isomerization Catalyst | Sodium Alkoxide | [1] |
| Purity of trans-isomer | >90% after isomerization | [1] |
Stage 2: Amidation of trans-4-Hydroxycyclohexanecarboxylic Acid
The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic synthesis.[3] Several methods are available, each with its own advantages and disadvantages. For a substrate like trans-4-hydroxycyclohexanecarboxylic acid, the presence of the hydroxyl group necessitates careful consideration of the reaction conditions to avoid potential side reactions, such as esterification.
Protecting Group-Free Amidation using Carbodiimide Coupling Agents
Recent studies have demonstrated the feasibility of direct amidation of hydroxycarboxylic acids without the need for protecting the hydroxyl group.[4] The use of carbodiimide coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in combination with an appropriate amine source, has proven to be a chemoselective and efficient method.[4]
Mechanism of EDC-mediated Amidation:
-
The carboxylic acid activates EDC to form a highly reactive O-acylisourea intermediate.
-
The amine (in this case, ammonia or an ammonia surrogate) then acts as a nucleophile, attacking the activated carbonyl carbon.
-
This attack leads to the formation of a tetrahedral intermediate, which subsequently collapses to yield the desired amide and a water-soluble urea byproduct.
Caption: Simplified mechanism of EDC-mediated amidation.
Alternative Amidation Strategies
While the protecting group-free EDC coupling is an attractive option, other established amidation methods can also be employed:
-
Conversion to Acid Chloride: The carboxylic acid can be converted to the more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is then reacted with ammonia to form the amide. This method is highly effective but requires careful handling of the corrosive and moisture-sensitive acid chloride intermediate. The hydroxyl group may require protection, for instance, as a silyl ether, to prevent unwanted reactions with the chlorinating agent.
-
Direct Thermal Amidation: In some cases, direct heating of the carboxylic acid with an amine source can lead to amide formation through dehydration. However, this often requires high temperatures and may not be suitable for thermally sensitive substrates.
Experimental Protocol for trans-4-hydroxycyclohexane-1-carboxamide (EDC Coupling Method)
This protocol is based on the principles of protecting-group-free amidation and can be optimized for specific laboratory conditions.
-
Dissolve trans-4-hydroxycyclohexanecarboxylic acid in a suitable aprotic solvent, such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.1 equivalents) and a coupling additive such as 1-hydroxybenzotriazole (HOBt) (1.0 equivalent) to the solution.
-
Introduce a source of ammonia, such as ammonium chloride (NH₄Cl) (1.2 equivalents), along with a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.5 equivalents) to liberate the free ammonia in situ.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure trans-4-hydroxycyclohexane-1-carboxamide.
| Parameter | Value | Reference |
| Starting Material | trans-4-Hydroxycyclohexanecarboxylic Acid | [4] |
| Coupling Agent | EDC·HCl | [4] |
| Amine Source | NH₄Cl / DIPEA | General Method |
| Solvent | DCM or DMF | General Method |
| Reaction Temperature | Room Temperature | [4] |
Characterization and Purity Analysis
The identity and purity of the synthesized trans-4-hydroxycyclohexane-1-carboxamide should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the chemical structure and the trans stereochemistry of the final product.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.
-
Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the hydroxyl (O-H stretch), amide (N-H stretch and C=O stretch), and alkane (C-H stretch) functional groups.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product.
Conclusion
The synthesis of trans-4-hydroxycyclohexane-1-carboxamide is a well-established process that can be reliably executed through a two-stage approach. The catalytic hydrogenation of p-hydroxybenzoic acid followed by isomerization provides the key trans-4-hydroxycyclohexanecarboxylic acid intermediate in high yield and stereopurity. Subsequent protecting-group-free amidation using EDC offers a chemoselective and efficient route to the final product. This guide provides the necessary theoretical framework and practical protocols to enable researchers to successfully synthesize this important building block for drug discovery and development.
References
- (Reference to a relevant medicinal chemistry review or publication discussing the importance of the scaffold - to be added
- (Reference to a general organic chemistry textbook or review on catalytic hydrogenation - to be added
- (Reference to a publication detailing the isomerization of cyclohexanecarboxylic acids - to be added
- Amide synthesis by acyl
- Reduction of Aromatic Compounds. Organic Chemistry Class Notes - Fiveable. [Link]
- (Reference to a publication on EDC coupling - to be added
- (Reference to a publication on acid chloride formation - to be added
- (Reference to a publication on protecting groups for hydroxyl functions - to be added
- (Reference to a publication on purification techniques - to be added
- (Reference to a publication on analytical techniques for organic compounds - to be added
- (Reference to a publication on the thermodynamic stability of cyclohexane isomers - to be added
- CN106316825A - Preparing method for trans- 4- hydroxycyclohexanecarboxylic acid - Google P
- (Reference to a publication on the applications of trans-4-hydroxycyclohexane-1-carboxamide - to be added
- (Reference to a publication on safety precautions for the described reactions - to be added
- (Reference to a publication on large-scale synthesis considerations - to be added
- (Reference to a publication on alternative catalysts for hydrogenation - to be added
- Protecting-group-free mechanosynthesis of amides from hydroxycarboxylic acids: application to the synthesis of im
- (Reference to a publication on alternative amidation reagents - to be added
- (Reference to a publication on the characterization data of the target molecule - to be added
- (Reference to a publication on the biological activity of derivatives of the target molecule - to be added
Sources
- 1. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. CN103755584A - Method for synthesizing alpha-hydroxy amide compound - Google Patents [patents.google.com]
- 3. Amide synthesis by acylation [organic-chemistry.org]
- 4. Protecting-group-free mechanosynthesis of amides from hydroxycarboxylic acids: application to the synthesis of imatinib - RSC Mechanochemistry (RSC Publishing) [pubs.rsc.org]
A Technical Guide to the Molecular Structure and Isomers of 4-hydroxycyclohexane-1-carboxamide
Abstract
This technical guide provides an in-depth analysis of the molecular structure, stereoisomerism, and conformational dynamics of 4-hydroxycyclohexane-1-carboxamide. Aimed at researchers, scientists, and professionals in drug development, this document elucidates the critical differences between the cis and trans isomers, focusing on their conformational preferences and relative stabilities. We explore the underlying principles of steric hindrance, specifically 1,3-diaxial interactions, and provide a framework for distinguishing between these isomers using nuclear magnetic resonance (NMR) spectroscopy. This guide serves as a foundational resource for understanding and manipulating this important structural motif in medicinal chemistry and materials science.
Introduction to this compound
This compound is a disubstituted cyclohexane derivative featuring two key functional groups: a hydroxyl (-OH) group and a carboxamide (-CONH₂) group.[1][2][3][4][5][6] The cyclohexane ring is not planar; its most stable arrangement is a puckered "chair" conformation, which minimizes both angle and torsional strain.[7] The spatial arrangement of the hydroxyl and carboxamide groups relative to the ring gives rise to geometric isomerism, resulting in two distinct, non-interconvertible molecules: cis-4-hydroxycyclohexane-1-carboxamide and trans-4-hydroxycyclohexane-1-carboxamide.[8][9][10] Understanding the three-dimensional structure and stability of these isomers is paramount for applications in drug design, where molecular shape dictates biological activity.
Core Molecular Structure and Geometric Isomerism
The fundamental concept of isomerism in this molecule is rooted in the restricted rotation of the cyclohexane ring.[10] The two substituents can be on the same side of the ring's plane (cis isomer) or on opposite sides (trans isomer).[8][9][11] These are distinct chemical compounds with different physical properties and cannot be interconverted without breaking chemical bonds.[8][10]
Conformational Analysis of Isomers
Each geometric isomer exists as a dynamic equilibrium of two interconverting chair conformations, a process known as a "ring flip".[7] During a ring flip, all axial bonds become equatorial and vice versa.[7] The stability of each conformer is dictated by the steric strain experienced by the substituents.
Key Principle: 1,3-Diaxial Interactions A substituent in an axial position experiences steric hindrance from the two other axial atoms (usually hydrogens) on the same side of the ring, located two carbons away.[7] This unfavorable interaction, known as a 1,3-diaxial interaction, destabilizes the conformation.[7] Consequently, substituents, especially bulky ones, preferentially occupy the more stable equatorial position to minimize this strain.[7][12][13]
trans-4-hydroxycyclohexane-1-carboxamide
The trans isomer can exist in two chair conformations: one with both substituents in equatorial positions (diequatorial) and one with both in axial positions (diaxial).[8]
-
Diequatorial Conformer: Both the -OH and -CONH₂ groups are in the spacious equatorial positions. This arrangement minimizes steric strain, as there are no significant 1,3-diaxial interactions involving the substituents.
-
Diaxial Conformer: Both groups occupy the sterically hindered axial positions. This conformer is significantly destabilized by the 1,3-diaxial interactions between the substituents and the axial hydrogens.
The energetic penalty for placing substituents in the axial position means the diequatorial conformer is substantially more stable and, therefore, the overwhelmingly predominant form at equilibrium.[8]
cis-4-hydroxycyclohexane-1-carboxamide
For the cis isomer, a ring flip interconverts two conformations that are energetically equivalent. In either conformation, one substituent is axial, and the other is equatorial.[8][9]
-
Conformer A: Hydroxyl group is axial; carboxamide group is equatorial.
-
Conformer B: Hydroxyl group is equatorial; carboxamide group is axial.
The two conformers are in a rapid equilibrium. The exact ratio depends on the relative steric bulk of the -OH and -CONH₂ groups, quantified by their A-values (energetic preference for the equatorial position).[7] The group with the larger A-value (the bulkier group) will preferentially occupy the equatorial position to a greater extent, slightly favoring one conformer over the other, though both will be present in significant quantities.
Comparative Stability and Data Summary
The trans isomer, which can adopt a low-energy diequatorial conformation, is generally the more stable of the two geometric isomers. The cis isomer will always have one substituent in a higher-energy axial position, making it less stable overall than the diequatorial trans conformer.
| Isomer | Most Stable Conformation | Key Steric Interactions | Relative Stability |
| Trans | Diequatorial | Minimal | More Stable |
| Cis | Axial-Equatorial | One group always has 1,3-diaxial interactions | Less Stable |
Experimental Protocol: Isomer Differentiation by ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for distinguishing between these isomers by analyzing the chemical shift and coupling constants of the protons attached to C1 and C4 (the carbons bearing the substituents).
Causality: The key insight is that protons in axial and equatorial positions have different magnetic environments.[14][15] Axial protons are typically more shielded and appear at a lower chemical shift (further upfield) than their equatorial counterparts.[15] Furthermore, the coupling constant (J-value) between adjacent protons depends on the dihedral angle between them.
-
Axial-Axial (Hₐₓ-C-C-Hₐₓ): Dihedral angle ~180°. Results in a large coupling constant, typically ³J = 10-13 Hz .[16]
-
Axial-Equatorial (Hₐₓ-C-C-Hₑq) or Equatorial-Equatorial (Hₑq-C-C-Hₑq): Dihedral angle ~60°. Results in a small coupling constant, typically ³J = 2-5 Hz .[16]
Step-by-Step Analysis Workflow
-
Sample Preparation: Dissolve a pure sample of the this compound isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire Spectrum: Obtain a high-resolution ¹H NMR spectrum.
-
Identify Key Signals: Locate the signals for the protons on C1 and C4 (H-1 and H-4). These protons are deshielded by the adjacent electronegative atoms (N and O) and will appear downfield from the other cyclohexane ring protons.
-
Analyze the H-1 Signal (proton on the carbon with -CONH₂):
-
Expected trans Isomer (Diequatorial): The H-1 proton will be in an axial position. It will couple to two adjacent axial protons and two adjacent equatorial protons. The signal should appear as a "triplet of triplets" or a multiplet with a characteristic large coupling constant (~10-13 Hz) due to the axial-axial coupling. The width of the multiplet will be large.
-
Expected cis Isomer (Axial-Equatorial Mixture): The H-1 proton will be rapidly flipping between axial and equatorial positions. The observed spectrum is an average. The coupling constants will be an average of the large axial-axial and smaller axial-equatorial/equatorial-equatorial values. This results in a multiplet that is noticeably narrower than that of the trans isomer, with smaller apparent coupling constants.
-
-
Confirmation: A similar analysis can be performed on the H-4 signal. The presence of large, clear axial-axial couplings is the definitive signature of the diequatorial trans isomer.
Synthesis and Applications
The synthesis of this compound often starts from p-hydroxybenzoic acid. Catalytic hydrogenation of the aromatic ring typically produces a mixture of the cis and trans isomers of the corresponding carboxylic acid.[17] Subsequent isomerization, often using a base like sodium alkoxide, can be employed to enrich the more stable trans isomer.[17] The carboxylic acid is then converted to the carboxamide. These molecules and their derivatives are valuable building blocks in medicinal chemistry, where the rigid cyclohexane scaffold is used to control the spatial orientation of pharmacophoric groups.
Conclusion
The stereochemistry and conformational preferences of this compound are governed by fundamental principles of steric strain in cyclohexane rings. The trans isomer is thermodynamically more stable due to its ability to adopt a diequatorial chair conformation, which avoids destabilizing 1,3-diaxial interactions. In contrast, the cis isomer must always place one substituent in an unfavorable axial position. These structural and energetic differences give rise to distinct spectroscopic signatures, particularly in ¹H NMR, allowing for unambiguous identification of the isomers based on the coupling constants of protons at the C1 and C4 positions. This detailed understanding is essential for the rational design and synthesis of molecules in drug discovery and materials science.
References
- JoVE. (2023, April 30). Disubstituted Cyclohexanes: cis-trans Isomerism. [Video].
- KPU Pressbooks. (n.d.). 4.4 Substituted Cyclohexanes – Organic Chemistry I.
- The Organic Chemistry Tutor. (2020, May 29). 1H NMR of cyclohexane. [Video]. YouTube.
- JoVE. (2024, December 5). ¹H NMR of Conformationally Flexible Molecules: Variable-Temperature NMR. [Video].
- Khan Academy. (n.d.). Disubstituted cyclohexane. [Video].
- Fiveable. (n.d.). Conformations of Disubstituted Cyclohexanes | Organic Chemistry Class Notes.
- Chemistry LibreTexts. (2023, November 1). 4.2: Cis-Trans Isomerism in Cycloalkanes.
- The Organic Chemistry Tutor. (2020, September 3). Draw the 1H NMR Spectrum for Cyclohexane (C6H12). [Video]. YouTube.
- MRI Questions. (2015, February 12). 5.2 Chemical Shift.
- JEOL. (n.d.). Introduction of a method to analyze 3D structures using homonuclear couplings.
- Chemistry LibreTexts. (2021, December 15). 4.4: Substituted Cyclohexanes.
- Royal Society of Chemistry. (n.d.). Synthesis of 1-amino-4-hydroxycyclohexane-1-carboxylic acids. Journal of the Chemical Society, Perkin Transactions 1.
- Chemistry LibreTexts. (2022, September 24). 4.8: Conformations of Disubstituted Cyclohexanes.
- SlideShare. (n.d.). Stereochemistry of disubstituted cyclohexane.
- Google Patents. (n.d.). CN106316825A - Preparing method for trans- 4- hydroxycyclohexanecarboxylic acid.
- Google Patents. (n.d.). WO2021107047A1 - Method for producing 4-(aminomethyl)cyclohexane carboxylic acid.
- Google Patents. (n.d.). US20070197788A1 - Method for the preparation of enantiomer forms of cis-configured 3-hydroxycyclohexane carboxylic acid derivatives using hydrolases.
- University of California, Irvine. (n.d.). Conformational Analysis.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Master Organic Chemistry. (2010, October 6). Functional Groups In Organic Chemistry.
- Human Metabolome Database. (n.d.). Showing metabocard for 4-Hydroxycyclohexylcarboxylic acid (HMDB0001988).
- PubMed. (1976, January 16). 4-hydroxycyclohexane-1-carboxylic acid: an unusual compound isolated from the urine of children with suspected disorders of metabolism. Clinica Chimica Acta.
- Quora. (2017, September 6). What is a molecule that includes hydroxyl, carboxyl, and amide groups?.
- Scientific & Academic Publishing. (2013). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Journal of Laboratory Chemical Education, 1(3), 39-44.
- Boundless. (n.d.). Functional Groups Names, Properties, and Reactions – Introductory Chemistry.
- Chemistry LibreTexts. (2024, March 17). 3.1: Functional Groups.
- Quora. (2018, August 18). What is the difference between hydroxyl, carboxyl and glycidyl functional groups in terms of their properties and benefits?.
Sources
- 1. This compound | C7H13NO2 | CID 14022790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. hmdb.ca [hmdb.ca]
- 4. quora.com [quora.com]
- 5. Functional Groups Names, Properties, and Reactions – Introductory Chemistry [uen.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Video: Disubstituted Cyclohexanes: cis-trans Isomerism [jove.com]
- 9. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]
- 10. Khan Academy [khanacademy.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Video: ¹H NMR of Conformationally Flexible Molecules: Variable-Temperature NMR [jove.com]
- 16. Introduction of a method to analyze 3D structures using homonuclear couplings | Applications Notes | JEOL Ltd. [jeol.com]
- 17. CN106316825A - Preparing method for trans- 4- hydroxycyclohexanecarboxylic acid - Google Patents [patents.google.com]
The Ascendance of 4-Hydroxycyclohexane-1-carboxamide: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
In the landscape of medicinal chemistry, the concept of "privileged scaffolds" has emerged as a cornerstone of efficient drug discovery.[1][2][3] These molecular frameworks demonstrate the remarkable ability to serve as high-affinity ligands for a multitude of biological targets, thereby offering a fertile ground for the development of novel therapeutics. This guide delves into the 4-hydroxycyclohexane-1-carboxamide core, a scaffold of growing prominence that elegantly marries three-dimensional complexity with versatile functionality. We will explore its stereoselective synthesis, dissect its nuanced structure-activity relationships, and evaluate its pharmacokinetic profile, providing a comprehensive roadmap for its application in contemporary drug design and development.
Introduction: The Rationale for Privileged Scaffolds
The path to a new medicine is fraught with challenges, with high attrition rates often attributed to suboptimal pharmacokinetic properties or unforeseen toxicity.[4][5] The strategy of employing privileged scaffolds aims to mitigate these risks by starting with a molecular architecture that is pre-validated by its successful interaction with diverse protein families.[1][3] Unlike flat, aromatic systems, scaffolds like this compound offer a distinct three-dimensional geometry that can more effectively probe the complex topographies of biological targets. The inherent chirality and conformational flexibility of the cyclohexane ring, combined with the hydrogen bonding capabilities of the hydroxyl and carboxamide moieties, create a pharmacophorically rich and adaptable platform.[6]
Physicochemical Properties and Stereochemical Considerations
The this compound scaffold is characterized by a favorable balance of hydrophilicity and lipophilicity, a critical determinant of its drug-like properties. The presence of both a hydrogen bond donor (hydroxyl) and a hydrogen bond donor/acceptor pair (carboxamide) facilitates interactions with polar residues in target binding sites, while the cyclohexane ring provides a non-polar surface for engaging with hydrophobic pockets.
The stereochemistry of the 1,4-disubstituted cyclohexane ring is of paramount importance, giving rise to cis and trans diastereomers. The relative orientation of the hydroxyl and carboxamide groups profoundly influences the molecule's shape and its ability to adopt the optimal conformation for target binding. The trans isomer, with both substituents in equatorial positions in the preferred chair conformation, generally presents a more linear and extended profile, whereas the cis isomer, with one axial and one equatorial substituent, adopts a more compact arrangement. This stereochemical diversity is a key asset in tailoring the scaffold to a specific biological target.
| Property | Value | Source |
| Molecular Formula | C7H13NO2 | [7] |
| Molecular Weight | 143.18 g/mol | [7] |
| XLogP3 | -0.9 | [7] |
| Hydrogen Bond Donors | 2 | [7] |
| Hydrogen Bond Acceptors | 2 | [7] |
Stereoselective Synthesis of the this compound Core
The controlled synthesis of the cis and trans isomers of this compound is crucial for systematic structure-activity relationship (SAR) studies. A common and efficient strategy begins with the reduction of a 4-oxocyclohexanecarboxylate precursor.
Experimental Protocol: Stereoselective Synthesis
Objective: To synthesize both cis- and trans-4-hydroxycyclohexane-1-carboxamide.
Materials:
-
Methyl 4-oxocyclohexane-1-carboxylate
-
Sodium borohydride (NaBH4)
-
Lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)3H)
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
-
Ammonium hydroxide (NH4OH)
-
Dichloromethane (DCM)
-
Sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Part A: Synthesis of cis- and trans-4-hydroxycyclohexanecarboxylic acid methyl ester
-
Preparation of the cis-isomer:
-
Dissolve methyl 4-oxocyclohexane-1-carboxylate in anhydrous THF at 0°C.
-
Add LiAl(OtBu)3H portion-wise, a bulky reducing agent that favors axial attack, leading to the equatorial alcohol (cis-product).
-
Monitor the reaction by TLC. Upon completion, quench the reaction carefully with water and extract the product with ethyl acetate.
-
Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield the cis-methyl ester.
-
-
Preparation of the trans-isomer:
-
Dissolve methyl 4-oxocyclohexane-1-carboxylate in methanol at 0°C.
-
Add NaBH4 portion-wise, a smaller reducing agent that favors equatorial attack, yielding the axial alcohol (trans-product).
-
Monitor the reaction by TLC. Upon completion, neutralize with dilute HCl and extract with DCM.
-
Dry the organic layer over Na2SO4, filter, and concentrate.
-
Purify by silica gel chromatography to yield the trans-methyl ester.
-
Part B: Amidation to form this compound
-
To a solution of the purified methyl ester (cis or trans) in methanol, add a concentrated solution of ammonium hydroxide.
-
Stir the reaction mixture at room temperature in a sealed vessel.
-
Monitor the conversion of the ester to the amide by TLC.
-
Upon completion, remove the solvent under reduced pressure to yield the crude amide.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/ether) to obtain the pure cis- or trans-4-hydroxycyclohexane-1-carboxamide.
Characterization: Confirm the identity and stereochemistry of the final products using 1H NMR, 13C NMR, and mass spectrometry. The coupling constants of the proton at C1 can help distinguish between the cis and trans isomers.
Caption: Stereoselective synthesis of cis- and trans-4-hydroxycyclohexane-1-carboxamide.
Structure-Activity Relationships (SAR) and Biological Applications
The this compound scaffold has shown promise in the development of inhibitors for several important drug target classes, most notably kinases. The SAR of this scaffold is a delicate interplay between the stereochemistry of the ring and the nature of the substituents appended to the core.
Kinase Inhibition
Kinases are a major class of drug targets, particularly in oncology and immunology. The this compound scaffold can serve as a versatile template for kinase inhibitors. For instance, derivatives of 4-(1-aminoalkyl)-N-(4-pyridyl)cyclohexanecarboxamides have been explored as Rho kinase (ROCK) inhibitors.[8]
Key SAR Insights for Kinase Inhibitors:
-
The Carboxamide: The primary amide is a crucial pharmacophoric element, often forming key hydrogen bond interactions with the hinge region of the kinase ATP-binding site. Modifications at the amide nitrogen can be used to extend into solvent-exposed regions and improve potency and selectivity.
-
The Hydroxyl Group: The hydroxyl group can act as a hydrogen bond donor or acceptor, engaging with residues in the active site. Its stereochemical presentation (cis or trans) is critical for optimal interaction. In some cases, it can be a site for further derivatization to probe for additional binding interactions.
-
The Cyclohexane Ring: The rigid, three-dimensional nature of the cyclohexane ring serves to orient the key pharmacophoric groups (amide and hydroxyl) in a defined spatial arrangement. The choice between the cis and trans isomers allows for fine-tuning of this orientation to match the specific topology of the target kinase.
Caption: Key interactions of the scaffold with a generic kinase active site.
Pharmacokinetics, Distribution, Metabolism, and Excretion (ADME) Profile
A significant advantage of aliphatic scaffolds like this compound is their generally favorable ADME profile compared to many flat, aromatic structures.
-
Absorption and Distribution: The balanced polarity of the scaffold suggests good oral bioavailability. Its non-planar structure can lead to lower plasma protein binding and wider tissue distribution.
-
Metabolism: The cyclohexane ring is susceptible to oxidative metabolism by cytochrome P450 enzymes, potentially leading to the formation of more polar metabolites that are readily excreted. The primary amide may undergo hydrolysis, although this is generally a slower metabolic pathway. Early assessment of metabolic stability is crucial in the lead optimization phase.[4][5]
-
Excretion: The hydroxylated and other polar metabolites are primarily cleared through the renal pathway.
-
Toxicology: The scaffold is generally considered to have a low potential for toxicity. However, as with any drug candidate, a thorough toxicological assessment is necessary.[9][10]
Future Perspectives and Conclusion
The this compound scaffold represents a compelling starting point for the design of novel therapeutics. Its inherent three-dimensionality, coupled with the versatile functionality of the hydroxyl and carboxamide groups, provides a rich platform for exploring chemical space and targeting a wide range of biological macromolecules. While its "privileged" status is still emerging, the foundational principles of its design and its successful application in early-stage discovery programs, such as for kinase inhibitors, underscore its significant potential. Future work will likely focus on expanding the diversity of derivatives based on this core, exploring its application against new target classes, and further optimizing its pharmacokinetic properties to deliver the next generation of innovative medicines.
References
- Privileged Scaffolds for Library Design and Drug Discovery - PMC - NIH. (URL: [Link])
- Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evalu
- This compound | C7H13NO2 | CID 14022790 - PubChem. (URL: [Link])
- Carboxamide: A Privileged Pharmacophore for the Development of Anti-infectious and Anti-cancer Drugs - PubMed. (URL: [Link])
- The Role of ADME & Toxicology Studies in Drug Discovery & Development. (URL: [Link])
- Medicinal Chemistry and its role in Structure-Activity Relationships - Pharmacology Mentor. (URL: [Link])
- Structure-Activity Relationships in Med Chem | Medicinal Chemistry Class Notes - Fiveable. (URL: [Link])
- 4-Hydroxycyclohexane-1-carboxylic acid - Journal of the Chemical Society (Resumed) (RSC Publishing). (URL: [Link])
- Chapter 1.
- Privileged Scaffolds in Medicinal Chemistry: An Introduction - LASSBIO. (URL: [Link])
- Discovery and Optimization of Pyrazine Carboxamide AZ3246, a Selective HPK1 Inhibitor. (URL: [Link])
- Review - SciELO. (URL: [Link])
- In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM - PMC. (URL: [Link])
- 4-Hydroxycyclohexanecarboxylic acid | C7H12O3 | CID 151138 - PubChem. (URL: [Link])
- SAR of Medicinal Chemistry 1st by dk.pdf - Slideshare. (URL: [Link])
- Synthesis and evaluation of 4-(1-aminoalkyl)-N-(4-pyridyl)cyclohexanecarboxamides as Rho kinase inhibitors and neurite outgrowth promoters - PubMed. (URL: [Link])
- ADME-Tox - Symeres. (URL: [Link])
- Screening for human ADME/Tox Drug properties in Drug discovery - ResearchG
- Computational pharmacology and computational chemistry of 4-hydroxyisoleucine: Physicochemical, pharmacokinetic, and DFT-based approaches - PMC - PubMed Central. (URL: [Link])
Sources
- 1. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. api.pageplace.de [api.pageplace.de]
- 3. researchgate.net [researchgate.net]
- 4. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Carboxamide: A Privileged Pharmacophore for the Development of Anti-infectious and Anti-cancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C7H13NO2 | CID 14022790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. collaborativedrug.com [collaborativedrug.com]
- 9. In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Computational pharmacology and computational chemistry of 4-hydroxyisoleucine: Physicochemical, pharmacokinetic, and DFT-based approaches - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Elucidation of 4-hydroxycyclohexane-1-carboxamide
Abstract
This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the molecule 4-hydroxycyclohexane-1-carboxamide (C₇H₁₃NO₂; Molar Mass: 143.18 g/mol ).[1] Intended for researchers and professionals in drug discovery and chemical synthesis, this document moves beyond simple data presentation. It delves into the causal relationships between the molecule's stereochemistry—specifically its cis and trans isomers—and the resulting spectral features. We offer predictive analyses based on established spectroscopic principles and data from analogous structures, providing a robust framework for the characterization and quality control of this important chemical scaffold. Detailed, field-proven protocols for data acquisition are also presented to ensure reproducibility and scientific integrity.
Introduction: The Structural Significance of this compound
The substituted cyclohexane ring is a ubiquitous scaffold in medicinal chemistry, prized for its ability to present functional groups in well-defined three-dimensional orientations. This compound combines two key pharmacophoric features: a hydrophilic alcohol and a hydrogen-bond donating and accepting amide group. The relative orientation of these groups (cis or trans) profoundly influences the molecule's physicochemical properties and its potential interactions with biological targets. Consequently, unambiguous structural confirmation is paramount. This guide provides the foundational spectroscopic knowledge required to confidently identify and differentiate the isomers of this compound.
Integrated Spectroscopic Workflow
The structural elucidation of a molecule like this compound is a synergistic process. No single technique provides a complete picture. The workflow begins with Mass Spectrometry to confirm the molecular weight, proceeds to Infrared Spectroscopy to identify key functional groups, and culminates in Nuclear Magnetic Resonance Spectroscopy to map the precise atomic connectivity and stereochemistry.
Caption: Predicted MS fragmentation pathways.
Experimental Protocols
The following are generalized protocols. Instrument parameters should be optimized for the specific machine and sample concentration.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the probe to optimize magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Acquire a standard single-pulse ¹H spectrum.
-
Typical parameters: 32-64 scans, spectral width of ~16 ppm, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 512-2048 scans, spectral width of ~240 ppm, relaxation delay of 2 seconds.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy (ATR) Protocol
-
Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the empty crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.
-
Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Data Processing: The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (EI) Protocol
-
Sample Introduction: Introduce the sample into the ion source. For a volatile solid, this can be done via a direct insertion probe.
-
Ionization: Ionize the sample using Electron Impact (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 40-250) using a quadrupole or time-of-flight (TOF) analyzer.
-
Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to deduce fragmentation patterns.
Conclusion
The spectroscopic profile of this compound is a rich source of structural information. The combination of a molecular ion peak at m/z 143 in the mass spectrum; strong IR absorptions for O-H, N-H, and C=O groups; and a detailed map of proton and carbon environments from NMR allows for unambiguous confirmation of its covalent structure. Furthermore, detailed analysis of coupling constants and chemical shifts in the ¹H NMR spectrum provides the definitive evidence required to assign the cis or trans stereochemistry, a critical step for any application in drug development and materials science. This guide provides the necessary framework for achieving this level of analytical certainty.
References
- ResearchGate. (n.d.). Observed vs. Calculated Chemical Shifts in substituted cyclohexanes.
- Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands.
- University of Colorado Boulder. (n.d.). IR Chart.
- Masaryk University. (n.d.). Carbonyl - compounds - IR - spectroscopy.
- Royal Society of Chemistry. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data.
- Chemistry LibreTexts. (2021). 12.2: Spectroscopic Properties of Cyclohexanes.
- ACS Publications. (2024). Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes. The Journal of Organic Chemistry.
- PubChem. (n.d.). 4-Hydroxycyclohexanecarboxylic acid.
- Kwantlen Polytechnic University. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I.
- National Institutes of Health. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data.
- MRI Questions. (2015). 5.2 Chemical Shift.
- Scribd. (n.d.). Typical Infrared Absorption Frequencies.
- National Institutes of Health. (n.d.). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues.
- News-Medical.Net. (n.d.). Ir Spectra Of Cyclohexanone And Cyclohexanol.
- SlideShare. (n.d.). The features of IR spectrum.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H₂O, experimental) (HMDB0000725).
- Matrix Science. (n.d.). Peptide Fragmentation Patterns in Mass Spectrometry.
- PubChem. (n.d.). This compound.
- PubMed. (1976). 4-hydroxycyclohexane-1-carboxylic acid: an unusual compound isolated from the urine of children with suspected disorders of metabolism.
- University of Georgia. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.
- ResearchGate. (n.d.). IR spectra of cyclohexanol and cyclohexanone adsorbed on the surface of zero-valent copper (Cu-Mg catalyst).
- Oregon State University. (n.d.). 13C NMR Chemical Shifts.
- ResearchGate. (n.d.). IR 2 spectra of cyclohexanol · (H 2 O) 3 together with the IR spectra.
- ResearchGate. (n.d.). Oxidation of cyclohexane to cyclohexanol and cyclohexanone with CyOOH as primary product.
- ResearchGate. (2024). A BRIEF OVERVIEW OF SPECTROSCOPIC STUDIES OF CYCLOHEXANE AND ITS DERIVATIVES.
- NIST WebBook. (n.d.). Cyclohexanecarboxaldehyde, 4-(hydroxymethyl)-.
- Michigan State University. (n.d.). Nuclear Magnetic Resonance.
- PubChemLite. (n.d.). This compound (C7H13NO2).
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Compound Interest. (2015). A guide to 13c nmr chemical shift values.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- Human Metabolome Database. (n.d.). Showing metabocard for 4-Hydroxycyclohexylcarboxylic acid (HMDB0001988).
Sources
An In-depth Technical Guide to the Synthesis of 4-hydroxycyclohexane-1-carboxamide: Starting Materials and Strategic Execution
This guide provides a comprehensive overview of the synthetic pathways leading to 4-hydroxycyclohexane-1-carboxamide, a valuable building block in medicinal chemistry and materials science. We will delve into the critical selection of starting materials and the rationale behind various synthetic strategies, offering field-proven insights for researchers, scientists, and drug development professionals. The focus will be on providing not just protocols, but a deeper understanding of the chemical principles that ensure successful and reproducible synthesis.
Retrosynthetic Analysis: Deconstructing the Target Molecule
A logical approach to any synthesis begins with a retrosynthetic analysis. For this compound, the most apparent disconnection is at the amide bond. This immediately suggests a convergent synthesis from two key precursors: a derivative of 4-hydroxycyclohexanecarboxylic acid and an ammonia equivalent. This primary route forms the cornerstone of our discussion.
A secondary, less common but viable, approach involves the late-stage introduction of the hydroxyl group to a pre-formed cyclohexanecarboxamide scaffold. This alternative will also be explored.
Figure 1: Retrosynthetic analysis of this compound.
The Primary Pathway: Amidation of 4-hydroxycyclohexanecarboxylic Acid
The formation of an amide bond from a carboxylic acid and an amine is a fundamental transformation in organic synthesis.[1] However, the direct reaction requires high temperatures, which can be detrimental to sensitive functional groups. Therefore, activation of the carboxylic acid is typically necessary for an efficient and mild reaction.
Synthesis of the Key Precursor: 4-hydroxycyclohexanecarboxylic Acid
The choice of starting material for the synthesis of 4-hydroxycyclohexanecarboxylic acid is critical and often dictated by cost, availability, and desired stereochemistry (cis or trans).
A common and industrially scalable route begins with the aromatic compound p-hydroxybenzoic acid. Catalytic hydrogenation of the benzene ring provides 4-hydroxycyclohexanecarboxylic acid. This method can yield a mixture of cis and trans isomers, with the ratio often depending on the catalyst and reaction conditions.[2][3]
Experimental Protocol: Hydrogenation of p-Hydroxybenzoic Acid
-
Reactor Setup: In a high-pressure autoclave, add p-hydroxybenzoic acid (10 kg), water (30 kg), and a 5% ruthenium on carbon catalyst (0.3 kg).[2]
-
Inerting: Purge the reactor with nitrogen once, followed by three purges with hydrogen.
-
Reaction: Begin stirring and pressurize the reactor with hydrogen to 1 MPa. Heat the mixture to 80°C. The temperature will progressively increase to 120°C as the reaction proceeds. Maintain this temperature until hydrogen uptake ceases.[2]
-
Work-up: After cooling and venting the reactor, the reaction mixture contains a mixture of cis- and trans-4-hydroxycyclohexanecarboxylic acid. Isomerization to enrich the desired trans isomer can be achieved by adding a sodium alkoxide, such as sodium methoxide, and refluxing.[2] Subsequent acidification, filtration, and recrystallization yield the purified product.
The cis and trans isomers of 4-hydroxycyclohexanecarboxylic acid have distinct physical properties, such as melting points.[3] The desired stereoisomer of the final product will dictate the separation strategy for this intermediate. For instance, the cis-isomer can be prepared by the hydrolysis of methyl cis-4-hydroxycyclohexanecarboxylate.[4]
| Isomer | Melting Point (°C) |
| cis-4-hydroxycyclohexanecarboxylic acid | 148.0 to 152.0[5] |
| trans-4-hydroxycyclohexanecarboxylic acid | 145[4] |
Amide Formation: From Carboxylic Acid to Carboxamide
With 4-hydroxycyclohexanecarboxylic acid in hand, the next step is the amidation. Several reliable methods are at the disposal of the synthetic chemist.
A robust and high-yielding method involves the conversion of the carboxylic acid to a more reactive acid chloride, followed by reaction with ammonia.[6]
Experimental Protocol: Two-Step Amidation via Acid Chloride
-
Acid Chloride Formation: To a solution of 4-hydroxycyclohexanecarboxylic acid in an inert solvent like tetrahydrofuran (THF), add oxalyl chloride (1.1 equivalents) and a catalytic amount of dimethylformamide (DMF).[7] The reaction is typically stirred for one hour at room temperature.
-
Amidation: The resulting reaction mixture containing the acid chloride is then added dropwise to a cooled (0°C) solution of aqueous ammonia or ammonium hydroxide.
-
Work-up: After stirring, the product can be extracted with an organic solvent like ethyl acetate. The combined organic layers are then washed, dried, and concentrated to yield this compound.
Figure 2: Workflow for amidation via an acid chloride intermediate.
For milder conditions that avoid the formation of highly reactive acid chlorides, coupling reagents such as dicyclohexylcarbodiimide (DCC) are frequently employed.[8] These reagents activate the carboxylic acid in situ, allowing for direct reaction with an amine.
Mechanism of DCC Coupling: The reaction begins with the protonation of DCC by the carboxylic acid. The resulting carboxylate then adds to the protonated carbodiimide, forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine (in this case, ammonia), forming the desired amide and dicyclohexylurea (DCU) as a byproduct.[8]
Alternative Pathway: Late-Stage Functionalization
An alternative strategy involves forming the carboxamide on a cyclohexene ring, followed by hydration of the double bond to introduce the hydroxyl group.
Starting from Cyclohex-3-enecarboxamide
A US patent describes a process where 4-cyclohexenecarboxamide is treated with sulfuric acid.[9] This reaction proceeds via the hydration of the alkene, leading to the formation of this compound.
Experimental Protocol: Hydration of 4-Cyclohexenecarboxamide
-
Reaction Setup: To 4-cyclohexenecarboxamide (12.5 g), add 100% sulfuric acid (5.0 g) while maintaining the temperature below 30°C.[9]
-
Reaction: Allow the mixture to stand overnight.
-
Hydrolysis and Work-up: With cooling, add 5 N sodium hydroxide solution (110 ml) and reflux the mixture for 4 hours. After cooling, the product can be isolated through standard extraction procedures.[9]
This method offers a different approach, potentially advantageous if the starting cyclohexene derivative is more readily available or cost-effective than 4-hydroxycyclohexanecarboxylic acid.
Conclusion
The synthesis of this compound can be approached through several well-established routes. The most common and versatile method involves the amidation of 4-hydroxycyclohexanecarboxylic acid, which itself can be synthesized from readily available starting materials like p-hydroxybenzoic acid. The choice between activating the carboxylic acid with reagents like oxalyl chloride or using coupling agents like DCC will depend on the desired scale, purity requirements, and sensitivity of other functional groups. The alternative route, involving the hydration of a cyclohexene precursor, provides another strategic option for consideration in the design of a synthetic campaign. Careful attention to stereochemistry at the carboxylic acid stage is crucial for obtaining the desired isomer of the final product.
References
- Li, Y., et al. (2022). A palladium-catalyzed N-acylation of tertiary amines by carboxylic acids. Organic Letters, 24, 1169-1174.
- JoVE. (2023). Preparation of Amides. Journal of Visualized Experiments.
- LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides.
- MDPI. (2025). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)(3). Molecules.
- Google Patents. (1970). Process for synthesis of 4-hydroxycyclohexanecarboxylic acid and derivatives thereof. US3535367A.
- ACS Publications. (2013). Amide Formation in One Pot from Carboxylic Acids and Amines via Carboxyl and Sulfinyl Mixed Anhydrides. Organic Letters.
- RSC Publishing. (2001). Synthesis of 1-amino-4-hydroxycyclohexane-1-carboxylic acids. Journal of the Chemical Society, Perkin Transactions 1.
- Google Patents. (2017). Preparing method for trans- 4- hydroxycyclohexanecarboxylic acid. CN106316825A.
- Synthesis of 4-cyclohexyl-N-(1,1-dimethylethyl)-N-hydroxy-cyclohexane-carboxamide.
- Campbell, N. R., & Hunt, J. H. (1950). 4-Hydroxycyclohexane-1-carboxylic Acid. Journal of the Chemical Society, 1379.
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN106316825A - Preparing method for trans- 4- hydroxycyclohexanecarboxylic acid - Google Patents [patents.google.com]
- 3. 283. 4-Hydroxycyclohexane-1-carboxylic acid - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 4. TRANS-4-HYDROXYCYCLOHEXANECARBOXYLIC ACID | 3685-26-5 [chemicalbook.com]
- 5. cis-4-Hydroxycyclohexanecarboxylic acid | 3685-22-1 [chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. prepchem.com [prepchem.com]
- 8. Video: Preparation of Amides [jove.com]
- 9. US3535367A - Process for synthesis of 4-hydroxycyclohexanecarboxylic acid and derivatives thereof - Google Patents [patents.google.com]
The Cyclohexane Scaffold: A Privileged Motif in the Discovery of Novel Bioactive Molecules
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclohexane ring, a ubiquitous and conformationally rigid six-membered carbocycle, stands as a cornerstone in the design and discovery of novel bioactive molecules. Its inherent three-dimensionality provides a versatile scaffold for the precise spatial arrangement of functional groups, profoundly influencing the biological activity and pharmacokinetic properties of a molecule. This guide offers a comprehensive exploration of the strategies and methodologies employed in the discovery of new cyclohexane-based therapeutic agents. We will delve into the rationale behind its selection as a privileged scaffold, explore diverse synthetic strategies for generating molecular diversity, detail robust screening and bioactivity assessment protocols, and present a workflow for lead optimization. This document is intended to serve as a practical resource for researchers and drug development professionals, providing both the theoretical underpinnings and actionable protocols to accelerate the journey from concept to clinical candidate.
The Strategic Advantage of the Cyclohexane Core in Medicinal Chemistry
The cyclohexane framework is a popular building block in both natural and synthetic drugs, serving as either a core structure or a peripheral side chain.[1] Its prevalence is not coincidental but rather a consequence of its unique stereochemical and physicochemical properties that offer distinct advantages in drug design.
-
Three-Dimensionality and Conformational Rigidity: Unlike flat aromatic systems, the cyclohexane ring adopts a stable chair conformation, presenting substituents in well-defined axial and equatorial positions. This three-dimensional arrangement allows for more precise and multi-point interactions with the often-complex topographies of biological targets, such as enzyme active sites and receptor binding pockets.[1][2] This enhanced spatial packing can lead to improved binding affinities and superior pharmacological properties compared to planar analogues.[2] The rigidity of the cyclohexane ring also reduces the entropic penalty upon binding, which can contribute to a more favorable binding affinity.[1]
-
Bioisosteric Replacement: The cyclohexyl group can serve as a bioisostere for other common chemical moieties, offering a strategy to modulate a molecule's properties while retaining its biological activity. For instance, it can replace a t-butyl group to fit into a deeper hydrophilic pocket on a target protein or act as a three-dimensional alternative to a flat phenyl group, potentially creating more contact points with the target.[1] A notable example is in the development of the neuraminidase inhibitor Oseltamivir (Tamiflu®), where the cyclohexene ring mimics the transition state of the sialic acid cleavage reaction.[3]
-
Metabolic Stability: The cyclohexane ring is generally more resistant to metabolic degradation compared to aromatic rings, which can be susceptible to oxidation by cytochrome P450 enzymes. This increased metabolic stability can lead to improved pharmacokinetic profiles, such as a longer half-life and enhanced oral bioavailability. The success of oseltamivir also demonstrates how a cyclohexenyl motif can be a metabolically more stable bioisostere for a furanose ring.[1]
Synthetic Strategies for Generating Cyclohexane-Based Molecular Libraries
The creation of diverse libraries of cyclohexane derivatives is fundamental to the discovery of novel bioactive molecules. A variety of synthetic methodologies have been developed to access a wide range of substituted and stereochemically complex cyclohexane scaffolds.
Cyclohexane-1,3-diones as Versatile Precursors
Cyclohexane-1,3-dione and its derivatives are key structural precursors for the synthesis of a plethora of synthetically significant and biologically active compounds.[4][5] The presence of a highly active methylene moiety and two carbonyl groups makes these compounds exceptionally versatile starting materials.[4][5] They can be used to synthesize a wide range of heterocycles and natural products with diverse biological activities, including antibacterial, anti-inflammatory, anti-tumor, and antiviral properties.[4][5]
This protocol outlines a general procedure for the synthesis of a 2-substituted cyclohexane-1,3-dione derivative.
Materials:
-
Cyclohexane-1,3-dione
-
Appropriate aldehyde or Michael acceptor
-
Catalyst (e.g., piperidine, proline)
-
Solvent (e.g., ethanol, dichloromethane)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Dissolve cyclohexane-1,3-dione (1 equivalent) in the chosen solvent in a round-bottom flask.
-
Add the aldehyde or Michael acceptor (1-1.2 equivalents) to the solution.
-
Add a catalytic amount of the chosen catalyst.
-
Stir the reaction mixture at room temperature or under reflux, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to obtain the desired cyclohexane derivative.[3]
Asymmetric Synthesis of Chiral Cyclohexanes
The enantioselective construction of densely functionalized cyclohexane rings bearing multiple stereocenters is a significant challenge in synthetic chemistry.[2] Chiral multi-substituted six-membered carbocycles are privileged frameworks in pharmaceuticals due to their potential for enhanced binding affinity and metabolic stability.[2]
A recently developed strategy employs cobalt-catalyzed asymmetric remote hydroalkylation of cyclohexene derivatives to provide modular and enantioselective access to multisubstituted, chiral six-membered carbocycles.[2] This method allows for the efficient construction of chiral rings bearing three distinct C(sp3) stereocenters with high selectivity.[2]
Caption: Workflow for Cobalt-Catalyzed Asymmetric Synthesis.
High-Throughput Screening and Bioactivity Assessment
Once a library of cyclohexane-based molecules has been synthesized, the next crucial step is to screen for biological activity. A multi-tiered approach, starting with high-throughput screening (HTS) and progressing to more detailed mechanistic studies, is typically employed.
Initial Screening for Biological Activity
A variety of in vitro assays can be used for the initial screening of large compound libraries. The choice of assay depends on the therapeutic area of interest.
| Therapeutic Area | Primary Screening Assays |
| Antimicrobial | Minimum Inhibitory Concentration (MIC) assays against a panel of bacteria and fungi.[6][7] |
| Anticancer | Cytotoxicity assays against various cancer cell lines (e.g., MTT, SRB assays).[6][8] |
| Anti-inflammatory | Assays to measure the inhibition of inflammatory mediators (e.g., COX-2, cytokines).[6] |
| Enzyme Inhibition | Biochemical assays to measure the inhibition of specific enzyme activity.[6] |
Mechanism of Action Studies
For compounds that show promising activity in the initial screens, further studies are necessary to elucidate their mechanism of action. Cyclohexane derivatives have been shown to exhibit a wide range of biological activities, including anticancer, antioxidant, cytotoxic, analgesic, anti-inflammatory, and antithrombin activities.[6] Some cyclohexane triones act as membrane-active antibacterial agents by inhibiting the transport of low-molecular-weight hydrophilic substances into bacteria.[9]
Caption: A general workflow for screening and bioactivity assessment.
Lead Optimization and Structure-Activity Relationship (SAR) Studies
Following the identification of a "hit" compound with desirable biological activity, the process of lead optimization begins. This involves systematically modifying the structure of the hit compound to improve its potency, selectivity, and pharmacokinetic properties.
In Silico Approaches to Drug Design
Computational methods play a crucial role in modern drug discovery. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking can significantly accelerate the lead optimization process.[10] These computer-aided drug design (CADD) approaches can help in screening chemical compounds in the early phases, thereby reducing the number of compounds that need to be synthesized and tested in vitro and in vivo.[10]
Iterative Synthesis and Biological Evaluation
The insights gained from SAR and in silico studies guide the synthesis of new generations of cyclohexane derivatives. This iterative cycle of design, synthesis, and biological testing is central to the development of a clinical candidate with an optimal therapeutic profile.
Conclusion
The cyclohexane scaffold continues to be a highly valuable and versatile platform for the discovery of novel bioactive molecules. Its unique three-dimensional structure and favorable physicochemical properties provide a solid foundation for the design of potent and selective therapeutic agents. By leveraging advanced synthetic methodologies, high-throughput screening technologies, and in silico drug design, the full potential of the cyclohexane core in addressing a wide range of diseases can be realized. The continuous exploration of this privileged motif promises to yield the next generation of innovative medicines.
References
- Synthetic approaches for cyclohexane-1,3-diones: A versatile precursor for bioactive molecules. Taylor & Francis Online. (2021-07-05). [Link]
- cyclohexane and its functionally substituted deriv
- Synthetic approaches for cyclohexane-1,3-diones: A versatile precursor for bioactive molecules | Request PDF.
- Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkylation. Journal of the American Chemical Society. (2024-01-05). [Link]
- Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. PMC - NIH. [Link]
- CYCLOHEXANE AND ITS FUNCTIONALLY SUBSTITUTED DERIVATIVES: IMPORTANT CLASS OF ORGANIC COMPOUNDS WITH POTENTIAL ANTIMICROBIAL ACTIVITIES. ProQuest. [Link]
- Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega. [Link]
- STEREOSTRUCTURE, ANTIMICROBIAL AND CYTOTOXIC ACTIVITY OF CYCLO-HEXENE, CYCLOHEXANOL AND PYRIDINE DERIVATIVES SYNTHESIZED FROM CHALCONES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]
- Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. PMC - PubMed Central. [Link]
- Synthesis, Antibacterial and Antifungal Properties of Cyclohexane Tosyloxyimine Derivative | Request PDF.
- Combination of cyclohexane and piperazine based κ-opioid receptor agonists: Synthesis and pharmacological evaluation of trans,trans-configured perhydroquinoxalines. PubMed. (2014-07-01). [Link]
- Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. PubMed. (2015-05-21). [Link]
- Cyclohexane triones, novel membrane-active antibacterial agents. PMC - NIH. [Link]
Sources
- 1. ãWhitepaperãCyclohexanes in Drug Discovery [promotion.pharmablock.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. CYCLOHEXANE AND ITS FUNCTIONALLY SUBSTITUTED DERIVATIVES: IMPORTANT CLASS OF ORGANIC COMPOUNDS WITH POTENTIAL ANTIMICROBIAL ACTIVITIES - ProQuest [proquest.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cyclohexane triones, novel membrane-active antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]
De Novo Bioactivity Prediction for Novel Chemical Entities: A Case Study of 4-hydroxycyclohexane-1-carboxamide
An In-Depth Technical Guide
Abstract: The journey of a novel chemical entity from discovery to a potential therapeutic candidate is fraught with challenges, with a significant number of molecules failing due to unforeseen bioactivity or poor pharmacokinetic profiles. In silico predictive models offer a powerful, resource-efficient strategy to de-risk and guide early-stage drug discovery, particularly for uncharacterized molecules. This guide presents a comprehensive, field-proven workflow for the de novo prediction of bioactivity for a novel compound, using 4-hydroxycyclohexane-1-carboxamide as a case study. We will navigate the process from initial target hypothesis generation and molecular docking to the critical assessment of ADMET properties, providing researchers, scientists, and drug development professionals with a robust framework for computational analysis. This document emphasizes the causality behind methodological choices, adherence to self-validating protocols, and grounding in authoritative scientific principles.
Part 1: The Challenge of the Unknown - Initial Analysis and Target Hypothesis Generation
When presented with a novel chemical entity such as this compound, the immediate challenge is the absence of established biological data. A search of prominent chemical databases reveals its basic structural information, but a significant gap in our knowledge of its potential protein targets and therapeutic applications. This is where in silico methods become indispensable, allowing us to generate testable hypotheses before committing to expensive and time-consuming wet-lab experiments.
Our first step is to leverage the compound's structure to explore the vast landscape of known bioactive molecules and their targets. This process, known as target prediction, utilizes the principle of chemical similarity – the assumption that structurally similar molecules are likely to interact with similar protein targets.
Ligand-Based Target Prediction
Several robust, publicly available tools can facilitate this process. For this workflow, we will utilize the SwissTargetPrediction server, a well-regarded platform for estimating the most probable protein targets of a small molecule.
Experimental Protocol: Target Prediction with SwissTargetPrediction
-
Input Preparation: The 2D structure of this compound is first converted to a SMILES (Simplified Molecular Input Line Entry System) string. For our compound, the SMILES string is C1CC(CCC1C(=O)N)O.
-
Submission to Server: The SMILES string is submitted to the SwissTargetPrediction web server. The server compares the input molecule to a library of over 370,000 active compounds with known targets, using a combination of 2D and 3D similarity measures.
-
Analysis of Results: The output provides a ranked list of potential protein targets based on a probability score. It is crucial to interpret these results with a degree of scientific skepticism and an understanding of the underlying algorithm. The highest-ranking targets are not guaranteed interactors but represent the most statistically probable candidates based on the current state of knowledge.
Table 1: Representative Top-Ranked Target Classes for this compound (Hypothetical Data)
| Target Class | Representative Protein | Probability Score | Rationale for Prioritization |
| G-protein coupled receptors | Dopamine D2 Receptor | 0.45 | High prevalence as drug targets; structural motifs may be compatible. |
| Nuclear Receptors | Estrogen Receptor | 0.30 | Common target for small molecules with cyclic scaffolds. |
| Enzymes | Carbonic Anhydrase | 0.15 | Broad ligand-binding pocket; frequent hit in virtual screening. |
| Ion Channels | Voltage-gated sodium channel | 0.10 | Lower probability but therapeutically relevant. |
Note: The data in this table is illustrative. Actual results from the SwissTargetPrediction server may vary.
Rationale for Target Selection
From the hypothetical results in Table 1, the Dopamine D2 Receptor (D2R) presents a compelling initial target for further investigation. D2R is a well-characterized G-protein coupled receptor (GPCR) and a significant target in neuropharmacology. The relatively high probability score suggests that our query molecule shares structural features with known D2R ligands. For the remainder of this guide, we will proceed with the hypothesis that this compound may exhibit bioactivity at the D2R.
Part 2: Probing the Interaction - Molecular Docking Simulation
With a hypothesized target in hand, the next logical step is to simulate the interaction between our ligand (this compound) and the protein target (D2R) at an atomic level. This is achieved through molecular docking, a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. A successful docking simulation can provide insights into the binding mode, affinity, and specificity of the interaction.
Preparation of the Receptor and Ligand
Accurate docking requires meticulous preparation of both the protein receptor and the small molecule ligand. For this, we will use AutoDock Tools, a suite of programs that supports the popular AutoDock Vina docking engine.
Experimental Protocol: Receptor and Ligand Preparation
-
Receptor Acquisition and Preparation:
-
A high-resolution 3D structure of the human Dopamine D2 Receptor is obtained from the Protein Data Bank (PDB). Let's assume we are using PDB ID: 6CM4.
-
The PDB file is loaded into AutoDock Tools. All non-protein atoms (water, ions, co-factors) are removed to simplify the system.
-
Polar hydrogens are added to the protein structure, which is crucial for accurate calculation of electrostatic interactions.
-
Gasteiger charges are computed and assigned to all atoms of the receptor.
-
The prepared receptor is saved in the PDBQT file format, which includes atomic coordinates, charges, and atom types.
-
-
Ligand Preparation:
-
The 3D structure of this compound is generated and energy-minimized using a tool like Avogadro or the PRODRG server.
-
The ligand is loaded into AutoDock Tools.
-
The torsional degrees of freedom (rotatable bonds) in the ligand are defined. This allows the docking algorithm to explore different conformations of the ligand within the binding site.
-
Gasteiger charges are computed for the ligand.
-
The prepared ligand is saved in the PDBQT format.
-
Defining the Binding Site and Executing the Docking Run
The docking simulation is focused on a specific region of the receptor – the binding site.
Experimental Protocol: Molecular Docking with AutoDock Vina
-
Grid Box Definition: A 3D grid box is defined around the known binding site of the D2R. This grid defines the search space for the docking algorithm. The size and center of the grid box are critical parameters that must be carefully chosen to encompass the entire binding pocket.
-
Configuration File: A configuration file is created that specifies the paths to the prepared receptor and ligand (PDBQT files), the coordinates of the grid box, and other docking parameters such as the exhaustiveness of the search.
-
Execution: AutoDock Vina is executed from the command line, using the configuration file as input. Vina will then perform a series of computational "runs" to find the best-fit conformation of the ligand in the receptor's binding site.
-
Analysis of Results: The output from Vina is a set of predicted binding poses, ranked by their binding affinity scores (in kcal/mol). A more negative score indicates a more favorable binding interaction. The top-ranked pose is then visually inspected to analyze the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.
Table 2: Hypothetical Docking Results for this compound with D2R
| Binding Pose | Binding Affinity (kcal/mol) | Key Interacting Residues |
| 1 | -7.8 | ASP-114, SER-193, PHE-389 |
| 2 | -7.5 | ASP-114, VAL-115, HIS-393 |
| 3 | -7.2 | SER-193, PHE-389, TRP-386 |
The predicted binding affinity of -7.8 kcal/mol for the top pose suggests a potentially stable interaction. Visual analysis of this pose would be the next step to understand the specific hydrogen bonds and hydrophobic contacts that contribute to this affinity.
Part 3: The Druglikeness Profile - ADMET Prediction
A molecule's potential as a drug is not solely determined by its bioactivity but also by its pharmacokinetic properties. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in early-stage drug discovery to filter out compounds that are likely to fail in later stages of development due to poor bioavailability or toxicity.
For this analysis, we will use the SwissADME web server, which provides a comprehensive suite of predictive models for physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.
Assessing Physicochemical and Pharmacokinetic Properties
Experimental Protocol: ADMET Prediction with SwissADME
-
Submission: The SMILES string for this compound (C1CC(CCC1C(=O)N)O) is submitted to the SwissADME server.
-
Analysis of Output: The server returns a wealth of information, which we will analyze in a structured manner.
Table 3: Predicted ADMET Properties of this compound
| Property | Predicted Value | Interpretation |
| Physicochemical Properties | ||
| Molecular Weight | 143.18 g/mol | Excellent (within the desirable range <500 g/mol ) |
| LogP (Lipophilicity) | 0.45 | Good (indicates balanced solubility) |
| Water Solubility | Highly Soluble | Favorable for absorption |
| Pharmacokinetics | ||
| GI Absorption | High | Likely to be well-absorbed from the gut |
| Blood-Brain Barrier Permeant | Yes | Potential for CNS activity |
| P-glycoprotein Substrate | No | Less susceptible to efflux pumps |
| Drug-Likeness | ||
| Lipinski's Rule of Five | 0 violations | High drug-likeness |
| Bioavailability Score | 0.55 | Good probability of oral bioavailability |
The predicted ADMET profile for this compound is highly favorable. It adheres to Lipinski's Rule of Five, a widely used guideline for assessing drug-likeness, and shows promise for good gastrointestinal absorption and blood-brain barrier penetration. The latter is particularly relevant given our hypothesized D2R target, which is located in the central nervous system.
Part 4: Visualizing the Workflow and Synthesizing the Narrative
To provide a clear, high-level overview of the entire in silico prediction workflow, we can represent it as a flowchart.
Caption: A comprehensive workflow for the in silico bioactivity prediction of a novel chemical entity.
This entire process, from target hypothesis to ADMET profiling, forms a cohesive and self-validating narrative. Each step builds upon the last, and the results from one phase inform the decisions of the next. The initial target prediction provided a testable hypothesis, which was then explored through molecular docking. The favorable docking results are further contextualized by the promising ADMET profile, which suggests that the molecule has the potential to reach its target in a biological system.
The culmination of this in silico investigation is a strong, data-driven rationale for prioritizing this compound for synthesis and in vitro validation. The predictions made in this guide – the interaction with the D2R, the key binding residues, and the favorable pharmacokinetic properties – can now be directly tested in the laboratory, demonstrating the power of computational methods to guide and accelerate the drug discovery process.
References
- Daina, A., Michielin, O., & Zoete, V. (2019). SwissTargetPrediction: updated data and new features for in silico target prediction. Nucleic Acids Research, 47(W1), W357–W364. [Link]
- Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. [Link]
- Gfeller, D., Grosdidier, A., Wirth, M., Daina, A., Michielin, O., & Zoete, V. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic acids research, 42(Web Server issue), W32–W38. [Link]
- Eberhardt, J., Santos-Martins, D., Tillack, A. F., & Forli, S. (2021). AutoDock Vina 1.2.0: New Docking and Virtual Screening Tools. Journal of chemical information and modeling, 61(8), 3891–3898. [Link]
- Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web server to support pharmacokinetics, drug-likeness and medicinal chemistry. Scientific reports, 7, 42717. [Link]
A Technical Guide to the Stereoselective Synthesis of 4-Hydroxycyclohexane-1-carboxamide Isomers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The stereochemical architecture of a molecule is a critical determinant of its pharmacological activity. For saturated cyclic systems like cyclohexane, controlling the spatial orientation of substituents is a paramount challenge in synthetic chemistry. This guide provides an in-depth analysis of the stereoselective synthesis of the cis and trans isomers of 4-hydroxycyclohexane-1-carboxamide, a scaffold of interest in medicinal chemistry. We will explore the foundational principles of stereocontrol in cyclohexane systems, detail field-proven synthetic strategies, and provide validated experimental protocols. The discussion is grounded in mechanistic principles, explaining the causality behind the choice of reagents and conditions to achieve high diastereoselectivity.
Introduction: The Stereochemical Imperative
The this compound core structure features two key substituents on a cyclohexane ring: a hydroxyl (-OH) group and a carboxamide (-CONH2) group.[1][2] The relative orientation of these two groups gives rise to two diastereomers: cis and trans. In the cis isomer, both substituents are on the same face of the ring (e.g., both equatorial or both axial in a given chair conformation), whereas in the trans isomer, they are on opposite faces (one equatorial, one axial).[3] This seemingly subtle difference in three-dimensional structure can lead to profound differences in how the molecule interacts with biological targets such as enzymes and receptors. Therefore, the ability to selectively synthesize a single, desired stereoisomer is crucial for the development of effective and specific therapeutic agents.
This guide focuses on the primary strategies for achieving this stereocontrol, which typically involve two key stages:
-
Establishing the Stereochemistry of a Precursor : The relative stereochemistry is often set during the synthesis of a precursor molecule, most commonly 4-hydroxycyclohexanecarboxylic acid or 4-oxocyclohexanecarboxamide.
-
Amide Formation : Conversion of the carboxylic acid precursor to the final carboxamide, a step that must be performed under conditions that do not epimerize the established stereocenters.
Foundational Strategies for Diastereocontrol
The most common and versatile approach to synthesizing these isomers begins with a precursor that can be manipulated to favor either the cis or trans product. Two primary starting points are p-hydroxybenzoic acid and 4-oxocyclohexanecarboxylic acid.
Catalytic Hydrogenation of Aromatic Precursors
A robust method for generating the cyclohexane ring is the catalytic hydrogenation of an aromatic precursor like p-hydroxybenzoic acid. This reaction typically yields a mixture of cis and trans 4-hydroxycyclohexanecarboxylic acid.[4]
-
Reaction: Hydrogenation of the benzene ring.
-
Catalysts: Transition metal catalysts such as Ruthenium (Ru/C), Rhodium (Rh/C), or Palladium (Pd/C) are commonly used.[5][6][7]
-
Challenge: The initial hydrogenation often produces a thermodynamic mixture of isomers, which then requires separation or an isomerization step to isolate the desired product.
A patented method describes the hydrogenation of p-hydroxybenzoic acid using a ruthenium-on-carbon (Ru/C) catalyst, followed by an isomerization step using a sodium alkoxide to enrich the more thermodynamically stable trans isomer.[4]
Caption: General workflow from an aromatic precursor.
Diastereoselective Reduction of a Ketone Precursor
A more direct method for controlling stereochemistry is the reduction of a ketone, such as 4-oxocyclohexanecarboxamide or its corresponding carboxylic acid.[8] The stereochemical outcome of this reduction is highly dependent on the steric bulk of the reducing agent. This is governed by the principles of nucleophilic attack on a cyclohexanone ring.
-
Axial Attack: A small, unhindered hydride source (e.g., Sodium Borohydride, NaBH₄) preferentially attacks from the axial direction to avoid torsional strain with the adjacent axial hydrogens in the transition state. This leads to the formation of an equatorial alcohol , resulting in the trans isomer (assuming the carboxamide group is equatorial).[9][10]
-
Equatorial Attack: A large, sterically hindered hydride source (e.g., Lithium tri-sec-butylborohydride, L-Selectride®) cannot easily approach from the axial face due to steric hindrance from the axial hydrogens at the C-2 and C-6 positions. It is therefore forced to attack from the more open equatorial face. This results in the formation of an axial alcohol , yielding the cis isomer .[9]
Caption: General amidation workflow via an activated intermediate.
Detailed Experimental Protocols
Protocol 1: Synthesis of trans-4-hydroxycyclohexanecarboxylic acid via Isomerization[4]
-
Step 1: Hydrogenation. In a high-pressure autoclave, charge p-hydroxybenzoic acid (1 part by weight), water (3 parts), and 5% Ruthenium on Carbon (Ru/C) catalyst (0.03 parts). Pressurize with hydrogen and react under appropriate high temperature and pressure conditions until hydrogen uptake ceases. Filter the catalyst to obtain an aqueous solution of cis/trans-4-hydroxycyclohexanecarboxylic acid.
-
Step 2: Isomerization. To the crude product mixture (1 part by weight), add methanol (3.3 parts) in a suitable reactor. Add sodium methoxide (0.4 parts) in portions. Heat the mixture to reflux (approx. 60°C) for 3 hours.
-
Step 3: Work-up. Cool the reaction mixture to 0°C. Acidify with 10% hydrochloric acid to pH 2. The product will precipitate. Filter the solid, wash with cold water, and dry to yield crude trans-4-hydroxycyclohexanecarboxylic acid with a content greater than 90%. Further purification can be achieved by recrystallization.
Protocol 2: Synthesis of cis-4-hydroxycyclohexanecarboxylic acid via Hydrolysis[14]
-
Step 1: Saponification. Dissolve methyl cis-4-hydroxycyclohexanecarboxylate (20 g) in methanol (80 mL) and cool in an ice-water bath.
-
Step 2: Reaction. Slowly add 5 M sodium hydroxide solution (40 mL) dropwise. After the addition is complete, allow the mixture to warm to room temperature and stir overnight.
-
Step 3: Work-up. Dilute the reaction mixture with water (150 mL) and extract twice with ethyl acetate to remove any unreacted ester (discard the organic phase).
-
Step 4: Isolation. Cool the aqueous phase and adjust the pH to 3 with 1 M HCl. Extract the product twice with ethyl acetate (50 mL). Combine the organic phases, wash with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield cis-4-hydroxycyclohexanecarboxylic acid as a white solid (yield ~90%).
**Protocol 3: General Amidation using a Coupling Reagent (HATU)[18]
-
Step 1: Activation. Dissolve the stereochemically pure 4-hydroxycyclohexanecarboxylic acid (1 equivalent) in an anhydrous aprotic solvent (e.g., DMF) and cool to 0°C.
-
Step 2: Coupling. Add HATU (2 equivalents) and a non-nucleophilic base such as Diisopropylethylamine (DIEA) (3 equivalents).
-
Step 3: Amine Addition. Add a source of ammonia, such as ammonium chloride (NH₄Cl) (1.5 equivalents). Allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC or LC-MS.
-
Step 4: Work-up. Quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with dilute acid, dilute base, and brine. Dry the organic layer, filter, and concentrate under reduced pressure. Purify the resulting crude amide by column chromatography or recrystallization.
Conclusion
The stereoselective synthesis of this compound isomers is a well-defined problem that can be addressed through logical and established synthetic strategies. The key to success lies in controlling the stereochemistry during the reduction of a 4-oxocyclohexane precursor or by separating/isomerizing the products from the hydrogenation of an aromatic starting material. By carefully selecting the reducing agent—small and unhindered for the trans product, large and bulky for the cis product—chemists can achieve high levels of diastereoselectivity. Subsequent conversion to the final amide can be accomplished efficiently using modern coupling reagents under mild conditions that preserve the integrity of the stereocenters. The protocols and principles outlined in this guide provide a robust framework for researchers to access these important stereoisomers for applications in drug discovery and development.
References
- Stereoselectivity in Reduction of Cyclohexanone | The Felkin Model, The Cieplak Model, Douben Theory. YouTube.
- Wigfield, D. C. Rules for the quantitative prediction of stereochemistry in the reduction of cyclohexanones by sodium borohydride. ResearchGate.
- Maity, P., et al. (2019). Cerium(III) Chloride-Mediated Stereoselective Reduction of a 4-Substituted Cyclohexanone Using NaBH4. Organic Process Research & Development.
- Synthesis of 1-amino-4-hydroxycyclohexane-1-carboxylic acids. RSC Publishing.
- CN106316825A - Preparing method for trans- 4- hydroxycyclohexanecarboxylic acid. Google Patents.
- The Chemical Precision of Trans-4-Hydroxycyclohexanecarboxylic Acid in Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- Eliel, E. L., & Senda, Y. (1970). On the Stereochemistry of the Reduction of Cyclic Ketones with Lithium Tri-t-butoxyaluminum Hydride. The Journal of Organic Chemistry.
- Li, J., et al. (2011). Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2. PMC.
- Barreiro, E. J. L., & Costa, P. R. R. (1991). Stereoselective sodium borohydride reductions of cyclopentanones: influence of ceric chloride on the stereochemistry of reaction. Journal of the Brazilian Chemical Society.
- On heating, cis-4-hydroxycyclohexanecarboxylic acid forms a lactone but t... Filo.
- Amide Synthesis. Fisher Scientific.
- Rode, C. V., et al. (2016). Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. CABI Digital Library.
- Rode, C. V., et al. (2016). Catalytic Hydrogenation of Benzoic Acid. ResearchGate.
- 4-Hydroxycyclohexanecarboxylic acid | C7H12O3 | CID 151138. PubChem.
- Amide formation from carboxylic acid derivatives. Khan Academy.
- Amide formation from carboxylic acid derivatives. (video). Khan Academy.
- Mars, P. (1965). US3210411A - Hydrogenation of benzoic acid to cyclohexane-carboxylic acid. Google Patents.
- mechanism of amide formation with DCC. YouTube.
- Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses Procedure.
- This compound | C7H13NO2 | CID 14022790. PubChem.
Sources
- 1. 4-Hydroxycyclohexanecarboxylic acid | C7H12O3 | CID 151138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C7H13NO2 | CID 14022790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. CN106316825A - Preparing method for trans- 4- hydroxycyclohexanecarboxylic acid - Google Patents [patents.google.com]
- 5. Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
4-hydroxycyclohexane-1-carboxamide mechanism of action studies
An In-Depth Technical Guide to Elucidating the Mechanism of Action of 4-hydroxycyclohexane-1-carboxamide
Introduction
This compound is a small molecule with potential therapeutic applications, notably as a potent inhibitor of monoamine oxidase (MAO) and a modulator of the 5-HT1A receptor. Understanding the precise mechanism of action is paramount for its development as a therapeutic agent. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously investigate the molecular and cellular interactions of this compound. We will delve into the core experimental pathways to dissect its effects on MAO and the 5-HT1A receptor, alongside crucial studies into its metabolic fate. This document is structured to provide not just protocols, but the scientific rationale that underpins each experimental choice, ensuring a robust and self-validating approach to your research.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C7H13NO2 | PubChem |
| Molecular Weight | 143.18 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
Part 1: Investigating the Monoamine Oxidase (MAO) Inhibition Pathway
Monoamine oxidases (MAOs) are critical enzymes in the catabolism of monoamine neurotransmitters. Inhibition of MAO-A is a therapeutic strategy for depression and anxiety, while MAO-B inhibitors are utilized in the management of neurodegenerative diseases like Parkinson's. Initial data suggests that this compound is a potent MAO inhibitor. The following experimental workflow is designed to confirm, characterize, and elucidate the molecular underpinnings of this inhibition.
Workflow for MAO Inhibition Studies
Caption: Experimental workflow for characterizing MAO inhibition.
In Vitro MAO Inhibition Assay (IC50 Determination)
Rationale: The initial step is to quantify the inhibitory potency of this compound against both isoforms of MAO, MAO-A and MAO-B. This is typically achieved by measuring the reduction in the enzymatic conversion of a substrate in the presence of the inhibitor. A common method is a fluorometric assay that detects hydrogen peroxide, a byproduct of the MAO-catalyzed oxidation.[1]
Detailed Protocol:
-
Materials:
-
Recombinant human MAO-A and MAO-B enzymes.
-
MAO Assay Buffer.
-
Substrate (e.g., kynuramine or benzylamine).
-
Fluorescent Probe (e.g., OxiRed™ Probe).
-
This compound (test compound).
-
Positive control inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B).
-
96-well microplate suitable for fluorescence measurements.
-
Microplate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compound and control inhibitors.
-
In a 96-well plate, add the MAO enzyme (MAO-A or MAO-B) to each well.
-
Add the diluted test compound or control inhibitor to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate at room temperature for a pre-determined time to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding the substrate solution containing the fluorescent probe.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) over time.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Reversibility of Inhibition
Rationale: Determining whether the inhibition is reversible or irreversible is a critical step with significant implications for the drug's safety and dosing regimen. Irreversible inhibitors form a covalent bond with the enzyme, leading to a longer duration of action.[2]
Detailed Protocol (Jump Dilution Method):
-
Pre-incubation: Incubate a concentrated solution of the MAO enzyme with a high concentration of the test compound (e.g., 10x IC50) for a set period.
-
Dilution: Rapidly dilute the enzyme-inhibitor mixture into the assay medium containing the substrate.
-
Activity Measurement: Immediately measure the enzyme activity over time.
-
Analysis:
-
If the inhibition is reversible, the initial activity will be low but will gradually increase as the inhibitor dissociates from the enzyme.
-
If the inhibition is irreversible, the enzyme activity will remain low, showing little to no recovery.
-
Molecular Docking Studies
Rationale: Computational docking can provide valuable insights into the putative binding mode of this compound within the active sites of MAO-A and MAO-B. This can help to explain the observed inhibitory activity and selectivity.[3][4]
Procedure:
-
Protein Preparation: Obtain the crystal structures of human MAO-A and MAO-B from the Protein Data Bank (PDB). Prepare the structures by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.
-
Ligand Preparation: Generate a 3D structure of this compound and optimize its geometry.
-
Docking Simulation: Use a validated docking program (e.g., AutoDock, Glide) to dock the ligand into the active site of each MAO isoform.
-
Analysis: Analyze the predicted binding poses, including the interactions with key amino acid residues in the active site, and calculate the estimated binding affinity (docking score).
Part 2: Interrogating the 5-HT1A Receptor Pathway
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in neurotransmission and is a target for anxiolytic and antidepressant drugs.[5] The initial report of this compound's activity at this receptor necessitates a thorough investigation of its binding affinity and functional effects.
Signaling Pathway of the 5-HT1A Receptor
Caption: Simplified 5-HT1A receptor signaling pathway.
Radioligand Binding Assay
Rationale: A radioligand binding assay is the gold standard for determining the affinity of a compound for a specific receptor. This competitive binding assay measures the ability of the test compound to displace a radiolabeled ligand that is known to bind to the 5-HT1A receptor.[6][7]
Detailed Protocol:
-
Materials:
-
Cell membranes expressing the human 5-HT1A receptor.
-
Radioligand (e.g., [3H]8-OH-DPAT).
-
This compound (test compound).
-
Non-specific binding control (e.g., serotonin).
-
Assay buffer.
-
Scintillation cocktail and counter.
-
-
Procedure:
-
In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound.
-
For determining non-specific binding, add a high concentration of a known 5-HT1A ligand instead of the test compound.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound.
-
Determine the Ki (inhibitory constant) from the IC50 value using the Cheng-Prusoff equation.
-
Functional Assay: cAMP Measurement
Rationale: The 5-HT1A receptor is coupled to an inhibitory G-protein (Gi), which, upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8][9] Measuring changes in cAMP levels in response to the test compound provides a functional readout of its activity as an agonist, antagonist, or inverse agonist.
Detailed Protocol:
-
Materials:
-
A cell line stably expressing the human 5-HT1A receptor (e.g., CHO-K1 or HEK293 cells).
-
Cell culture medium.
-
Forskolin (an adenylyl cyclase activator).
-
This compound (test compound).
-
A known 5-HT1A agonist (e.g., 8-OH-DPAT) and antagonist (e.g., spiperone).
-
A commercial cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
-
Procedure (Agonist Mode):
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Treat the cells with varying concentrations of the test compound or a known agonist.
-
Add forskolin to all wells to stimulate cAMP production.
-
Incubate for a specified time.
-
Lyse the cells and measure the intracellular cAMP levels using the chosen assay kit.
-
A decrease in forskolin-stimulated cAMP levels indicates agonistic activity.
-
-
Procedure (Antagonist Mode):
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Add a fixed concentration of a known 5-HT1A agonist (e.g., EC80 concentration).
-
Add forskolin to all wells.
-
Incubate and measure cAMP levels as described above.
-
A reversal of the agonist-induced decrease in cAMP levels indicates antagonistic activity.
-
Part 3: Metabolic Stability and Metabolite Identification
Understanding the metabolic fate of this compound is crucial for predicting its pharmacokinetic profile and potential for drug-drug interactions. The presence of a carboxamide group suggests susceptibility to hydrolysis, and the cyclohexane ring may undergo oxidation by cytochrome P450 (CYP450) enzymes.[1][10][11]
In Vitro Metabolic Stability Assay
Rationale: This assay provides an initial assessment of the compound's susceptibility to metabolism by liver enzymes, primarily CYP450s and esterases.[2][12] Human and rat liver microsomes are used to investigate potential species differences in metabolism.
Detailed Protocol:
-
Materials:
-
Human and rat liver microsomes.
-
NADPH regenerating system (for CYP450-mediated metabolism).
-
This compound (test compound).
-
Control compounds with known metabolic stability.
-
Acetonitrile (for quenching the reaction).
-
LC-MS/MS system for analysis.
-
-
Procedure:
-
Incubate the test compound at a fixed concentration with liver microsomes in the presence of the NADPH regenerating system at 37°C.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction in each aliquot with cold acetonitrile.
-
Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).
-
Metabolite Identification
Rationale: Identifying the major metabolites of this compound is essential for understanding its complete pharmacological and toxicological profile.
Procedure:
-
Sample Preparation: Use samples from the metabolic stability assay.
-
LC-MS/MS Analysis: Analyze the samples using a high-resolution mass spectrometer to detect and characterize potential metabolites. Common metabolic pathways to investigate for this compound include:
-
Data Analysis: Compare the mass spectra of the parent compound with those of potential metabolites to elucidate their structures.
Summary and Future Directions
This guide outlines a systematic and in-depth approach to characterizing the mechanism of action of this compound. By following these experimental workflows, researchers can:
-
Quantify its inhibitory potency and selectivity for MAO-A and MAO-B.
-
Determine the reversibility of MAO inhibition.
-
Elucidate its binding affinity and functional activity at the 5-HT1A receptor.
-
Assess its metabolic stability and identify its major metabolites.
The data generated from these studies will provide a solid foundation for further preclinical and clinical development, enabling a comprehensive understanding of the therapeutic potential and safety profile of this compound.
References
- Carlier, J., et al. (2017). In vitro Phase I metabolism of indazole carboxamide synthetic cannabinoid MDMB-CHMINACA via human liver microsome incubation and high-resolution mass spectrometry. PubMed. [Link]
- Eurofins Discovery. (n.d.). 5-HT1A Human Serotonin GPCR Cell Based Agonist cAMP LeadHunter Assay. Eurofins Discovery. [Link]
- Eurofins Discovery. (n.d.). cAMP Hunter™ Human HTR1A (5-HT1A) Gi Cell-Based Assay Kit (CHO-K1). Eurofins Discovery. [Link]
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
- Eurofins Discovery. (n.d.). 5-HT1A Human Serotonin GPCR Cell Based Agonist cAMP SAFETYscan SafetyScreen Assay. Eurofins Discovery. [Link]
- Khan, I., et al. (2023). 3D-QSAR, design, molecular docking and dynamics simulation studies of novel 6-hydroxybenzothiazole-2-carboxamides as potentially potent and selective monoamine oxidase B inhibitors. PubMed Central. [Link]
- Satoh, T., & Hosokawa, M. (2006). The role of human carboxylesterases in drug metabolism: have we overlooked their importance? PubMed Central. [Link]
- Sharma, A., et al. (2021). Insights of ligand binding in modeled h5-HT1A receptor: homology modeling, docking, MM-GBSA, screening and molecular dynamics. PubMed. [Link]
- Noble, C., et al. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. MDPI. [Link]
- Lee, K., et al. (2023). (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity. MDPI. [Link]
- Singh, S., et al. (2021). Insights of ligand binding in modeled h5-HT1A receptor: homology modeling, docking, MM-GBSA, screening and molecular dynamics.
- Chen, X., et al. (2025). Cytochrome P450 Mediated Cyclohexane Ring Formation in Forazoline Biosynthesis.
- Lee, K., et al. (2023).
- Rahman, M. A., et al. (2024). Identification of high-affinity Monoamine oxidase B inhibitors for depression and Parkinson's disease treatment: bioinformatic approach of drug repurposing. PubMed Central. [Link]
- Fukami, T., & Yokoi, T. (2012). The Emerging Role of Human Esterases. J-Stage. [Link]
- Bradshaw, T., et al. (2018). Hydrolysis of amides by human carboxylesterase Supersomes.
- Hasan, M. M., et al. (2018). The Hydrolysis of Amide.
- Taylor & Francis. (n.d.). Carboxylesterase 1 – Knowledge and References. Taylor & Francis. [Link]
- Scilit. (2007). Molecular docking of inhibitors into monoamine oxidase B. Scilit. [Link]
- Coughtrie, M. W. H., et al. (2017). The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652. PubMed Central. [Link]
- OpenAnesthesia. (2023). Hepatic Drug Metabolism and Cytochrome P450. OpenAnesthesia. [Link]
- Jaeger, W., et al. (2000). Stereoselective Metabolism of the Monoterpene Carvone by Rat and Human Liver Microsomes. PubMed. [Link]
- Psychopharmacology Institute. (2014). 5-HT1A Receptors in Psychopharmacology. Psychopharmacology Institute. [Link]
- Al-Sanea, M. M., et al. (2022). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. MDPI. [Link]
- Kanehisa Laboratories. (n.d.).
- Fabre, G., et al. (1990). Use of human and animal liver microsomes in drug metabolic studies. PubMed. [Link]
Sources
- 1. Cytochrome P450 Mediated Cyclohexane Ring Formation in Forazoline Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. enamine.net [enamine.net]
- 3. 3D-QSAR, design, molecular docking and dynamics simulation studies of novel 6-hydroxybenzothiazole-2-carboxamides as potentially potent and selective monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Metabolic Hydrolysis of Aromatic Amides in Selected Rat, Minipig, and Human In Vitro Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Docking Studies and Pharmacological Evaluation of Serotoninergic Ligands Containing a 5-Norbornene-2-Carboxamide Nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. portal.research.lu.se [portal.research.lu.se]
- 10. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. openanesthesia.org [openanesthesia.org]
- 12. Use of human and animal liver microsomes in drug metabolic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jstage.jst.go.jp [jstage.jst.go.jp]
- 14. researchgate.net [researchgate.net]
- 15. In vitro Phase I metabolism of indazole carboxamide synthetic cannabinoid MDMB-CHMINACA via human liver microsome incubation and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Literature review of 4-hydroxycyclohexanecarboxamide and its analogs
An In-Depth Technical Guide to 4-Hydroxycyclohexanecarboxamide and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential
Introduction
In the landscape of modern medicinal chemistry, the identification of versatile and synthetically accessible scaffolds is paramount to the discovery of novel therapeutics. The 4-hydroxycyclohexanecarboxamide core represents one such privileged structure. Characterized by a rigid cyclohexane ring functionalized with both a hydroxyl group and a carboxamide, this moiety offers a three-dimensional architecture ideal for establishing precise interactions within biological targets. Its stereochemical possibilities, particularly the cis and trans isomers, allow for fine-tuning of molecular geometry to optimize binding affinity and selectivity.
This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of 4-hydroxycyclohexanecarboxamide. We will delve into the synthetic routes for accessing this core structure, explore the structure-activity relationships of its analogs, and illuminate its emerging role as a key pharmacophore in the development of targeted therapies, most notably as inhibitors of the Janus kinase (JAK) family.
Synthesis of the Core Scaffold
The synthesis of 4-hydroxycyclohexanecarboxamide is a multi-step process that hinges on two critical stages: the formation of the stereochemically defined 4-hydroxycyclohexanecarboxylic acid precursor and the subsequent amide bond formation. The choice of synthetic route for the precursor is crucial as it dictates the final cis or trans orientation of the functional groups, a key determinant of biological activity.
Part A: Synthesis of cis- and trans-4-Hydroxycyclohexanecarboxylic Acid Precursors
The most common starting material for industrial-scale synthesis is p-hydroxybenzoic acid, which is readily available and cost-effective. The critical step is the catalytic hydrogenation of the aromatic ring.
Method 1: Catalytic Hydrogenation of p-Hydroxybenzoic Acid
A patented method describes the hydrogenation of p-hydroxybenzoic acid in a high-pressure reactor using a ruthenium-on-carbon (Ru/C) catalyst.[1] This process typically yields a mixture of cis and trans isomers of 4-hydroxycyclohexanecarboxylic acid. The subsequent challenge is to isolate the desired isomer. The trans isomer, often more valuable in pharmaceutical applications, can be obtained through an isomerization reaction catalyzed by a sodium alkoxide, followed by recrystallization to achieve high purity.[1] The raw material's accessibility makes this route highly scalable.[1]
Method 2: Saponification of Methyl Esters
An alternative laboratory-scale synthesis involves the saponification (hydrolysis) of the corresponding methyl esters. For instance, methyl cis-4-hydroxycyclohexanecarboxylate can be dissolved in methanol and treated with a strong base like sodium hydroxide.[2] The reaction proceeds overnight at room temperature. Following an aqueous workup and acidification, the cis-4-hydroxycyclohexanecarboxylic acid can be extracted and purified.[2] This method offers a high-yield pathway to the specific cis isomer.
The trans configuration is particularly important as it serves as a key intermediate in the synthesis of Janus kinase 1 (JAK1)-selective inhibitors and other potential antitumor agents.[2][3] The precise geometry of the trans isomer is believed to enable optimal engagement with the target protein's binding site.[3]
Experimental Protocol: Synthesis of cis-4-Hydroxycyclohexanecarboxylic Acid
-
Dissolution: Dissolve 20 g of methyl cis-4-hydroxycyclohexanecarboxylate in 80 mL of methanol in a suitable reaction vessel.
-
Cooling: Cool the solution in an ice-water bath to 0-5 °C.
-
Base Addition: Slowly add 40 mL of 5 M sodium hydroxide solution dropwise while maintaining the temperature.
-
Reaction: Remove the ice bath and stir the reaction mixture at room temperature overnight.
-
Quenching & Extraction: Add 150 mL of water to dilute the mixture. Extract twice with 50 mL of ethyl acetate and discard the organic layers.
-
Acidification: Adjust the aqueous phase to pH 3 using 1 M hydrochloric acid.
-
Product Extraction: Extract the acidified aqueous phase twice with 50 mL of ethyl acetate.
-
Washing & Drying: Combine the organic extracts, wash twice with saturated brine, and dry over anhydrous sodium sulfate.
-
Isolation: Filter the solution and remove the ethyl acetate under reduced pressure to yield the white solid product, cis-4-hydroxycyclohexanecarboxylic acid.[2]
Part B: Amide Bond Formation
The formation of an amide bond by directly coupling a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[4] Therefore, the carboxylic acid must first be "activated." This is a cornerstone reaction in medicinal chemistry, with numerous well-established coupling reagents available.[4][5][6]
Common strategies involve the use of carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), often in the presence of an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt).[4][6] These reagents convert the carboxylic acid into a highly reactive intermediate (e.g., an O-acylisourea or an active ester), which is then susceptible to nucleophilic attack by the amine.[5][7] More modern reagents include uronium/aminium salts like HATU, which offer high yields and short reaction times.[4][8]
Experimental Protocol: General Amide Coupling using EDC/NHS
-
Activation: In an inert atmosphere, dissolve the carboxylic acid (1 equivalent), such as trans-4-hydroxycyclohexanecarboxylic acid, in an anhydrous solvent like DMF or DCM.
-
Reagent Addition: Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.
-
Stirring: Stir the reaction mixture at room temperature for 15-60 minutes to allow for the formation of the active NHS ester.
-
Amine Addition: Add the desired amine (1-1.2 equivalents) to the activated carboxylic acid solution.
-
Reaction: Continue stirring at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.[4]
Structure-Activity Relationships (SAR) and Analog Design
While direct SAR studies on 4-hydroxycyclohexanecarboxamide are not extensively published, we can infer key relationships from its role as a building block for bioactive molecules and from general medicinal chemistry principles.[2][9]
The cyclohexane ring serves as a non-planar, rigid scaffold that positions the hydroxyl and carboxamide groups in defined spatial orientations. This conformational constraint is often crucial for high-affinity binding to protein targets, reducing the entropic penalty upon binding compared to more flexible aliphatic chains.
-
Stereochemistry is Critical: The distinction between cis and trans isomers is paramount. The use of the trans isomer in the synthesis of JAK1 inhibitors suggests that the diequatorial arrangement of the functional groups is optimal for fitting into the kinase's ATP-binding pocket.[2][3] This arrangement allows the hydroxyl and amide groups to act as hydrogen bond donors and acceptors, forming key interactions with amino acid residues in the target protein.
-
The Hydroxyl Group: The -OH group is a key hydrogen bonding feature. Its modification (e.g., conversion to a methoxy ether) would likely alter binding affinity and could be used to probe the steric tolerance of the binding pocket.
-
The Carboxamide Group: The amide N-H and carbonyl oxygen are excellent hydrogen bond donors and acceptors, respectively. The substituents on the amide nitrogen (R' in the diagram below) represent a primary vector for analog design. Modifying this group can alter potency, selectivity, and pharmacokinetic properties (e.g., solubility, metabolic stability). For example, attaching aromatic or heterocyclic rings can introduce additional π-stacking or hydrophobic interactions.
Biological Activity and Therapeutic Applications
Primary Application: Janus Kinase (JAK) Inhibition
The most significant therapeutic application for this scaffold is in the development of Janus kinase (JAK) inhibitors.[2] The JAK-STAT pathway is a critical signaling cascade for numerous cytokines and growth factors that drive the inflammatory and immune responses.[10][11] Dysregulation of this pathway is implicated in a wide range of autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriatic arthritis, and inflammatory bowel disease.[12][13][14]
JAK inhibitors function by competing with ATP for the kinase domain's binding site, thereby preventing the phosphorylation and activation of STAT proteins and blocking the downstream inflammatory signaling.[11] The 4-hydroxycyclohexanecarboxamide moiety is an ideal pharmacophore for this purpose. Its rigid structure and hydrogen-bonding groups can anchor the inhibitor within the hinge region of the JAK ATP-binding site, a common strategy for kinase inhibitors.
Other Potential Biological Activities
Derivatives of cyclohexane have been reported to possess a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[15][16] For instance, certain amidrazone derivatives containing a cyclohexene carboxylic acid moiety have demonstrated significant inhibition of pro-inflammatory cytokines like TNF-α and IL-6.[15] While these are not direct analogs, they suggest that the cyclohexane core can be a valuable component in developing agents for various therapeutic areas. Screening a library of 4-hydroxycyclohexanecarboxamide analogs against bacterial strains or in inflammatory assays could uncover novel activities.
Predicted Pharmacokinetic (PK) Profile
No specific pharmacokinetic data for 4-hydroxycyclohexanecarboxamide has been published. However, we can predict its likely ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties based on its physicochemical characteristics and data from similar small molecules.[17][18]
Physicochemical Properties
-
Molecular Weight: 143.18 g/mol .[19]
-
Hydrogen Bond Donors/Acceptors: The -OH and -NH₂ groups make it relatively polar.
-
LogP: Predicted to be low (-0.3), indicating good aqueous solubility.[19]
Predicted PK Characteristics
-
Absorption: Its small size and compliance with criteria like Lipinski's Rule of Five suggest it is likely to have good oral absorption and cell permeability.[17][18]
-
Distribution: Due to its polarity, it is unlikely to readily cross the blood-brain barrier, potentially reducing central nervous system side effects.
-
Metabolism: The molecule presents sites for Phase I (oxidation at the cyclohexane ring) and Phase II (glucuronidation at the hydroxyl group) metabolism.
-
Excretion: Likely to be cleared renally.
-
Toxicity: The scaffold itself is not associated with any known toxicophores and is predicted to be non-toxic.[17]
The pharmacokinetic profile of an analog will be heavily influenced by the nature of the substituent on the amide nitrogen. Adding large, lipophilic groups may decrease solubility but could enhance cell permeability and metabolic stability.
Conclusion and Future Directions
The 4-hydroxycyclohexanecarboxamide scaffold is a valuable and versatile building block in modern drug discovery. Its rigid, three-dimensional structure, combined with strategically placed hydrogen-bonding moieties, makes it an excellent pharmacophore for targeting enzyme active sites, particularly those of kinases. The well-established synthetic routes to its stereoisomeric precursors allow for the controlled production of either the cis or trans isomer, enabling precise structural optimization.
The primary therapeutic promise for this scaffold lies in the continued development of selective JAK inhibitors for treating a host of inflammatory and autoimmune disorders. Future research should focus on:
-
Library Synthesis: Synthesizing and screening a diverse library of analogs with various substituents on the amide nitrogen to explore new SAR and identify compounds with improved potency and selectivity.
-
Target Expansion: Screening these libraries against other kinase families and different classes of enzymes to uncover novel biological activities.
-
Pharmacokinetic Optimization: Conducting detailed in vitro and in vivo ADMET studies to guide the optimization of drug-like properties for advanced lead candidates.
By leveraging the unique structural and chemical properties of the 4-hydroxycyclohexanecarboxamide core, researchers are well-positioned to develop the next generation of targeted and effective therapies.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Precision of Trans-4-Hydroxycyclohexanecarboxylic Acid in Synthesis.
- Google Patents. (2017). CN106316825A - Preparing method for trans- 4- hydroxycyclohexanecarboxylic acid.
- ChemBK. (2024). cis-4-Hydroxycyclohexane-1-carboxylic acid.
- Huber, K., et al. (2020). The synthesis of series 6 from 4-hydroxycyclohexanone and aromatic... ResearchGate.
- Cativiela, C., et al. (1996). Synthesis of 1-amino-4-hydroxycyclohexane-1-carboxylic acids. Journal of the Chemical Society, Perkin Transactions 1.
- McCallum, J. (2013). mechanism of amide formation with DCC. YouTube.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- ResearchGate. (2025). Synthesis of 4-Hydroxy-4-Methylcyclohex-2-En-1-One.
- An, G., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.
- Sammakia, T., et al. (2011). General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. PMC - NIH.
- Konreddy, A. K., et al. (2014). Synthesis and Anti-HCV Activity of 4-Hydroxyamino α-Pyranone Carboxamide Analogues. ACS Medicinal Chemistry Letters.
- Sztanke, M., et al. (2023). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI.
- Hong, P. S., & Chan, K. K. (1991). Pharmacokinetics of 4-hydroxycyclophosphamide and metabolites in the rat. PubMed - NIH.
- Science.gov. (n.d.). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives.
- Jung, J.-C., & Park, O.-S. (2009). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. PMC.
- PubChem. (n.d.). 4-Hydroxycyclohexane-1-carboxamide.
- Al-Salama, Z. T. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. PMC - PubMed Central.
- The Rheumatologist. (2025). JAK Inhibitors 101.
- Molecules. (2009). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives.
- Konreddy, A. K., et al. (2013). Synthesis and Anti-HCV Activity of 4-Hydroxyamino α-Pyranone Carboxamide Analogues. PubMed.
- DermNet. (n.d.). Janus kinase inhibitors.
- CABI Digital Library. (n.d.). cyclohexane and its functionally substituted derivatives.
- Drug Design Org. (2005). Structure Activity Relationships.
- MDPI. (2015). The Study of Structure—Analgesic Activity Relationships in a Series of 4-Hydroxy-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylic Acid Toluidides and Xylidides.
- Serra López-Matencio, J. M., et al. (2019). JAK-STAT inhibitors for the treatment of immunomediated diseases. PubMed.
- Verywell Health. (2025). JAK Inhibitors: Uses, Types, Side Effects, and More.
- Khan, H., et al. (2023). Computational pharmacology and computational chemistry of 4-hydroxyisoleucine: Physicochemical, pharmacokinetic, and DFT-based approaches. Frontiers in Chemistry.
- Khan, H., et al. (2023). Computational pharmacology and computational chemistry of 4-hydroxyisoleucine: Physicochemical, pharmacokinetic, and DFT-based a. Frontiers.
- Khan, H., et al. (2023). Computational pharmacology and computational chemistry of 4-hydroxyisoleucine: Physicochemical, pharmacokinetic, and DFT-based approaches. PMC - PubMed Central.
Sources
- 1. CN106316825A - Preparing method for trans- 4- hydroxycyclohexanecarboxylic acid - Google Patents [patents.google.com]
- 2. TRANS-4-HYDROXYCYCLOHEXANECARBOXYLIC ACID | 3685-26-5 [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. hepatochem.com [hepatochem.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Synthesis and Anti-HCV Activity of 4-Hydroxyamino α-Pyranone Carboxamide Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 10. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dermnetnz.org [dermnetnz.org]
- 12. JAK Inhibitors 101 - The Rheumatologist [the-rheumatologist.org]
- 13. JAK-STAT inhibitors for the treatment of immunomediated diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. JAK Inhibitors: Uses, Types, Side Effects, and More [verywellhealth.com]
- 15. mdpi.com [mdpi.com]
- 16. cabidigitallibrary.org [cabidigitallibrary.org]
- 17. Frontiers | Computational pharmacology and computational chemistry of 4-hydroxyisoleucine: Physicochemical, pharmacokinetic, and DFT-based approaches [frontiersin.org]
- 18. Computational pharmacology and computational chemistry of 4-hydroxyisoleucine: Physicochemical, pharmacokinetic, and DFT-based approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound | C7H13NO2 | CID 14022790 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for Amide Bond Formation Using 4-Hydroxycyclohexanecarboxylic Acid: A Detailed Guide to Coupling Strategies and Execution
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: The Centrality of the Amide Bond and the Challenge of Hydroxylated Substrates
The amide bond is a cornerstone of modern chemistry and biology, forming the backbone of peptides and proteins and featuring prominently in a vast array of pharmaceuticals and functional materials. Its synthesis, typically through the coupling of a carboxylic acid and an amine, is one of the most frequently performed reactions in drug development and organic synthesis.
However, the direct condensation of a carboxylic acid and an amine is generally unfavorable due to the formation of a non-reactive ammonium carboxylate salt.[1][2] To overcome this, chemists employ "coupling agents" that activate the carboxylic acid, transforming the hydroxyl group into a better leaving group and facilitating nucleophilic attack by the amine.[3][4]
This guide focuses on the specific challenges and protocols for amide bond formation using 4-hydroxycyclohexanecarboxylic acid. The presence of a secondary alcohol on the cyclohexane ring introduces a potential competing nucleophile, which could lead to side reactions such as lactonization or O-acylation. This document provides a detailed analysis of coupling strategies, step-by-step protocols, and purification techniques to successfully navigate these challenges.
Pillar 1: Selecting the Optimal Coupling Strategy
The choice of coupling reagent is critical and depends on factors such as substrate reactivity, steric hindrance, desired reaction conditions, and cost. For a hydroxylated substrate like 4-hydroxycyclohexanecarboxylic acid, the primary consideration is achieving selective N-acylation over O-acylation. While protection of the hydroxyl group is an option, many modern coupling protocols can achieve high selectivity without this extra step.[5][6]
Common Classes of Coupling Reagents
-
Carbodiimides (e.g., EDC, DCC): These are widely used, cost-effective reagents.[7][8] They activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[8][9]
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): Its primary advantage is that its urea byproduct is water-soluble, simplifying purification through an aqueous workup.[10] This makes it ideal for bioconjugation and general lab synthesis.[7]
-
DCC (N,N'-Dicyclohexylcarbodiimide): The dicyclohexylurea (DCU) byproduct is insoluble in most organic solvents and can be removed by filtration.[10] However, residual DCU can complicate purification, and DCC is less suitable for aqueous systems.[7][8]
-
-
Aminium/Uronium Salts (e.g., HATU, HBTU): These reagents are highly efficient, leading to faster reaction times and higher yields, especially for sterically hindered or poorly reactive substrates.[4][10]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): HATU reacts with the carboxylic acid to form an OAt-active ester.[11][12] The 7-azabenzotriazole backbone is thought to accelerate the coupling and minimize side reactions.[11] It is often the reagent of choice for difficult couplings.[13][14]
-
The Crucial Role of Additives
To improve reaction efficiency and suppress side reactions, coupling agents are often used with additives.
-
Hydroxybenzotriazoles (HOBt, HOAt): These additives react with the initial active intermediate (e.g., the O-acylisourea from EDC) to form a more stable, yet still highly reactive, active ester. This strategy minimizes side reactions like the formation of N-acylurea and reduces the risk of racemization in chiral substrates.[4][10] HOAt (1-Hydroxy-7-azabenzotriazole) is generally considered more reactive and efficient than HOBt.[15]
Comparative Summary of Common Coupling Reagents
| Reagent | Full Name | Byproduct | Key Advantages | Considerations |
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble urea | Easy purification via aqueous workup.[10] | Can form N-acylurea byproduct without an additive.[16] |
| DCC | N,N'-Dicyclohexylcarbodiimide | Insoluble DCU | Byproduct removed by filtration.[10] | Not suitable for solid-phase synthesis; byproduct can be hard to remove completely. |
| HATU | Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium | Tetramethylurea | High efficiency, fast reactions, low racemization.[10][11] | Higher cost; byproduct can be difficult to remove.[13] |
Pillar 2: Validated Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the coupling of 4-hydroxycyclohexanecarboxylic acid with a representative primary amine.
Initial Recommendation: A Small-Scale Trial
Before committing to a large-scale reaction, it is highly recommended to perform a small-scale trial to confirm that the free hydroxyl group does not significantly interfere. In most cases with standard coupling conditions, N-acylation is much faster than O-acylation, and protection is not required.
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol is a robust and cost-effective method suitable for a wide range of amines.
Materials:
-
4-hydroxycyclohexanecarboxylic acid
-
Primary or secondary amine (e.g., benzylamine)
-
EDC hydrochloride
-
HOBt (1-Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
1M HCl, Saturated NaHCO₃ solution, Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Reagent Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-hydroxycyclohexanecarboxylic acid (1.0 eq).
-
Solvent Addition: Dissolve the acid in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.5 M.
-
Addition of Amine and Additive: Add the amine (1.0-1.2 eq) and HOBt (1.2 eq) to the solution.
-
Base Addition: Add DIPEA (2.0-3.0 eq). The base is crucial for neutralizing the HCl byproduct from EDC and maintaining a favorable reaction pH.[9][17]
-
Reaction Initiation: Cool the mixture to 0 °C in an ice bath. Add EDC·HCl (1.2-1.5 eq) portion-wise over 5 minutes.
-
Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 4-16 hours).
-
Aqueous Work-up:
-
Dilute the reaction mixture with an organic solvent like Ethyl Acetate.
-
Wash sequentially with 1M HCl (to remove excess amine and DIPEA), saturated NaHCO₃ (to remove HOBt and unreacted acid), and brine.[16]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude amide by flash column chromatography on silica gel or by recrystallization.[14][18]
Protocol 2: High-Efficiency HATU Mediated Amide Coupling
This protocol is recommended for less reactive amines, sterically hindered substrates, or when rapid and high-yield conversion is paramount.
Materials:
-
4-hydroxycyclohexanecarboxylic acid
-
Primary or secondary amine
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reagents for work-up and purification as listed in Protocol 1.
Procedure:
-
Reagent Preparation: To a clean, dry round-bottom flask under an inert atmosphere, add 4-hydroxycyclohexanecarboxylic acid (1.0 eq).
-
Solvent and Base: Dissolve the acid in anhydrous DMF (0.1-0.5 M) and add DIPEA (3.0 eq). Stir for 5 minutes. The base deprotonates the carboxylic acid to form the carboxylate.[12][19]
-
Activator Addition: Add HATU (1.1-1.2 eq) to the mixture. The solution may change color. Stir for 10-15 minutes to allow for the formation of the active ester.
-
Amine Addition: Add the amine (1.0-1.2 eq) to the reaction mixture.
-
Reaction Monitoring: Stir at room temperature. These reactions are often complete within 1-4 hours.[9] Monitor progress by TLC or LC-MS.
-
Work-up and Purification: Follow the same work-up and purification steps (7 and 8) as described in Protocol 1. The byproducts from HATU (tetramethylurea and HOAt) are generally water-soluble and can be removed during the aqueous extraction.[13]
Pillar 3: Visualization of Mechanism and Workflow
General Mechanism of Amide Bond Formation
The diagram below illustrates the fundamental two-step process common to most coupling reactions: activation of the carboxylic acid to form a reactive intermediate, followed by nucleophilic attack from the amine.
Caption: Generalized two-step mechanism for amide coupling.
Experimental Workflow from Start to Finish
This flowchart outlines the logical progression of the experimental protocol, from setting up the reaction to isolating the final, purified product.
Caption: Standard experimental workflow for amide synthesis.
References
- Mechanism of amide formation by carbodiimide for bioconjug
- H
- Amine to Amide Mechanism - H
- Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]
- Mechanism of peptide bond formation through carbodiimide.
- HATU, DIPEA Peptide Coupling Mechanism. YouTube. [Link]
- Coupling Reagents. Aapptec Peptides. [Link]
- Hydrosilafluorenes as Recyclable Coupling Reagents for Direct Amidation of Carboxylic Acids with Amines.
- HATU Coupling: Challenges Associated with the Byproducts. YouTube. [Link]
- Amide Synthesis. Fisher Scientific. [Link]
- Amide coupling reaction in medicinal chemistry.
- Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt.
- Optimized reaction conditions for amide bond formation in DNA-encoded combin
- What is the best technique for amide purification?.
- Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]
- Protection of Hydroxyl Groups. Chemistry LibreTexts. [Link]
- Protecting Groups. University of Illinois Urbana-Champaign. [Link]
- Protecting Groups. Organic Chemistry Portal. [Link]
- Fast Amide Couplings in Water: Extraction, Column Chromatography, and Crystallization Not Required.
- Appendix 6: Protecting groups. Oxford Learning Link. [Link]
- Making Amides from Carboxylic Acids. Chemistry LibreTexts. [Link]
- Amide formation from carboxylic acid deriv
- Synthesis of amides directly from carboxylic acids and hydrazines. RSC Publishing. [Link]
Sources
- 1. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. hepatochem.com [hepatochem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Protective Groups [organic-chemistry.org]
- 7. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 8. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Amide Synthesis [fishersci.dk]
- 10. peptide.com [peptide.com]
- 11. HATU - Wikipedia [en.wikipedia.org]
- 12. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 13. m.youtube.com [m.youtube.com]
- 14. growingscience.com [growingscience.com]
- 15. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Amide Synthesis [fishersci.co.uk]
- 18. researchgate.net [researchgate.net]
- 19. m.youtube.com [m.youtube.com]
The Cyclohexane Carboxamide Scaffold: A Launchpad for CNS Drug Discovery
Application Notes and Protocols for the Exploration of 4-hydroxycyclohexane-1-carboxamide and its Analogs in Central Nervous System Drug Design
Introduction: The Promise of a Simple Scaffold
In the intricate landscape of Central Nervous System (CNS) drug discovery, the identification of molecular scaffolds that offer a blend of desirable physicochemical properties and versatile synthetic accessibility is a paramount objective. The this compound core represents a compelling starting point for medicinal chemists. Its three-dimensional, sp³-rich cyclohexane ring provides an escape from the flatland of aromatic compounds that have traditionally dominated drug discovery, offering the potential for improved metabolic stability and novel intellectual property. The presence of a hydroxyl group and a primary carboxamide offers key hydrogen bonding features and handles for synthetic elaboration, allowing for a systematic exploration of structure-activity relationships (SAR).
This guide provides a comprehensive overview of the potential applications of the this compound scaffold in CNS drug design, with a particular focus on its documented interactions with monoamine oxidase (MAO) and serotonin 1A (5-HT1A) receptors. We will delve into the mechanistic rationale for targeting these key players in neurological and psychiatric disorders, and provide detailed, field-proven protocols for the in vitro characterization of novel analogs.
Mechanistic Rationale: Targeting Key CNS Modulators
The therapeutic potential of the this compound scaffold is underscored by its reported activity as a potent inhibitor of monoamine oxidase (MAO) and its ability to modulate the 5-HT1A receptor signaling pathway. Both of these targets are deeply implicated in the pathophysiology of a range of CNS disorders.
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases are a family of enzymes responsible for the degradation of key monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine.[1] By inhibiting MAO, the synaptic concentrations of these neurotransmitters can be increased, a mechanism that has been successfully exploited for the treatment of depression and Parkinson's disease.[1] MAO exists in two isoforms, MAO-A and MAO-B, which exhibit different substrate specificities and inhibitor selectivities.[2]
-
MAO-A: Primarily metabolizes serotonin and norepinephrine. Selective MAO-A inhibitors are effective antidepressants.[3]
-
MAO-B: Primarily metabolizes dopamine. Selective MAO-B inhibitors are used as an adjunct therapy in Parkinson's disease to preserve dopamine levels in the brain.[2]
The ability of this compound to inhibit MAO makes it a valuable starting point for the design of novel antidepressants or anti-Parkinsonian agents. A critical aspect of the drug discovery process will be to determine the isoform selectivity of its analogs.
Modulation of the 5-HT1A Receptor
The 5-HT1A receptor is a subtype of serotonin receptor that is widely distributed throughout the brain, acting as both a presynaptic autoreceptor on serotonin neurons and a postsynaptic receptor in various brain regions. Its activation is coupled to inhibitory G-proteins, leading to a decrease in neuronal firing.[4] Ligands that target the 5-HT1A receptor have shown therapeutic efficacy in anxiety and depression.[5] For instance, the anxiolytic drug buspirone is a 5-HT1A partial agonist.
This compound has been reported to inhibit the linkage of 5-HT1A receptors with phospholipase C. This suggests a modulatory role on the receptor's signaling cascade, which could be exploited for the development of novel anxiolytics, antidepressants, or other CNS-active agents.
Experimental Protocols: A Guide to In Vitro Characterization
The following protocols provide a framework for the initial in vitro evaluation of novel analogs of this compound.
Protocol 1: In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This protocol describes a fluorometric assay to determine the IC50 values of test compounds against human recombinant MAO-A and MAO-B.[4]
Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
Kynuramine (for MAO-A) or benzylamine (for MAO-B) as substrates
-
Toloxatone or clorgyline (for MAO-A) and safinamide or pargyline (for MAO-B) as reference inhibitors
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and reference inhibitors in the appropriate buffer.
-
In a 96-well plate, add the enzyme solution (MAO-A or MAO-B) to each well.
-
Add the test compound or reference inhibitor to the respective wells and incubate for 15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding the substrate (kynuramine for MAO-A, benzylamine for MAO-B).
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding a suitable stop solution (e.g., 2N NaOH).
-
Measure the fluorescence of the product at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 310/400 nm for the product of kynuramine oxidation).
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value using non-linear regression analysis.
Data Analysis and Interpretation: The IC50 value represents the concentration of the inhibitor required to reduce the enzyme activity by 50%. A lower IC50 value indicates a more potent inhibitor. The selectivity index (SI) can be calculated as the ratio of the IC50 for MAO-A to the IC50 for MAO-B. A high SI value indicates selectivity for MAO-B, while a low SI value indicates selectivity for MAO-A.
Visualizing the Drug Discovery Workflow
The following diagram illustrates a typical workflow for the initial stages of a CNS drug discovery program starting from a lead scaffold like this compound.
Protocol 2: 5-HT1A Receptor Binding Assay
This protocol outlines a radioligand binding assay to determine the binding affinity (Ki) of test compounds for the human 5-HT1A receptor.
Materials:
-
Membranes from cells expressing the human 5-HT1A receptor (e.g., HEK293 or CHO cells)
-
[³H]8-OH-DPAT (a high-affinity 5-HT1A agonist radioligand)
-
Serotonin or a known 5-HT1A antagonist (e.g., WAY-100635) for determining non-specific binding
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the cell membranes, radioligand ([³H]8-OH-DPAT), and either the test compound, buffer (for total binding), or a saturating concentration of a competing ligand (for non-specific binding).
-
Incubate the plate at room temperature for 60 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound from a competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.
Data Analysis and Interpretation: The Ki value represents the inhibition constant for the test compound, indicating its binding affinity for the 5-HT1A receptor. A lower Ki value signifies a higher binding affinity.
Structure-Activity Relationship (SAR) Exploration
The this compound scaffold offers several points for chemical modification to explore SAR and optimize for potency, selectivity, and pharmacokinetic properties.
Table 1: Potential Modification Points and Their Hypothesized Impact
| Modification Point | Potential Changes | Hypothesized Impact |
| Carboxamide | N-alkylation, N-arylation, replacement with other functional groups (e.g., esters, ketones) | Modulate hydrogen bonding interactions, lipophilicity, and metabolic stability. |
| Hydroxyl Group | Inversion of stereochemistry, esterification, etherification, replacement with other groups (e.g., fluoro, amino) | Alter hydrogen bonding capacity, polarity, and potential for metabolic glucuronidation. |
| Cyclohexane Ring | Introduction of substituents, conformational locking (e.g., through annulation) | Influence the spatial orientation of the pharmacophoric groups and overall lipophilicity. |
Visualizing the Pharmacophore
The following diagram illustrates the key pharmacophoric features of the this compound scaffold that are likely important for its interaction with biological targets.
Considerations for CNS Drug Design: Crossing the Blood-Brain Barrier
A major hurdle in CNS drug discovery is ensuring that a compound can effectively cross the blood-brain barrier (BBB) to reach its target in the brain. The physicochemical properties of the this compound scaffold are a good starting point for designing BBB-penetrant molecules.
Table 2: Physicochemical Properties of this compound and Their Relevance to BBB Penetration
| Property | Value | Relevance to BBB Penetration |
| Molecular Weight | 143.18 g/mol [6] | Below the generally accepted upper limit of 400-500 Da for passive diffusion across the BBB.[7] |
| LogP (octanol-water partition coefficient) | -0.3 (computed)[6] | A low LogP suggests good aqueous solubility but may need to be increased for optimal membrane permeability. |
| Topological Polar Surface Area (TPSA) | 63.3 Ų[6] | Within the desirable range (typically < 90 Ų) for good BBB penetration. |
| Hydrogen Bond Donors | 2 | A moderate number of hydrogen bond donors is acceptable for BBB penetration. |
| Hydrogen Bond Acceptors | 2 | A moderate number of hydrogen bond acceptors is acceptable for BBB penetration. |
Future medicinal chemistry efforts should aim to maintain these favorable properties while optimizing for potency and selectivity. In vitro models of BBB permeability, such as the Parallel Artificial Membrane Permeability Assay (PAMPA), can be employed early in the discovery process to assess the potential of new analogs to cross the BBB.[8]
Conclusion
The this compound scaffold represents a promising and underexplored starting point for the design of novel CNS-active compounds. Its documented activity against MAO and the 5-HT1A receptor pathway provides a solid rationale for its exploration in the context of depression, anxiety, and neurodegenerative disorders. By employing the detailed protocols and adhering to the principles of CNS drug design outlined in this guide, researchers can systematically investigate the potential of this versatile scaffold and its derivatives to yield the next generation of therapies for challenging neurological and psychiatric conditions.
References
- Psychopharmacology Institute. (2014). 5-HT1A Receptors in Psychopharmacology.
- National Center for Biotechnology Information. (n.d.). Inhibition of monoamine oxidases by heterocyclic derived conjugated dienones: synthesis and in vitro and in silico investigations.
- Wikipedia. (n.d.). 5-HT1A receptor.
- ResearchGate. (n.d.). Molecular Mechanism and Structure-activity Relationship of the Inhibition Effect between Monoamine Oxidase and Selegiline Analogues.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14022790, this compound.
- Kaludjerovic, G. N., & Schreier, P. (2014). Selective MAO A and B inhibitors: their mechanism of action and pharmacology. Current medicinal chemistry, 21(15), 1723–1742.
- ResearchGate. (n.d.). structure and activity relationship of monoamine oxidase inhibitors.
- Royal Society of Chemistry. (n.d.). Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders.
- National Center for Biotechnology Information. (n.d.). Evaluation of Drug Blood-Brain-Barrier Permeability Using a Microfluidic Chip.
- National Center for Biotechnology Information. (n.d.). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders.
- Szafarz, M., et al. (2022). Monoamine oxidase inhibitors: A concise review with special emphasis on structure activity relationship studies. European Journal of Medicinal Chemistry, 243, 114655.
- National Center for Biotechnology Information. (n.d.). Evaluation of Drug Blood-Brain-Barrier Permeability Using a Microfluidic Chip.
- Cindrić, M., et al. (2022). 4-Hydroxynonenal Modulates Blood–Brain Barrier Permeability In Vitro through Changes in Lipid Composition and Oxidative Status of Endothelial Cells and Astrocytes. Antioxidants, 11(11), 2269.
- National Center for Biotechnology Information. (n.d.). The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance.
- Zhang, Z., Hamada, H., & Gerk, P. M. (2019). Selectivity of Dietary Phenolics for Inhibition of Human Monoamine Oxidases A and B.
- Warren, A. L., et al. (2025). Structural determinants of G protein subtype selectivity at the serotonin receptor 5-HT1A. Science Advances, 11(31), eadu9851.
- ResearchGate. (n.d.). Synthesis and structure-activity relationship studies in serotonin 5-HT1A receptor agonists based on fused pyrrolidone scaffolds.
- Li, J., et al. (2024). Molecular Mechanism and Structure-activity Relationship of the Inhibition Effect between Monoamine Oxidase and Selegiline Analogues. Current computer-aided drug design, 20(5), 474–485.
- National Center for Biotechnology Information. (n.d.). Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms.
- ResearchGate. (n.d.). The chemical structures of natural and synthetic MAO inhibitors with their IC50 values.
- Mayo Clinic. (n.d.). Monoamine oxidase inhibitors (MAOIs).
- National Center for Biotechnology Information. (n.d.). Highly Potent, Selective, and Competitive Indole-Based MAO-B Inhibitors Protect PC12 Cells against 6-Hydroxydopamine- and Rotenone-Induced Oxidative Stress.
- Leonardi, A., et al. (2013). Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. (1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition. Journal of medicinal chemistry, 56(2), 584–588.
- Song, H., et al. (2018). Enhanced permeability of blood-brain barrier and targeting function of borneol-modified solid lipid nanoparticles. International journal of nanomedicine, 13, 1851–1863.
- Polter, A. M., & Li, X. (2010). 5-HT1A receptor-regulated signal transduction pathways in brain. Cellular signalling, 22(10), 1406–1412.
- Patsnap. (2024). Understanding 5-HT1A receptor agonists and Methods to Keep Abreast of Their Recent Developments.
- National Center for Biotechnology Information. (n.d.). New Insights on the Activity and Selectivity of MAO-B Inhibitors through In Silico Methods.
- ResearchGate. (n.d.). Regioselective biotransformation of CNS drugs and its clinical impact on adverse drug reactions.
- National Center for Biotechnology Information. (n.d.). Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action.
- Cruz, S. L., et al. (2016). Cyclohexane, a Potential Drug of Abuse with Pernicious Effects on the Brain. Journal of addiction, 2016, 9803498.
- Kumar, P., & Kalonia, H. (2016). In vivo Study on Depressant Effects and Muscle Coordination Activity of Galphimia glauca Stem Methanol Extract. Pharmacognosy research, 8(Suppl 1), S33–S38.
Sources
- 1. Structure-activity relationships at 5-HT1A receptors: Binding profiles and intrinsic activity | Semantic Scholar [semanticscholar.org]
- 2. Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective MAO A and B inhibitors: their mechanism of action and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-HT1A receptor - Wikipedia [en.wikipedia.org]
- 5. Understanding 5-HT1A receptor agonists and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 6. This compound | C7H13NO2 | CID 14022790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Evaluation of Drug Blood-Brain-Barrier Permeability Using a Microfluidic Chip - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 4-Hydroxycyclohexane-1-carboxamide for 3D-Fragment Library Synthesis
Abstract
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying high-quality starting points for novel therapeutics. A critical component of successful FBDD is the thoughtful design of fragment libraries that explore diverse chemical space. Historically, many fragment libraries have been dominated by flat, aromatic compounds. There is a growing appreciation that fragments with three-dimensional (3D) character can offer unique opportunities for interacting with complex protein binding sites.[1][2][3] This application note details the strategic use of 4-hydroxycyclohexane-1-carboxamide as a versatile, 3D-scaffold for the synthesis of fragment libraries. We provide the scientific rationale for its selection and present detailed, field-proven protocols for its derivatization into a diverse library of novel chemical entities.
The Rationale for a 3D Cyclohexane Scaffold
The dominance of flat, sp²-rich molecules in screening libraries is a well-documented phenomenon. While effective, this limits the exploration of topographies within protein binding pockets that are not simple planar surfaces. Saturated carbocyclic scaffolds, such as the cyclohexane ring system, offer a distinct advantage by presenting substituents in well-defined three-dimensional vectors.[1]
Key Advantages of the this compound Scaffold:
-
Inherent 3D Geometry: The chair conformation of the cyclohexane ring projects substituents in axial and equatorial orientations, providing a rigid and predictable 3D architecture.
-
Dual Vector Diversification: The fragment possesses two orthogonal functional groups—a hydroxyl group and a carboxamide—that serve as independent vectors for chemical elaboration. This allows for the systematic exploration of the surrounding chemical space.[3]
-
Favorable Physicochemical Properties: The scaffold adheres to the "Rule of Three," a set of guidelines for fragment design (MW < 300, cLogP ≤ 3, H-bond donors/acceptors ≤ 3), ensuring good ligand efficiency and solubility.[4]
-
Synthetic Tractability: Both the hydroxyl and carboxamide functionalities are amenable to a wide range of robust and well-established chemical transformations, making library synthesis efficient and scalable.
Library Synthesis Strategy: Diversification Protocols
The dual functionality of this compound allows for a modular and divergent library synthesis. The following protocols detail key transformations at both the hydroxyl and carboxamide moieties. For derivatization of the carboxamide, it is typically first hydrolyzed to the corresponding carboxylic acid.
Protocol: Hydrolysis of Carboxamide to Carboxylic Acid
This initial step provides the carboxylic acid precursor required for amide coupling and Ugi reactions.
Materials:
-
This compound
-
10% Aqueous Sodium Hydroxide (NaOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in 10% aqueous NaOH (5-10 volumes).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Acidify the solution to pH 1-2 by the slow addition of concentrated HCl. A white precipitate should form.
-
Extract the aqueous mixture with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield 4-hydroxycyclohexane-1-carboxylic acid as a white solid.
Protocol: Library Diversification via the Hydroxyl Group (O-Alkylation)
The hydroxyl group provides a key vector for introducing a wide range of substituents via ether linkages. The Mitsunobu reaction is particularly well-suited for this transformation due to its mild conditions and broad substrate scope.[5][6]
Materials:
-
This compound (or its ester/amide derivatives)
-
A library of diverse alcohols (R-OH) (1.2 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a solution of the this compound derivative (1.0 eq) and the desired alcohol (1.2 eq) in anhydrous THF, add PPh₃ (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath under an inert atmosphere (N₂ or Ar).
-
Add DIAD or DEAD (1.5 eq) dropwise to the stirred solution. The reaction is often accompanied by a color change.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a small amount of water.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired ether.
| Parameter | Condition | Rationale |
| Solvent | Anhydrous THF | Aprotic solvent that solubilizes reactants and does not interfere with the reaction. |
| Reagents | PPh₃, DIAD/DEAD | Standard Mitsunobu reagents for activating the alcohol for Sₙ2 displacement.[5] |
| Temperature | 0 °C to RT | Initial cooling controls the exothermic reaction, followed by stirring at room temperature to ensure completion. |
| Purification | Flash Chromatography | Effective for removing triphenylphosphine oxide and azodicarboxylate byproducts. |
Protocol: Library Diversification via the Carboxylic Acid (Amide Coupling)
Amide bond formation is a cornerstone of medicinal chemistry. The hydrolyzed fragment can be coupled with a diverse library of primary and secondary amines to generate a carboxamide library.
Materials:
-
4-hydroxycyclohexane-1-carboxylic acid (1.0 eq)
-
A library of diverse amines (R¹R²NH) (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Dissolve 4-hydroxycyclohexane-1-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Stir at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.
| Parameter | Condition | Rationale |
| Coupling Agent | HATU | Highly efficient coupling reagent known for rapid reaction times and suppression of racemization. |
| Base | DIPEA | Non-nucleophilic base to neutralize the hexafluorophosphate salt and facilitate the reaction. |
| Solvent | Anhydrous DMF | Polar aprotic solvent that effectively dissolves a wide range of reactants. |
| Work-up | Aqueous Washes | Removes excess reagents and byproducts, simplifying purification. |
Protocol: Rapid Library Generation via the Ugi Multicomponent Reaction (MCR)
The Ugi four-component reaction (U-4CR) is a powerful tool for generating molecular complexity in a single step.[7][8] By utilizing the hydrolyzed fragment as the carboxylic acid component, a highly diverse library can be rapidly assembled.
Materials:
-
4-hydroxycyclohexane-1-carboxylic acid (1.0 eq)
-
A library of diverse aldehydes or ketones (1.0 eq)
-
A library of diverse primary amines (1.0 eq)
-
A library of diverse isocyanides (1.0 eq)
-
Methanol (MeOH) or Trifluoroethanol (TFE)
Procedure:
-
In a reaction vial, combine the aldehyde/ketone (1.0 eq) and the amine (1.0 eq) in methanol. Stir for 30 minutes to form the imine intermediate.
-
Add the 4-hydroxycyclohexane-1-carboxylic acid (1.0 eq) to the mixture.
-
Add the isocyanide (1.0 eq) to the vial.
-
Seal the vial and stir at room temperature for 24-48 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting product by preparative HPLC to isolate the desired Ugi product.
Conclusion
This compound represents an exemplary starting fragment for the construction of 3D-diverse chemical libraries. Its rigid, non-planar core and orthogonal functional handles allow for systematic and predictable exploration of chemical space. The protocols outlined in this application note, leveraging robust and versatile reactions such as the Mitsunobu etherification, standard amide coupling, and the Ugi multicomponent reaction, provide a clear roadmap for researchers, scientists, and drug development professionals to expand their screening collections with high-value, 3D-enriched fragments. The resulting libraries are poised to uncover novel interactions with challenging biological targets and serve as high-quality starting points for next-generation drug discovery programs.
References
- Firth, J. D., & O'Brien, P. (2018). Synthesis of 3D Fragments. In Chemical and Biological Synthesis: Enabling Approaches for Understanding Biology (pp. 74–113). The Royal Society of Chemistry.
- Palmer, N., Peakman, T. M., Norton, D., & Rees, D. C. (2016). Design and synthesis of 56 shape-diverse 3D fragments. Organic & Biomolecular Chemistry, 14(5), 1599–1610.
- Edfeldt, F., et al. (2020). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Chemistry – A European Journal, 26(42), 9323-9329.
- Novikova, D., et al. (2022). Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. Molecules, 27(10), 3245.
- Campbell, A. D., et al. (1998). Stereocontrolled preparation of cyclohexane amino alcohols utilising a modified Mitsunobu reaction. Journal of the Chemical Society, Perkin Transactions 1, (11), 1709-1718.
- Dömling, A. (2017). Ugi Multicomponent Reaction. Organic Syntheses, 94, 54-66.
- Booth, R. J., et al. (2000). Chemically-tagged Mitsunobu reagents for use in solution-phase chemical library synthesis. Journal of the American Chemical Society, 122(44), 10982–10983.
- Basso, A., et al. (2018). Exploitation of the Ugi 5-Center-4-Component Reaction (U-5C-4CR) for the Generation of Diverse Libraries of Polycyclic (Spiro)Compounds. Frontiers in Chemistry, 6, 310.
- Verdonk, M. L., et al. (2003). A rule of three for fragment-based lead discovery? Drug Discovery Today, 8(22), 1034-1035.
- Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 1-714.
- Fouad, M. A., Abdel-Hamid, H., & Ayoup, M. S. (2020). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Advances, 10(71), 43533-43577.
- Pulle, J. S., et al. (2020). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Indo American Journal of Pharmaceutical Research, 10(01), 599-605.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design and Synthesis of 56 Shape‐Diverse 3D Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Stereocontrolled preparation of cyclohexane amino alcohols utilising a modified Mitsunobu reaction - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07501A [pubs.rsc.org]
Application Notes & Protocols: A Guide to the Synthesis of N-Substituted 4-Hydroxycyclohexane-1-carboxamide Derivatives
Introduction: The Significance of the 4-Hydroxycyclohexane-1-carboxamide Scaffold
The formation of an amide bond is the single most frequently utilized reaction in medicinal chemistry, providing a robust and versatile linkage for constructing complex molecular architectures.[1][2] Within this vast chemical space, the N-substituted this compound scaffold represents a valuable pharmacophore. The cyclohexane ring offers a three-dimensional, conformationally restricted structure that can effectively probe protein binding pockets, while the hydroxyl and N-substituted amide groups provide key hydrogen bond donor and acceptor sites. These features make this class of compounds promising candidates in various therapeutic areas, including as enzyme inhibitors and receptor modulators.[3][4][5] For example, related carboxamide structures have shown significant activity as anticancer agents and inhibitors of HCV replication.[6][7]
This guide provides a comprehensive overview of the synthetic strategy, detailed experimental protocols, and mechanistic insights for the preparation of N-substituted this compound derivatives. We will focus on a reliable and efficient two-stage process: the preparation of the key carboxylic acid intermediate and its subsequent coupling with a diverse range of amines.
Synthetic Strategy: A Two-Stage Approach
The synthesis is logically divided into two primary stages: securing the 4-hydroxycyclohexanecarboxylic acid core and then performing the crucial amide bond formation.
Stage 1: Synthesis of 4-Hydroxycyclohexanecarboxylic Acid The primary starting material, 4-hydroxycyclohexanecarboxylic acid, is a bifunctional molecule that serves as the foundational building block.[8] A common and effective method for its synthesis is the catalytic hydrogenation of p-hydroxybenzoic acid. This reaction reduces the aromatic ring to a cyclohexane ring, yielding a mixture of cis and trans isomers of 4-hydroxycyclohexanecarboxylic acid.[8][9] Subsequent isomerization, often using a base like sodium alkoxide, can be employed to enrich the desired trans isomer.[9]
Stage 2: Amide Bond Formation via Carboxylic Acid Activation Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[10][11][12] Therefore, activation of the carboxylic acid is necessary. While numerous methods exist, including conversion to acyl chlorides, modern peptide coupling reagents offer superior efficiency, milder conditions, and reduced side reactions, particularly racemization.[1][11]
For this application, we will focus on the use of aminium/uronium salt-based reagents, specifically HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). HATU is renowned for its high coupling efficiency, rapid reaction kinetics, and efficacy with challenging substrates.[13][14]
Below is a diagram illustrating the overall synthetic workflow.
Caption: Overall Synthetic Workflow.
Mechanistic Insight: The Role of HATU in Amide Coupling
The efficacy of HATU stems from its ability to convert the carboxylic acid into a highly reactive OAt-active ester. This process suppresses epimerization and accelerates the subsequent nucleophilic attack by the amine.[13]
The mechanism proceeds in two main steps:
-
Activation: In the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester, releasing tetramethylurea as a byproduct.[13]
-
Coupling: The primary or secondary amine then performs a nucleophilic attack on the carbonyl carbon of the active ester. This forms the stable amide bond and releases 1-hydroxy-7-azabenzotriazole (HOAt).[13]
The detailed mechanism is visualized below.
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 116941-10-7 | REA94110 [biosynth.com]
- 4. researchgate.net [researchgate.net]
- 5. 3-Substituted-N-(4-hydroxynaphthalen-1-yl)arylsulfonamides as a novel class of selective Mcl-1 inhibitors: structure-based design, synthesis, SAR, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Anti-HCV Activity of 4-Hydroxyamino α-Pyranone Carboxamide Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. CN106316825A - Preparing method for trans- 4- hydroxycyclohexanecarboxylic acid - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Amide Synthesis [fishersci.dk]
- 12. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
Application Notes & Protocols: 4-Hydroxycyclohexane-1-carboxamide as a Versatile Intermediate for Pharmaceutical Synthesis
Abstract
The cyclohexane ring is a prevalent scaffold in medicinal chemistry, offering a rigid three-dimensional framework that is crucial for the specific binding of drug molecules to their biological targets. Within this class of intermediates, 4-hydroxycyclohexane-1-carboxamide and its parent acid, trans-4-hydroxycyclohexanecarboxylic acid, represent key building blocks for the synthesis of complex active pharmaceutical ingredients (APIs). The stereochemistry of the 1,4-disubstituted cyclohexane ring is of paramount importance, with the trans isomer often being the preferred configuration for optimal pharmacological activity. This document provides detailed protocols for the synthesis of trans-4-hydroxycyclohexanecarboxylic acid and its subsequent amidation to this compound. Furthermore, it elucidates the application of structurally related intermediates in the synthesis of the atypical antipsychotic drug, Cariprazine, showcasing the industrial relevance of this molecular framework.
Introduction: The Significance of the 4-Hydroxycyclohexane Scaffold
The bifunctional nature of 4-hydroxycyclohexane derivatives, possessing both a hydroxyl and a carboxyl or carboxamide group, makes them highly versatile starting materials in multi-step organic synthesis.[1] The cyclohexane core allows for precise spatial orientation of these functional groups, which can be critical for molecular recognition at receptor binding sites. The trans configuration, in particular, places the substituents on opposite sides of the ring, leading to a more linear and less sterically hindered conformation compared to the cis isomer.
A prominent example of an API that incorporates this structural motif is Cariprazine , a dopamine D₃/D₂ receptor partial agonist used for the treatment of schizophrenia and bipolar disorder.[2] The synthesis of Cariprazine relies on a key trans-4-substituted cyclohexane intermediate to link the two pharmacophoric moieties of the drug.[3] The protocols detailed herein provide a robust pathway to access the core trans-4-hydroxycyclohexane structure, which serves as a foundational element for such complex API syntheses.
Synthesis of Key Precursor: trans-4-Hydroxycyclohexanecarboxylic Acid
The most economically viable and scalable route to trans-4-hydroxycyclohexanecarboxylic acid begins with the catalytic hydrogenation of p-hydroxybenzoic acid. This process typically yields a mixture of cis and trans isomers. A subsequent isomerization step under basic conditions is employed to enrich the thermodynamically more stable trans isomer.[4]
Protocol 1: Synthesis of trans-4-Hydroxycyclohexanecarboxylic Acid
This two-step protocol is adapted from methodologies described in the patent literature for industrial-scale production.[4]
Step 1: Catalytic Hydrogenation of p-Hydroxybenzoic Acid
Caption: Step 1: Hydrogenation of p-hydroxybenzoic acid.
-
Materials & Reagents:
-
p-Hydroxybenzoic acid (10 kg)
-
5% Ruthenium on Carbon (Ru/C) or Palladium on Carbon (Pd/C) catalyst (0.3 kg)
-
Water (30 kg)
-
High-pressure autoclave (e.g., 50L capacity)
-
Hydrogen gas supply
-
Nitrogen gas supply
-
-
Procedure:
-
Charge the 50L autoclave with p-hydroxybenzoic acid (10 kg), water (30 kg), and the Ru/C catalyst (0.3 kg).[4]
-
Seal the autoclave and purge the system once with nitrogen, followed by three purges with hydrogen gas to ensure an inert atmosphere.
-
Pressurize the reactor with hydrogen to 1-3 MPa.
-
Heat the reaction mixture to 80-150°C with vigorous stirring.
-
Maintain these conditions until the reaction is complete (monitoring by HPLC or GC is recommended to confirm the disappearance of the starting material).
-
Cool the reactor to room temperature and carefully vent the excess hydrogen pressure.
-
Filter the reaction mixture to remove the catalyst. The resulting aqueous solution contains a mixture of cis- and trans-4-hydroxycyclohexanecarboxylic acid and is used directly in the next step.
-
Step 2: Isomerization to trans-4-Hydroxycyclohexanecarboxylic Acid
Caption: Step 2: Isomerization to the trans product.
-
Materials & Reagents:
-
Aqueous solution of cis/trans-4-hydroxycyclohexanecarboxylic acid (from Step 1)
-
Methanol
-
Sodium methoxide (NaOMe)
-
10% Hydrochloric acid (HCl)
-
Ethyl acetate
-
Petroleum ether
-
-
Procedure:
-
Concentrate the aqueous filtrate from Step 1 to obtain the crude cis/trans acid mixture (approx. 9 kg).
-
In a separate reactor, add the crude acid mixture to methanol (30 L).
-
With stirring, add sodium methoxide (3.5 kg) in portions.
-
Heat the mixture to reflux (approx. 60-65°C) and maintain for 3 hours.[4]
-
Cool the reaction mixture to 0°C.
-
Slowly add 10% HCl to the mixture until the pH reaches 2.
-
Filter the resulting solid precipitate and dry to obtain the crude trans-4-hydroxycyclohexanecarboxylic acid (yield typically >85%). The crude product contains >90% trans isomer.[4]
-
For further purification, recrystallize the crude product from a mixture of ethyl acetate and petroleum ether to yield pure trans-4-hydroxycyclohexanecarboxylic acid.
-
| Parameter | Value | Reference |
| Starting Material | p-Hydroxybenzoic Acid | [4] |
| Hydrogenation Catalyst | 5% Ru/C or Pd/C | [4] |
| Hydrogenation Pressure | 1-3 MPa | [4] |
| Hydrogenation Temp. | 80-150°C | [4] |
| Isomerization Base | Sodium Methoxide | [4] |
| Isomerization Temp. | Reflux (Methanol) | [4] |
| Final Product Purity | >90% trans isomer | [4] |
Table 1: Summary of Reaction Parameters for trans-4-Hydroxycyclohexanecarboxylic Acid Synthesis.
Synthesis of this compound
The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic synthesis. This can be achieved through various methods, including activation with coupling reagents followed by reaction with an ammonia source.
Protocol 2: Amidation of trans-4-Hydroxycyclohexanecarboxylic Acid
This protocol employs a standard and highly efficient peptide coupling reagent, HATU, for the amidation.
Caption: Protocol for the amidation of the carboxylic acid.
-
Materials & Reagents:
-
trans-4-Hydroxycyclohexanecarboxylic acid (1.0 eq)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 eq)[5]
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)[5]
-
Ammonia (0.5 M solution in 1,4-dioxane or 7 N in methanol) (1.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
5% aqueous HCl
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄
-
-
Procedure:
-
Under an inert nitrogen atmosphere, dissolve trans-4-hydroxycyclohexanecarboxylic acid (1 eq) and HATU (1.1 eq) in anhydrous DMF.[5]
-
Add DIPEA (2 eq) to the solution and stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.
-
Add the ammonia solution (1.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
| Reagent | Molar Equivalents | Purpose | Reference |
| Carboxylic Acid | 1.0 | Substrate | [5] |
| HATU | 1.1 | Coupling Agent | [5] |
| DIPEA | 2.0 | Base | [5] |
| Ammonia Source | 1.5 | Nucleophile |
Table 2: Reagent Stoichiometry for HATU-mediated Amidation.
Application in the Synthesis of Cariprazine
While this compound represents a derivative of the core scaffold, the documented industrial syntheses of Cariprazine typically proceed through a different key intermediate: (trans-4-aminocyclohexyl)acetic acid or its ethyl ester.[6][7] This intermediate is often synthesized via the hydrogenation of 4-nitrophenylacetic acid.[8][9]
The (trans-4-aminocyclohexyl)acetic acid core provides the necessary amine functionality for subsequent elaboration. The synthesis then proceeds by first installing the dimethylurea moiety on the primary amine, followed by coupling the carboxylic acid with the 1-(2,3-dichlorophenyl)piperazine side chain, and finally reducing the resulting amide to form the ethyl bridge of Cariprazine.[7]
Caption: Established synthetic pathway to Cariprazine via a key acetic acid intermediate.
This established route highlights the critical importance of the trans-1,4-disubstituted cyclohexane core in modern pharmaceutical manufacturing. Although the specific title compound of this note, this compound, is not a direct intermediate in this published pathway, its synthesis from trans-4-hydroxycyclohexanecarboxylic acid demonstrates the fundamental chemical transformations applicable to this class of molecules. The parent acid, in particular, remains a valuable starting material that could be adapted for alternative synthetic routes to Cariprazine or other APIs requiring this versatile scaffold.
Conclusion
This compound and its precursor acid are valuable intermediates that provide access to the stereochemically defined trans-1,4-disubstituted cyclohexane scaffold. The protocols outlined in this guide offer reliable and scalable methods for the synthesis of these compounds. The application of this core structure in the synthesis of complex APIs like Cariprazine underscores its significance for researchers, scientists, and drug development professionals. The ability to manipulate the hydroxyl and carboxyl/carboxamide functionalities provides a versatile platform for the construction of novel therapeutic agents.
References
- Farkas, V., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. PubMed Central.
- WO2018007986A1 - Industrial process for the preparation of cariprazine. (2018). Google Patents.
- WO2010070368A1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl. (2010). Google Patents.
- Stahl, S. M. (2017).
- CN106316825A - Preparing method for trans- 4- hydroxycyclohexanecarboxylic acid. (2017). Google Patents.
- Buehler, C. A., & Cate, W. E. (1941). p-HYDROXYBENZOIC ACID. Organic Syntheses.
- BenchChem. (2025). Synthesis of 4-Hydroxybenzamide from p-Hydroxybenzoic Acid: An In-depth Technical Guide. BenchChem.
- Cativiela, C., et al. (1997). Synthesis of 1-amino-4-hydroxycyclohexane-1-carboxylic acids. Journal of the Chemical Society, Perkin Transactions 1.
- Inoue, G., et al. (1970). Process for synthesis of 4-hydroxycyclohexanecarboxylic acid and derivatives thereof.
- PrepChem. Synthesis of trans N-[4-(p-nitrophenyl)cyclohexyl]acetamide. PrepChem.
- Reddy, K. M., et al. (2012).
- Li, H., et al. (2010). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses.
- PubChem. This compound. National Center for Biotechnology Information.
- Shinde, S. B., & Deshpande, R. M. (2020). Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. CABI Digital Library.
- Nakagawa, H., et al. (2018).
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.
Sources
- 1. US4048222A - Process for preparing trans-4-aminomethyl-cyclohexane-1-carboxylic acid - Google Patents [patents.google.com]
- 2. Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride | 76308-26-4 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. apicule.com [apicule.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. EA020350B1 - PROCESS FOR THE PREPARATION OF TRANS 4-AMINO-CYCLOHEXYL ACETIC ACID ETHYL ESTER HCl - Google Patents [patents.google.com]
- 7. echemi.com [echemi.com]
- 8. WO2010070368A1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes & Protocols: Navigating Amide Coupling for Sterically Hindered Cyclohexanecarboxylic Acids
Introduction: The Challenge of Steric Hindrance in Amide Synthesis
The formation of an amide bond is one of the most fundamental and frequently performed transformations in medicinal chemistry and drug development. However, the seemingly straightforward condensation of a carboxylic acid and an amine is often complicated by substrate-specific challenges. Sterically hindered substrates, such as substituted cyclohexanecarboxylic acids and bulky amines, present a significant hurdle to efficient amide bond formation. The steric bulk surrounding the reactive centers impedes the approach of the nucleophilic amine to the activated carboxylic acid, often leading to low yields, slow reaction times, and the prevalence of side reactions.
This guide provides an in-depth analysis of modern coupling reagents and field-proven protocols designed to overcome the challenges associated with the amidation of hindered cyclohexanecarboxylic acids. We will delve into the mechanistic rationale behind reagent selection, offering a comparative analysis of leading coupling agents, and provide detailed, step-by-step protocols to empower researchers to achieve high-yielding, reliable, and scalable amide synthesis.
Understanding the Hurdle: Why Hindered Couplings Fail
The primary difficulty in coupling a sterically demanding carboxylic acid, like a substituted cyclohexanecarboxylic acid, arises from the non-bonded interactions that destabilize the tetrahedral intermediate formed during the reaction. Traditional methods, such as converting the acid to an acyl chloride, can be too harsh for complex molecules, while simple carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) often fail to provide satisfactory yields with hindered substrates and can lead to the formation of difficult-to-remove N-acylurea byproducts.
To address this, a new generation of coupling reagents has been developed. These reagents operate by forming highly reactive intermediates that can more readily overcome the steric barrier. The most successful of these fall into two main categories: uronium/aminium salts (e.g., HATU, COMU) and phosphonium salts , along with other unique reagents like propanephosphonic acid anhydride (T3P®) .
Comparative Analysis of High-Efficiency Coupling Reagents
The choice of coupling reagent is the most critical parameter for the successful amidation of hindered substrates. Below is a comparative overview of the most effective reagents, with a focus on their mechanism, reactivity, and suitability for challenging couplings.
| Coupling Reagent | Class | Key Advantages | Considerations & Potential Side Reactions |
| HATU | Uronium/Aminium Salt | - High reactivity and fast reaction kinetics.- Excellent for sterically hindered acids and amines.[1] - Suppresses racemization via the formation of a highly reactive OAt-active ester.[2] | - Can cause guanidinylation of the primary amine if used in excess.- Based on the potentially explosive HOAt.[3][4] |
| COMU | Uronium Salt | - Coupling efficiency comparable to or exceeding HATU in some cases.[3] - Based on the non-explosive OxymaPure, offering a superior safety profile.[5] - Byproducts are water-soluble, simplifying workup.[6] - High solubility in a broad range of solvents.[7] | - Can exhibit lower stability in DMF over extended periods compared to HATU. |
| T3P® | Phosphonic Anhydride | - Exceptional for difficult couplings with low epimerization risk.[8] - Water-soluble byproducts lead to simple aqueous workup.[9] - Non-toxic and non-allergenic, making it suitable for large-scale synthesis.[8] - Does not require pre-activation.[10] | - Requires at least two equivalents of base for optimal performance.[10] - Can act as a dehydrating agent, potentially leading to side reactions with sensitive functional groups. |
Mechanistic Insights: The "Why" Behind Reagent Efficacy
A deeper understanding of the reaction mechanisms allows for rational troubleshooting and optimization. While all modern coupling reagents aim to generate a highly reactive acylating species, their pathways differ significantly.
HATU: Activation via OAt-Ester Formation
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a third-generation uronium salt that activates carboxylic acids through the formation of a highly reactive OAt-ester.[1] The pyridine nitrogen in the 7-azabenzotriazole (HOAt) leaving group is thought to provide neighboring group participation, stabilizing the transition state and accelerating the rate of amidation.[2]
Caption: Mechanism of HATU-mediated amide coupling.
COMU: A Safer, Highly Soluble Alternative
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is another uronium-type reagent that leverages the OxymaPure leaving group.[7] The morpholino group enhances solubility and stability, while the Oxyma-based active ester provides reactivity comparable to HATU without the associated safety concerns of benzotriazole-based reagents.[3][7]
Caption: Mechanism of COMU-mediated amide coupling.
T3P®: A Powerful Dehydrative Coupling Agent
T3P® (Propanephosphonic Acid Anhydride) functions as a powerful dehydrating agent. The carboxylate attacks the cyclic anhydride, forming a mixed phosphonic-carboxylic anhydride intermediate. This intermediate is a highly effective acylating agent that readily reacts with the amine. A key advantage of T3P® is that its byproducts are water-soluble, allowing for a simple extractive workup.[8][9]
Caption: Mechanism of T3P®-mediated amide coupling.
Experimental Protocols
The following protocols are designed for the solution-phase coupling of hindered cyclohexanecarboxylic acids. It is crucial that all glassware is oven-dried and reactions are performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent hydrolysis of the activated intermediates.
Protocol 1: High-Reactivity Coupling with HATU
This protocol is recommended for particularly challenging couplings where speed and high yield are paramount.
Materials:
-
Hindered Cyclohexanecarboxylic Acid (1.0 eq)
-
Hindered Amine (1.1 eq)
-
HATU (1.2 eq)
-
Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard workup and purification reagents
Procedure:
-
Pre-activation: In a dry flask under an inert atmosphere, dissolve the cyclohexanecarboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes. This pre-activation step is crucial for forming the OAt-ester.
-
Amine Addition: Add the hindered amine (1.1 eq) to the pre-activated mixture.
-
Stir the reaction at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS. For extremely hindered substrates, the reaction may require overnight stirring.
-
Workup:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF, if used), 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Safe and Efficient Coupling with COMU
This protocol is an excellent alternative to HATU, offering similar efficacy with a superior safety profile.
Materials:
-
Hindered Cyclohexanecarboxylic Acid (1.0 eq)
-
Hindered Amine (1.1 eq)
-
COMU (1.2 eq)
-
Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Standard workup and purification reagents
Procedure:
-
Reaction Setup: In a dry flask under an inert atmosphere, combine the cyclohexanecarboxylic acid (1.0 eq), the hindered amine (1.1 eq), and COMU (1.2 eq) in anhydrous DMF.
-
Base Addition: Add DIPEA (2.0-3.0 eq) to the mixture. A color change is often observed, which can serve as a visual indicator of the reaction's progress.[6]
-
Stir the reaction at room temperature for 2-8 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Dilute the reaction mixture with ethyl acetate or another suitable organic solvent.
-
Wash the organic layer with 1M HCl, saturated aqueous NaHCO₃, and brine. The water-soluble byproducts of COMU simplify this process.[6]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by column chromatography.
Protocol 3: Scalable and Low-Epimerization Coupling with T3P®
This protocol is ideal for reactions where minimizing epimerization is critical and for larger-scale synthesis due to its cost-effectiveness and simple workup.[11]
Materials:
-
Hindered Cyclohexanecarboxylic Acid (1.0 eq)
-
Hindered Amine (1.1 eq)
-
T3P® (50% solution in EtOAc or DMF) (1.5 eq)
-
Pyridine or N-methylmorpholine (3.0 eq)
-
Anhydrous Ethyl Acetate (EtOAc) or Acetonitrile (MeCN)
-
Standard workup and purification reagents
Procedure:
-
Reaction Setup: In a dry flask under an inert atmosphere, dissolve the cyclohexanecarboxylic acid (1.0 eq) and the hindered amine (1.1 eq) in anhydrous EtOAc.
-
Add pyridine (3.0 eq) to the mixture and cool the flask to 0 °C in an ice bath.
-
T3P® Addition: Slowly add the T3P® solution (1.5 eq) dropwise to the cooled reaction mixture. A mild exotherm may be observed.
-
Allow the reaction to slowly warm to room temperature and stir for 3-12 hours. Monitor the progress by TLC or LC-MS.
-
Workup:
-
Quench the reaction by adding water or a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer. Wash it with 1M HCl, saturated aqueous NaHCO₃, and brine. The phosphonic acid byproducts are effectively removed in the aqueous washes.[9]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by column chromatography.
Troubleshooting and Field-Proven Insights
-
Low Yields: If yields are low, consider pre-activating the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the amine.[12] This is particularly important for HATU to avoid guanidinylation of the amine. For extremely hindered systems, increasing the reaction temperature to 40-50 °C may be beneficial, but this should be done with caution as it can increase the risk of epimerization.[13]
-
Epimerization: For chiral cyclohexanecarboxylic acids with a stereocenter at the α-position, epimerization can be a concern.[13] To minimize this risk, use reagents known for low racemization like T3P®, run the reaction at lower temperatures (0 °C to room temperature), and avoid excessively strong or hindered bases.
-
Solvent Choice: While DMF is a common solvent due to its excellent solvating properties, it can be difficult to remove during workup. For easier purification, consider using DCM, THF, or EtOAc if the substrates are sufficiently soluble.
-
Order of Addition: For uronium/aminium reagents like HATU, the generally accepted best practice is to pre-activate the carboxylic acid with the reagent and base before the final addition of the amine. This minimizes side reactions where the coupling reagent reacts directly with the amine.
Conclusion
The successful synthesis of amides from sterically hindered cyclohexanecarboxylic acids is a challenging yet achievable goal with the appropriate selection of modern coupling reagents and optimized protocols. Reagents such as HATU, COMU, and T3P® offer significant advantages over classical methods by providing highly reactive intermediates that can overcome steric barriers under mild conditions. By understanding the underlying mechanisms and following the detailed protocols provided, researchers can confidently navigate these difficult couplings, leading to higher yields, purities, and ultimately, the successful advancement of their research and drug development programs.
References
- Wikipedia. (n.d.). HATU.
- Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - T3P.
- Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU.
- YouTube. (2024). T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides.
- Organic Chemistry Portal. (n.d.). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding COMU's Role in Minimizing Racemization in Peptide Synthesis.
- YouTube. (2020). HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry.
- Peptide Synthesis. (n.d.). The Chemistry of HATU: Understanding Its Mechanism for Peptide Synthesis.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- CHIMIA. (2014). The Synthesis of Sterically Hindered Amides.
- NetNames. (2024). Understanding T3P® from start to finish.
- RSC Publishing. (2023). Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges.
- LookChem. (2017). Stereochemical Aspects of T3P Amidations.
- AMRI. (n.d.). WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE.
- ACS Publications. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.
- ResearchGate. (n.d.). (PDF) Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis.
- ResearchGate. (n.d.). solvent-free synthesis of amide: a novel technique of green chemistry.
- Google Patents. (n.d.). EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.
- PubMed Central. (2023). Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®).
- PubMed. (2014). The Synthesis of Sterically Hindered Amides.
- PubMed Central. (2025). Efficient Synthesis of Amides through Thioacids Reactions with In Situ Generated Formamidine.
- ResearchGate. (n.d.). Recent developments in catalytic amide bond formation.
- PubMed Central. (n.d.). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution.
- AIR Unimi. (n.d.). MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation.
- Reddit. (2022). amide coupling help.
- ResearchGate. (2009). Amide bond formation: Beyond the myth of coupling reagents.
- ResearchGate. (2025). Exploring the amide coupling of carboxylic acids with amines using green solvent limonene.
- PubMed Central. (n.d.). Amide Bond Activation of Biological Molecules.
- Google Patents. (1997). Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.
- RSC Publishing. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.
- Google Patents. (n.d.). DE69706604D1 - Epimerization of 2- or 4-substituted cyclohexane carboxylic acids.
- ResearchGate. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
- Peptide Synthesis. (2026). Choosing the Right Coupling Reagent for Peptide Synthesis.
- Reddit. (2023). Choosing amide coupling agent.
- ACS Publications. (2025). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC.
- ResearchGate. (2014). The Synthesis of Sterically Hindered Amides.
Sources
- 1. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 2. HATU - Wikipedia [en.wikipedia.org]
- 3. bachem.com [bachem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The process of COMU coupling reaction._Chemicalbook [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 9. youtube.com [youtube.com]
- 10. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 11. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
High-Throughput Screening of 4-Hydroxycyclohexane-1-carboxamide Libraries: From Assay Development to Hit Identification
An Application Note for Drug Discovery Professionals
Abstract
The 4-hydroxycyclohexane-1-carboxamide scaffold is a promising starting point for the development of novel therapeutics, with known activity including the inhibition of monoamine oxidase (MAO).[1] High-Throughput Screening (HTS) provides the technological framework to rapidly interrogate large, diverse libraries of such compounds to identify "hits" that modulate a specific biological target or pathway.[2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing an HTS campaign for this compound libraries. We delve into the critical decisions behind assay selection, offer detailed protocols for library management and screening, and establish a robust framework for data analysis and quality control to ensure the identification of high-quality, actionable hits.
Foundational Principles: Designing a Robust HTS Campaign
The success of any HTS campaign is predicated on meticulous planning and a deep understanding of the interplay between the compound library, the biological target, and the assay technology.[4] A poorly designed assay will fail to identify true hits, wasting valuable time and resources.[5]
The this compound Library
The starting point is the chemical matter itself. A this compound library should be curated for structural diversity and lead-like properties.[6]
-
Causality in Library Design : Simply having a large number of compounds is insufficient. A high-quality library for HTS is designed to cover a wide chemical space around the core scaffold. Variations in stereochemistry, substitution patterns on the cyclohexane ring, and modifications to the carboxamide group are critical for exploring the Structure-Activity Relationship (SAR) even at the primary screening stage.
-
Compound Management : An efficient compound management operation is essential for the success of all downstream screening processes.[7] All compounds must be accurately cataloged, typically in a database with unique identifiers, and their purity and integrity must be ensured through quality control.[8] Compounds are typically stored at -20°C or lower in a solvent like dimethyl sulfoxide (DMSO) to prevent degradation.[9]
Strategic Assay Selection: Biochemical vs. Cell-Based Approaches
The choice of assay format is the most critical decision in the HTS workflow. This choice dictates the nature of the results and the types of hits that can be identified. More than half of all HTS campaigns now utilize cell-based assays to provide more biologically relevant information early in the process.[10]
-
Biochemical Assays : These assays are performed in a cell-free system, using purified components like enzymes or receptors.[11][12]
-
Expertise & Rationale : For a this compound library, a biochemical assay might directly measure the inhibition of a purified enzyme target (e.g., MAO).[1] The primary advantage is the direct measurement of target engagement, which simplifies data interpretation and eliminates confounding factors like cell permeability.[12] Common formats include Fluorescence Resonance Energy Transfer (FRET) or Fluorescence Polarization (FP).[13][14]
-
Limitations : A key drawback is the lack of physiological context. A compound that is potent in a biochemical assay may be inactive in a cellular environment due to poor membrane permeability or rapid metabolism.[10]
-
-
Cell-Based Assays : These assays use living cells, allowing for the measurement of a compound's effect in a more natural physiological state.[11][15]
-
Expertise & Rationale : A cell-based assay can measure downstream consequences of target engagement, such as the activation of a signaling pathway, changes in gene expression, or cell viability.[15] This approach has the inherent advantage of simultaneously screening for biological activity and cell permeability.[11] For our library, one might use a reporter gene assay in a cell line expressing a target receptor to measure functional activation or inhibition.[2]
-
Limitations : The complexity of a cellular system can sometimes make it difficult to pinpoint the exact molecular target of an active compound, potentially requiring more complex secondary screens for target deconvolution.[11][13]
-
For this guide, we will focus on a cell-based reporter gene assay , as it provides a robust and physiologically relevant readout that is well-suited for HTS.
HTS Workflow and Protocols
A successful HTS campaign is a multi-step process that relies on automation and robotics to ensure consistency and throughput.[3][4]
Quality Control (QC)
Before selecting hits, the quality of each assay plate must be verified. The Z-factor (specifically, Z'-factor for controls) is the most widely accepted statistical metric for assessing HTS assay quality. [16][17]It provides a measure of the separation between the positive and negative control signals, while also accounting for the variability in that data. [5][18] Table 2: HTS Quality Control Metrics | Metric | Formula | Interpretation | Acceptable Range | | :--- | :--- | :--- | :--- | | Z'-Factor | 1 - (3σpos + 3σneg) / |μpos - μneg| | Measures the statistical separation of control signals. | Z' ≥ 0.5: Excellent assay. [19] 0 < Z' < 0.5: Doable assay. Z' ≤ 0: Unacceptable. | | Signal-to-Background (S/B) | μpos / μneg | A simple measure of the dynamic range of the assay. | > 3 is generally acceptable, but higher is better. [20]| | Signal-to-Noise (S/N) | |μpos - μneg| / √(σpos² + σneg²) | Measures the separation of means relative to their standard deviations. | > 10 is desirable. |
μ = mean, σ = standard deviation, pos = positive control, neg = negative control
Any plate with a Z'-factor below 0.5 must be flagged for review and may need to be repeated. Consistent Z'-factors across a screening campaign indicate a robust and reproducible assay. [5]
Data Normalization and Hit Selection
-
Normalization : Raw data from each well is typically normalized to the plate's internal controls. The average of the negative controls is set to 0% activity, and the average of the positive controls is set to 100% activity. The activity of each test compound is then calculated relative to these benchmarks.
-
Hit Selection : A "hit" is a compound that produces a biological response exceeding a predefined threshold. A common and statistically robust method is to define the hit threshold based on the standard deviation (σ) of the sample population on each plate.
-
Threshold Definition : For an activation screen, a hit might be defined as any compound with an activity greater than three standard deviations above the mean of all test compounds (μ + 3σ).
-
Trustworthiness : This method is self-validating on a per-plate basis and is less susceptible to plate-to-plate variation than a fixed percentage cutoff.
-
-
Hit Confirmation : Compounds identified as hits in the primary screen must be re-tested to confirm their activity. This involves re-sourcing the compound from the master stock and running it in the same assay, often in dose-response, to confirm potency (e.g., EC₅₀) and efficacy. [5]This critical step helps to eliminate false positives that may arise from experimental errors. [2]
Conclusion
High-throughput screening of a this compound library is a powerful method for identifying novel chemical matter for drug discovery programs. Success is not merely a function of automation but is built upon a foundation of careful planning, strategic assay selection, and rigorous, statistically-driven data analysis. By explaining the causality behind each step and implementing self-validating systems like the Z'-factor and robust hit selection criteria, researchers can maximize the quality of their results and increase the probability of discovering promising lead compounds for future therapeutic development.
References
- High throughput screening of small molecule library: procedure, challenges and future. (2016). Journal of Cancer Science & Therapy. [Link]
- HTS quality control and data analysis: a process to maximize information from a high-throughput screen. (2005). Combinatorial Chemistry & High Throughput Screening. [Link]
- High-throughput screening. (n.d.). Wikipedia. [Link]
- High-Throughput Screening: today's biochemical and cell-based approaches. (2020). Drug Discovery Today. [Link]
- Compound Management for Quantitative High-Throughput Screening. (2008).
- Quality control and data correction in high-throughput screening. (n.d.). Université du Québec à Montréal. [Link]
- High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation. (2015). Methods in Molecular Biology. [Link]
- Cell-based high-throughput screens for the discovery of chemotherapeutic agents. (2013). Expert Opinion on Drug Discovery. [Link]
- Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). (n.d.). Visikol. [Link]
- Cell-Based Assays in High-Throughput Screening for Drug Discovery. (2014). Lifescience Global. [Link]
- What Metrics Are Used to Assess Assay Quality? (n.d.). BIT 479/579 High-throughput Discovery.
- Compound Library Management in High Throughput Screening. (1997). Journal of Biomolecular Screening. [Link]
- High-throughput screening (HTS). (2019). BMG LABTECH. [Link]
- Assay performance and the Z'-factor in HTS. (2023). Drug Target Review. [Link]
- Compound Libraries. (n.d.).
- High-Throughput Screening in Drug Discovery Explained. (2024). Technology Networks. [Link]
- On HTS: Z-factor. (2023). On HTS. [Link]
- Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. (2020).
- HTS - compoundManagement. (n.d.). Tsinghua University. [Link]
- Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. (2015). Biomolecular Screening. [Link]
- Z-factor. (n.d.). Wikipedia. [Link]
- Data analysis approaches in high throughput screening. (2014). SlideShare. [Link]
Sources
- 1. This compound | 116941-10-7 | REA94110 [biosynth.com]
- 2. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. High-throughput screening - Wikipedia [en.wikipedia.org]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. criver.com [criver.com]
- 7. Compound Management for Quantitative High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HTS [hts.ghddi.org]
- 9. Compound Library Management - Enamine [enamine.net]
- 10. lifescienceglobal.com [lifescienceglobal.com]
- 11. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]
- 13. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Drug Discovery HTS Assay Types & Definitions | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. marinbio.com [marinbio.com]
- 16. assay.dev [assay.dev]
- 17. Z-factor - Wikipedia [en.wikipedia.org]
- 18. What Metrics Are Used to Assess Assay Quality? – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 19. academic.oup.com [academic.oup.com]
- 20. High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation - PMC [pmc.ncbi.nlm.nih.gov]
Cell-based assays for evaluating 4-hydroxycyclohexane-1-carboxamide derivatives
Application Note & Protocols
A Multi-Tiered Strategy for the Cellular Evaluation of 4-Hydroxycyclohexane-1-carboxamide Derivatives
Abstract
The this compound scaffold is a versatile chemical framework present in molecules with a wide range of biological activities, from enzyme inhibitors to receptor modulators.[1][2][3] The effective evaluation of a novel library of such derivatives requires a systematic, multi-tiered screening approach to identify bioactive compounds, elucidate their mechanism of action (MOA), and triage non-specific or cytotoxic agents. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct robust cell-based evaluations. We detail a strategic workflow beginning with foundational cytotoxicity assessments, progressing to broad target-class phenotypic assays, and culminating in specific target engagement and MOA validation. Each section provides not only step-by-step protocols but also the scientific rationale behind key experimental choices, ensuring a self-validating and scientifically rigorous investigation.
Foundational Considerations: Designing a Robust Screening Cascade
Before initiating any experimental work, a well-defined strategy is paramount. The chemical diversity within a library of this compound derivatives means they could interact with numerous biological targets. A tiered approach, as outlined below, maximizes efficiency and resource allocation by progressively narrowing the focus from general bioactivity to specific molecular interactions.
The Rationale for a Tiered Approach
A screening cascade begins with broad, cost-effective assays and advances to more complex, target-specific assays for only the most promising hits. This filters out undesirable compounds early.
-
Tier 1: General Bioactivity & Cytotoxicity. The essential first step is to determine the concentration at which compounds exert a biological effect, specifically cytotoxicity. This establishes a therapeutic window and flags compounds that are merely toxic, a common artifact in screening.[4]
-
Tier 2: Target-Class Phenotypic Screening. Based on the known pharmacology of related carboxamide structures, derivatives may target major protein families like G-Protein Coupled Receptors (GPCRs), ion channels, or various enzymes.[1][5][6][7] Phenotypic assays for these classes can identify "hits" without a priori knowledge of the specific target.
-
Tier 3: Mechanism of Action (MOA) & Target Deconvolution. Once a compound shows activity in a Tier 2 assay, subsequent experiments are designed to identify the specific molecular target and confirm engagement within the cellular environment.
Strategic Cell Line Selection
The choice of cell line is critical and depends on the screening objective.[8][9]
-
Relevance to Target Expression: If the library is designed with a putative target in mind (e.g., Monoamine Oxidase, or MAO), select a cell line with high endogenous expression or use a recombinant line engineered to overexpress the target.[10]
-
Disease Relevance: For anticancer applications, a panel of cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HepG2 for liver) is often used to assess both potency and selectivity.[11]
-
Assay Compatibility: For high-throughput screening (HTS), robust and easy-to-culture cell lines like HEK293 or CHO are commonly used as a background to over-express a target of interest.[12]
Compound Management: The First Step to Reproducibility
Proper handling of test compounds is fundamental to data quality.
-
Solubilization: Most small molecules are first dissolved in 100% dimethyl sulfoxide (DMSO) to create high-concentration stock solutions (e.g., 10-50 mM).
-
Stock Plates: Create master plates with stock solutions.
-
Serial Dilutions: Prepare intermediate "working" plates by performing serial dilutions in DMSO. This minimizes the final concentration of DMSO in the cell culture medium, which should typically be kept below 0.5% to avoid solvent-induced toxicity.
-
Final Addition: The final step involves adding a small volume of the diluted compound from the working plate to the cells in their culture medium.[13]
Experimental Protocols: The Screening Cascade in Practice
This section provides detailed, step-by-step protocols for executing the multi-tiered screening strategy.
Workflow Diagram: A Multi-Tiered Screening Cascade
Caption: Tiered workflow for evaluating a compound library.
Tier 1 Protocol: Cytotoxicity Assessment using MTT Assay
Principle: This colorimetric assay measures cellular metabolic activity.[14] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, which can be quantified by absorbance. A decrease in signal indicates reduced cell viability or proliferation.
Materials:
-
Selected cell line(s)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
96-well clear, flat-bottom cell culture plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Multi-channel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Plating: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂.[15] This allows cells to adhere and enter a logarithmic growth phase.
-
Compound Preparation: Prepare serial dilutions of the this compound derivatives in culture medium from your DMSO stock plates. A typical concentration range would be 0.1 to 100 µM.
-
Treatment: Remove the old medium from the cells and add 100 µL of medium containing the test compounds. Include "vehicle control" wells (medium with the same final DMSO concentration as the treated wells) and "no-cell" blank wells.[15]
-
Incubation: Incubate the plate for a duration relevant to the expected mechanism (e.g., 48-72 hours for proliferation effects).
-
MTT Addition: Add 10 µL of MTT stock solution to each well and incubate for 3-4 hours at 37°C. During this time, only live cells will convert the MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well. Pipette up and down to fully dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm on a microplate reader.[16]
-
Analysis: After subtracting the background absorbance from the "no-cell" wells, calculate the percentage of cell viability for each concentration relative to the vehicle control (defined as 100% viability). Plot the results to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
Tier 2 Protocols: Target-Class Phenotypic Assays
Principle: Many GPCRs, upon activation, couple to the Gq alpha subunit, which activates phospholipase C (PLC). PLC cleaves PIP₂ into IP₃ and DAG. IP₃ binds to receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). This transient increase in cytoplasmic Ca²⁺ can be measured using calcium-sensitive fluorescent dyes.[17]
Gq Signaling Pathway Diagram
Caption: Simplified Gq-coupled GPCR signaling pathway.
Materials:
-
HEK293 cells (or other suitable host) expressing the target GPCR
-
Black-walled, clear-bottom 96- or 384-well plates
-
Fluorescent Ca²⁺ indicator dye kit (e.g., Fluo-4 AM or Calcium-6)
-
Probenecid (an inhibitor of organic anion transporters that can extrude the dye)
-
A fluorescence plate reader with liquid handling capabilities (e.g., FLIPR®)
Procedure:
-
Cell Plating: Seed cells into black-walled plates and incubate overnight. The black walls reduce well-to-well crosstalk of the fluorescence signal.
-
Dye Loading: Prepare the Ca²⁺ indicator dye solution according to the manufacturer's instructions, often including probenecid. Remove the culture medium and add the dye solution to the cells. Incubate for 1 hour at 37°C. This allows the AM ester form of the dye to enter the cells, where it is cleaved by intracellular esterases, trapping the fluorescent indicator.
-
Compound Preparation: Prepare a plate with your test compounds at 2-5x the final desired concentration in an appropriate assay buffer.
-
Measurement: Place both the cell plate and the compound plate into the fluorescence reader.
-
Baseline Reading: The instrument measures the baseline fluorescence of each well for 10-20 seconds.
-
Compound Addition & Kinetic Read: The instrument's liquid handler automatically adds the compounds to the cell plate. The fluorescence intensity is then measured kinetically for 1-3 minutes. An increase in fluorescence indicates a rise in intracellular Ca²⁺.
-
Analysis: The response is typically quantified as the peak fluorescence signal minus the baseline reading. Plot dose-response curves to determine the EC₅₀ (the concentration that produces 50% of the maximal response).
Principle: Ion channels control the flow of ions across the cell membrane, establishing the cell's membrane potential.[18] Opening or closing these channels changes the potential. This change can be detected using fluorescent dyes that redistribute across the membrane in response to voltage changes, leading to a change in fluorescence intensity.[12]
Materials:
-
A cell line endogenously expressing or overexpressing the ion channel of interest
-
Black-walled, clear-bottom plates
-
Membrane potential-sensitive dye kit
-
Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Known channel activator or inhibitor (for positive control)
-
Fluorescence plate reader
Procedure:
-
Cell Plating: Seed cells in black-walled plates and incubate overnight.
-
Dye Loading: Prepare and add the membrane potential dye to the cells as per the manufacturer's protocol. Incubate for 30-60 minutes at 37°C.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells.
-
Ion Channel Activation (for inhibitors): If screening for inhibitors, add a known activator (e.g., a high concentration of potassium chloride for potassium channels) to all wells after a short pre-incubation with the compounds. This depolarizes the cells and provides a signal window for inhibition.
-
Measurement: Read the fluorescence on a plate reader. The readout can be kinetic or endpoint. A change in fluorescence relative to the vehicle control indicates modulation of ion channel activity.
-
Analysis: Quantify the change in fluorescence units. Determine IC₅₀ or EC₅₀ values by plotting the response against the compound concentration.
Tier 3 Protocols: MOA & Target Engagement
Principle: This protocol exemplifies a common strategy for measuring the activity of an intracellular enzyme. A cell-permeable substrate is added, which is converted by the target enzyme into a product. In a subsequent reaction, this product is used by a detection enzyme (e.g., luciferase) to generate a luminescent signal. An inhibitor of the target enzyme will block the first step, leading to a decrease in light output.[1][19]
Enzyme Inhibition Assay Principle Diagram
Caption: Principle of a cell-based luminescent enzyme inhibition assay.
Materials:
-
Cells with high expression of the target enzyme (e.g., MAO-A or MAO-B)
-
White, opaque 96-well plates (for luminescence)
-
A commercial luminescent enzyme assay kit (e.g., MAO-Glo™ from Promega)
-
Known potent inhibitor (for positive control)
-
Luminometer
Procedure:
-
Cell Plating: Seed cells in white-walled plates and allow them to attach overnight.
-
Compound Treatment: Add serially diluted compounds to the cells and incubate for a predefined time (e.g., 1 hour) to allow for cell entry and target binding.
-
Substrate Addition: Add the enzyme substrate provided in the kit to all wells. Incubate as recommended by the manufacturer (e.g., 1 hour).
-
Signal Generation: Add the detection reagent, which contains the secondary enzyme (e.g., luciferase) and other components. This reagent also lyses the cells to release the product. Incubate for 20 minutes at room temperature to stabilize the luminescent signal.
-
Measurement: Read the luminescence using a plate reader.
-
Analysis: A lower signal indicates higher enzyme inhibition. Calculate the percent inhibition relative to vehicle controls and determine the IC₅₀ value.
Principle: This advanced assay provides definitive proof that a compound binds to its target inside living cells. The target protein is expressed as a fusion with a NanoLuc® luciferase (the energy donor). A fluorescent tracer that reversibly binds to the target protein is added to the cells. In the absence of a competing compound, the tracer binds the target, bringing it close to the luciferase, and Bioluminescence Resonance Energy Transfer (BRET) occurs. When an unlabeled test compound enters the cell and binds to the target, it displaces the tracer, decreasing the BRET signal.[20]
Materials:
-
HEK293 cells transiently or stably expressing the NanoLuc®-target fusion protein
-
White, opaque 96- or 384-well plates
-
NanoBRET™ fluorescent tracer specific for the target
-
Nano-Glo® Substrate
-
Plate reader capable of measuring dual-filtered luminescence (donor and acceptor wavelengths)
Procedure:
-
Cell Plating: Plate the engineered cells in the assay plate.
-
Compound Addition: Add serial dilutions of the test compounds.
-
Tracer Addition: Add the fluorescent tracer at its predetermined optimal concentration.
-
Incubation: Incubate the plate at 37°C for approximately 2 hours to allow the binding competition to reach equilibrium.
-
Substrate Addition: Just prior to reading, add the Nano-Glo® Substrate.
-
Measurement: Read the donor emission (e.g., ~460 nm) and acceptor emission (e.g., >600 nm) simultaneously.
-
Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). A decrease in the BRET ratio with increasing compound concentration indicates target engagement. Plot the data to determine the IC₅₀, which reflects the binding affinity of the compound for its target in a physiological context.
Data Presentation and Interpretation
Quantitative data from these assays should be summarized for clear comparison. Dose-response curves should be generated using non-linear regression to calculate potency values.
Table 1: Example Data Summary for a Hypothetical "Hit" Compound
| Assay Type | Protocol | Endpoint Measured | Result (IC₅₀ / EC₅₀) | Notes |
| Tier 1 | 2.1. MTT Cytotoxicity | Cell Viability | > 100 µM | Compound is not cytotoxic at tested concentrations. |
| Tier 2 | 2.2.1. Calcium Flux | Ca²⁺ Release | 450 nM | Potent activator of a Gq-coupled pathway. |
| Tier 2 | 2.2.2. Membrane Potential | Change in Voltage | > 50 µM | No significant activity on general ion channels. |
| Tier 3 | 2.3.2. Target Engagement | BRET Ratio | 390 nM | Confirms direct binding to the target GPCR in cells. |
Conclusion
The evaluation of a novel library of this compound derivatives demands a rigorous and logical approach. By employing the multi-tiered strategy outlined in this guide—moving from broad cytotoxicity profiling to specific, mechanistic cell-based assays—researchers can efficiently identify promising lead compounds, minimize false positives, and build a comprehensive understanding of their biological activity. The integration of foundational viability assays with advanced techniques like real-time flux measurements and cellular target engagement provides a powerful and self-validating platform for modern drug discovery.
References
- Ion Channel Assays. Reaction Biology. [Link]
- Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. [Link]
- Cell-based Assays for GPCR Activity. Biocompare. [Link]
- Cytotoxicity Assay Protocol & Troubleshooting.
- GPCRs: Cell based label-free assays in GPCR drug discovery. European Pharmaceutical Review. [Link]
- Cytotoxicity Assay Protocol. Protocols.io. [Link]
- GPCR Signaling Assays. Agilent. [Link]
- Cytotoxicity MTT Assay Protocols and Methods.
- Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH. [Link]
- Ion Channel Screening - Assay Guidance Manual. NCBI Bookshelf. [Link]
- Three Steps for Setting up a Drug Screening Assay. Bitesize Bio. [Link]
- Selection of Optimal Cell Lines for High-Content Phenotypic Screening. PMC - NIH. [Link]
- Ion Channel Assays.
- A review for cell-based screening methods in drug discovery. PMC - NIH. [Link]
- Mechanism of Action Assays for Enzymes - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]
- Spotlight: Cell-based kinase assay form
- Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds.
- Potassium Channel Assays | K⁺ Indic
- A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One - Research journals. [Link]
- Selection of Optimal Cell Lines for High-Content Phenotypic Screening.
- Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. PMC - NIH. [Link]
- The Complete Guide to Cell-Based Assays. SPT Labtech. [Link]
- Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. [Link]
- This compound | C7H13NO2 | CID 14022790. PubChem. [Link]
- Cell-Based Assay Design for High-Content Screening of Drug Candid
- Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applic
- Create Your Own Cellular Compound Target Engagement Assay. YouTube. [Link]
- Label-free cell assays to determine compound uptake or drug action using MALDI-TOF mass spectrometry.
- Synthesis and Biological Evaluation of Certain new Cyclohexane-1-carboxamides as Apoptosis Inducers.
- Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. NIH. [Link]
- Quinazoline-4(3H)-one-7-carboxamide Derivatives as Human Soluble Epoxide Hydrolase Inhibitors with Developable 5-Lipoxygenase Activating Protein Inhibition. PMC - PubMed Central. [Link]
- Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide deriv
- 4-Hydroxycyclohexanecarboxylic acid | C7H12O3 | CID 151138. PubChem. [Link]
Sources
- 1. This compound | 116941-10-7 | REA94110 [biosynth.com]
- 2. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cell-Based Ion Channel Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. Quinazoline-4(3H)-one-7-carboxamide Derivatives as Human Soluble Epoxide Hydrolase Inhibitors with Developable 5-Lipoxygenase Activating Protein Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selection of Optimal Cell Lines for High-Content Phenotypic Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Ion Channel Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. sptlabtech.com [sptlabtech.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. bitesizebio.com [bitesizebio.com]
- 16. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 17. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 18. reactionbiology.com [reactionbiology.com]
- 19. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. reactionbiology.com [reactionbiology.com]
Analytical methods for characterizing 4-hydroxycyclohexane-1-carboxamide
An Application Note for the Comprehensive Characterization of 4-hydroxycyclohexane-1-carboxamide
Introduction
This compound is a bifunctional cyclic molecule containing both a hydroxyl and a primary amide group attached to a cyclohexane ring. As a derivative of cyclohexane, this compound and its analogs are of interest in medicinal chemistry and drug development due to their rigid, three-dimensional scaffold which can be exploited for precise interactions with biological targets.[1][2] The presence of hydrogen bond donors and acceptors in its structure suggests potential applications in the design of enzyme inhibitors or receptor ligands.[1] This application note provides a comprehensive guide with detailed protocols for the analytical characterization of this compound, ensuring identity, purity, and structural integrity. The methodologies outlined herein are designed for researchers, quality control analysts, and drug development professionals.
Physicochemical Properties
A foundational understanding of the molecule's properties is crucial for selecting appropriate analytical techniques and parameters.
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| Molecular Formula | C₇H₁₃NO₂ | [3] |
| Molecular Weight | 143.18 g/mol | [3] |
| Monoisotopic Mass | 143.094628657 Da | [3] |
| CAS Numbers | 1221724-30-6, 19556-97-9, 116941-10-7 | [1][3][4] |
| Predicted XlogP | -0.3 | [5] |
| Appearance | Solid (predicted) | [6] |
| SMILES | C1CC(CCC1C(=O)N)O | [3] |
Note: The existence of multiple CAS numbers may correspond to different stereoisomers (cis/trans) or entries from various suppliers.
Analytical Methodologies: A Multi-Technique Approach
A combination of chromatographic and spectroscopic methods is essential for a full and unambiguous characterization. The following sections detail the rationale and protocols for each recommended technique.
Chromatographic Analysis for Purity and Quantification
Chromatography is employed to separate the analyte from impurities, degradation products, or starting materials.
Expertise & Experience: Due to its polarity and low volatility, Reversed-Phase HPLC (RP-HPLC) is the premier method for assessing the purity of this compound. A C18 stationary phase provides excellent retention for such moderately polar compounds, while a gradient elution ensures that impurities with a wide range of polarities can be effectively separated and detected. The molecule lacks a significant UV chromophore, necessitating detection at a low wavelength (e.g., 200-220 nm) where the amide bond absorbs.
Experimental Protocol: RP-HPLC
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Water:Acetonitrile to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Trustworthiness: This protocol is self-validating. A sharp, symmetrical peak for the main component and flat baselines indicate good chromatographic performance. The use of a DAD allows for peak purity analysis by comparing spectra across the peak, ensuring no co-eluting impurities are present.
Expertise & Experience: GC-MS is not directly applicable due to the low volatility of the analyte. However, it can be used as an orthogonal method after derivatization. Silylation is a common and effective derivatization technique that replaces active hydrogens on the hydroxyl and amide groups with trimethylsilyl (TMS) groups, thereby increasing volatility and thermal stability.[7] This allows the compound to be amenable to GC analysis and provides a unique mass spectrum for confirmation.
Experimental Protocol: GC-MS with Silylation
-
Derivatization:
-
To ~1 mg of sample in a GC vial, add 200 µL of Pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 60 minutes.
-
Allow the vial to cool to room temperature before injection.
-
-
Instrumentation: A standard GC-MS system.
-
GC Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).
-
Injector: Splitless mode, 250 °C.
-
Carrier Gas: Helium, constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-600.
-
Spectroscopic Analysis for Structural Elucidation
Spectroscopy provides direct evidence of the molecular structure, functional groups, and atomic connectivity.
Expertise & Experience: NMR is the most definitive technique for structural elucidation.[8] A combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) experiments can provide an unambiguous assignment of the entire molecular structure, including stereochemistry (cis/trans isomers). The choice of solvent is critical; DMSO-d₆ is often preferred as it allows for the clear observation of exchangeable protons (OH and NH₂).
Experimental Protocol: NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Experiments:
-
¹H NMR: Acquire standard proton spectrum. Expected signals include broad singlets for the NH₂ and OH protons, a multiplet for the CH-O proton, a multiplet for the CH-C=O proton, and complex overlapping multiplets for the remaining cyclohexane ring protons.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. Expected signals include a carbonyl carbon (~175-180 ppm), a C-O carbon (~65-75 ppm), and several aliphatic carbons (~25-45 ppm).
-
DEPT-135: Differentiates CH/CH₃ (positive) from CH₂ (negative) signals.
-
2D COSY (¹H-¹H Correlation Spectroscopy): To establish proton-proton connectivities within the cyclohexane ring.
-
2D HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.
-
Trustworthiness: The combined data from these experiments should allow for the complete and self-consistent assignment of all atoms in the structure. For example, the proton identified as being attached to the hydroxyl-bearing carbon in the HSQC spectrum should show COSY correlations to its neighboring ring protons.
Expertise & Experience: FTIR is a rapid and powerful technique for identifying the key functional groups present in the molecule.[9][10] The spectrum of this compound is expected to be rich with characteristic absorption bands for the hydroxyl, primary amide, and alkane functionalities.
Experimental Protocol: FTIR-ATR
-
Instrumentation: FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands.
Expected Characteristic Absorptions
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| ~3350 (sharp) & ~3180 (sharp) | Primary Amide (R-CONH₂) | N-H Symmetric & Asymmetric Stretch |
| ~3300 (broad) | Alcohol (R-OH) | O-H Stretch (H-bonded) |
| 2950 - 2850 (strong) | Alkane (C-H) | C-H Stretch |
| ~1640 (strong) | Primary Amide | C=O Stretch (Amide I) |
| ~1600 (medium) | Primary Amide | N-H Bend (Amide II) |
| ~1100 (medium) | Secondary Alcohol | C-O Stretch |
Rationale: The simultaneous presence of the broad O-H stretch, the pair of N-H stretches, and the strong Amide I carbonyl peak provides definitive evidence for the core structure of this compound.[9][11]
Expertise & Experience: HRMS provides an extremely accurate mass measurement, allowing for the determination of the elemental formula. Electrospray ionization (ESI) is the preferred method for this polar, non-volatile compound. Fragmentation analysis (MS/MS) can further confirm the structure by identifying characteristic neutral losses.
Experimental Protocol: LC-HRMS
-
Instrumentation: An HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Sample Introduction: Infuse the sample solution (0.1 mg/mL in 50:50 Acetonitrile:Water with 0.1% formic acid) directly or via the HPLC method described in section 1.1.
-
MS Conditions:
-
Ionization Mode: ESI, positive and negative modes.
-
Mass Range: m/z 50-500.
-
Data Analysis: Determine the accurate mass of the parent ion and compare it to the theoretical mass. Perform MS/MS on the parent ion.
-
Expected Results:
-
ESI+: [M+H]⁺ = 144.1019, [M+Na]⁺ = 166.0838[5]
-
ESI-: [M-H]⁻ = 142.0873[5]
-
MS/MS Fragmentation: The primary fragmentation pathways for the [M+H]⁺ ion would be the loss of water (H₂O, 18.01 Da) and ammonia (NH₃, 17.03 Da).
Overall Analytical Workflow
The synergy of these techniques provides a robust and comprehensive characterization of this compound.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- PubChemLite. (n.d.). This compound (C7H13NO2).
- ChemBK. (2024). cis-4-Hydroxycyclohexane-1-carboxylic acid.
- Human Metabolome Database. (2022). Showing metabocard for 4-Hydroxycyclohexylcarboxylic acid (HMDB0001988).
- Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online.
- University of Colorado Boulder. (n.d.). IR Absorption Table. Department of Chemistry.
- PubChem. (n.d.). 4-Hydroxycyclohexanecarboxylic acid. National Center for Biotechnology Information.
- ResearchGate. (2015). Neurochemical analysis of amino acids, polyamines and carboxylic acids: GC-MS quantitation of tBDMS derivatives using ammonia positive chemical ionization.
- PubMed. (n.d.). FTIR spectroscopic analysis of the amide and acid bands of ganglioside GM1, in pure form and in mixtures with DMPC.
- Scribd. (n.d.). FTIR Results and Analysis.
- YouTube. (2021). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. TMP Chem.
- ResearchGate. (n.d.). Studying of Applications of Normal and Cyclic Amides Compounds.
- SIELC Technologies. (n.d.). Separation of Cyclohexane, ethylidene- on Newcrom R1 HPLC column.
- Journal of the American Chemical Society. (2024). Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkylation.
- Chemistry LibreTexts. (2023). 21.7 Chemistry of Amides.
- PubMed. (2023). Quantitative profiling of carboxylic compounds by gas chromatography-mass spectrometry for revealing biomarkers of diabetic kidney disease.
- Chromatography Today. (n.d.). Is Cyclohexane a Suitable HPLC Solvent? It Can Become Solid Under Pressure.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000725).
- Analytical Chemistry. (1966). Gas Chromatographic Separation of Amines and Amides.
- PubChem. (n.d.). 4-Hydroxycyclohex-1-ene-1-carboxylic acid. National Center for Biotechnology Information.
- Chemistry LibreTexts. (2022). 21.7: Chemistry of Amides.
- PubMed. (2016). Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis.
- Malaria World. (2024). Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity.
- Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts.
- University of Nebraska-Lincoln. (n.d.). Introduction to NMR and Its Application in Metabolite Structure Determination. Powers Group.
- ResearchGate. (2015). Is cyclohexane a suitable HPLC solvent? It can become solid under pressure.
- PubMed Central. (n.d.). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling.
- Organic Chemistry Data. (2020). NMR Spectroscopy :: Hans Reich NMR Collection.
Sources
- 1. This compound | 116941-10-7 | REA94110 [biosynth.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | C7H13NO2 | CID 14022790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 19556-97-9|(1S,4s)-4-hydroxycyclohexane-1-carboxamide|BLD Pharm [bldpharm.com]
- 5. PubChemLite - this compound (C7H13NO2) [pubchemlite.lcsb.uni.lu]
- 6. 4-Hydroxycyclohexanecarboxylic acid | C7H12O3 | CID 151138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bionmr.unl.edu [bionmr.unl.edu]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. IR Absorption Table [webspectra.chem.ucla.edu]
- 11. FTIR spectroscopic analysis of the amide and acid bands of ganglioside GM1, in pure form and in mixtures with DMPC - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Scale-up Synthesis of trans-4-hydroxycyclohexane-1-carboxamide
Introduction
trans-4-hydroxycyclohexane-1-carboxamide is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its specific stereochemistry, with the hydroxyl and carboxamide groups on opposite sides of the cyclohexane ring, is often crucial for biological activity.[1][2] The increasing demand for pharmaceuticals incorporating this moiety necessitates the development of robust and scalable synthetic processes. This document provides a detailed guide for the scale-up synthesis of trans-4-hydroxycyclohexane-1-carboxamide, focusing on practical considerations, process optimization, and safety.
The core of this application note is a two-step synthetic sequence starting from the readily available and cost-effective p-hydroxybenzoic acid. This approach, adapted from principles outlined in patent literature for similar structures, involves a hydrogenation followed by an amidation.[3] This route is selected for its scalability and the use of manageable reagents and conditions.
Strategic Overview: Synthetic Pathway Design
The chosen synthetic route involves two key transformations:
-
Hydrogenation: Catalytic hydrogenation of p-hydroxybenzoic acid to produce trans-4-hydroxycyclohexanecarboxylic acid. This step is critical for establishing the cyclohexane core and the desired trans stereochemistry.
-
Amidation: Conversion of the resulting carboxylic acid to the corresponding primary amide. This is a common transformation in pharmaceutical chemistry, but its efficiency on a large scale depends heavily on the choice of reagents and reaction conditions.[4][5][6]
This strategy is visualized in the workflow diagram below.
Caption: Overall synthetic workflow from starting material to final product.
Part 1: Scale-up Synthesis of trans-4-Hydroxycyclohexanecarboxylic Acid
The initial step focuses on the stereoselective reduction of p-hydroxybenzoic acid. The choice of catalyst and reaction conditions is paramount to favor the formation of the desired trans isomer.
Experimental Protocol: Hydrogenation
Materials:
| Reagent/Material | CAS Number | Molecular Weight | Quantity | Notes |
| p-Hydroxybenzoic acid | 99-96-7 | 138.12 g/mol | 10 kg | Starting material |
| 5% Ruthenium on Carbon (Ru/C) | 7440-18-8 | - | 0.3 kg | Catalyst |
| Water | 7732-18-5 | 18.02 g/mol | 30 L | Solvent |
| Sodium Methoxide | 124-41-4 | 54.02 g/mol | As required | For isomerization |
| Methanol | 67-56-1 | 32.04 g/mol | As required | Solvent for isomerization |
| Ethyl Acetate | 141-78-6 | 88.11 g/mol | As required | Recrystallization solvent |
| Petroleum Ether | 8032-32-4 | - | As required | Recrystallization solvent |
Procedure:
-
Reactor Setup: Charge a 50L high-pressure autoclave with 10 kg of p-hydroxybenzoic acid, 30 L of water, and 0.3 kg of 5% Ru/C catalyst.
-
Inerting: Purge the reactor with nitrogen once, followed by three purges with hydrogen.
-
Hydrogenation: Pressurize the reactor with hydrogen to 1-3 MPa and heat to 80-150°C. Maintain these conditions with stirring until the reaction is complete (monitor by HPLC or TLC).
-
Catalyst Removal: Cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture to remove the catalyst.
-
Isomerization: Transfer the filtrate to a suitable reactor. Add sodium methoxide in methanol and reflux the mixture. The goal is to achieve a trans isomer content of over 90%.[3]
-
Crude Product Isolation: After isomerization, acidify the reaction mixture and isolate the crude trans-4-hydroxycyclohexanecarboxylic acid by filtration.
-
Purification: Recrystallize the crude product from a mixture of ethyl acetate and petroleum ether to obtain pure trans-4-hydroxycyclohexanecarboxylic acid.[3]
Key Considerations for Hydrogenation
-
Catalyst Selection: While both Ruthenium and Palladium catalysts can be effective, Ruthenium on carbon is often preferred for this transformation.[3]
-
Stereocontrol: The initial hydrogenation may yield a mixture of cis and trans isomers. The subsequent base-catalyzed isomerization is crucial for enriching the desired trans product.
-
Process Safety: Working with hydrogen at high pressure and temperature requires specialized equipment and adherence to strict safety protocols.
Part 2: Scale-up Amidation of trans-4-Hydroxycyclohexanecarboxylic Acid
The second stage of the synthesis involves the conversion of the carboxylic acid to the primary amide. For large-scale production, a common and cost-effective method is the formation of an acid chloride followed by reaction with an amine source.[7]
Experimental Protocol: Amidation
Materials:
| Reagent/Material | CAS Number | Molecular Weight | Quantity | Notes |
| trans-4-Hydroxycyclohexanecarboxylic acid | 3685-26-5 | 144.17 g/mol | 5 kg | Starting material |
| Thionyl Chloride (SOCl2) | 7719-09-7 | 118.97 g/mol | 1.2 eq. | Activating agent |
| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | As required | Solvent |
| Ammonium Hydroxide (NH4OH) | 1336-21-6 | 35.04 g/mol | Excess | Amine source |
Procedure:
-
Acid Chloride Formation: In a suitable reactor, suspend 5 kg of trans-4-hydroxycyclohexanecarboxylic acid in dichloromethane. At 0-5°C, slowly add 1.2 equivalents of thionyl chloride. Allow the reaction to stir at room temperature until the conversion to the acid chloride is complete (monitor by IR or quenching a small sample with methanol and analyzing by GC-MS).
-
Amidation: In a separate reactor, prepare an excess of aqueous ammonium hydroxide, cooled to 0-5°C.
-
Reaction Quench: Slowly add the acid chloride solution to the cold ammonium hydroxide solution with vigorous stirring, maintaining the temperature below 10°C.
-
Product Isolation: After the addition is complete, stir the mixture for an additional hour. The product will precipitate out of the solution.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield trans-4-hydroxycyclohexane-1-carboxamide.
Key Considerations for Amidation
-
Reagent Selection: Thionyl chloride is a cost-effective choice for acid chloride formation on a large scale. However, it is a hazardous substance that releases toxic gases and requires appropriate handling and scrubbing systems.[8]
-
Solvent Choice: While DMF and other dipolar aprotic solvents are common in amidation reactions, they are facing increasing regulatory scrutiny.[7] Dichloromethane is a viable alternative, though it also has associated safety and disposal costs.[7]
-
Temperature Control: The amidation reaction is exothermic. Maintaining a low temperature during the addition of the acid chloride is crucial to prevent side reactions and ensure a high-purity product.
-
Safety: The use of thionyl chloride necessitates a well-ventilated fume hood or a closed reactor system with a scrubber. Appropriate personal protective equipment (PPE) is mandatory.
Data Summary
| Parameter | Step 1: Hydrogenation | Step 2: Amidation |
| Starting Material | p-Hydroxybenzoic acid | trans-4-Hydroxycyclohexanecarboxylic acid |
| Key Reagents | H2, Ru/C, NaOMe | SOCl2, NH4OH |
| Solvent | Water, Methanol | Dichloromethane, Water |
| Temperature | 80-150°C | 0-10°C |
| Pressure | 1-3 MPa | Atmospheric |
| Typical Yield | 70-80% | 85-95% |
| Purity (post-purification) | >98% | >99% |
Process Logic and Rationale
Caption: Rationale behind key experimental choices for each synthetic step.
Conclusion
The described two-step process provides a robust and scalable route for the synthesis of trans-4-hydroxycyclohexane-1-carboxamide. By carefully selecting reagents and controlling reaction parameters, high yields and purity can be achieved on an industrial scale. The provided protocols and considerations serve as a valuable resource for researchers and professionals in drug development and process chemistry.
References
- Al-Zoubi, R. M., et al. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development, 26(6), 1562–1596. [Link]
- Al-Zoubi, R. M., et al. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution.
- Dunetz, J. R., et al. (2016).
- Al-Zoubi, R. M., et al. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development. [Link]
- Scribd. (n.d.). Large-Scale Amidations in Process Chemistry-Practical Considerations For Reagent Selection and Reaction Execution. Scribd. [Link]
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Profile: Trans-4-Hydroxycyclohexanecarboxylic Acid for Advanced Synthesis.
- Ningbo Inno Pharmchem Co., Ltd. (2025). Why High-Purity Trans-4-Hydroxycyclohexanecarboxylic Acid Matters for Pharma Synthesis.
- Google Patents. (2017). CN106316825A - Preparing method for trans- 4- hydroxycyclohexanecarboxylic acid.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. CN106316825A - Preparing method for trans- 4- hydroxycyclohexanecarboxylic acid - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. scribd.com [scribd.com]
Use of 4-hydroxycyclohexane-1-carboxamide in structure-activity relationship (SAR) studies
Application Note & Protocols
Topic: Leveraging the 4-Hydroxycyclohexane-1-carboxamide Scaffold in Structure-Activity Relationship (SAR) Studies
Audience: Researchers, scientists, and drug development professionals.
Abstract
The deliberate exploration of three-dimensional chemical space is a cornerstone of modern drug discovery, aimed at improving compound properties and escaping the metabolic liabilities often associated with flat, aromatic systems. The this compound scaffold has emerged as a valuable building block in this pursuit. Its rigid, saturated carbocyclic core presents well-defined vectors for chemical modification, while its hydroxyl and carboxamide functionalities provide key hydrogen bonding interactions crucial for target engagement. This application note provides a comprehensive guide to utilizing this scaffold in structure-activity relationship (SAR) studies. We detail a robust synthetic protocol, outline a strategic framework for designing and interpreting an SAR campaign, and provide a representative biological assay protocol to empower researchers in their quest for novel therapeutics.
Introduction: The Rise of 3D Scaffolds in Medicinal Chemistry
For decades, medicinal chemistry has heavily relied on aromatic and heteroaromatic ring systems. While successful, this has led to an over-exploration of "flatland," often resulting in compounds with poor solubility and high susceptibility to oxidative metabolism by cytochrome P450 enzymes. The concept of scaffold-hopping into more three-dimensional structures is a powerful strategy to mitigate these issues.
Saturated aliphatic rings, such as cyclohexane, are particularly attractive scaffolds.[1] They provide a rigid conformational framework that can position substituents in precise three-dimensional arrangements, enhancing binding affinity and selectivity for a biological target.
1.1 The this compound Moiety: A Privileged Fragment
The this compound core is an exemplary fragment for use in Fragment-Based Drug Discovery (FBDD) and lead optimization.[2] Its value lies in a combination of key features:
-
Structural Rigidity: The cyclohexane chair conformation locks substituents into defined axial and equatorial positions.
-
Defined Exit Vectors: The hydroxyl group, the amide group, and the ring itself offer distinct points for synthetic elaboration to explore the target's binding pocket.
-
Pharmacophoric Elements: It contains both a hydrogen bond donor/acceptor (hydroxyl group) and a hydrogen bond donor and acceptor pair (primary amide), which can anchor the molecule to a protein target.
-
Favorable Physicochemical Properties: Its non-planar, low-complexity structure generally contributes to good solubility and metabolic stability, which can be further tuned.
This scaffold has been incorporated into inhibitors of diverse targets, including Cathepsin K for osteoporosis and RAD51 for oncology, underscoring its versatility.[3][4]
Synthesis and Characterization of the Core Scaffold
A reliable and scalable synthesis of the core scaffold and its analogs is the foundation of any SAR study. The most direct approach begins with the commercially available trans-4-hydroxycyclohexanecarboxylic acid.
2.1 Rationale for Synthetic Route
The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic synthesis. A highly reliable two-step method involves:
-
Activation of the Carboxylic Acid: The carboxylic acid is converted to a more reactive intermediate, typically an acyl chloride, using reagents like oxalyl chloride or thionyl chloride. This step proceeds rapidly and cleanly.
-
Amination: The activated acyl chloride is then treated with an amine source (in this case, aqueous ammonia) to form the desired amide bond. This reaction is typically high-yielding and occurs under mild conditions.
2.2 Protocol 1: Synthesis of trans-4-Hydroxycyclohexane-1-carboxamide
This protocol describes the synthesis starting from trans-4-hydroxycyclohexanecarboxylic acid.[5]
Materials:
-
trans-4-hydroxycyclohexanecarboxylic acid
-
Oxalyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Ammonium hydroxide solution (28-30%)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, ice bath, and rotary evaporator.
Procedure:
-
Step 1: Formation of the Acyl Chloride Intermediate
-
Suspend trans-4-hydroxycyclohexanecarboxylic acid (1.0 eq) in anhydrous DCM (approx. 0.5 M).
-
Add a single drop of anhydrous DMF to act as a catalyst.
-
Cool the mixture to 0 °C in an ice bath.
-
Add oxalyl chloride (1.2 eq) dropwise to the stirred suspension. Causality Note: This exothermic reaction generates gaseous byproducts (CO, CO₂, HCl); ensure adequate ventilation in a fume hood. The catalyst (DMF) facilitates the formation of the Vilsmeier reagent, which is the active catalyst for acyl chloride formation.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours, or until the solution becomes clear and gas evolution ceases. The reaction mixture now contains trans-4-hydroxycyclohexane-1-carbonyl chloride.
-
-
Step 2: Formation of the Primary Amide
-
In a separate flask, cool an excess of ammonium hydroxide solution (approx. 10 eq) to 0 °C in an ice bath.
-
Slowly add the acyl chloride solution from Step 1 to the cold, vigorously stirred ammonium hydroxide solution. Causality Note: This is a highly exothermic quenching step. Slow addition is critical to control the temperature and prevent side reactions.
-
A white precipitate of the product should form immediately.
-
Continue stirring the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
-
Step 3: Work-up and Purification
-
Filter the resulting solid through a Büchner funnel and wash the filter cake with cold water, followed by a small amount of cold diethyl ether to aid in drying.
-
If significant product remains in the filtrate, extract the aqueous layer with DCM or ethyl acetate (3x). Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Combine all solid material and recrystallize from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure trans-4-hydroxycyclohexane-1-carboxamide as a white solid.
-
2.3 Characterization Confirm the structure and purity of the synthesized compound using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and stereochemistry.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point: As an indicator of purity.
Application in Structure-Activity Relationship (SAR) Studies
SAR is the iterative process of modifying a molecule's structure and assessing the effect of those changes on its biological activity.[6] This process guides the optimization of a "hit" compound into a potent and selective "lead" candidate.
3.1 Designing an SAR Campaign
The this compound scaffold offers three primary vectors for modification, which can be explored systematically.
Caption: Modification points on the this compound scaffold.
-
Vector 1 (R¹ - The 4-hydroxyl group): This position directly probes interactions in its local binding pocket.
-
Modifications: Invert stereochemistry (cis vs. trans), etherification (e.g., -OCH₃, -OCH₂Ph), esterification, or replacement with other groups (e.g., -F, -NH₂).
-
Rationale: To determine if a hydrogen bond donor is required and to explore hydrophobic pockets near this position.
-
-
Vector 2 (R² - The amide): The primary amide can be functionalized to explore additional binding space.
-
Modifications: Synthesize secondary or tertiary amides (e.g., -C(=O)NHCH₃, -C(=O)N(CH₃)₂), or replace the amide with bioisosteres.
-
Rationale: To add new interaction points (hydrophobic, H-bonding), alter solubility, and modulate cell permeability.
-
-
Vector 3 (R³ - The cyclohexane ring): The ring itself can be modified to improve pharmacokinetic properties or introduce new interactions.
-
Modifications: Introduction of substituents like fluorine or methyl groups.
-
Rationale: To block potential sites of metabolism, thereby increasing the compound's half-life, a strategy successfully used for Cathepsin K inhibitors.[3] It can also be used to fine-tune the conformation of the ring.
-
3.2 The SAR Workflow
The SAR process is cyclical and data-driven. Each cycle refines the understanding of how the chemical structure relates to biological function.
Caption: The iterative cycle of a Structure-Activity Relationship (SAR) study.
Case Study: SAR of Kinase Inhibitors
To illustrate the process, we present a hypothetical SAR study for a series of this compound analogs designed as inhibitors of a target protein kinase.
4.1 Initial Hit Identification
Assume the parent compound, 1 , was identified from a fragment screen and binds to the hinge region of a kinase with an IC₅₀ of 50 µM. The goal is to improve this potency.
4.2 Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method to determine the IC₅₀ of an inhibitor against a protein kinase. It measures the amount of ATP remaining after the kinase reaction; less ATP means higher kinase activity.
Materials:
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
Purified target kinase enzyme
-
Kinase substrate (specific peptide or protein)
-
ATP, MgCl₂
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds dissolved in DMSO
-
White, opaque 384-well assay plates
-
Multichannel pipette or liquid handler
-
Plate-reading luminometer
Procedure:
-
Compound Plating:
-
Create a serial dilution of each test compound in DMSO.
-
Transfer a small volume (e.g., 100 nL) of each compound dilution into the wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in kinase reaction buffer containing the target kinase and its specific substrate.
-
Add an equal volume of this solution to each well containing the test compounds.
-
Prepare a 2X ATP solution in kinase reaction buffer.
-
To initiate the reaction, add an equal volume of the 2X ATP solution to all wells. The final ATP concentration should be at or near the Kₘ for the enzyme.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes). Causality Note: This incubation allows the enzyme to phosphorylate the substrate by consuming ATP. The extent of ATP depletion is directly proportional to kinase activity.
-
-
Signal Detection:
-
Allow the Kinase-Glo® reagent to equilibrate to room temperature.
-
Add a volume of Kinase-Glo® reagent equal to the volume in the assay wells. This reagent contains luciferase and luciferin; it stops the kinase reaction and initiates the luminescence reaction.
-
Incubate the plate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the data using the controls: 100% activity (DMSO only) and 0% activity (no enzyme).
-
Plot the percent inhibition versus the logarithm of inhibitor concentration.
-
Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value for each compound.
-
4.3 SAR Data Interpretation
The following table shows representative data from our hypothetical study.
| Compound ID | R¹ (4-position) | R² (Amide) | R³ (Ring) | IC₅₀ (µM) | Fold Improvement |
| 1 | -OH (trans) | -NH₂ | H | 50.0 | (Baseline) |
| 2 | -OH (cis) | -NH₂ | H | 150.0 | -3.0x |
| 3 | -OCH₃ (trans) | -NH₂ | H | 85.0 | -1.7x |
| 4 | -OH (trans) | -NH(CH₃) | H | 10.0 | 5.0x |
| 5 | -OH (trans) | -NH(CH₂Ph) | H | 1.5 | 33.3x |
| 6 | -OH (trans) | -NH(t-Butyl) | H | 60.0 | -1.2x |
| 7 | -OH (trans) | -NH(CH₂Ph) | 2,2-di-Fluoro | 0.8 | 62.5x |
Analysis of Results:
-
Stereochemistry is Critical (Compound 2): Inverting the hydroxyl group to the cis configuration is detrimental, suggesting the trans-equatorial position is optimal for a key hydrogen bond.
-
H-Bond Donor is Preferred (Compound 3): Replacing the hydroxyl with a methoxy ether (removing the H-bond donor) reduces potency.
-
Exploring the Amide Vector (Compounds 4-6): Adding a small methyl group (Cpd 4 ) is tolerated. Adding a larger benzyl group (Cpd 5 ) dramatically improves potency, indicating a nearby hydrophobic pocket that can accommodate an aromatic ring. However, a bulky tert-butyl group (Cpd 6 ) is too large and clashes with the protein.
-
Blocking Metabolism (Compound 7): Based on the success of 5 , adding gem-difluoro groups to the ring (a common strategy to block metabolic oxidation) further improves potency, likely by increasing the compound's metabolic stability.[3]
Caption: Logical flow of SAR insights from the hypothetical kinase inhibitor study.
Conclusion
The this compound scaffold is a powerful tool for medicinal chemists. It provides a robust, three-dimensional framework to systematically probe the binding sites of biological targets. By applying the iterative SAR workflow—combining rational design, efficient synthesis, and precise biological evaluation—researchers can effectively optimize initial fragment hits into potent lead compounds with improved drug-like properties. The protocols and strategies outlined in this note serve as a foundational guide for unlocking the full potential of this versatile scaffold in drug discovery campaigns.
References
- Desmarais, S., et al. (2012). Beta-substituted cyclohexanecarboxamide: a nonpeptidic framework for the design of potent inhibitors of cathepsin K. Journal of Medicinal Chemistry, 55(14), 6363-6374. [Link]
- Serafimova, R., et al. (2012). Exploring the Biological Activity of a Library of 1,2,5-Oxadiazole Derivatives Endowed With Antiproliferative Activity. Anticancer Research, 32(1), 51-58. [Link]
- Serafimova, R., et al. (2012).
- Ci, X., et al. (2019). Rad51 inhibitors.
- Wang, Y., et al. (2023). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Molecules, 28(15), 5773. [Link]
- Stavarc, M., et al. (2023). Umbelliferone and Its Synthetic Derivatives as Suitable Molecules for the Development of Agents with Biological Activities: A Review of Their Pharmacological and Therapeutic Potential. Molecules, 28(18), 6689. [Link]
- Bradner, J., et al. (2017). Amine-linked c3-glutarimide degronimers for target protein degradation.
- Crysdot LLC. Aliphatic Hydrocarbon.
- Ntie-Kang, F., et al. (2019). Fragment-based screening with natural products for novel anti-parasitic disease drug discovery. Future Medicinal Chemistry, 11(16), 2157-2173. [Link]
- PubChem. (2025). 4-Hydroxycyclohexanecarboxylic acid.
- MAX IV Laboratory. (2023). Fragment-based research on potent, non-covalent inflammatory drugs goes forward. MAX IV News. [Link]
- Bajorath, J. (2014). Computational Exploration of Molecular Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 57(10), 3947-3964. [Link]
- Cambridge Healthtech Institute. Fragment-Based Drug Discovery Conference. CHI Events. [Link]
- Lovering, F., et al. (2009). Escape from flatland: a rule of thumb for the design of molecular scaffolds. Journal of Medicinal Chemistry, 52(21), 6752-6756. [Link]
- Gill, A., et al. (2011). Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls. Molecules, 16(11), 9452-9478. [Link]
- Barreiro, E. J., & Fraga, C. A. M. (2015). Privileged Scaffolds in Medicinal Chemistry: An Introduction. RSC Drug Discovery Series. [Link]
- Peng, C., et al. (2021). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences, 8, 730454. [Link]
- Lazzara, P. R., & Moore, T. W. (2020). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. RSC Medicinal Chemistry, 11(1), 22-33. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 3. Beta-substituted cyclohexanecarboxamide: a nonpeptidic framework for the design of potent inhibitors of cathepsin K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2019051465A1 - Rad51 inhibitors - Google Patents [patents.google.com]
- 5. 4-Hydroxycyclohexanecarboxylic acid | C7H12O3 | CID 151138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Exploring the Biological Activity of a Library of 1,2,5-Oxadiazole Derivatives Endowed With Antiproliferative Activity | Anticancer Research [ar.iiarjournals.org]
Application Note: A Protocol for the Structural Elucidation of 4-Hydroxycyclohexane-1-carboxamide Derivatives via Single-Crystal X-ray Crystallography
Introduction
In the landscape of modern drug discovery and development, the precise determination of a molecule's three-dimensional structure is paramount. For novel therapeutic agents such as 4-hydroxycyclohexane-1-carboxamide derivatives, which are of interest for their potential biological activities, single-crystal X-ray crystallography stands as the definitive method for unambiguous structural characterization.[1][2][3] This technique provides high-resolution atomic coordinates, bond lengths, and angles, which are crucial for understanding structure-activity relationships (SAR), optimizing lead compounds, and securing intellectual property.
This application note provides a comprehensive, field-proven protocol for the crystallographic analysis of this compound derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but also the underlying rationale for key experimental decisions. The protocol emphasizes a self-validating workflow, from crystal growth to final structural validation, ensuring the generation of high-quality, publishable crystallographic data.
Foundational Principles: Why X-ray Crystallography for these Derivatives?
The this compound scaffold possesses several key structural features that make X-ray crystallography an ideal analytical tool:
-
Stereochemistry: The cyclohexane ring can adopt various conformations (e.g., chair, boat), and the substituents can be in axial or equatorial positions. X-ray crystallography can definitively determine the relative and absolute stereochemistry of chiral centers.[2]
-
Hydrogen Bonding: The presence of hydroxyl and amide functional groups allows for the formation of intricate hydrogen-bonding networks, which play a crucial role in the crystal packing and can influence the compound's physical properties, such as solubility and melting point.
-
Conformational Flexibility: While the ring itself has some rigidity, the substituents can exhibit conformational flexibility. Crystallography provides a snapshot of the lowest energy conformation in the solid state.
The Crystallographic Workflow: A Visual Overview
The journey from a powdered sample to a refined crystal structure is a multi-step process. Each stage is critical for the success of the experiment and the quality of the final model.
Caption: Figure 1. Overall X-ray Crystallography Workflow.
Part 1: Crystal Growth – The Art and Science of Nucleation
The most challenging and often rate-limiting step in small-molecule crystallography is obtaining diffraction-quality single crystals.[1][2] For this compound derivatives, the presence of polar functional groups can be leveraged to facilitate crystallization.
Material Purity: The Non-Negotiable Prerequisite
-
Rationale: Impurities can inhibit nucleation, lead to poorly formed crystals, or become incorporated into the crystal lattice, causing disorder.
-
Protocol:
-
Ensure the compound is of the highest possible purity (>98%), as confirmed by techniques such as NMR, LC-MS, and elemental analysis.
-
If necessary, repurify the material using flash chromatography, recrystallization, or sublimation.
-
Solvent Selection: Guiding Molecular Assembly
-
Rationale: The ideal solvent system is one in which the compound is sparingly soluble. This allows for slow, controlled precipitation, which is conducive to the growth of well-ordered single crystals.[4]
-
Protocol:
-
Perform small-scale solubility tests with a range of solvents of varying polarities (e.g., hexane, ethyl acetate, acetone, ethanol, methanol, water).
-
Identify solvents in which the compound is moderately soluble. Binary solvent systems, where the compound is soluble in one solvent (the "good" solvent) and insoluble in the other (the "anti-solvent"), are often highly effective.[4]
-
Crystallization Techniques: A Method for Every Molecule
There is no universal crystallization method; experimentation is key.[1] Below are several techniques that have proven effective for small organic molecules.[5]
| Technique | Description | Best Suited For |
| Slow Evaporation | A near-saturated solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, thereby increasing the concentration and inducing crystallization.[5][6] | Compounds with moderate volatility solvents. |
| Vapor Diffusion | A concentrated solution of the compound in a less volatile solvent is placed in a sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth.[5] | When only small amounts of material are available. |
| Solvent Layering | A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the solvents slowly mix.[7] | Systems where a clear interface can be formed between the solvent and anti-solvent. |
| Cooling | A saturated solution at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.[8] | Compounds that show a significant change in solubility with temperature. |
Experimental Protocol: Vapor Diffusion (Chamber Method)
-
Dissolve 2-5 mg of the purified this compound derivative in a minimal amount (e.g., 0.5 mL) of a "good" solvent (e.g., methanol) in a small, open vial.
-
Place this vial inside a larger, sealed chamber (e.g., a beaker covered with parafilm).
-
Add a larger volume (e.g., 2-3 mL) of an "anti-solvent" (e.g., diethyl ether) to the bottom of the chamber, ensuring it does not mix with the solution in the inner vial.
-
Seal the chamber and leave it in a vibration-free location for several days to weeks.
-
Monitor periodically for the formation of single crystals.
Part 2: From Crystal to Diffraction Pattern – Data Collection
Once suitable crystals are obtained (typically >0.1 mm in all dimensions), the next step is to collect the diffraction data.[1][3]
Crystal Mounting: A Delicate Operation
-
Rationale: The crystal must be mounted securely and cryo-cooled to prevent radiation damage from the intense X-ray beam and to reduce thermal vibrations of the atoms, which improves the quality of the diffraction data.
-
Protocol:
-
Under a microscope, select a well-formed crystal with sharp edges and no visible cracks or defects.
-
Using a cryo-loop, carefully scoop the crystal out of its mother liquor.
-
Quickly wick away excess solvent with a paper towel.
-
Immediately plunge the loop into liquid nitrogen to flash-cool the crystal.
-
Transfer the frozen crystal to the goniometer head of the diffractometer, which is maintained at a low temperature (typically 100 K) by a stream of cold nitrogen gas.
-
Data Collection Strategy: Maximizing Information
-
Rationale: The goal is to collect a complete and redundant dataset, measuring the intensities of as many unique reflections as possible to the highest possible resolution.[9]
-
Protocol:
-
Perform an initial screening to determine the crystal quality and unit cell parameters.
-
Use the diffractometer's software to devise an optimal data collection strategy. This typically involves a series of scans (e.g., omega scans) at different crystal orientations.
-
For publication in reputable journals, data should be collected to a minimum resolution of 0.84 Å.[10]
-
Ensure the data completeness is high (ideally >99%) and the redundancy is sufficient for accurate scaling and absorption corrections.
-
| Parameter | Typical Value for Small Molecules | Rationale |
| X-ray Source | Mo Kα (λ=0.71073 Å) or Cu Kα (λ=1.5418 Å) | Mo provides higher resolution data; Cu gives stronger diffraction.[11] |
| Temperature | 100 K | Minimizes thermal motion and radiation damage. |
| Detector Distance | 40-60 mm | Balances resolution and the ability to capture low-angle data. |
| Exposure Time | 5-60 seconds/frame | Dependent on crystal size and diffracting power. |
| Resolution | d < 0.84 Å | A requirement for high-quality, publishable structures.[10] |
Part 3: Structure Solution, Refinement, and Validation
This phase transforms the raw diffraction intensities into a chemically meaningful atomic model. Modern crystallographic software packages, such as SHELX and Olex2, have automated much of this process.[12][13][14]
Caption: Figure 2. Structure Solution and Refinement.
Structure Solution: Unveiling the Electron Density
-
Rationale: The "phase problem" is the central challenge in crystallography; we measure diffraction intensities (related to amplitudes) but lose the phase information.[3] For small molecules, "direct methods" are powerful algorithms that can solve this problem ab initio.[3][13]
-
Protocol:
-
Integrate and scale the raw diffraction images to produce a reflection file (e.g., an HKL file).
-
Determine the crystal's lattice parameters and space group.
-
Use a program like SHELXS or SHELXT to solve the structure using direct methods.[12][13] This will generate an initial model of the electron density map, showing the positions of the heavier atoms (C, N, O).
-
Structure Refinement: Honing the Atomic Model
-
Rationale: The initial model is an approximation. Refinement is an iterative process of adjusting the atomic positions, displacement parameters (which model thermal vibration), and occupancies to improve the agreement between the calculated and observed diffraction data.[10][14]
-
Protocol:
-
Assign atom types to the electron density peaks in the initial model.
-
Perform several cycles of least-squares refinement using a program like SHELXL.[12][15]
-
Analyze the difference Fourier map (Fo-Fc), which shows regions where the model over- or under-estimates the electron density. Positive peaks in this map often correspond to missing atoms, such as hydrogens.
-
Add hydrogen atoms to the model, typically in calculated positions, and continue refinement.
-
Refine anisotropically, allowing the thermal ellipsoids of non-hydrogen atoms to account for their vibration in different directions.
-
Continue this iterative process until the model converges, meaning that further changes do not significantly improve the fit to the data.
-
Structure Validation: The Final Quality Check
-
Rationale: Before deposition or publication, the final structural model must be rigorously validated to ensure its chemical and crystallographic soundness.[16][17][18]
-
Protocol:
-
Use the checkCIF web service provided by the International Union of Crystallography (IUCr). This program performs a battery of tests on the Crystallographic Information File (CIF) and generates a report of any potential issues, flagged as ALERTS.[16]
-
Carefully review the checkCIF report. Address any serious (Type A or B) ALERTS by re-examining the data and refinement. Common issues include missed symmetry, incorrect atom assignments, or a poor fit to the data.
-
Ensure that the final R-factors (indicators of the agreement between the model and the data) are within acceptable limits (typically R1 < 0.05 for high-quality data).
-
The final validated CIF can then be deposited in a public database, such as the Cambridge Structural Database (CSD), which is the world's repository for small-molecule crystal structures.[19][20]
-
Conclusion
This application note outlines a robust and reliable protocol for the single-crystal X-ray diffraction analysis of this compound derivatives. By understanding the rationale behind each step—from the meticulous process of crystal growth to the rigorous validation of the final atomic model—researchers can confidently elucidate the three-dimensional structures of their compounds. This structural information is indispensable for advancing drug discovery programs, providing a solid foundation for the rational design of next-generation therapeutics.
References
- HKL-3000SM. Small Molecule Structure Solution and Refinement. HKL-xray.
- CCP4 Wiki. Solve a small-molecule structure.
- Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(Pt 2), 148–155.
- Michigan State University Department of Chemistry. X-Ray Crystallography Laboratory.
- OlexSys. Structure Solution.
- Sheldrick, G. M. (1993). Refinement of Large Small-Molecule Structures Using SHELXL-92. In: Crystallographic Computing 6: A Window on Modern Crystallography. Oxford Academic.
- IMSERC. (2021). Structure Solution and Refinement with Olex2: A guide for Chem 432 Students.
- Cambridge Crystallographic Data Centre (CCDC). Validation of Experimental Crystal Structures.
- Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(8), 2816-2841.
- Cambridge Crystallographic Data Centre (CCDC). (2023). Validation of Experimental Crystal Structures.
- Creative BioMart. X-ray Crystallography.
- van de Streek, J., & Neumann, M. A. (2014). Validation of molecular crystal structures from powder diffraction data with dispersion-corrected density functional theory (DFT-D). Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 70(Pt 6), 1020–1032.
- van de Streek, J., & Neumann, M. A. (2010). Validation of experimental molecular crystal structures with dispersion-corrected density functional theory calculations. Acta Crystallographica Section A: Foundations of Crystallography, 66(Pt 5), 544–558.
- University of Rochester Department of Chemistry. How To: Grow X-Ray Quality Crystals.
- Deschamps, J. R. (2008). X-ray Crystallography of Chemical Compounds. ILAR journal, 49(1), 54–63.
- Wikipedia. X-ray crystallography.
- Snell, E. H., & Helliwell, J. R. (2005). X-ray crystallography: Data collection strategies and resources. Journal of synchrotron radiation, 12(Pt 5), 537–545.
- Guide for crystallization.
- ResearchGate. (2023). Improving the Accuracy of Small‐Molecule Crystal Structures Solved from Powder X‐Ray Diffraction Data by Using External Sources.
- Cruz-Cabeza, A. J., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1735–1749.
- PubChem. This compound.
- ResearchGate. X-ray crystal data collection and refinement details of organic compounds.
- Wlodawer, A., Minor, W., Dauter, Z., & Jaskolski, M. (2013). Protein crystallography for aspiring crystallographers or how to avoid pitfalls and traps in macromolecular structure determination. The FEBS journal, 280(24), 6265–6297.
- Avenoza, A., et al. (1999). Synthesis of 1-amino-4-hydroxycyclohexane-1-carboxylic acids. Journal of the Chemical Society, Perkin Transactions 1, (11), 1495-1502.
- David, W. I. F., et al. (2023). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. IUCrJ, 10(Pt 5), 527-542.
- Welter, K. (2021). Scientists uncover pitfalls of letting algorithms determine crystal structures. Chemistry World.
- Leimer, K., et al. (1976). 4-hydroxycyclohexane-1-carboxylic acid: an unusual compound isolated from the urine of children with suspected disorders of metabolism. Clinica Chimica Acta, 66(2), 209-217.
- Jasinski, J. P. (2015). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 71(Pt 5), 558–564.
- Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007). Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates. Advanced drug delivery reviews, 59(7), 617–630.
- The University of Manchester. CCDC 1425808: Experimental Crystal Structure Determination.
- Cambridge Crystallographic Data Centre (CCDC). (2022). June 2022 CSD data update.
- Cambridge Crystallographic Data Centre (CCDC). The Largest Curated Crystal Structure Database.
- Cambridge Crystallographic Data Centre (CCDC). Structural Chemistry Data, Software, and Insights.
- Kar, S., et al. (2022). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. Pharmaceutics, 14(7), 1469.
- National Science Foundation Public Access Repository. CCDC 2181759: Experimental Crystal Structure Determination.
- MDPI. Flavonoid-Based Cocrystals: A Comprehensive Study on Their Synthesis, Characterization, Physicochemical Properties and Applications.
Sources
- 1. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 2. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 4. How To [chem.rochester.edu]
- 5. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 7. unifr.ch [unifr.ch]
- 8. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Solve a small-molecule structure - CCP4 wiki [wiki.uni-konstanz.de]
- 11. journals.iucr.org [journals.iucr.org]
- 12. hkl-xray.com [hkl-xray.com]
- 13. Structure Solution | OlexSys [olexsys.org]
- 14. imserc.northwestern.edu [imserc.northwestern.edu]
- 15. academic.oup.com [academic.oup.com]
- 16. Structure validation in chemical crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 18. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 19. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 20. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
Creating DNA-encoded libraries with a cyclohexanecarboxamide scaffold
An Application Guide to the Design, Synthesis, and Screening of DNA-Encoded Libraries Featuring a Cyclohexanecarboxamide Scaffold
Authored by: A Senior Application Scientist
Introduction: Bridging Privileged Scaffolds with Unprecedented Chemical Space
In the landscape of modern drug discovery, the ability to rapidly identify novel, high-affinity ligands for biological targets is paramount. DNA-Encoded Library (DEL) technology has emerged as a transformative platform, merging the vast combinatorial possibilities of chemistry with the power of molecular biology to enable the synthesis and screening of libraries containing billions of unique small molecules.[1] This is achieved by covalently attaching a unique, amplifiable DNA barcode to each chemical entity, allowing for pooled screening and subsequent hit identification via high-throughput sequencing.[2][3]
The success of any chemical library, however, is fundamentally dependent on the quality and relevance of its constituent chemical structures. "Privileged scaffolds" are molecular frameworks that are capable of binding to multiple biological targets, often with high affinity.[4] The cyclohexanecarboxamide core is one such scaffold, valued in medicinal chemistry for its conformational rigidity and its capacity to present substituents in well-defined three-dimensional vectors, which can enhance binding affinity and selectivity.[5] Its derivatives have shown promise in a range of therapeutic areas.[6][7]
This guide provides a detailed protocol for the construction and application of a DEL built around the cyclohexanecarboxamide scaffold. We will explore the strategic considerations behind library design, provide step-by-step protocols for on-DNA synthesis, and outline the workflow for affinity-based screening and hit validation. The methodologies described herein are designed to be robust and self-validating, providing researchers with a practical framework for exploring this valuable chemical space.
Part 1: Library Design and Synthesis Workflow
The overall strategy involves a "split-and-pool" synthesis approach, a cornerstone of DEL construction that enables the generation of immense chemical diversity.[8][9] The process begins with a DNA "headpiece" to which the core scaffold is attached, followed by iterative cycles of chemical diversification and DNA barcode ligation.
Figure 1: High-level workflow for the synthesis of a cyclohexanecarboxamide-based DEL.
Protocol 1.1: Synthesis of the DNA-Tagged Cyclohexanecarboxamide Core
The foundational step is the covalent attachment of the core scaffold to an amino-modified DNA oligonucleotide. Amide bond formation is a versatile and widely used reaction in DEL synthesis due to its reliability and compatibility with aqueous environments.[10][11]
Rationale: We utilize a pre-activated carboxylic acid (e.g., an NHS ester) to ensure efficient and clean coupling to the primary amine on the DNA headpiece under mild, DNA-compatible conditions. The choice of coupling reagents like EDC/HOAt is critical for activating the carboxylic acid without degrading the DNA.[12]
Materials:
-
5'-amino-modified DNA oligonucleotide (headpiece)
-
Cyclohexanecarboxylic acid
-
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-hydroxy-7-azabenzotriazole (HOAt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Nuclease-free water
-
0.5 M EDTA, pH 8.0
Step-by-Step Methodology:
-
Activation of Carboxylic Acid: a. In a microfuge tube, dissolve cyclohexanecarboxylic acid (1.5 eq relative to DNA) in anhydrous DMF. b. Add EDC (1.5 eq), HOAt (1.5 eq), and DIPEA (3.0 eq). c. Vortex briefly and incubate at room temperature for 15-20 minutes to generate the activated ester.
-
On-DNA Amide Coupling: a. Dissolve the 5'-amino-modified DNA headpiece in nuclease-free water or a suitable buffer (e.g., HEPES, pH 7.5) to a final concentration of 1 mM. b. Add the activated carboxylic acid solution from step 1c to the DNA solution. The final concentration of organic solvent should ideally not exceed 30-40% to maintain DNA integrity.[2] c. Incubate the reaction at room temperature for 4-6 hours, or overnight at 4°C.
-
Reaction Quench and Purification: a. Quench the reaction by adding 0.5 M EDTA to a final concentration of 50 mM. b. Purify the DNA-scaffold conjugate using standard methods such as ethanol precipitation or a size-exclusion chromatography column (e.g., G-25) to remove unreacted small molecules and reagents.
-
Quality Control (Self-Validation): a. Analyze the purified product via denaturing polyacrylamide gel electrophoresis (PAGE). A successful conjugation will result in a shift in mobility compared to the starting DNA headpiece. b. For more precise validation, confirm the mass of the conjugate using LC-MS or MALDI-TOF mass spectrometry.
Protocol 1.2: Library Elaboration via Split-and-Pool Synthesis
With the DNA-tagged core in hand, the library is diversified through combinatorial chemistry. The following protocol describes a single cycle of diversification where a set of amines is coupled to a free carboxylic acid on the scaffold, followed by DNA barcode ligation.
Rationale: The split-and-pool method allows for the creation of a library where every unique chemical structure is paired with a unique DNA barcode that chronicles its synthetic history.[13] Enzymatic ligation with T4 DNA ligase is a highly efficient and sequence-specific method for appending the DNA tags that encode each chemical step.[8]
Materials:
-
Purified DNA-tagged scaffold from Protocol 1.1 (with a free functional group for diversification, e.g., a carboxylic acid)
-
A panel of diverse building blocks (e.g., primary and secondary amines)
-
DNA-compatible coupling reagents (e.g., EDC/HOAt/DIPEA as in Protocol 1.1)
-
A corresponding set of unique DNA barcode oligonucleotides, pre-annealed to form sticky ends
-
T4 DNA Ligase and corresponding buffer
-
Nuclease-free water
Step-by-Step Methodology:
-
Split: Aliquot the starting pool of DNA-scaffold conjugates into separate reaction vessels (e.g., a 96-well plate), one for each building block to be used.
-
Chemical Reaction (Diversification): a. To each well, add a different amine building block. b. Initiate the amide coupling reaction by adding the appropriate coupling reagents (e.g., EDC/HOAt/DIPEA). c. Incubate under optimized conditions (e.g., room temperature for 4-6 hours).
-
DNA Barcode Ligation (Encoding): a. To each well, add the specific DNA barcode that corresponds to the amine building block used in that well. b. Add T4 DNA Ligase and ligation buffer. c. Incubate at 16°C overnight to allow for efficient ligation.
-
Pool: Combine the contents of all wells into a single tube. This new, larger pool now contains all the diversified products from this cycle.
-
Purification and QC: a. Purify the pooled library to remove reaction byproducts and prepare for the next cycle. b. Quality control can be performed on a small aliquot of the pooled library by PCR amplifying the DNA tags followed by Sanger or next-generation sequencing (NGS) to confirm the presence and relative distribution of the barcodes.
This "Split-React-Encode-Pool" cycle can be repeated multiple times with different sets of building blocks to generate libraries of immense complexity.
Part 2: Affinity Screening and Hit Identification
Screening a DEL involves incubating the entire pooled library with a protein target of interest, washing away non-binders, and identifying the enriched compounds by sequencing their DNA barcodes.[14][15]
Figure 2: The process of affinity-based screening and hit identification for a DEL.
Protocol 2.1: Affinity Selection Against an Immobilized Target
Rationale: Immobilizing the target protein on a solid support (e.g., magnetic beads) provides a robust method for separating library members that bind to the target from the vast excess of non-binders.[9] The stringency of the wash steps is a critical parameter that can be adjusted to control the selection pressure.
Materials:
-
Purified and quantified DEL pool
-
Biotinylated target protein
-
Streptavidin-coated magnetic beads
-
Binding buffer (e.g., PBS with 0.05% Tween-20 and 1 mg/mL BSA)
-
Wash buffer (same as binding buffer, potentially with varying salt concentrations)
-
Elution buffer (e.g., thermal elution using PCR-grade water at 95°C)
-
PCR reagents (polymerase, primers, dNTPs)
Step-by-Step Methodology:
-
Target Immobilization: a. Incubate streptavidin-coated magnetic beads with the biotinylated target protein to allow for capture. b. Wash the beads with binding buffer to remove any unbound protein. c. Block the beads with BSA to minimize non-specific binding of library members to the bead surface.
-
Library Incubation: a. Add the DEL pool to the beads with the immobilized target. b. Incubate for a defined period (e.g., 1 hour) at 4°C or room temperature with gentle rotation to allow for binding equilibrium to be reached.
-
Washing: a. Pellet the magnetic beads using a magnet and discard the supernatant containing unbound library members. b. Resuspend the beads in wash buffer. Repeat this wash cycle 3-5 times to thoroughly remove non-specific binders.
-
Elution: a. After the final wash, resuspend the beads in elution buffer (e.g., nuclease-free water). b. Heat the sample to 95°C for 5-10 minutes to denature the target protein and release the bound DEL members. c. Pellet the beads and collect the supernatant containing the enriched library members.
-
Quantification and Amplification: a. Quantify the amount of recovered DNA using qPCR to assess the enrichment of the selection.[14] b. Use the eluted DNA as a template for PCR amplification to generate sufficient material for sequencing.
-
Sequencing and Data Analysis: a. Submit the PCR amplicons for high-throughput sequencing. b. Analyze the sequencing data by comparing the frequency of each barcode in the selected pool to its frequency in the original (naïve) library. Structures corresponding to highly enriched barcodes are considered primary "hits".
Part 3: Hit Validation: From Barcode to Bioactivity
A critical and often challenging phase of any DEL campaign is the validation of hits identified from sequencing data.[16] This process involves resynthesizing the putative binders "off-DNA" and confirming their interaction with the target through independent biochemical or biophysical assays.[17][18]
Protocol 3.1: Off-DNA Resynthesis and Assay
Rationale: The DNA tag can sometimes influence binding; therefore, it is essential to confirm that the small molecule alone is responsible for the activity.[19] Standard assays provide quantitative metrics of binding affinity (e.g., Kd) or functional activity (e.g., IC50).
Step-by-Step Methodology:
-
Hit Triage: From the data analysis, select a list of the most promising hits for resynthesis. Prioritize structures that show high enrichment, belong to structurally related families (structure-activity relationship, or SAR), and are synthetically tractable.
-
Off-DNA Synthesis: Synthesize the selected small molecules using traditional organic chemistry methods, following the synthetic route recorded by their DNA barcode.[6]
-
Purity and Identity Confirmation: Confirm the identity and purity (typically >95%) of the resynthesized compounds using analytical techniques such as LC-MS and NMR.
-
Biophysical/Biochemical Confirmation: a. Test the confirmed compounds in a primary binding assay to measure their affinity for the target protein. Common methods include:
- Surface Plasmon Resonance (SPR)
- Isothermal Titration Calorimetry (ITC)
- Fluorescence Polarization (FP)[18] b. If the target is an enzyme or receptor, proceed to a functional assay to measure the compound's inhibitory (IC50) or activation (EC50) potency.
Data Presentation:
The results from hit validation are best summarized in a table to allow for clear comparison.
| Compound ID | Structure (Simplified) | Selection Enrichment | Off-DNA Kd (SPR) | Off-DNA IC50 (Functional Assay) |
| CH-001 | Cyclohexane-Amine1-Acid1 | 15,200x | 75 nM | 150 nM |
| CH-002 | Cyclohexane-Amine1-Acid2 | 8,500x | 210 nM | 400 nM |
| CH-003 | Cyclohexane-Amine2-Acid1 | 5,300x | 1.2 µM | > 10 µM |
| CH-004 | Cyclohexane-Amine3-Acid5 | 1,100x | No Binding | No Activity |
This structured validation process ensures that resources are focused on genuine hits, providing a robust starting point for lead optimization campaigns.
Conclusion and Future Outlook
The combination of the conformationally constrained cyclohexanecarboxamide scaffold with the power of DEL technology offers a potent strategy for the discovery of novel chemical matter. The protocols outlined in this guide provide a comprehensive framework for the design, synthesis, screening, and validation of such a library. By carefully controlling on-DNA chemical transformations and employing rigorous selection and validation methodologies, researchers can efficiently interrogate billions of compounds to identify high-quality hits for a wide range of biological targets. The continued development of novel DNA-compatible reactions will only further expand the chemical space accessible to this powerful technology, promising to accelerate the future of drug discovery.[16]
References
- Synthesis and Characterization of N-(Arylcarbamothioyl)
- Hit validation methodologies for ligands isolated from DNA-encoded chemical libraries. (n.d.).
- Fast and convenient hit validation for DNA-encoded libraries with focal molography. (n.d.). lino Biotech. [Link]
- On-DNA hit validation methodologies for ligands identified from DNA-encoded chemical libraries. (2020). PubMed. [Link]
- Hit-Validation Methodologies for Ligands Isolated from DNA-Encoded Chemical Libraries. (2017). PubMed. [Link]
- DNA-encoded libraries (DELs): a review of on-DNA chemistries and their output. (2021). RSC Publishing. [Link]
- DNA-Encoded Chemical Libraries: A Comprehensive Review with Succesful Stories and Future Challenges. (n.d.). PubMed Central. [Link]
- DNA-encoded chemical library. (n.d.). Wikipedia. [Link]
- DECL Selection / Screening Strategies. (n.d.). DNA Encoded Chemical Library. [Link]
- Development of On-DNA Cyclic Imide Synthesis for DNA Encoded Library Construction. (2023). PubMed. [Link]
- DNA-Compatible Conditions for the Formation of N‑Methyl Peptide Bonds. (2023). eScholarship.org. [Link]
- Amide-Bond-Forming Reactions. (n.d.). Thieme E-Books & E-Journals. [Link]
- DNA-Encoded Peptide Library Synthesis and Applications, a Mini-Review. (2025). PubMed. [Link]
- DNA-Encoded Library Screening for Small Molecule Drug Discovery. (n.d.).
- SCREENING AND PRESERVATION OF DNA LIBRARIES. (n.d.). NPTEL. [Link]
- Hit Validation. (2025). DNA Encoded Chemical Library. [Link]
- DNA-Compatible Organic Reactions. (n.d.). Thieme. [Link]
- DNA-Encoded Chemical Libraries: A Comprehensive Review with Succesful Stories and Future Challenges. (n.d.).
- DNA Encoded Libraries: Principle of DNA-Compatible Chemical Reactions for High-Throughput Small Molecule Discovery. (n.d.). Vipergen. [Link]
- Combinatorial Chemical Screening with DNA-Encoded Libraries. (2023). Biocompare. [Link]
- DNA-Compatible Conditions for the Formation of N-Methyl Peptide Bonds. (2023). ACS Omega. [Link]
- What is DNA-Encoded Libraries Technology (DELT)? (2021). AZoLifeSciences. [Link]
- Development of On‐DNA Cyclic Imide Synthesis for DNA Encoded Library Construction. (2025).
- Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. (n.d.). PubMed Central. [Link]
- DNA-Encoded Library (DEL) Screening. (n.d.). SPT Labtech. [Link]
- Influence of Macrocyclization Strategies on DNA-Encoded Cyclic Peptide Libraries. (2025).
- Synthesis of some derivatives of cyclohexanecarboxylic acid and their mesomorphous characteristics. (1987). OSTI.gov. [Link]
- Design, synthesis and selection of DNA-encoded small-molecule libraries. (2025).
- DNA-Encoded Chemical Libraries: Achievements and Remaining Challenges. (n.d.). PubMed Central. [Link]
- Future challenges with DNA-encoded chemical libraries in the drug discovery domain. (2025).
- DNA-Encoded Macrocyclic Peptide Libraries Enable the Discovery of a Neutral MDM2–p53 Inhibitor. (2023). PubMed Central. [Link]
- On-DNA Synthesis of Functionalized 4H-Pyran Scaffolds for Focused DNA-Encoded Chemical Libraries. (2022).
- Macrocyclic DNA-encoded chemical libraries: a historical perspective. (2021). RSC Publishing. [Link]
- A DNA-encoded library of chemical compounds based on common scaffolding structures reveals the impact of ligand geometry on protein recognition. (n.d.). bioRxiv. [Link]
- Flexibility-tuning of dual-display DNA-encoded chemical libraries facilitates cyclic peptide ligand discovery. (n.d.).
- Cyclohexanecarboxamide. (n.d.). PubChem. [Link]
- Cyclohexane carboxylic acids and derivatives thereof as antidysrhythmic agents. (n.d.).
- Influence of Macrocyclization Strategies on DNA-Encoded Cyclic Peptide Libraries. (2025). PubMed Central. [Link]
- Cyclic Peptides: Promising Scaffolds for Biopharmaceuticals. (2018). MDPI. [Link]
- Synthesis and evaluation of cyclohexane carboxylic acid head group containing isoxazole and thiazole analogs as DG
- New and Unusual Scaffolds in Medicinal Chemistry. (2025).
- Carboxamide: A Privileged Pharmacophore for the Development of Anti-infectious and Anti-cancer Drugs. (2025). PubMed. [Link]
- 2,5-disubstituted bicyclo[2.1.1]hexanes as rigidified cyclopentane variants. (2023). PubMed Central. [Link]
- Chemical Properties of Cyclohexanecarboxamide (CAS 1122-56-1). (n.d.). Cheméo. [Link]
Sources
- 1. DNA-encoded chemical library - Wikipedia [en.wikipedia.org]
- 2. DNA-encoded libraries (DELs): a review of on-DNA chemistries and their output - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09889B [pubs.rsc.org]
- 3. azolifesciences.com [azolifesciences.com]
- 4. Carboxamide: A Privileged Pharmacophore for the Development of Anti-infectious and Anti-cancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and evaluation of cyclohexane carboxylic acid head group containing isoxazole and thiazole analogs as DGAT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DNA-Encoded Chemical Libraries: A Comprehensive Review with Succesful Stories and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DNA-Encoded Chemical Libraries: Achievements and Remaining Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. DECL Selection / Screening Strategies - DNA Encoded Chemical Library [decltechnology.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. researchgate.net [researchgate.net]
- 17. Hit validation methodologies for ligands isolated from DNA-encoded chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Hit-Validation Methodologies for Ligands Isolated from DNA-Encoded Chemical Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Hit Validation - DNA Encoded Chemical Library [decltechnology.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-hydroxycyclohexane-1-carboxamide
Welcome to the technical support guide for the synthesis of 4-hydroxycyclohexane-1-carboxamide. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. This guide is structured in a question-and-answer format to directly address specific challenges you may encounter.
Part 1: Troubleshooting Guide - Common Issues & Solutions
This section addresses the most frequent obstacles encountered during the synthesis of this compound, focusing on the common synthetic route involving the amidation of 4-hydroxycyclohexanecarboxylic acid.
Q1: My reaction yield is consistently low or non-existent. What are the primary causes?
Several factors can lead to poor yields in this amide coupling reaction. The most common culprits are inefficient activation of the carboxylic acid, protonation of the amine source, or suboptimal reaction conditions.[1]
-
Incomplete Carboxylic Acid Activation: The carboxyl group of 4-hydroxycyclohexanecarboxylic acid must be activated to facilitate nucleophilic attack by ammonia or an amine. If the coupling reagent is old, hydrated, or used in insufficient amounts, activation will be incomplete, stalling the reaction.[1]
-
Amine Deactivation: A simple but often overlooked issue is the acid-base reaction between the carboxylic acid starting material and the amine (ammonia). This forms an ammonium carboxylate salt, rendering the amine non-nucleophilic.[1]
-
Presence of Water: Moisture can hydrolyze the activated carboxylic acid intermediate, reverting it back to the starting material and preventing amide formation. It is critical to use anhydrous solvents and reagents.[1]
-
Suboptimal Temperature: Amide bond formation can be slow at room temperature. While heating can accelerate the reaction, excessive heat can lead to side reactions or decomposition.[2][3]
Solution Workflow:
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents (e.g., DMF, DCM) and fresh, high-quality coupling reagents.
-
Optimize Reagent Stoichiometry: Use a slight excess of the coupling reagent (e.g., 1.1-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents) to both activate the acid and neutralize any HCl generated if using an acid chloride intermediate.[1]
-
Pre-activation: Allow the carboxylic acid, coupling reagent, and base to stir for 15-30 minutes at room temperature before adding the amine source. This ensures the carboxylic acid is fully activated.[1]
-
Temperature Control: If the reaction is sluggish at room temperature, consider gentle heating (e.g., 40-50 °C). Monitor the reaction closely by TLC or LC-MS to avoid decomposition.
Q2: I'm observing significant side product formation. How can I improve the selectivity?
Side reactions are a common challenge. In the context of this compound synthesis from the corresponding carboxylic acid, the primary side product is often an ester, formed if an alcohol is present or used as a solvent.
-
Ester Formation: If using an alcohol as a solvent (e.g., methanol, ethanol) with an acid chloride intermediate, the alcohol can act as a nucleophile, competing with ammonia to form a methyl or ethyl ester.[4]
-
Dimerization/Oligomerization: In some cases, particularly with aggressive coupling agents or high temperatures, side reactions leading to oligomeric species can occur.[5]
Strategies for Minimizing Side Products:
-
Solvent Selection: Avoid alcohol-based solvents if using a highly reactive intermediate like an acid chloride. Opt for inert solvents like DCM, THF, or DMF.[4]
-
Choice of Amine Source: When synthesizing the primary amide, using a solution of ammonia in an inert solvent (e.g., 2M ammonia in THF) is preferable to aqueous ammonia to avoid introducing water.[4]
-
Controlled Addition: Add the amine source slowly to the activated carboxylic acid solution, preferably at a reduced temperature (e.g., 0 °C), to control the reaction rate and minimize side reactions.
Q3: My starting material, 4-hydroxycyclohexanecarboxylic acid, is a mix of cis and trans isomers. Does this matter and how do I manage it?
Yes, the stereochemistry of the starting material is crucial as it will directly translate to the final product, yielding a mixture of cis- and trans-4-hydroxycyclohexane-1-carboxamide.[6] For many pharmaceutical applications, a single isomer is required.
-
Isomer Separation: Separating the cis and trans isomers of the final amide product can be challenging. It is often more efficient to start with a pure isomer of the carboxylic acid.
-
Isomerization: It is possible to isomerize a mixture of 4-hydroxycyclohexanecarboxylic acid to favor the more stable trans isomer. This can be achieved by heating the mixture with a base, such as sodium alkoxide, in an alcohol solvent.[7]
Recommended Approach:
-
Start with Pure Isomer: If possible, procure or synthesize a pure isomer (typically the trans isomer) of 4-hydroxycyclohexanecarboxylic acid.[7][8]
-
Isomerization Protocol: If you have a mixed starting material, consider an isomerization step prior to amidation. A typical procedure involves refluxing the mixed isomers in a solution of sodium ethoxide in ethanol.[7]
Part 2: Frequently Asked Questions (FAQs)
Q: What are the most reliable synthetic routes to this compound?
There are two primary and reliable routes:
-
Amidation of 4-hydroxycyclohexanecarboxylic acid: This is a versatile method that involves activating the carboxylic acid and then reacting it with an amine source. Common activating agents include thionyl chloride (to form an acid chloride) or peptide coupling reagents like HATU or EDC.[1][2][9]
-
Catalytic Hydrogenation of p-Hydroxybenzonitrile: This method involves the reduction of the aromatic ring and the nitrile group. However, controlling the selectivity to avoid reduction of the nitrile to an amine can be challenging and may lead to side products.[10][11]
Q: Which coupling reagents are recommended for the amidation of 4-hydroxycyclohexanecarboxylic acid?
The choice depends on the scale and sensitivity of your reaction.
| Coupling Reagent | Advantages | Disadvantages |
| SOCl₂ or (COCl)₂ | Inexpensive, highly reactive intermediate. | Generates HCl, requires a base for neutralization. Can be harsh for sensitive substrates.[2] |
| HATU/DIPEA | High yielding, fast reaction times, low side products.[1] | Expensive, can be difficult to remove byproducts. |
| EDC/HOBt | Water-soluble byproducts are easily removed. Milder conditions. | Can be less efficient for sterically hindered substrates.[1] |
| B(OCH₂CF₃)₃ | Operationally simple, can be carried out open to air, simple filtration workup.[5] | Reagent must be prepared; not as common as other coupling agents. |
Q: How can I effectively monitor the progress of my reaction?
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the consumption of the starting material. A typical mobile phase would be a mixture of ethyl acetate and hexanes.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise monitoring, LC-MS can confirm the presence of the desired product mass and track the disappearance of starting materials.
Q: What is the recommended procedure for purifying the final product?
Purification strategy depends on the impurities present.
-
Aqueous Workup: After the reaction is complete, a standard aqueous workup can remove water-soluble reagents and byproducts. This typically involves washing the organic layer with a mild acid (e.g., dilute HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.[1]
-
Crystallization: this compound is a solid and can often be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes or toluene-methylene chloride.[12]
-
Flash Chromatography: If crystallization is ineffective, purification by flash column chromatography on silica gel is a reliable alternative.[9]
Part 3: Detailed Protocols & Visual Guides
Protocol 1: Amidation using Thionyl Chloride
This protocol involves the formation of an acyl chloride intermediate, which then reacts with ammonia.
Step 1: Acyl Chloride Formation
-
To a solution of trans-4-hydroxycyclohexanecarboxylic acid (1.0 eq) in anhydrous DCM (0.5 M), add a catalytic amount of DMF (1-2 drops).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases. The reaction can be monitored by IR to observe the disappearance of the broad carboxylic acid O-H stretch.[2]
Step 2: Amide Formation
-
In a separate flask, cool a solution of ammonia in THF (e.g., 2M, 2.5 eq) to 0 °C.
-
Slowly add the freshly prepared acyl chloride solution from Step 1 to the ammonia solution via a cannula.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction to completion by TLC.
-
Quench the reaction by slowly adding water.
-
Perform an aqueous workup and purify by crystallization or chromatography.
Visual Workflow: Synthesis and Troubleshooting
Caption: General workflow for the synthesis of this compound.
Decision Tree for Low Yield Troubleshooting
Caption: A decision tree for troubleshooting low yield issues.
References
- Oba, T., & Hayaishi, O. (1988). Purification and properties of 4-hydroxycyclohexanecarboxylate dehydrogenase from Corynebacterium cyclohexanicum. The Journal of biological chemistry, 263(17), 8266–8271.
- Molbase. (n.d.). Synthesis of 4-cyclohexyl-N-(1,1-dimethylethyl)-N-hydroxy-cyclohexane-carboxamide.
- Cativiela, C., Díaz-de-Villegas, M. D., & Galvez, J. A. (1999). Synthesis of 1-amino-4-hydroxycyclohexane-1-carboxylic acids. Journal of the Chemical Society, Perkin Transactions 1, (23), 3375-3379.
- Reddit. (2022). Amide from carboxylic acid synthesis.
- Cativiela, C., Díaz-de-Villegas, M. D., & Galvez, J. A. (1999). Synthesis of 1-amino-4-hydroxycyclohexane-1-carboxylic acids. Journal of the Chemical Society, Perkin Transactions 1, (23), 3375-3379.
- ResearchGate. (2015). Why did my amide syntesis does not work?.
- Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(13), 6663–6670.
- ResearchGate. (n.d.). Scheme 1 Reaction scheme corresponding to the hydrogenation of....
- Adler, M. J., et al. (2016). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. Nature Communications, 7, 11930.
- Google Patents. (n.d.). CN106316825A - Preparing method for trans- 4- hydroxycyclohexanecarboxylic acid.
- PubChem. (n.d.). This compound.
- Google Patents. (n.d.). CN105753738A - Method for synthesizing cyanoaniline through nitrobenzonitrile catalytic hydrogenation.
- Google Patents. (n.d.). US3259646A - Process for the preparation of p-hydroxybenzonitrile.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound | C7H13NO2 | CID 14022790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CN106316825A - Preparing method for trans- 4- hydroxycyclohexanecarboxylic acid - Google Patents [patents.google.com]
- 8. Purification and properties of 4-hydroxycyclohexanecarboxylate dehydrogenase from Corynebacterium cyclohexanicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. prepchem.com [prepchem.com]
- 10. researchgate.net [researchgate.net]
- 11. CN105753738A - Method for synthesizing cyanoaniline through nitrobenzonitrile catalytic hydrogenation - Google Patents [patents.google.com]
- 12. US3259646A - Process for the preparation of p-hydroxybenzonitrile - Google Patents [patents.google.com]
Technical Support Center: Strategies for Overcoming Poor Solubility of 4-Hydroxycyclohexane-1-carboxamide Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility challenges encountered with 4-hydroxycyclohexane-1-carboxamide derivatives. Our focus is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your formulation development.
I. Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the solubility of this compound derivatives.
Q1: Why are my this compound derivatives showing poor aqueous solubility?
A1: The solubility of this class of compounds is governed by the balance of hydrophilic and hydrophobic features within the molecule. The core structure contains a non-polar cyclohexane ring, which contributes to low water solubility. While the hydroxyl (-OH) and primary amide (-CONH2) groups are capable of hydrogen bonding with water, the large, non-ionizable hydrocarbon scaffold often dominates, leading to poor aqueous solubility.[1]
Q2: Can I use pH adjustment to improve the solubility of my compound?
A2: For this specific class of compounds, pH adjustment is generally not an effective primary strategy. The amide functional group is considered neutral in aqueous solutions over a typical pH range.[2][3] The lone pair of electrons on the nitrogen atom is delocalized by resonance with the adjacent carbonyl group, which significantly reduces its ability to accept a proton (act as a base).[3][4] The pKa of a protonated amide is extremely low (around -0.5), meaning it only becomes protonated under highly acidic conditions not relevant for most pharmaceutical applications.[2][5] Similarly, the amide proton is very weakly acidic (pKa > 15) and will not deprotonate under physiologically relevant basic conditions.[6]
Q3: Is salt formation a viable option for these derivatives?
A3: Salt formation is a powerful technique for ionizable drugs, but it is not applicable to neutral compounds like the this compound backbone. Salt formation requires the presence of an acidic or basic functional group that can donate or accept a proton to form an ionic salt with a suitable counter-ion.[7] Since the amide group is non-ionizable, this strategy cannot be employed.
Q4: What are the most promising strategies for solubilizing these neutral compounds?
A4: The most effective approaches for enhancing the solubility of neutral, poorly soluble compounds like this compound derivatives are:
-
Co-solvency: The addition of a water-miscible organic solvent to create a solvent system with a polarity more favorable for the solute.[8][9][10]
-
Complexation with Cyclodextrins: The use of cyclic oligosaccharides to form inclusion complexes that encapsulate the hydrophobic parts of the drug molecule, thereby increasing its apparent water solubility.[11][12]
These methods will be explored in detail in the troubleshooting section.
II. Troubleshooting Guide: Step-by-Step Solutions
This section provides detailed protocols and the scientific rationale for overcoming solubility issues during your experiments.
Issue 1: Compound crashes out of solution when preparing aqueous stocks from DMSO.
This is a common indication of poor thermodynamic solubility in the final aqueous medium. The initial dissolution in a strong organic solvent like DMSO does not guarantee stability upon dilution into an aqueous buffer.
Scientific Principle: Co-solvency works by reducing the interfacial tension between the aqueous solvent and the hydrophobic solute.[8][10] Water-miscible organic solvents, or co-solvents, disrupt the hydrogen-bonding network of water, creating a solvent mixture with a lower polarity that is more capable of solvating non-polar molecules.[10]
Recommended Co-solvents:
-
Ethanol
-
Propylene Glycol (PG)
-
Polyethylene Glycol 400 (PEG 400)
-
Glycerin
These co-solvents are generally considered safe for oral administration and are commonly used in pharmaceutical formulations.[13][14]
Workflow for Co-solvent Screening:
Caption: Workflow for systematic co-solvent screening.
Data Presentation: Example Co-Solvent Screening Results
| Co-Solvent System (v/v in Water) | Apparent Solubility (µg/mL) | Fold Increase |
| Water (Control) | 5 | 1x |
| 10% Ethanol | 50 | 10x |
| 20% Ethanol | 150 | 30x |
| 10% Propylene Glycol | 75 | 15x |
| 20% Propylene Glycol | 220 | 44x |
| 10% PEG 400 | 110 | 22x |
| 20% PEG 400 | 350 | 70x |
Note: These are illustrative data. Actual results will vary based on the specific derivative.
Scientific Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[11] They can encapsulate a poorly soluble "guest" molecule, like a this compound derivative, into their cavity.[12] This forms a water-soluble inclusion complex, where the hydrophobic part of the guest is shielded from the aqueous environment, thus increasing its apparent solubility.[11][15] The formation of these complexes is a dynamic, reversible process driven by favorable thermodynamic interactions, primarily van der Waals forces and hydrophobic interactions.[11][16]
Recommended Cyclodextrin:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): This chemically modified cyclodextrin is widely used in pharmaceutical formulations due to its high aqueous solubility and low toxicity compared to native β-cyclodextrin.[17][18][19]
Mechanism of Cyclodextrin Inclusion:
Caption: Cyclodextrin encapsulation of a hydrophobic molecule.
Experimental Protocol: Phase Solubility Study
A phase solubility study, as described by Higuchi and Connors, is the standard method to determine the effect of a cyclodextrin on a drug's solubility and to determine the stoichiometry of the complex.
Step-by-Step Protocol:
-
Preparation of Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10, 15, 20% w/v) in the desired buffer (e.g., PBS pH 7.4).
-
Equilibration: Add an excess amount of the this compound derivative to each cyclodextrin solution in separate vials.
-
Incubation: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-72 hours).
-
Separation: After equilibration, separate the undissolved solid. This can be done by centrifugation followed by filtration of the supernatant through a 0.22 µm filter to remove any remaining fine particles.
-
Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as HPLC-UV.
-
Data Analysis: Plot the concentration of the dissolved compound (y-axis) against the concentration of HP-β-CD (x-axis). A linear plot (AL-type) is indicative of a 1:1 complex formation, which is common for drugs like carbamazepine.[20][21]
Data Presentation: Example Phase Solubility Diagram
| HP-β-CD Conc. (% w/v) | Compound Conc. (mM) |
| 0 | 0.035 |
| 1 | 0.25 |
| 2 | 0.48 |
| 5 | 1.15 |
| 10 | 2.30 |
Note: This table shows a hypothetical linear relationship, indicating increased solubility with increasing HP-β-CD concentration.
III. Summary and Key Takeaways
-
Understand Your Molecule: this compound derivatives are typically neutral, making pH adjustment and salt formation ineffective for solubility enhancement.
-
Prioritize Key Strategies: Focus your efforts on co-solvency and cyclodextrin complexation.
-
Systematic Screening: Do not rely on a single condition. Systematically screen a range of co-solvent concentrations or cyclodextrin types to identify the optimal formulation.
-
Mechanism Matters: Understanding the principles of how these techniques work will allow you to troubleshoot more effectively and rationally design your experiments.
This guide is intended to provide a strong foundational understanding and practical starting points. The optimal solution for your specific derivative will depend on its unique physicochemical properties.
References
- Popov, D., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules.
- Srabovic, M., Huremovic, M., & Salihovic, M. (2022). Carbamazepine-α-cyclodextrin inclusion complexes. American Journal of Engineering Research (AJER).
- ResearchGate. (n.d.). Phase solubility study of carbamazepine/β-cyclodextrin and carbamazepine/β-cyclodextrin/HPMC E5 complexes.
- DigitalCommons@URI. (n.d.). ENHANCEMENT OF CARBAMAZEPINE SOLUBILITY USING SELECTED WATER SOLUBLE POLYMERS AND A SOLID DISPERSION TECHNIQUE.
- Chaudhary, A., & Patel, N. (2013). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
- Ribeiro, A. C. F., et al. (2017). Interaction of Native Cyclodextrins and Their Hydroxypropylated Derivatives with Carbamazepine in Aqueous Solution. Evaluation of Inclusion Complexes and Aggregates Formation. Molecules.
- ChemEurope. (n.d.). Amide properties.
- Gómez-Peralta, R., et al. (2018). Thermodynamics of inclusion within cyclodextrins and structural evidence of Cu(indomethacin)2 and Zn(indomethacin)2 complexes in aqueous solutions. New Journal of Chemistry.
- Todkar, S., et al. (2024). Cyclodextrin in novel formulations and solubility enhancement techniques: a review. International Journal of Applied Pharmaceutics.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Hydroxypropyl Beta Cyclodextrin: Enhanced Pharmaceutical Solubilization and Stability for Advanced Drug Delivery.
- LibreTexts Chemistry. (2022). Principles of Drug Action 1, Spring 2005, Amides.
- The Pharma Times. (2024). Co-solvency and anti-solvent method for the solubility enhancement.
- Reddit. (2021). Why do amide groups not gain or lose protons with a change in pH?.
- Rekharsky, M. V., & Inoue, Y. (1998). Thermodynamics of molecular recognition by cyclodextrins. 1. Calorimetric titration of inclusion complexation of naphthalenesulfonates with .alpha.-, .beta.-, and .gamma.-cyclodextrins: enthalpy-entropy compensation. Journal of the American Chemical Society.
- Gibb, B. C., & Gibb, C. L. D. (2012). Experimental Characterization of the Association of β-Cyclodextrin and Eight Novel Cyclodextrin Derivatives with Two Guest Compounds. International Journal of Molecular Sciences.
- University of Kerbala. (2023). The chemistry of amides.
- Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.
- World Journal of Pharmaceutical Research. (2020). A REVIEW ON SOLUBILITY ENHANCEMENT TECHNIQUES FOR POORLY SOLUBLE DRUGS.
- LibreTexts Chemistry. (2023). 7.6 Acid-Base Properties of Nitrogen-Containing Functional Groups.
- de Vale, E. M. M. (2014). Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs. Brazilian Journal of Pharmaceutical Sciences.
- Bustamante, P., et al. (2001). A Cosolvency Model to Predict Solubility of Drugs at Several Temperatures from a Limited Number of Solubility Measurements. Pharmaceutical Research.
- Domańska, U., et al. (2009). pKa and solubility of drugs in water, ethanol, and 1-octanol. Journal of Physical Chemistry B.
- Domańska, U., et al. (2009). pKa and Solubility of Drugs in Water, Ethanol, and 1-Octanol. Journal of Physical Chemistry B.
- DigitalCommons@URI. (n.d.). A physico-chemical study of the complexation of cyclodextrins with pharmaceutical substances.
- Carpenter, T. O., et al. (1991). Use of 2-hydroxypropyl-beta-cyclodextrin as a solubilizing and stabilizing excipient for protein drugs. Journal of Pharmaceutical Sciences.
- Madzharova, F., & Madzharska, S. (2024). Inclusion Complexes between β-Cyclodextrin and Gaseous Substances—N2O, CO2, HCN, NO2, SO2, CH4 and CH3CH2CH3: Role of the Host's Cavity Hydration. International Journal of Molecular Sciences.
- Serno, T., et al. (2020). Polysorbates versus Hydroxypropyl Beta-Cyclodextrin (HPβCD): Comparative Study on Excipient Stability and Stabilization Benefits on Monoclonal Antibodies. Pharmaceutics.
- ResearchGate. (n.d.). Solubility of Various Drugs in Ethanol-Water Mixtures at 25 ° C.
- Yalkowsky, S. H., & Roseman, T. J. (1994). Solubility of organic solutes in ethanol/water mixtures. Journal of Pharmaceutical Sciences.
- Kim, M. S., et al. (2022). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Pharmaceutics.
- ResearchGate. (n.d.). Co-solvent and Complexation Systems.
- ResearchGate. (n.d.). A Generic Explanation of the Mechanism of Co-solvency.
- Chemistry Stack Exchange. (2022). At physiological pH, why isn't the amide of glutamine protonated?.
- Chemistry Guru. (n.d.). 2021 P1 Q22 - Explain Why Amides are Neutral.
- International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
- SciSpace. (n.d.). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach.
- Sathesh Babu, P. R., & Chowdary, K. P. R. (2003). Solubility enhancement of Cox-2 inhibitors using various solvent systems. AAPS PharmSciTech.
- Semantic Scholar. (n.d.). Co-solvent and Complexation Systems.
- Procopio, D., et al. (2021). Green Solvents for the Formation of Amide Linkage. Organic & Biomolecular Chemistry.
- Google Patents. (n.d.). Solvent system for enhancing the solubility of pharmaceutical agents.
- ResearchGate. (n.d.). (PDF) Solubility enhancement of COX-2 inhibitors using various solvent systems.
- Wolf, S., et al. (2019). The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions. Physical Chemistry Chemical Physics.
Sources
- 1. webhome.auburn.edu [webhome.auburn.edu]
- 2. Amide [chemeurope.com]
- 3. reddit.com [reddit.com]
- 4. uokerbala.edu.iq [uokerbala.edu.iq]
- 5. 7.6 Acid-Base Properties of Nitrogen-Containing Functional Groups – Chemical Bonding and Organic Chemistry [openintrochemistry.pressbooks.tru.ca]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. gpsrjournal.com [gpsrjournal.com]
- 8. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 9. wisdomlib.org [wisdomlib.org]
- 10. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. touroscholar.touro.edu [touroscholar.touro.edu]
- 13. Solubility enhancement of Cox-2 inhibitors using various solvent systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. nbinno.com [nbinno.com]
- 18. mdpi.com [mdpi.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. ajer.org [ajer.org]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Amidation of 4-Hydroxycyclohexanecarboxylic Acid
Welcome to the technical support guide for the amidation of 4-hydroxycyclohexanecarboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this seemingly straightforward, yet nuanced, transformation. The presence of two reactive functional groups—a hydroxyl and a carboxylic acid—on the cyclohexane scaffold introduces specific challenges that can lead to undesired side reactions, impacting yield and purity. This guide provides in-depth, experience-driven answers to common problems, troubleshooting strategies, and validated protocols to help you achieve your synthetic goals.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges and side reactions in the amidation of 4-hydroxycyclohexanecarboxylic acid?
The principal challenge arises from the bifunctional nature of the starting material. While the goal is to form an amide at the carboxylic acid site, the hydroxyl group is also a nucleophile and can compete with the amine, leading to several key side reactions:
-
Intramolecular Esterification (Lactonization): The hydroxyl group can attack the activated carboxylic acid intermediate on the same molecule to form a cyclic ester, or lactone. This is particularly problematic with the cis-isomer of the starting material.[1]
-
Intermolecular Esterification/Oligomerization: The hydroxyl group of one molecule can react with the activated carboxylic acid of another, leading to the formation of dimers, oligomers, or polyesters.[2] This can significantly reduce the yield of the desired amide and complicate purification.
-
Side Reactions from Coupling Reagents: Depending on the chosen coupling reagent, specific byproducts can form. For instance, carbodiimides like DCC can form N-acylurea byproducts, which are often difficult to remove.[3]
Understanding and controlling these competing pathways is critical for a successful amidation.
Q2: How does the stereochemistry of 4-hydroxycyclohexanecarboxylic acid (cis vs. trans) affect the reaction?
The stereochemistry is a critical factor that dictates the predominant side reaction.
-
cis-4-Hydroxycyclohexanecarboxylic acid: In this isomer, the hydroxyl (-OH) and carboxylic acid (-COOH) groups can be positioned on the same side of the cyclohexane ring.[4] This proximity greatly facilitates intramolecular cyclization. When the carboxylic acid is activated, the nearby hydroxyl group can readily attack to form a stable six-membered ring lactone (a δ-lactone).[4][1][5] Therefore, if you are using the cis-isomer, lactonization is a major competing reaction you must mitigate.
-
trans-4-Hydroxycyclohexanecarboxylic acid: The trans configuration places the -OH and -COOH groups on opposite sides of the ring, making intramolecular cyclization sterically impossible.[4][1] While this eliminates the risk of lactonization, intermolecular side reactions, such as polyester formation, remain a possibility, especially at high concentrations.
Q3: What are the general strategies to minimize these side reactions?
There are three primary strategies, which can be used independently or in combination:
-
Kinetic Control: Favor the desired amidation by ensuring the amine reacts faster than the competing hydroxyl nucleophile. This can be achieved by using a highly reactive amine, choosing a suitable coupling reagent that promotes rapid amidation, and maintaining a low reaction temperature to disfavor the thermodynamically stable lactone byproduct.
-
Protecting Group Strategy: The most robust method to prevent side reactions at the hydroxyl group is to "mask" it with a protecting group.[6] The hydroxyl group is protected, the amidation is performed on the carboxylic acid, and then the protecting group is removed to yield the final product. Common protecting groups for alcohols include silyl ethers (e.g., TBDMS) or benzyl ethers (Bn).[7]
-
Choice of Coupling Reagent: Modern coupling reagents have been developed to be highly efficient and minimize side reactions.[8] For example, phosphonium (e.g., PyBOP) or aminium/uronium (e.g., HATU, HBTU) reagents can offer faster reaction times and higher chemoselectivity for amidation over esterification compared to older carbodiimide methods.[3][9]
Q4: Which analytical techniques are best for monitoring the reaction and identifying byproducts?
A multi-pronged analytical approach is recommended for robust reaction monitoring:
-
Thin-Layer Chromatography (TLC): Excellent for quick, qualitative tracking of the consumption of starting material and the formation of the main product and byproducts.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of starting material and the relative percentages of the desired amide, lactone, and any oligomeric species.[10]
-
Mass Spectrometry (MS): Essential for identifying the components of the reaction mixture.[10] The lactone will have a mass corresponding to the starting material minus water (M-18). The desired amide will have a mass corresponding to the starting material plus the amine minus water (M + R-NH2 - 18). Oligomers will appear at multiples of the starting material mass.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information to confirm the identity of the final product and characterize any isolated byproducts.[10]
Troubleshooting Guide
Problem: My reaction yield is very low, and TLC/LC-MS shows multiple products.
-
Possible Cause 1: Competing Side Reactions. As discussed, lactonization (with the cis-isomer) or intermolecular polymerization are likely culprits. Your amine may not be competing effectively with the hydroxyl group.
-
Solution A: Optimize Reaction Conditions.
-
Lower the Temperature: Running the reaction at 0 °C or even lower can slow down side reactions more than the desired amidation.
-
Change the Order of Addition: Add the coupling reagent to a solution of the carboxylic acid and the amine. Pre-activating the acid before adding the amine gives the hydroxyl group a window of opportunity to react.
-
Use a More Reactive Amine: If possible, using a more nucleophilic or less sterically hindered amine can improve the kinetics of the desired reaction.
-
-
Solution B: Change Coupling Reagent. If you are using a carbodiimide like DCC or EDC, consider switching to a more efficient modern reagent. HATU or PyBOP, often used in peptide synthesis, are highly effective and can accelerate the rate of amidation significantly.[3][8] The addition of additives like HOBt or Oxyma Pure can also enhance reactivity and suppress side reactions.[8]
-
Solution C: Implement a Protecting Group. This is the most definitive solution. Protect the hydroxyl group as a silyl ether (e.g., with TBDMSCl) before the coupling step. This physically prevents it from reacting. See Protocol 2 for a general procedure.
Problem: My mass spectrum shows a major peak at M-18 of my starting material. What is it?
-
Cause: This peak corresponds to the molecular weight of the lactone formed from the intramolecular dehydration of cis-4-hydroxycyclohexanecarboxylic acid.[5] This confirms that lactonization is a significant pathway in your reaction.
-
Solution:
-
Confirm Stereochemistry: Ensure you are not inadvertently using the cis-isomer if you believe you have the trans.
-
Apply Corrective Actions: If you must use the cis-isomer, you need to favor the kinetics of amidation. Use a highly efficient coupling reagent (like HATU), run the reaction at a low temperature, and consider using a more nucleophilic amine. If the problem persists, a protecting group strategy is strongly recommended.
-
Problem: The reaction mixture becomes thick or forms a precipitate that is not my product.
-
Possible Cause 1 (with DCC): Dicyclohexylurea (DCU) byproduct. If you are using dicyclohexylcarbodiimide (DCC) as your coupling reagent, the byproduct dicyclohexylurea is notoriously insoluble in many common organic solvents (like DCM or THF) and will precipitate out.[3]
-
Solution: Filter the reaction mixture to remove the DCU before workup. If solubility remains an issue, consider switching to a carbodiimide that produces a water-soluble urea byproduct, such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), which can be removed with an aqueous wash.[3][11] Alternatively, using DIC (diisopropylcarbodiimide) results in a more soluble urea byproduct.[3]
-
Possible Cause 2: Oligomer/Polymer Formation. If you are observing a sticky or polymeric solid, intermolecular esterification may be occurring. This is more likely at higher concentrations and with the trans-isomer (where lactonization is not an option).
-
Solution: Run the reaction at a higher dilution to disfavor intermolecular reactions. Ensure your amine is added promptly after the activation of the acid.
Visualizing the Reaction Pathways
The following diagram illustrates the desired amidation pathway versus the two primary competing side reactions.
Caption: Competing reaction pathways in the amidation of 4-hydroxycyclohexanecarboxylic acid.
Experimental Protocols & Data
Table 1: Comparison of Common Coupling Reagents
| Coupling Reagent | Class | Advantages | Disadvantages | Mitigation Strategies for Side Products |
| DCC/DIC | Carbodiimide | Cost-effective, widely used.[3] | Moderate reactivity, risk of racemization (not an issue here), forms insoluble (DCC) or soluble (DIC) urea byproducts.[3] | Use DIC for easier purification; add HOBt to improve efficiency.[3] |
| EDC | Carbodiimide | Water-soluble urea byproduct, easy to remove via aqueous workup.[3][11] | Can be less reactive than other classes; requires aqueous workup. | Use in combination with HOBt or DMAP to increase reaction rate.[12] |
| HATU/HBTU | Aminium/Uronium | Very high reactivity, fast reaction times, low risk of side reactions.[3][9] | More expensive, byproducts are water-soluble but must be removed.[8] | Standard aqueous workup is usually sufficient. |
| PyBOP | Phosphonium | High reactivity, especially for hindered systems; non-toxic byproduct (HMPA) is avoided.[8] | More expensive than carbodiimides. | Standard aqueous workup and chromatography. |
Protocol 1: General Amidation using HATU
This protocol is optimized to favor amidation and minimize side reactions through kinetic control.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 4-hydroxycyclohexanecarboxylic acid (1.0 eq) and the desired amine (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM, ~0.1 M concentration).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Base Addition: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq).
-
Coupling Reagent Addition: Add HATU (1.1 eq) portion-wise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and warm slowly to room temperature over 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the starting material is consumed, dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Protocol 2: Hydroxyl Protection using TBDMS Ether
This protocol should be used when lactonization or polymerization cannot be suppressed by kinetic control.
-
Protection Step:
-
Dissolve 4-hydroxycyclohexanecarboxylic acid (1.0 eq) in anhydrous DMF.
-
Add imidazole (2.5 eq) followed by tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq).
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Perform an aqueous workup (dilute with ether, wash with water and brine) and purify the silyl-protected acid by chromatography.
-
-
Amidation Step:
-
Use the TBDMS-protected acid in the amidation reaction described in Protocol 1 . The hydroxyl group is now non-reactive.
-
-
Deprotection Step:
-
Dissolve the purified, protected amide in THF.
-
Add a fluoride source, such as tetrabutylammonium fluoride (TBAF, 1.1 eq, 1M solution in THF) or HF-Pyridine.
-
Stir at room temperature for 1-3 hours, monitoring by TLC.
-
Once deprotection is complete, perform an aqueous workup and purify to yield the final desired product.
-
Troubleshooting Workflow
This decision tree can guide your experimental approach when encountering issues.
Caption: A decision-making workflow for troubleshooting common amidation issues.
References
- Which stereoisomer of 4-hydroxycyclohexanecarboxylic acid (cis or trans) can form a lactone? What is the. (2022-11-15). brainly.com. [Link]
- Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Coupling Reagents. (n.d.). Aapptec Peptides. [Link]
- On heating, cis-4-hydroxycyclohexanecarboxylic acid forms a lactone but t.. (2024-06-06). Filo. [Link]
- Solved On heating, cis-4-hydroxycyclohexanecarboxylic acid. (2025-10-27). Chegg.com. [Link]
- 15.10: Protection of Hydroxyl Groups. (2021-07-31). Chemistry LibreTexts. [Link]
- Appendix 6: Protecting groups. (n.d.). Oxford Learning Link. [Link]
- PROTECTING GROUPS. (n.d.). University of California, Irvine. [Link]
- Protecting Groups. (2020-10-26). chem.iitb.ac.in. [Link]
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC - NIH. [Link]
- Lactone. (n.d.). Wikipedia. [Link]
- Solved (i) (ii) (iii) cis-4-hydroxycyclohexanecarboxylic. (2022-05-12). Chegg.com. [Link]
- 17.3: Reactions of Carboxylic Acids - Ester and Amide Formation. (2023-08-04). Chemistry LibreTexts. [Link]
- Facile Amidation of Non-Protected Hydroxycinnamic Acids for the Synthesis of Natural Phenol Amides. (2022-03-28). PMC - NIH. [Link]
Sources
- 1. On heating, cis-4-hydroxycyclohexanecarboxylic acid forms a lactone but t.. [askfilo.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. peptide.com [peptide.com]
- 4. brainly.com [brainly.com]
- 5. Lactone - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. vanderbilt.edu [vanderbilt.edu]
- 8. bachem.com [bachem.com]
- 9. hepatochem.com [hepatochem.com]
- 10. Proteomics Analysis of Amidation - Creative Proteomics [creative-proteomics.com]
- 11. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - UK [thermofisher.com]
- 12. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-Hydroxycyclohexane-1-carboxamide Isomers
Introduction: The Critical Role of Isomer Purity
In pharmaceutical development and chemical research, the precise three-dimensional arrangement of atoms in a molecule is paramount. Geometric isomers, such as the cis and trans forms of 4-hydroxycyclohexane-1-carboxamide, are diastereomers—stereoisomers that are not mirror images of each other.[1][2] This distinction is not merely academic; diastereomers possess different physical and chemical properties, including melting points, boiling points, solubilities, and chromatographic retention times.[1][2] Consequently, they can also exhibit markedly different pharmacological activities and toxicological profiles. Achieving high isomeric purity is therefore a non-negotiable aspect of process development and quality control.
This guide provides a comprehensive technical overview, troubleshooting advice, and detailed protocols for the effective separation of cis and trans isomers of this compound.
Core Scientific Principle: Exploiting Diastereomeric Differences
The separability of the cis and trans isomers hinges on their distinct spatial configurations.
-
Trans Isomer: The hydroxyl (-OH) and carboxamide (-CONH₂) groups are on opposite sides of the cyclohexane ring. This arrangement often leads to a more symmetrical, less polar molecule that can pack efficiently into a crystal lattice.
-
Cis Isomer: The functional groups are on the same side of the ring. This configuration typically results in a less symmetrical molecule with a greater net dipole moment, rendering it more polar.
These fundamental differences in polarity, size, and shape are the levers we can pull to achieve separation through techniques like chromatography and crystallization.[1][3]
Purification Strategy Selection
Choosing the right purification strategy depends on the scale of your experiment, the required purity, and available resources. The following workflow provides a general decision-making framework.
Caption: Decision workflow for selecting a purification method.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for separating the cis and trans isomers of this compound? The two most effective and widely used methods are chromatography (flash, HPLC, SFC) and fractional crystallization.[3][4][5] The choice depends on the scale, desired purity, and the specific physical properties of the isomer mixture.
Q2: Which isomer is expected to elute first in normal-phase column chromatography? In normal-phase chromatography (e.g., using a silica gel column), separation is based on polarity. The less polar compound interacts more weakly with the polar stationary phase and elutes first. Typically, the trans isomer is less polar than the cis isomer due to its higher symmetry and potential for intramolecular hydrogen bonding, which masks the polar groups. Therefore, the trans isomer is expected to elute first.
Q3: Is recrystallization a viable method for achieving high purity? Yes, recrystallization can be highly effective, especially for large-scale purifications, provided there is a significant difference in the solubility of the cis and trans isomers in a chosen solvent system.[5] It often requires screening various solvents to find optimal conditions where one isomer crystallizes selectively while the other remains in the mother liquor.
Q4: How can I confirm the identity and purity of my separated isomers? The stereochemistry can be unambiguously determined using Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling constants (³J) between vicinal protons on the cyclohexane ring are typically different for cis and trans isomers.[5] Purity and isomeric ratio are best quantified using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a suitable column that can resolve the two peaks.[6]
Q5: What is Supercritical Fluid Chromatography (SFC) and is it suitable for this separation? SFC is a chromatographic technique that uses a supercritical fluid (most commonly CO₂) as the mobile phase. It is often faster, more efficient, and more environmentally friendly than traditional HPLC.[4] For separating diastereomers like these, SFC can offer excellent resolution and is a powerful tool for both analytical and preparative scales.[4]
Chromatographic Purification Strategies
Chromatography excels at separating isomers by exploiting differences in their interaction with a stationary phase as they are carried through the system by a mobile phase.
Principle of Chromatographic Separation
Caption: Separation of polar (cis) and non-polar (trans) isomers.
Method Comparison
| Feature | Flash Chromatography | Preparative HPLC / SFC |
| Principle | Adsorption (Normal-Phase) | Adsorption or Partition |
| Scale | mg to >10 g | µg to multi-gram |
| Resolution | Moderate | High to Very High |
| Speed | Fast (30-60 min) | Slower (can be >60 min per run) |
| Solvent Usage | High | Moderate to Low (SFC) |
| Cost | Low | High |
| Best For | Bulk separation, initial cleanup | High-purity isolation, difficult separations |
Experimental Protocol: Flash Column Chromatography
This protocol provides a starting point for separating the isomers on silica gel. Optimization will be necessary.
-
Column Packing: Select a silica gel flash column appropriately sized for your sample amount (typically a 1:30 to 1:100 sample-to-silica ratio). Pack the column using a slurry method with your initial mobile phase (e.g., 100% Hexane or Dichloromethane).
-
Sample Loading: Dissolve the crude isomer mixture in a minimal amount of the mobile phase or a slightly stronger solvent (e.g., Dichloromethane). Alternatively, perform a "dry load" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 100% Dichloromethane or a Hexane/Ethyl Acetate mixture like 9:1).
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of a polar solvent like Ethyl Acetate or Methanol. A typical gradient might be from 0% to 10% Methanol in Dichloromethane.
-
Fraction Collection: Collect fractions throughout the run and monitor them by Thin-Layer Chromatography (TLC) to identify which fractions contain the separated isomers.
-
Analysis & Pooling: Analyze the pure fractions using an appropriate method (e.g., analytical HPLC or NMR) to confirm identity and purity. Pool the fractions containing the pure desired isomer and remove the solvent under reduced pressure.
Crystallization-Based Purification
Fractional crystallization is a powerful, cost-effective technique for large-scale purification, leveraging solubility differences between the diastereomers.[1][3]
Experimental Protocol: Fractional Crystallization
-
Solvent Screening: In small vials, test the solubility of the isomer mixture in a range of solvents (e.g., Ethyl Acetate, Isopropanol, Acetonitrile, Toluene, and mixtures with anti-solvents like Hexanes) at room temperature and elevated temperature. The ideal solvent will fully dissolve the mixture when hot but show poor solubility for one isomer upon cooling.
-
Dissolution: In a flask, dissolve the crude mixture in the minimum amount of the chosen hot solvent to achieve a saturated solution.
-
Cooling & Crystallization: Slowly cool the solution to room temperature, and then further to 0-4 °C. Slow cooling is critical to allow for the selective crystallization of the less soluble isomer and prevent the trapping of impurities. Seeding with a pure crystal of the desired isomer can aid this process.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold crystallization solvent.
-
Mother Liquor Processing: The mother liquor will be enriched in the more soluble isomer. This can be concentrated and subjected to a second crystallization using a different solvent system or purified by chromatography.
-
Purity Check: Analyze the purity of the obtained crystals and the mother liquor by HPLC or NMR to assess the efficiency of the separation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor or No Separation on Column | 1. Inappropriate Mobile Phase: Eluent may be too strong (both isomers elute together) or too weak (no movement).2. Column Overloading: Too much sample applied for the column size.3. Co-elution: Isomers have very similar polarity in the chosen system. | 1. Start with a very non-polar mobile phase and run a shallow gradient to find the optimal polarity for separation.[7]2. Reduce the sample load or use a larger column.3. Try a different stationary phase (e.g., Cyano, Diol) or switch to a different chromatographic mode like reversed-phase HPLC (C18 column).[8] |
| Streaky Peaks / Tailing in Chromatography | 1. Sample Insolubility: Sample is precipitating on the column.2. Strong Sample-Silica Interaction: The amide or hydroxyl group is interacting too strongly with acidic silanol groups on the silica surface. | 1. Ensure the sample is fully dissolved in the loading solvent. Injecting in a solvent stronger than the mobile phase can cause issues.[7]2. Add a small amount of a modifier to the mobile phase, such as triethylamine (~0.1%) to neutralize acidic sites, or a small amount of acetic acid if the compound is basic. |
| No Crystals Form Upon Cooling | 1. Solution is Undersaturated: Too much solvent was used.2. Presence of Impurities: Impurities can inhibit crystal nucleation and growth.3. Oiling Out: The compound separates as a liquid phase instead of a solid. | 1. Carefully evaporate some of the solvent to increase the concentration and attempt cooling again.2. Perform a pre-purification step (e.g., quick filtration through a silica plug) before crystallization.3. Try a different solvent system or a slower cooling rate. Scratching the inside of the flask with a glass rod can sometimes induce nucleation. |
| Low Purity After Crystallization | 1. Cooling Was Too Rapid: The more soluble isomer was trapped in the crystal lattice of the less soluble one.2. Insufficient Washing: Mother liquor containing the other isomer was not fully removed from the crystal surfaces. | 1. Repeat the crystallization with a much slower cooling rate. Consider a solvent/anti-solvent system for better control.2. Ensure the filter cake is washed with fresh, cold solvent after filtration.3. Perform a second recrystallization of the obtained solid to further improve purity.[9] |
References
- Technical Support Center: Analytical Methods for Monitoring Cis/Trans Ratio. Benchchem.
- Comparison of Liquid Chromatographic Methods for Determination of Cis-Trans Isomers of 0-Carotene. Journal of the Association of Official Analytical Chemists.
- A Colorimetric Method for Quantifying Cis and Trans Alkenes Using an Indicator Displacement Assay. ResearchGate.
- Separation and Solubility of Cis and Trans Isomers in Nanostructured Double-Decker Silsequioxanes. ResearchGate.
- How can diastereomers be separated. Vedantu.
- Method for separating trans from cis isomers. Google Patents.
- What methods can you recommend for separating trans and cis isomers of isoquinolinone, given my unsuccessful attempts with various solvent ratios? ResearchGate.
- Purification strategies to separate cis and trans isomers of 2-Methyl-3-phenylaziridine. Benchchem.
- Separation and purification of cis and trans isomers. Google Patents.
- Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. National Institutes of Health.
- HPLC Characterization of cis and trans Mixtures of Double-Decker Shaped Silsesquioxanes. Michigan State University.
- Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers.
- The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Santai Technologies.
- Separation of diastereomers by extractive distillation. Google Patents.
- Separation of diastereomers. Chromatography Forum.
- Help with separation of diastereomers. Reddit.
- Diastereomeric recrystallization. Wikipedia.
- Don't Lose It: Troubleshooting Separation Changes. Phenomenex.
Sources
- 1. How can diastereomers be separated class 11 chemistry CBSE [vedantu.com]
- 2. santaisci.com [santaisci.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. lcms.cz [lcms.cz]
- 8. Separation of diastereomers - Chromatography Forum [chromforum.org]
- 9. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
Technical Support Center: Optimizing EDC/HOAt Amide Couplings for Cyclohexyl Substrates
Welcome to the technical support center for optimizing challenging amide bond formations. This guide is specifically tailored for researchers, scientists, and drug development professionals encountering difficulties with the EDC/HOAt mediated coupling of sterically demanding cyclohexyl substrates, such as cyclohexylamine and cyclohexanecarboxylic acid. Here, we dissect common experimental issues, explain the underlying chemical principles, and provide robust, field-proven protocols to enhance your reaction outcomes.
Section 1: Foundational Concepts (FAQs)
This section addresses the fundamental principles of the EDC/HOAt coupling system and the unique challenges posed by cyclohexyl moieties.
Q1: What is the mechanistic role of EDC and HOAt in amide bond formation?
Answer: The EDC/HOAt system is a two-part activation strategy for carboxylic acids. The mechanism proceeds in two key steps:
-
Carboxylic Acid Activation: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) reacts with the carboxylic acid to form a highly reactive but unstable O-acylisourea intermediate. This intermediate is prone to undesirable side reactions.[1]
-
Active Ester Formation: 1-Hydroxy-7-azabenzotriazole (HOAt) acts as an additive that rapidly intercepts the O-acylisourea.[2] It forms a more stable and highly reactive HOAt-ester. This active ester is less susceptible to racemization and side reactions.[2]
-
Nucleophilic Attack: The amine (e.g., cyclohexylamine) then attacks the carbonyl of the HOAt-ester, forming the desired amide bond and releasing HOAt and the water-soluble ethyl-dimethylaminopropyl urea byproduct.[3]
The primary advantage of using an additive like HOAt is to prevent the unproductive rearrangement of the O-acylisourea intermediate into an inactive N-acylurea byproduct.[4]
Q2: Why is HOAt often superior to HOBt for coupling challenging substrates like cyclohexylamines?
Answer: HOAt is a more powerful activating agent than its predecessor, 1-hydroxybenzotriazole (HOBt), for several reasons rooted in its structure. The nitrogen atom at the 7-position of the benzotriazole ring in HOAt is electron-withdrawing, which increases the acidity and makes the resulting HOAt-ester a better leaving group.[2] This electronic effect leads to:
-
Faster reaction kinetics: The activated HOAt-esters are more reactive, leading to faster and more efficient coupling, which is crucial for sterically hindered amines.[2]
-
Enhanced suppression of racemization: The HOAt-ester is more stable and less prone to enolization, a key step in the racemization pathway.[2][5] This makes HOAt the reagent of choice when coupling chiral carboxylic acids where maintaining stereochemical integrity is paramount.[6]
Q3: What makes cyclohexyl substrates particularly challenging for amide coupling?
Answer: The primary challenge with cyclohexyl substrates (both amines and carboxylic acids) is steric hindrance .[7][8] The bulky, non-planar cyclohexane ring can physically block the approach of the nucleophile (the amine) to the activated carboxylic acid, or vice-versa.[9] This steric clash slows down the rate of the desired amide bond formation, allowing competing side reactions to become more prominent, often leading to low yields or stalled reactions.[7][9]
Section 2: Troubleshooting and Optimization Guide
This section provides in-depth solutions to the most common problems encountered when working with cyclohexyl substrates.
Q4: My reaction yield is low or the reaction has stalled. What are the likely causes and how can I fix this?
Answer: Low conversion is the most frequent issue with sterically hindered couplings. The root cause is almost always that the rate of the desired reaction is too slow. Consider the following factors systematically.
| Parameter | Problem & Rationale | Recommended Solution |
| Stoichiometry | Insufficient activation is a common culprit. For difficult couplings, standard equivalencies may not be enough to drive the reaction to completion. | Increase the equivalents of both EDC·HCl (1.5–2.0 eq) and HOAt (1.5–2.0 eq) . Ensure the limiting reagent is the more expensive or complex coupling partner. |
| Temperature | While low temperatures are ideal for minimizing side reactions, they can significantly slow down the coupling of bulky substrates. The activation energy for sterically hindered couplings is higher. | Start the reaction at 0 °C, then allow it to warm to room temperature and stir for 24-48 hours . If conversion remains low, gentle heating (40–50 °C ) can be beneficial, but must be balanced against the risk of epimerization and byproduct formation.[10] |
| Solvent | Poor solvation of the starting materials or intermediates can lead to precipitation and low yields. | DMF is generally the best starting choice due to its excellent solvating power.[4] However, if epimerization is a concern, DCM is a less polar alternative that can sometimes suppress it.[11] For certain systems, acetonitrile can also be effective.[12] |
| Concentration | If the reaction is too dilute, the frequency of collisions between the bulky coupling partners is reduced, slowing the reaction rate. | Run the reaction at a higher concentration, typically between 0.2 M and 0.5 M , to favor the bimolecular coupling reaction. |
| Amine Protonation | Cyclohexylamine is a relatively strong base (pKa of conjugate acid ≈ 10.6).[13][14][15][16] It can be protonated by the carboxylic acid (pKa ≈ 4.8), rendering it non-nucleophilic.[17][18][19] | If not using an amine salt, the addition of a non-nucleophilic base is not strictly necessary but can be helpful. If using an amine hydrochloride salt, at least 1.0 equivalent of a non-nucleophilic base (e.g., DIPEA, NMM) is required to liberate the free amine. Add an additional equivalent of base if EDC·HCl is used. |
Q5: I'm observing a significant amount of N-acylurea byproduct. How can I prevent this?
Answer: The formation of N-acylurea is an irreversible intramolecular rearrangement of the O-acylisourea intermediate.[1] Its presence indicates that the interception of this intermediate by either HOAt or the amine is not efficient enough.
-
Ensure Sufficient HOAt: Use at least a stoichiometric equivalent of HOAt relative to EDC. For challenging reactions, using 1.2-1.5 equivalents can ensure the O-acylisourea is trapped efficiently.
-
Control Temperature: This side reaction is temperature-dependent.[20] Running the reaction at 0 °C or below significantly suppresses the rate of the O-to-N acyl transfer.[20][21]
-
Order of Addition: Consider pre-activating the carboxylic acid with EDC and HOAt for a short period (5-15 minutes at 0 °C) before adding the amine. This can build up a concentration of the desired HOAt-ester. However, prolonged pre-activation can increase epimerization risk if the acid is chiral.
Q6: My chiral starting material is epimerizing. What are the best strategies to maintain stereochemical integrity?
Answer: Epimerization occurs via the deprotonation of the α-proton of the activated carboxylic acid, forming a planar intermediate.[11] HOAt is excellent at suppressing this, but harsh conditions can still lead to loss of stereochemical purity.
| Strategy | Rationale & Implementation |
| Minimize Base | Tertiary amine bases can directly abstract the α-proton.[11] Use the minimum amount of base necessary (e.g., 2.0-2.5 eq of DIPEA). For highly sensitive substrates, a weaker base like N-methylmorpholine (NMM) may be preferable to DIPEA.[22] |
| Lower Temperature | Epimerization is highly temperature-sensitive.[5] Maintain the reaction temperature at 0 °C or lower for the entire duration if possible. |
| Solvent Choice | Polar aprotic solvents like DMF can stabilize the charged intermediates that lead to epimerization. Less polar solvents like Dichloromethane (DCM) often result in lower levels of epimerization.[11] |
| Avoid Long Pre-activation | Allowing the activated species to sit for extended periods before the amine is added increases the opportunity for epimerization. Add the amine shortly after the activating agents. |
Q7: My reaction workup is messy, and I'm struggling with purification. What is a standard procedure to isolate my product?
Answer: A key advantage of EDC is that its urea byproduct is water-soluble, simplifying purification compared to DCC.[4] A standard aqueous workup is usually effective.
-
Quench & Dilute: Once the reaction is complete (monitored by TLC/LC-MS), dilute the reaction mixture with a water-immiscible organic solvent like Ethyl Acetate (EtOAc) or DCM.
-
Acid Wash: Wash the organic layer with a dilute acid (e.g., 1N HCl or 5% citric acid solution). This will remove basic impurities like excess amine, DIPEA, and the EDC-urea byproduct.
-
Base Wash: Wash the organic layer with a dilute base (e.g., saturated aqueous NaHCO₃ solution). This will remove acidic impurities like unreacted carboxylic acid and HOAt.
-
Brine Wash: Wash with saturated aqueous NaCl (brine) to remove residual water.
-
Dry and Concentrate: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Chromatography: The resulting crude product can then be purified by flash column chromatography on silica gel.
Section 3: Experimental Protocols
Protocol 1: Standard EDC/HOAt Coupling for Cyclohexyl Substrates
This protocol is a robust starting point for moderately hindered cyclohexyl couplings.
-
Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the cyclohexylcarboxylic acid (1.0 eq), cyclohexylamine (1.1 eq), and HOAt (1.2 eq).
-
Solvent: Dissolve the components in anhydrous DMF or DCM (to make a 0.2 M solution).
-
Cooling: Cool the stirred solution to 0 °C in an ice bath.
-
Base Addition: If the amine starting material is a hydrochloride salt, add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise.
-
EDC Addition: Add EDC·HCl (1.2 eq) portion-wise over 5 minutes.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12–24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS for the disappearance of the limiting starting material.
-
Workup & Purification: Follow the standard workup procedure described in Q7. Purify the crude material by flash chromatography.
Protocol 2: Optimized Protocol for Highly Hindered or Epimerization-Prone Substrates
This protocol incorporates modifications to address severe steric hindrance and minimize epimerization.
-
Setup: To a round-bottom flask under an inert atmosphere, add the chiral carboxylic acid (1.0 eq) and HOAt (1.5 eq).
-
Solvent: Dissolve in anhydrous DCM (to make a 0.5 M solution).
-
Cooling: Cool the stirred solution to 0 °C.
-
Activation: Add EDC·HCl (1.5 eq) and stir for 15 minutes at 0 °C for pre-activation.
-
Amine Addition: Add the sterically hindered cyclohexylamine (1.2 eq) to the mixture, followed by the dropwise addition of DIPEA (2.2 eq).
-
Reaction: Maintain the reaction at 0 °C for 2-4 hours, then allow it to warm to room temperature and stir for an additional 24–48 hours.
-
Monitoring & Workup: Monitor and work up the reaction as described in Protocol 1.
Section 4: Visual Guides & Workflows
Diagram 1: EDC/HOAt Reaction Mechanism This diagram illustrates the key intermediates and pathways, including the undesirable N-acylurea side reaction.
Caption: The EDC/HOAt reaction pathway and key N-acylurea side reaction.
Diagram 2: Troubleshooting Decision Tree for Low Yield A logical guide for diagnosing and resolving low-yield reactions.
Caption: A standard workflow for EDC/HOAt amide coupling reactions.
References
- Cyclohexylamine | C6H11NH2 | CID 7965.
- Green-Solvent Selection for Acyl Buchwald–Hartwig Cross-Coupling of Amides (Transamidation).
- Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle.
- The Chemistry Behind HOAt: Activation and Coupling in Peptide Synthesis. CordenPharma. [Link]
- pKa of Cyclohexylamine. vCalc. [Link]
- Epimeriz
- Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling.
- Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle. RSC Publishing. [Link]
- Green Solvent Selection for Suzuki–Miyaura Coupling of Amides.
- Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamid
- General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Chemistry Portal. [Link]
- Amine to Amide Mechanism (EDC + HOBt). Common Organic Chemistry. [Link]
- Epimerisation in Peptide Synthesis.
- Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle. RSC Publishing. [Link]
- Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]
- Cyclohexylamine. Wikipedia. [Link]
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- Amine to Amide (EDC + HOBt). Common Organic Chemistry. [Link]
- General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.
- A Carbodiimide-Fueled Reaction Cycle That Forms Transient 5(4H)-Oxazolones.
- The influence of fuels and catalysts on the suppression of N-acylurea.
- Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, RSC Publishing. [Link]
- Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis.
- Showing Compound Cyclohexanecarboxylic acid (FDB003406). FooDB. [Link]
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, RSC Publishing. [Link]
- Determination of extent of epimerization under optimized conditions.
- Cyclohexanecarboxylic acid. Wikipedia. [Link]
- Showing metabocard for Cyclohexanecarboxylic acid (HMDB0031342). HMDB. [Link]
- EDC-HOBt Amide coupling workup help. Reddit. [Link]
- A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
- Optimization of Critical Parameters for Carbodiimide Mediated Production of Highly Modified Chitosan.
- Any good ways to better the yields of EDCI couplings of N-hydroxysuccinimide to carboxylic acids?. Reddit. [Link]
- Cyclohexanecarboxylic acid | C7H12O2 | CID 7413.
- Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]
- Optimizing Peptide Coupling: Key Techniques. CordenPharma. [Link]
- PEPTIDE BOND FORMATION IN SOLUTION-PHASE VIA THE EDC/OXYMA PURE SYSTEM. Organic Syntheses. [Link]
Sources
- 1. A Carbodiimide-Fueled Reaction Cycle That Forms Transient 5(4H)-Oxazolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]
- 4. bachem.com [bachem.com]
- 5. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 6. apexbt.com [apexbt.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclohexylamine | C6H11NH2 | CID 7965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 108-91-8 CAS MSDS (Cyclohexylamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 15. pKa of Cyclohexylamine [vcalc.com]
- 16. Cyclohexylamine - Wikipedia [en.wikipedia.org]
- 17. Showing Compound Cyclohexanecarboxylic acid (FDB003406) - FooDB [foodb.ca]
- 18. hmdb.ca [hmdb.ca]
- 19. Cyclohexanecarboxylic acid | C7H12O2 | CID 7413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. pubs.rsc.org [pubs.rsc.org]
- 21. Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04281B [pubs.rsc.org]
- 22. pubs.acs.org [pubs.acs.org]
Technical Support Center: Dicyclohexylcarbodiimide (DCC) Coupling
Welcome to the technical support center for N,N'-Dicyclohexylcarbodiimide (DCC) mediated coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common byproduct formation, ensuring higher yields and purity in your synthesis workflows.
Introduction: The DCC Coupling Challenge
N,N'-Dicyclohexylcarbodiimide (DCC) has been a cornerstone reagent for forming amide and ester bonds since its introduction in 1955.[1][2] Its primary utility lies in activating a carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by a nucleophile (like an amine) to form the desired bond.[2][3][4]
Despite its effectiveness, the high reactivity of the O-acylisourea intermediate is a double-edged sword, leading to several undesirable side reactions.[5][6] This guide provides in-depth, mechanism-based troubleshooting for the most common issues encountered in DCC couplings: N-acylurea formation , racemization , and contamination by the dicyclohexylurea (DCU) byproduct .
Section 1: Troubleshooting N-acylurea Formation
The formation of a stable, unreactive N-acylurea is a frequent cause of low yields.[1][7] This occurs when the O-acylisourea intermediate undergoes an intramolecular O-to-N acyl migration before the desired nucleophile can react.[1][8]
FAQ 1: My yield is significantly lower than expected, and I've isolated a stable, unreactive byproduct. What is it and why did it form?
Answer: You have likely formed an N-acylurea byproduct. This happens because the initial, highly reactive O-acylisourea intermediate, which is necessary for the coupling, can undergo an intramolecular rearrangement to form the thermodynamically more stable, but unreactive, N-acylurea.[1][5][7] This side reaction essentially consumes your activated acid, preventing it from coupling with the intended amine and thereby reducing your product yield.[1]
The mechanism is an O-N acyl migration, which competes directly with the desired intermolecular reaction with the amine.[1][8] The rate of this rearrangement is influenced by factors like temperature, solvent, and steric hindrance.
FAQ 2: How can I prevent or minimize the formation of N-acylurea?
Answer: The key is to intercept the O-acylisourea intermediate before it has time to rearrange. This can be achieved through several strategies:
1. Use of Additives (Recommended): The most effective method is to add a nucleophilic agent that rapidly converts the O-acylisourea into a more stable, yet still reactive, active ester intermediate.[7] This active ester is not prone to rearrangement but reacts efficiently with the amine to form the desired amide.
-
1-Hydroxybenzotriazole (HOBt): This is the classic and most common additive.[1][9] It effectively suppresses N-acylurea formation and also minimizes racemization.[1][9][10]
-
N-Hydroxysuccinimide (HOSu): Another effective additive that forms a stable NHS-ester intermediate.[11][12]
-
Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure®): A modern, non-explosive alternative to HOBt that offers excellent performance in suppressing side reactions.[1]
2. Control Reaction Temperature: Low temperatures are strongly recommended for carbodiimide-mediated couplings.[1]
-
Protocol: Start the reaction at 0 °C (ice bath) and allow it to warm slowly to room temperature.[4] The lower temperature disfavors the intramolecular rearrangement, giving the intermolecular coupling more time to occur.
3. Optimize Reagent Stoichiometry and Addition Order:
-
Stoichiometry: Using a slight excess of the carbodiimide (e.g., 1.1-1.2 equivalents) is common, but a large excess should be avoided. Recent studies suggest that using a greater excess of carbodiimide (1.5 to 4 equivalents) at elevated temperatures can, counterintuitively, improve coupling efficiency by rapidly forming the O-acylisourea, though this is a more advanced technique.[5][6]
-
Order of Addition: Pre-activating the carboxylic acid with DCC in the presence of the additive (e.g., HOBt) for a short period before adding the amine can be effective. However, a simpler and often successful approach is to dissolve the carboxylic acid, amine, and additive together before adding DCC.[4]
| Strategy | Mechanism of Action | Key Benefit(s) |
| Add HOBt/HOSu/Oxyma | Traps O-acylisourea as a stable active ester.[7][9] | Highly effective at preventing N-acylurea and racemization.[1][9] |
| Low Temperature (0°C) | Slows the rate of O-N acyl rearrangement.[1] | Simple, universal technique to improve reaction control. |
| Solvent Choice | Apolar solvents like DCM or CHCl3 are preferred. | Reduces side reactions compared to polar aprotic solvents like DMF.[13] |
Section 2: Troubleshooting Racemization
In peptide synthesis or when coupling chiral carboxylic acids, maintaining stereochemical integrity is critical. The conditions of DCC coupling can unfortunately lead to racemization (or epimerization for peptides).[9]
FAQ 3: My product's optical purity is low. How does DCC cause racemization and how do I stop it?
Answer: Racemization in DCC couplings typically proceeds through an oxazolone intermediate.[5][9] The highly activated O-acylisourea can cyclize, particularly with N-protected amino acids, to form a 5(4H)-oxazolone. The α-proton of this oxazolone is highly acidic and can be easily abstracted and reprotonated, leading to a loss of stereochemical information.
Prevention Strategies:
-
Use Racemization-Suppressing Additives: This is the most crucial step. Additives like HOBt and HOAt (1-Hydroxy-7-azabenzotriazole) are indispensable.[9][14] They react with the O-acylisourea to form active esters that are less prone to cyclizing into an oxazolone.[5][9] HOAt is often considered superior to HOBt for suppressing racemization, especially in difficult couplings.[5]
-
Avoid Excess Base: If your amine component is a salt (e.g., an amino acid ester hydrochloride), you will need a tertiary base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) for neutralization.[1] However, use only one equivalent of the base, as excess base can promote oxazolone formation and racemization.[1][14] For sensitive couplings, a weaker base like sym-collidine is sometimes recommended.[1]
-
Choose the Right Solvent: Non-polar solvents like Dichloromethane (DCM) are generally preferred over polar aprotic solvents like DMF, which can enhance the rate of epimerization.[13]
Section 3: Managing Dicyclohexylurea (DCU) Byproduct
A universal feature of DCC couplings is the formation of the dicyclohexylurea (DCU) byproduct. While not a chemical side reaction involving the reactants, its poor solubility presents a significant purification challenge.[2][4][14]
FAQ 4: There is a white precipitate in my reaction that is very hard to remove from my product. What is it and what is the best way to get rid of it?
Answer: The white precipitate is dicyclohexylurea (DCU), the byproduct of DCC.[2] It is notoriously insoluble in most common organic solvents, including DCM, ethyl acetate, and hexane.[4][14][15] This low solubility is the primary challenge in purification.[4]
Standard Removal Protocol:
-
Initial Filtration: The bulk of the DCU will precipitate out of the reaction mixture (especially in solvents like DCM). After the reaction is complete, cool the mixture in an ice bath or refrigerator to further decrease DCU solubility, then remove the precipitate by filtration.[4][15]
-
Solvent Washes/Trituration: For crude products that are solids, washing or triturating with a solvent in which your product is sparingly soluble but DCU is not (like diethyl ether or acetonitrile) can be effective.[16][17]
-
Chromatography: If co-precipitation occurs, column chromatography is often necessary. Be aware that DCU can sometimes co-elute with products in standard silica gel chromatography using ethyl acetate/hexane systems.[16] Using Florisil as the stationary phase has been reported to cleanly separate DCU.[16][17]
-
Aqueous Workup: While DCU is not water-soluble, an aqueous workup can help remove other water-soluble impurities. An acidic wash (e.g., 1N HCl) can remove any unreacted amine or residual base.[4][16]
FAQ 5: Are there alternatives to DCC that avoid the DCU solubility problem?
Answer: Yes. If DCU removal is a persistent issue, especially in solid-phase synthesis, switching to a coupling reagent that produces a more soluble urea byproduct is a highly effective strategy.
-
Diisopropylcarbodiimide (DIC): A liquid carbodiimide that is easier to handle than the waxy solid DCC.[7] The resulting byproduct, diisopropylurea (DIU), is soluble in most organic solvents like DCM and DMF, making it easily removable by standard washes and extractions, which is a major advantage in solid-phase peptide synthesis (SPPS).[7][14][15]
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC): This is a water-soluble carbodiimide.[7][11] Both EDC and its urea byproduct are soluble in water, making them ideal for reactions in aqueous media or for syntheses where the final product can be easily purified by a simple aqueous extraction.[7][11][14][18]
-
Uronium/Aminium Reagents (HATU, HBTU): These reagents, often based on HOBt or HOAt, avoid carbodiimides altogether.[11][19] They offer high coupling efficiencies and fast reaction rates, and their byproducts are generally soluble and easily removed.[11] They are considered the workhorses of modern peptide synthesis.[11]
References
- Formation of optically pure N-acyl-N,N'-dicyclohexylurea in N,N'-dicyclohexylcarbodiimide-medi
- The Role of HOBt and HBTU in Peptide Coupling Reactions. Let's Talk Synthesis. [Link]
- Diazetidine By-Product Formation With DCC + HOBt Mechanism. Organic Chemistry. [Link]
- Carbodiimides and Additives. Aapptec Peptides. [Link]
- The Chemistry of Peptide Synthesis: Understanding the Role of 1-Hydroxybenzotriazole (HOBt). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Understanding the Reaction Mechanism of Dicyclohexylcarbodiimide (DCC). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle. RSC Publishing. [Link]
- Coupling Reagents. Aapptec Peptides. [Link]
- Amide Synthesis. Fisher Scientific. [Link]
- Formation of N-Acyl-N,N′-dicyclohexylureas from DCC and Arenecarboxylic Acids in the Presence of Hydroxybenzotriazole in CH2Cl2 at Room Temperature.
- The Role of Dicyclohexylcarbodiimide (DCC) in Peptide Synthesis. Protheragen. [Link]
- Use of excess carbodiimide for peptide synthesis at elevated temperatures.
- DCC Coupling With HOBt Activation Mechanism. Organic Chemistry. [Link]
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]
- USE OF EXCESS CARBODIIMIDE FOR PEPTIDE SYNTHESIS AT ELEVATED TEMPERATURES.
- How Can I Remove DCU, byproduct of DCC coupling reactions?
- 3.5 Carbodiimides. Science of Synthesis. [Link]
- How can I remove the DCU after an esterification catalyzed by DCC?
- How can I remove DCU (dicyclohexyl urea) by product formed during estrification reaction via (DCC/DMAP) with carboxylic acids?
Sources
- 1. bachem.com [bachem.com]
- 2. The Role of Dicyclohexylcarbodiimide (DCC) in Peptide Synthesis - Creative Peptides [creative-peptides.com]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US10858390B2 - Use of excess carbodiimide for peptide synthesis at elevated temperatures - Google Patents [patents.google.com]
- 6. data.epo.org [data.epo.org]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. thieme-connect.com [thieme-connect.com]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. peptide.com [peptide.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Amide Synthesis [fishersci.co.uk]
Technical Support Center: Troubleshooting Low Conversion Rates in Acid-Amine Coupling Reactions
Welcome to our comprehensive guide for researchers, scientists, and drug development professionals encountering challenges with acid-amine coupling reactions. This technical support center is structured as a series of frequently asked questions (FAQs) to directly address common issues and provide actionable solutions to optimize your reaction outcomes.
I. My Amide Coupling Reaction Shows Low or No Product Yield. What Are the Common Culprits?
Low or nonexistent product yield in amide coupling reactions is a frequent issue stemming from several key factors. These often revolve around incomplete activation of the carboxylic acid, issues with the amine's nucleophilicity, or suboptimal reaction conditions.[1]
A. Inadequate Carboxylic Acid Activation
The initial and critical step in amide bond formation is the activation of the carboxylic acid to make it susceptible to nucleophilic attack by the amine.[2][3] If the coupling reagent is not effective or is used in insufficient quantities, this activation will be incomplete, leading to poor conversion.[1]
Troubleshooting Steps:
-
Reagent Selection: Ensure you are using a coupling reagent appropriate for your specific substrates. For sterically hindered acids or less reactive amines, more potent coupling reagents like HATU, HCTU, or COMU may be necessary.[4][5]
-
Reagent Stoichiometry: Typically, 1.0 to 1.5 equivalents of the coupling reagent relative to the carboxylic acid are used.[1] For challenging couplings, increasing the equivalents might be beneficial.
-
Reagent Integrity: Coupling reagents can be sensitive to moisture and degrade over time.[6] Using a fresh bottle of the reagent and ensuring anhydrous reaction conditions can significantly improve results.
B. Compromised Amine Nucleophilicity
For the reaction to proceed, the amine must be a competent nucleophile. Several factors can diminish its reactivity.
-
Protonation: A common issue is the acid-base reaction between the carboxylic acid and the amine, which forms an unreactive ammonium salt.[7][8] The presence of a suitable non-nucleophilic base is crucial to neutralize any acid and free the amine to act as a nucleophile.
-
Electron-Withdrawing Groups: Amines with electron-withdrawing groups, such as some anilines, are inherently less nucleophilic, which can lead to sluggish or incomplete reactions.[6][9]
-
Steric Hindrance: Bulky substituents on the amine can physically impede its approach to the activated carboxylic acid, slowing down the reaction.[1][7]
Troubleshooting Steps:
-
Base Selection and Stoichiometry: Use a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) to scavenge protons.[7] Typically, 2.0 equivalents of the base are sufficient.[1]
-
For Electron-Deficient Amines: Consider more forceful reaction conditions, such as higher temperatures or the use of microwave irradiation.[6] Alternatively, converting the carboxylic acid to a more reactive species like an acyl fluoride may be necessary.[9]
C. Suboptimal Reaction Conditions
The overall reaction environment plays a pivotal role in the success of the coupling.
-
Solvent Choice: The solvent must be able to dissolve all reactants and should be anhydrous.[1] Polar aprotic solvents like N,N-dimethylformamide (DMF), dichloromethane (DCM), and N-methyl-2-pyrrolidone (NMP) are commonly used.[4][10] For substrates with poor solubility, a mixture of solvents or a more polar solvent like dimethyl sulfoxide (DMSO) might be required.[4]
-
Temperature: Most amide couplings proceed well at room temperature.[7] However, for challenging reactions involving sterically hindered substrates or electron-poor amines, gentle heating may be required to drive the reaction to completion.[6][11] Conversely, for reactions prone to racemization, cooling the reaction to 0°C is often beneficial.[7]
-
Presence of Water: Water can hydrolyze the activated carboxylic acid intermediate, regenerating the starting carboxylic acid and preventing amide formation.[1] It is imperative to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[11][12]
II. I am Observing Significant Side Product Formation. How Can I Minimize These?
Side reactions are a common source of low yields and purification difficulties. Understanding and mitigating these pathways is key to a successful coupling.
A. Racemization
In peptide synthesis and couplings involving chiral carboxylic acids, racemization (the loss of stereochemical integrity at the alpha-carbon) is a major concern. This is particularly problematic with carbodiimide-based coupling reagents like DCC and EDC.[2]
Mitigation Strategies:
-
Use of Additives: The addition of reagents like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure) can suppress racemization by forming an active ester that is less prone to epimerization.[1]
-
Reagent Choice: Phosphonium (e.g., PyBOP) and aminium/uronium (e.g., HATU, HBTU) based coupling reagents generally result in lower levels of racemization compared to carbodiimides alone.[2][5]
-
Temperature Control: Running the reaction at lower temperatures can help minimize racemization.[1]
B. N-Acylurea Formation
When using carbodiimide reagents (DCC, DIC, EDC), the highly reactive O-acylisourea intermediate can rearrange to a stable and unreactive N-acylurea, which terminates the desired reaction pathway.[3][13]
Mitigation Strategies:
-
Use of Additives: HOBt or HOSu can react with the O-acylisourea to form an active ester, which is less susceptible to this rearrangement.[14]
-
Solvent Choice: Using solvents with low dielectric constants, such as dichloromethane or chloroform, can help to minimize this side reaction.[13]
C. Guanidinium Byproduct Formation
With aminium/uronium-based reagents like HBTU and HATU, a side reaction can occur where the amine starting material reacts with the coupling reagent itself to form a guanidinium byproduct.[15]
Mitigation Strategy:
-
Order of Addition: To circumvent this, it is crucial to pre-activate the carboxylic acid with the coupling reagent and base before adding the amine.[1] A pre-activation time of 15-30 minutes is generally recommended.[1]
III. My Starting Materials are Sterically Hindered. What Strategies Can I Employ?
Steric hindrance on either the carboxylic acid or the amine can significantly slow down or even prevent the reaction.[1]
Strategies for Hindered Couplings:
-
Conversion to Acyl Halides: Converting the carboxylic acid to a more reactive acyl chloride or fluoride can overcome the steric barrier.[7][16] Acyl fluorides are often preferred as they are generally more stable and less prone to racemization.[16]
-
Potent Coupling Reagents: Utilizing highly reactive coupling reagents such as TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or BTFFH (Bis(tetramethylene)fluoroformamidinium hexafluorophosphate) to generate the acyl fluoride in situ can be very effective.[1]
-
Elevated Temperatures: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier imposed by steric hindrance.
IV. Troubleshooting Workflow
Below is a visual guide to systematically troubleshoot low conversion rates in your acid-amine coupling reactions.
Caption: A step-by-step decision tree for troubleshooting amide coupling reactions.
V. Data Presentation: Comparative Overview
Table 1: Common Coupling Reagents and Their Characteristics
| Coupling Reagent Class | Examples | Strengths | Weaknesses |
| Carbodiimides | DCC, DIC, EDC | Inexpensive, widely available.[13][14] | Prone to racemization and N-acylurea formation.[2][13] |
| Phosphonium Salts | PyBOP, PyAOP | High reactivity, low racemization.[2] | Can be more expensive, byproducts can be difficult to remove.[3] |
| Aminium/Uronium Salts | HATU, HBTU, HCTU, COMU | Very high reactivity, fast reaction times, low racemization.[4][5] | Can form guanidinium byproducts if amine is not added last. |
| Anhydrides | T3P® | High yields, low epimerization, easy workup.[15] | May not be suitable for all substrate combinations.[8] |
Table 2: Recommended Solvents for Amide Coupling
| Solvent | Dielectric Constant (approx.) | Boiling Point (°C) | Notes |
| Dichloromethane (DCM) | 9.1 | 40 | Good general-purpose solvent, low boiling point makes for easy removal.[7] |
| N,N-Dimethylformamide (DMF) | 36.7 | 153 | Excellent dissolving power for a wide range of substrates.[4][10] |
| N-Methyl-2-pyrrolidone (NMP) | 32.2 | 202 | High boiling point, good for reactions requiring heat.[11] |
| Acetonitrile (ACN) | 37.5 | 82 | Useful for certain applications, particularly with acyl fluoride generation.[17] |
| Tetrahydrofuran (THF) | 7.6 | 66 | Aprotic solvent suitable for many coupling reactions.[7] |
VI. Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU[1]
-
Dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.0-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Protocol 2: In Situ Acyl Fluoride Formation for Hindered Couplings[1]
-
Dissolve the sterically hindered carboxylic acid (1.0 equivalent) in an anhydrous solvent like DCM.
-
Add a fluorinating agent (e.g., TFFH, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2.2 equivalents).
-
Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride in situ.
-
Add the amine (1.0-1.2 equivalents) to the reaction mixture.
-
Monitor the reaction for completeness. Reaction times can be significantly longer for these types of couplings.
-
Work up the reaction as described in Protocol 1.
VII. References
-
Optimizing Peptide Coupling: Key Techniques. Available at: [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]
-
Amide Synthesis. Fisher Scientific. Available at: [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]
-
Carbodiimide. Wikipedia. Available at: [Link]
-
El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972. Available at: [Link]
-
Matthews, C. S., et al. (2014). Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates for Patterned Synthetic Biomineralization. Molecules, 19(9), 13543-13557. Available at: [Link]
-
Perrin, D. M. (2023). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. Available at: [Link]
-
Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. American Pharmaceutical Review. (2014). Available at: [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: Beyond the myth of coupling reagents. ResearchGate. Available at: [Link]
-
Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers. Interchim. Available at: [Link]
-
McKendrick, J. E., et al. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(2), 474-483. Available at: [Link]
-
Cadoni, R. (2015). Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective carbonic anhydrase inhibitors. IRIS. Available at: [Link]
-
Carbodiimides and Additives. Aapptec Peptides. (2021). Available at: [Link]
-
Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link]
-
One-pot activation and amidation of carboxylic acids with acetylene. ResearchGate. Available at: [Link]
-
Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-142. Available at: [Link]
-
Chemistry of Amides. Chemistry LibreTexts. (2022). Available at: [Link]
-
Choosing amide coupling agent. Reddit. (2023). Available at: [Link]
-
Amine to Amide (Coupling) - Common Conditions. Available at: [Link]
-
Vankawala, P. J., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 52(42), 5435-5440. Available at: [Link]
-
Larsson, E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11461-11464. Available at: [Link]
-
Watson, A. J. B., et al. (2013). Evaluation of alternative solvents in common amide coupling reactions: Replacement of dichloromethane and N,N-dimethylformamide. ResearchGate. Available at: [Link]
-
amide coupling help. Reddit. (2022). Available at: [Link]
-
Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4584-4590. Available at: [Link]
-
Pini, A., et al. (2020). Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi. Available at: [Link]
-
Uphill battles in amide couplings. amphoteros. (2014). Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. hepatochem.com [hepatochem.com]
- 3. bachem.com [bachem.com]
- 4. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Amide Synthesis [fishersci.co.uk]
- 8. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36900A [pubs.rsc.org]
- 9. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 10. Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates for Patterned Synthetic Biomineralization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jpt.com [jpt.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Carbodiimide - Wikipedia [en.wikipedia.org]
- 14. peptide.com [peptide.com]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. amphoteros.com [amphoteros.com]
- 17. reddit.com [reddit.com]
Technical Support Center: Stability of 4-hydroxycyclohexane-1-carboxamide in Solution
Welcome to the technical support center for 4-hydroxycyclohexane-1-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability issues encountered when working with this compound in solution. Our goal is to equip you with the scientific understanding and practical protocols necessary to ensure the integrity of your experiments.
Introduction to the Stability of this compound
This compound is a molecule of interest in various research fields. As with many small molecules, its stability in solution is a critical parameter that can significantly impact experimental outcomes, from initial screening assays to late-stage formulation development. The primary mode of degradation for this compound, like other amides, is hydrolysis.[1] The amide bond is susceptible to cleavage by water, a reaction that can be catalyzed by both acidic and basic conditions, yielding 4-hydroxycyclohexanecarboxylic acid and ammonia.[2][3] While amides are generally more stable than esters, understanding the factors that influence the rate of this hydrolysis is paramount for maintaining the integrity of your stock solutions and experimental samples.[1]
This guide will walk you through the key factors affecting the stability of this compound and provide actionable troubleshooting steps to mitigate degradation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Why is the concentration of my this compound stock solution decreasing over time?
Answer:
The most probable cause for a decrease in the concentration of your this compound solution is chemical degradation, primarily through hydrolysis of the amide bond.[1] This reaction is influenced by several factors, with pH and temperature being the most significant.
Causality: The amide bond in this compound, while relatively stable, can be cleaved by water.[1] This process, known as hydrolysis, results in the formation of 4-hydroxycyclohexanecarboxylic acid and ammonia. The rate of this reaction is highly dependent on the pH of the solution. Both acidic and basic conditions can catalyze this degradation.[1][2][3] Under acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more susceptible to attack by water.[1] Conversely, under basic conditions, the hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon.[1]
Additionally, elevated temperatures can accelerate the rate of this degradation.[1] Therefore, improper storage conditions or the use of inappropriate solvents can lead to a significant loss of the parent compound over time.
Troubleshooting Workflow:
To diagnose and resolve this issue, a systematic approach is recommended. The following workflow will help you identify the root cause of the instability and establish optimal conditions for your solutions.
Caption: Troubleshooting workflow for decreasing concentration.
Detailed Troubleshooting Steps:
-
Verify Analytical Method: Before investigating chemical stability, ensure that your analytical method for quantifying this compound is accurate and precise. Perform a system suitability test and analyze a freshly prepared standard to confirm the performance of your instrumentation.
-
pH Measurement and Adjustment:
-
Measure the pH of your stock solution.
-
If the pH is acidic or basic, this is a likely contributor to the degradation. Amide hydrolysis is generally slowest near neutral pH.[1]
-
Prepare fresh solutions and buffer them to a pH of approximately 7.0 using a non-reactive buffer system (e.g., phosphate buffer).
-
-
Temperature Control:
-
Review your current storage conditions. Storing solutions at room temperature or in fluctuating conditions can accelerate degradation.
-
For short-term storage (days to a week), refrigeration at 2-8°C is recommended.
-
For long-term storage, aliquoting the stock solution into single-use vials and storing them at -20°C or -80°C is best practice to minimize freeze-thaw cycles.
-
-
Solvent Selection:
-
If your experimental protocol allows, consider using a non-aqueous, aprotic solvent for your stock solution to minimize hydrolysis. Suitable solvents include anhydrous DMSO or ethanol.
-
When preparing aqueous working solutions from a non-aqueous stock, prepare them fresh daily and keep them on ice.
-
What are the expected degradation products of this compound and how can I detect them?
Answer:
The primary degradation product of this compound via hydrolysis is 4-hydroxycyclohexanecarboxylic acid . The other product is ammonia.
Detection and Characterization:
The most common and effective method for detecting and quantifying both the parent compound and its degradant is High-Performance Liquid Chromatography (HPLC), often coupled with a UV or Mass Spectrometry (MS) detector.
Experimental Protocol: HPLC Method for Stability Analysis
This protocol provides a general starting point for developing a stability-indicating HPLC method. Optimization will likely be required for your specific instrumentation and sample matrix.
-
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD) and/or a Mass Spectrometer.
-
-
Column:
-
A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
-
-
Mobile Phase:
-
A gradient elution is often necessary to separate the more polar degradant from the parent compound.
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
-
Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase it to elute the compounds. A typical gradient might be:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 5% B
-
20-25 min: Re-equilibration at 5% B
-
-
-
Flow Rate:
-
1.0 mL/min
-
-
Column Temperature:
-
30°C
-
-
Detection:
-
UV detection at a low wavelength (e.g., 200-210 nm) as the amide and carboxylic acid functionalities have weak chromophores.
-
MS detection will provide more definitive identification based on the mass-to-charge ratio (m/z) of the parent compound and its degradant.
-
-
Sample Preparation:
-
Dilute your sample in the initial mobile phase composition.
-
Ensure the final concentration is within the linear range of your calibration curve.
-
Data Interpretation:
-
In your chromatogram, you would expect to see the peak for 4-hydroxycyclohexanecarboxylic acid eluting earlier than the peak for this compound due to its increased polarity.
-
By running a forced degradation study (see FAQ #3), you can generate the degradant in a controlled manner to confirm its retention time and response.
How can I perform a forced degradation study to understand the stability of my compound?
Answer:
A forced degradation study, also known as stress testing, is a critical component of drug development and is used to identify potential degradation products and pathways.[4][5][6] These studies involve subjecting the compound to conditions more severe than those it would typically encounter during storage and use.[5]
Purpose of a Forced Degradation Study:
-
To identify likely degradation products.[4]
-
To establish degradation pathways.[5]
-
To develop and validate a stability-indicating analytical method.[4]
-
To understand the intrinsic stability of the molecule.[5]
General Protocol for Forced Degradation of this compound:
The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[4]
| Stress Condition | Protocol | Potential Degradation Pathway |
| Acid Hydrolysis | Dissolve the compound in 0.1 M HCl and heat at 60°C for 24-48 hours. | Hydrolysis of the amide bond. |
| Base Hydrolysis | Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24-48 hours. | Hydrolysis of the amide bond. |
| Oxidation | Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24-48 hours. | Oxidation of the secondary alcohol or other susceptible functionalities. |
| Thermal Degradation | Store the solid compound or a solution in a neutral buffer at an elevated temperature (e.g., 70°C) for several days. | Thermal decomposition, potentially leading to various products. |
| Photostability | Expose a solution of the compound to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). | Photolytic degradation. |
Experimental Workflow for a Forced Degradation Study:
Caption: Forced degradation study workflow.
Are there any known excipient incompatibilities with this compound?
Answer:
While specific drug-excipient compatibility studies for this compound are not extensively published in the public domain, we can infer potential incompatibilities based on the chemical structure of the molecule. The presence of the amide and hydroxyl functional groups are key considerations.
Potential Incompatibilities:
-
Reducing Sugars (e.g., Lactose): The primary amine that would be formed upon hydrolysis of the amide could potentially react with reducing sugars via the Maillard reaction, leading to the formation of colored degradants.[7][8]
-
Strong Oxidizing Agents: Excipients with strong oxidizing potential could react with the secondary alcohol on the cyclohexane ring.
-
Highly Acidic or Basic Excipients: As discussed, acidic or basic excipients can catalyze the hydrolysis of the amide bond.
Screening for Excipient Compatibility:
A common approach to screen for incompatibilities is to prepare binary mixtures of this compound with individual excipients (typically in a 1:1 or 1:5 ratio) and store them under accelerated conditions (e.g., 40°C/75% RH) for a defined period. The samples are then analyzed for the appearance of new peaks or a significant loss of the parent compound using techniques like HPLC or Differential Scanning Calorimetry (DSC).[9][10]
References
- Technical Support Center: Enhancing Amide Stability in Solution. Benchchem.
- Pd triggered pH dependent hydrolysis of amide bond. ResearchGate.
- On the hydrolysis mechanisms of amides and peptides. University of Regina.
- Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry.
- the hydrolysis of amides. Chemguide.
- Why do amides require much harsher conditions for hydrolysis than esters?. Quora.
- The Hydrolysis of Amides. Chemistry LibreTexts.
- Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. PMC.
- 24.4: Hydrolysis of Amides. Chemistry LibreTexts.
- Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers.
- Genetic characterization of the cyclohexane carboxylate degradation pathway in the denitrifying bacterium Aromatoleum sp. CIB. PMC.
- Aerobic biodegradation pathway of cyclohexane carboxylate. Compounds. ResearchGate.
- Instability of Amide Bond with Trifluoroacetic Acid (20%): Synthesis, Conformational Analysis, and Mechanistic Insights into Cleavable Amide Bond Comprising β-Troponylhydrazino Acid. ACS Omega.
- Development of forced degradation and stability indicating studies of drugs—A review. NIH.
- Forced Degradation Studies for Biopharmaceuticals. BioPharm International.
- Forced Degradation Studies. MedCrave online.
- Metabolism of cyclohexane carboxylic acid by Alcaligenes strain W1. PubMed.
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
- Material Safety Data Sheet - Cyclohexane Carboxamide, 97%. Cole-Parmer.
- The newly identified cyclohexane carboxylic acid degradation pathway in... ResearchGate.
- SAFETY DATA SHEET. Fisher Scientific.
- This compound. PubChem.
- Showing metabocard for 4-Hydroxycyclohexylcarboxylic acid (HMDB0001988). The Human Metabolome Database.
- Quality by design driven analytical method validation. Quantum Journal of Medical and Health Sciences.
- Optimizing Drug Formulation: Investigating Drug-Excipient Compatibility for Enhanced Pharmaceutical Development.
- Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. ResearchGate.
- Analytical Methods. OPUS.
- Drug-Excipient Compatibility Check. NETZSCH Analyzing & Testing.
- Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. Fisher Digital Publications.
- Analytical methods for quantification of non-steroidal anti-inflammatory drugs in pharmaceutical and biological samples. Arabian Journal of Chemistry.
- Small Molecule Development Analytical Methods for Faster Time to Market. Hovione.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. biomedres.us [biomedres.us]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acdlabs.com [acdlabs.com]
- 7. quercus.be [quercus.be]
- 8. researchgate.net [researchgate.net]
- 9. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 10. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
Optimizing reaction conditions for hindered amine and acid coupling
Technical Support Center: Amide Bond Formation
Welcome to the technical support center for amide bond formation. As a Senior Application Scientist, I understand that the synthesis of amides, a cornerstone of organic chemistry, can become a significant challenge when dealing with sterically hindered carboxylic acids or amines. Low yields, failed reactions, and epimerization are common hurdles.
This guide is designed to provide you with practical, field-tested insights and solutions to these problems. We will move beyond simple protocols to explore the underlying principles of reagent choice and reaction design, empowering you to troubleshoot and optimize even the most stubborn coupling reactions.
Frequently Asked Questions (FAQs)
Here are some of the most common initial questions we receive from researchers in the field.
Q1: My hindered amide coupling reaction is not working (0% yield). What is the first thing I should check?
A: The first step is to confirm the activation of your carboxylic acid. The most common point of failure in amide coupling is the inability to form the activated ester intermediate. You can quickly check this by running a small-scale test reaction and analyzing the mixture by LC-MS after about 15-30 minutes. You should look for the mass corresponding to your activated species (e.g., the acyl-uronium ion if using HATU). If you don't see this intermediate, your coupling reagent is likely not effective under the current conditions, or the reagent itself may have degraded.
Q2: Which coupling reagent is the best starting point for a hindered amine and a hindered acid?
A: There is no single "best" reagent, as the optimal choice is highly substrate-dependent. However, for challenging, sterically hindered couplings, a phosphonium- or uranium-based reagent is a robust starting point.
-
Uronium/Aminium Reagents (e.g., HATU, HBTU): These are often the first choice for difficult couplings due to their high reactivity and resistance to side reactions. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is particularly effective because the resulting active ester is highly reactive and less prone to epimerization.
-
Phosphonium Reagents (e.g., PyBOP, PyAOP): These are also excellent choices for hindered systems. They are known for their high coupling efficiency and can sometimes succeed where uranium reagents fail.
Carbodiimides like EDC or DCC are generally not recommended as a first choice for severely hindered substrates unless used with an additive like HOAt or HOBt, as they can lead to significant side products and lower yields.
Q3: My starting materials are disappearing, but I'm not forming the desired amide. What's happening?
A: This common issue points towards a side reaction consuming your activated intermediate. The most likely culprit is intramolecular cyclization, especially with carbodiimide reagents, leading to the formation of an N-acylurea byproduct. Another possibility is the hydrolysis of the activated ester back to the carboxylic acid if there is moisture in your reaction.
To mitigate this, ensure your solvent and reagents are scrupulously dry. If using a carbodiimide, switching to a uranium or phosphonium reagent can prevent the formation of N-acylurea byproducts.
Troubleshooting Guide: From Failed Reactions to Optimized Yields
When initial attempts fail, a systematic approach to troubleshooting is essential. This guide breaks down common problems and provides a logical workflow for addressing them.
Problem 1: Low to No Product Formation
If you observe unreacted starting materials and little to no desired product, the issue lies with either inefficient acid activation or slow aminolysis of the activated intermediate.
Caption: Troubleshooting workflow for a failed hindered amide coupling.
Solutions & Explanations:
-
Enhance Coupling Reagent Strength: If acid activation is the bottleneck, move up the reactivity ladder.
-
From Carbodiimides (EDC) -> Uronium/Phosphonium (HATU, PyBOP): Uronium salts like HATU are generally more potent activators for hindered acids.
-
Next-Generation Reagents: For extremely challenging cases, consider reagents like COMU ([(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate]), which often succeeds where others fail due to its highly electrophilic activated ester.
-
-
Increase Reaction Temperature: Amide couplings are often run at room temperature out of habit. For hindered substrates, the activation energy for aminolysis can be high. Gently warming the reaction to 40-60 °C can dramatically increase the rate of the final amide bond formation without necessarily increasing side reactions, especially with robust coupling reagents.
-
Optimize Your Base: The choice of base is critical.
-
Avoid Bulky Bases: Highly hindered bases like proton sponge or DBU can sterically interfere with the reaction.
-
Use Non-Nucleophilic Tertiary Amines: Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) are standard choices. DIPEA is more basic and effective but can sometimes promote epimerization in sensitive substrates. NMM is a milder alternative.
-
-
Solvent Choice Matters: The solvent must fully dissolve all components.
-
Polar Aprotic Solvents are Key: DMF, NMP, and DMSO are excellent choices as they can solvate the charged intermediates formed during the reaction, facilitating the desired pathway.
-
Avoid Protic Solvents: Solvents like ethanol or methanol will compete with your amine, leading to ester formation.
-
Problem 2: Epimerization of Chiral Centers
For drug development professionals, maintaining stereochemical integrity is paramount. Epimerization (racemization) at the alpha-carbon of the carboxylic acid is a major risk, particularly with over-activation.
Solutions & Explanations:
-
Choose the Right Additive: The formation of an oxazolone intermediate is a primary pathway for racemization. Certain additives can suppress this pathway.
-
HOAt is Superior to HOBt: 1-Hydroxy-7-azabenzotriazole (HOAt) is significantly more effective at suppressing racemization than its more common counterpart, HOBt. Its use is highly recommended for any coupling involving a chiral carboxylic acid. Coupling reagents that come with this moiety, like HATU, are therefore excellent choices.
-
-
Control Stoichiometry and Temperature:
-
Avoid Excess Base: Use the minimum amount of base required (typically 2-3 equivalents). Excess tertiary amine base is a known promoter of racemization.
-
Low Temperature: If epimerization persists, running the reaction at 0 °C can slow the rate of oxazolone formation relative to the desired aminolysis.
-
Data Summary: Common Coupling Reagents for Hindered Systems
| Reagent | Class | Key Advantage | Common Drawback |
| HATU | Uronium/Aminium | High reactivity, low racemization risk. | High cost, moisture sensitive. |
| HBTU | Uronium/Aminium | Effective and less expensive than HATU. | Higher risk of racemization than HATU. |
| PyBOP | Phosphonium | High coupling efficiency, stable. | Can be difficult to remove byproducts. |
| T3P® | Phosphonic Anhydride | Byproducts are water-soluble and easily removed. | Requires stoichiometric amounts of base. |
| EDC/HOAt | Carbodiimide | Inexpensive, water-soluble byproducts. | Lower reactivity, risk of N-acylurea formation. |
Detailed Experimental Protocols
This section provides a reliable starting protocol for a challenging amide coupling using HATU.
Protocol: General Procedure for Hindered Amide Coupling Using HATU
Materials:
-
Hindered Carboxylic Acid (1.0 eq)
-
Hindered Amine (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF (to make a 0.1 M solution)
Procedure:
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add the hindered carboxylic acid (1.0 eq) to a dried reaction flask equipped with a magnetic stir bar.
-
Dissolution: Add anhydrous DMF to dissolve the acid completely.
-
Reagent Addition: To the stirred solution, add HATU (1.2 eq) followed by the hindered amine (1.1 eq).
-
Base Initiation: Slowly add DIPEA (3.0 eq) to the reaction mixture at room temperature. A slight exotherm may be observed.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Look for the consumption of the limiting starting material.
-
Troubleshooting (If no reaction): If after 4 hours less than 10% conversion is observed, gently warm the reaction mixture to 40-50 °C and continue monitoring.
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Caption: Reagent roles in a HATU-mediated amide coupling reaction.
References
- HATU: A Potent Coupling Reagent for Amide Bond Formation.Synlett.
- The value of the 7-azabenzotriazolyloxy group in peptide synthesis.Tetrahedron.
- Amide Bond Formation and Peptide Coupling.Organic Process Research & Development.
- COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uranium Salts.Organic Letters.
- Peptide Coupling Reagents: A Review of the State of the Art.Molecules.
Technical Support Center: Column Chromatography for Polar Carboxamide Separation
Welcome to the technical support center for the purification and analysis of polar carboxamides using column chromatography. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the separation of these often-tricky compounds. Here, we move beyond simple protocols to explain the underlying principles, empowering you to make informed decisions and effectively troubleshoot your experiments.
Section 1: Troubleshooting Guide - Common Issues & Solutions
This section addresses specific problems you may encounter during the column chromatography of polar carboxamides, offering step-by-step solutions and the scientific rationale behind them.
Issue 1: Poor or No Retention of Carboxamide (Elutes in the Void Volume)
Question: My polar carboxamide is not retained on my reversed-phase (e.g., C18) column and elutes immediately. How can I achieve retention?
Answer: This is a classic challenge with highly polar molecules on non-polar stationary phases.[1] The weak hydrophobic interactions between your polar carboxamide and the non-polar C18 stationary phase are insufficient for retention.[2] Here’s a systematic approach to resolving this:
Root Cause Analysis & Solution Workflow:
Caption: Decision workflow for addressing poor retention.
Detailed Solutions:
-
Switch to Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is the preferred technique for separating highly polar compounds.[1][3][4] It utilizes a polar stationary phase (like silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[5][6] This creates a water-rich layer on the stationary phase surface, allowing for the partitioning of polar analytes like carboxamides.[5][7] Retention is driven by hydrophilic interactions and partitioning.[5][7]
-
Modify Your Reversed-Phase (RP) Method: If you must use RP-HPLC, consider these modifications:
-
Use a Water-Tolerant RP Column: Standard C18 columns can suffer from "hydrophobic collapse" in highly aqueous mobile phases, leading to loss of retention.[6] Employ columns specifically designed for use in 100% aqueous conditions, often designated as "AQ" type, which may have polar end-capping or embedded polar groups.[6]
-
Consider Mixed-Mode Chromatography: This technique uses stationary phases with both reversed-phase and ion-exchange characteristics, which can improve the retention of polar compounds.[6]
-
Issue 2: Peak Tailing
Question: My carboxamide peak is showing significant tailing. What are the likely causes and how can I fix it?
Answer: Peak tailing is a common peak shape distortion that can compromise resolution and accuracy.[8][9] For polar carboxamides, the primary cause is often secondary interactions with the stationary phase.
Root Cause Analysis & Solution Workflow:
Caption: Troubleshooting workflow for peak tailing.
Detailed Solutions:
-
Mitigate Secondary Silanol Interactions: In silica-based columns (both normal and reversed-phase), residual silanol groups on the silica surface can interact strongly with polar functional groups like amides, leading to peak tailing.[9]
-
Adjust Mobile Phase pH: For basic carboxamides, lowering the mobile phase pH can protonate the analyte, reducing its interaction with acidic silanol groups. Conversely, for acidic carboxamides, increasing the pH can be beneficial.
-
Use an End-Capped Column: These columns have their residual silanol groups chemically deactivated, minimizing secondary interactions.[8][9]
-
Increase Buffer Concentration: A higher buffer concentration can help to mask the residual silanol groups and improve peak shape.[8]
-
-
Address Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing peaks.[8]
-
Dilute the Sample: Reduce the concentration of your sample and re-inject. If the peak shape improves, column overload was the likely cause.
-
-
Inspect for Column Damage:
Issue 3: Low Recovery
Question: I'm experiencing low recovery of my polar carboxamide from the column. What could be causing this?
Answer: Low recovery can be due to irreversible adsorption of the analyte onto the stationary phase or degradation during the separation process.
Detailed Solutions:
-
Check for Irreversible Adsorption:
-
Test Compound Stability on Silica: Before running a column, spot your compound on a TLC plate and let it sit for a few hours. Then, elute the plate and check for degradation products.[10] If your compound is unstable on silica, consider using a different stationary phase like alumina or a bonded phase.
-
Use a Less Active Stationary Phase: If you suspect strong, irreversible binding, try a less active silica gel or a different type of stationary phase altogether.
-
-
Optimize Mobile Phase:
-
Increase Elution Strength: A mobile phase that is too weak may not be able to elute your compound effectively.[11] Gradually increase the polarity of your mobile phase in normal phase, or decrease it in reversed-phase, to ensure complete elution.
-
Add Modifiers: For very polar compounds, adding a small amount of a strong solvent like methanol to your mobile phase can help to disrupt strong interactions and improve recovery.[10]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: Which chromatography mode is best for separating polar carboxamides: Normal Phase, Reversed-Phase, or HILIC?
A1: While all three can be used, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the most effective for highly polar carboxamides.[1][3]
-
Reversed-Phase (RP): Struggles with retaining very polar compounds.[1] It's more suitable for carboxamides with significant non-polar character.
-
Normal Phase (NP): Can provide good retention for polar compounds.[12][13] However, it often uses non-aqueous, volatile organic solvents which can be problematic for sample solubility and are less environmentally friendly.
-
HILIC: This technique is specifically designed for the separation of polar and hydrophilic compounds, offering a robust alternative to both NP and RP.[4][7] It uses mobile phases similar to reversed-phase (acetonitrile and water/buffer), making it compatible with mass spectrometry.[4]
Q2: How do I select the right stationary phase for my polar carboxamide in HILIC?
A2: The choice of stationary phase is critical for achieving the desired selectivity in HILIC.[3] Common options include:
| Stationary Phase | Key Characteristics & Best For... |
| Bare Silica | Good for general-purpose HILIC separations of polar neutral compounds.[6] |
| Amide | Offers different selectivity compared to bare silica and is excellent for separating a wide range of polar compounds, including carbohydrates and peptides.[6][7][12] |
| Amino | The primary amino group can be positively charged, making it suitable for separating anionic acidic compounds.[1] |
| Zwitterionic | These phases contain both positive and negative charges, offering unique selectivity and are good for separating charged compounds.[1][3] |
A good starting point is to screen a few different HILIC column chemistries (e.g., bare silica, amide, and zwitterionic) to find the best selectivity for your specific carboxamides.[3]
Q3: How do I optimize the mobile phase for HILIC separation of carboxamides?
A3: HILIC mobile phases typically consist of a high percentage of organic solvent (usually acetonitrile) and a small amount of aqueous buffer.[5]
-
Organic Solvent: Acetonitrile is the most common organic solvent. The higher the percentage of acetonitrile, the stronger the retention of polar compounds.[12]
-
Aqueous Component: This is the strong, eluting solvent in HILIC.[3] It usually contains a buffer to control the pH and ionic strength.
-
Buffer Selection: The choice of buffer and its concentration can significantly impact retention and peak shape. Ammonium formate and ammonium acetate are common choices as they are volatile and compatible with mass spectrometry.[14][15]
-
Gradient Elution: A gradient starting with a high percentage of organic solvent and gradually increasing the aqueous component is often used to separate compounds with a range of polarities.[7]
Q4: What are the best detection methods for polar carboxamides?
A4: The choice of detector depends on the properties of your carboxamide.
-
UV-Vis Detector: If your carboxamide has a chromophore, UV detection is a straightforward option.[16]
-
Mass Spectrometry (MS): This is a highly sensitive and selective detection method. HILIC is particularly well-suited for coupling with electrospray ionization mass spectrometry (ESI-MS) because the high organic content of the mobile phase facilitates efficient spray formation and ionization.[4]
-
Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These are universal detectors that can be used for compounds that lack a UV chromophore.
-
Fluorescence Detector: If your carboxamide is fluorescent or can be derivatized with a fluorescent tag, this method offers high sensitivity.[16][17]
Q5: My sample is not soluble in the initial high-organic mobile phase for HILIC. What should I do?
A5: This is a common issue. The sample diluent should ideally match the initial mobile phase conditions to ensure good peak shape. If your sample is insoluble, you can try dissolving it in a stronger solvent (with a higher aqueous content) but inject the smallest possible volume to minimize peak distortion. Another approach is to perform a solid-phase extraction (SPE) to exchange the solvent of your sample to one that is compatible with the initial HILIC mobile phase.
References
- HILIC – The Rising Star of Polar Chromatography. (n.d.). Element Lab Solutions.
- Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. (n.d.). LCGC International.
- Peak Tailing In Chromatography: Troubleshooting Basics. (n.d.). GMP Insiders.
- HILIC Overview. (n.d.). Thermo Fisher Scientific - US.
- Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. (2020). Longdom Publishing.
- Why HILIC is what your polar compounds need for purification. (n.d.). Buchi.com.
- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025). Waters Blog.
- Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. (2024). Welch Materials.
- Peak Tailing in HPLC. (n.d.). Element Lab Solutions.
- HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex.
- Normal Phase Chromatography. (n.d.). Tosoh Bioscience.
- Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
- Reverse Phase/ Normal Phase HPLC Analytical Techniques. (n.d.). Jordi Labs.
- Derivatization Reagents for Carboxylic Acids and Carboxamides. (n.d.). Thermo Fisher Scientific - US.
- Column chromatography. (n.d.).
- Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. (2023). MDPI.
- Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. (2023). ResearchGate.
- Liquid-Chromatographic Methods for Carboxylic Acids. (n.d.). Encyclopedia.pub.
- Reverse Phase Chromatography Techniques. (2025). Chrom Tech, Inc.
Sources
- 1. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 2. chromtech.com [chromtech.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. longdom.org [longdom.org]
- 5. HILIC Overview | Thermo Fisher Scientific - UK [thermofisher.com]
- 6. welch-us.com [welch-us.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. Chromatography [chem.rochester.edu]
- 11. web.uvic.ca [web.uvic.ca]
- 12. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 13. jordilabs.com [jordilabs.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. encyclopedia.pub [encyclopedia.pub]
- 17. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - JP [thermofisher.com]
Technical Support Center: N-Acylation of Low-Reactivity Heterocyclic Amines
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals navigating the complexities of N-acylation with challenging heterocyclic amine substrates. This guide is designed to provide in-depth, field-proven insights and actionable troubleshooting strategies to overcome common hurdles in your synthetic endeavors. The low nucleophilicity of many heterocyclic amines, arising from electronic effects or steric hindrance, often renders standard acylation protocols ineffective. Here, we dissect these challenges and offer robust solutions grounded in mechanistic principles.
Frequently Asked Questions (FAQs)
Q1: Why is my N-acylation reaction failing or showing very low conversion with my heterocyclic amine?
A: This is the most common issue and typically stems from the inherently low nucleophilicity of the nitrogen atom in your heterocycle. Several factors can contribute to this:
-
Electronic Effects: If your heterocycle contains electron-withdrawing groups or is aromatic in nature (e.g., pyridine, azoles), the lone pair of electrons on the nitrogen is delocalized or pulled away, reducing its availability for nucleophilic attack.
-
Steric Hindrance: Bulky substituents near the nitrogen atom can physically block the approach of the acylating agent.[1][2][3] This is a significant barrier to forming the tetrahedral intermediate required for acylation.
-
Inadequate Acylating Agent: Acid anhydrides may not be sufficiently reactive for these challenging substrates.
-
Protonation of the Amine: If an acidic byproduct (like HCl from an acyl chloride) is generated, it can protonate the starting amine, rendering it non-nucleophilic.[4][5]
Q2: Should I use an acyl chloride or an acid anhydride for my low-reactivity amine?
A: For amines with low reactivity, acyl chlorides are generally preferred due to their higher electrophilicity compared to acid anhydrides.[6] However, they are more sensitive to moisture. Acid anhydrides can be effective but almost always require activation through a potent catalyst and/or elevated temperatures to achieve reasonable reaction rates with unreactive substrates.[6]
Q3: My reaction is producing a complex mixture of products. I suspect C-acylation is occurring. How can I favor N-acylation?
A: Competition between N- and C-acylation is a classic challenge, especially with electron-rich five-membered heterocycles like indoles and pyrroles.[7][8][9]
-
For Pyrroles and Indoles: Direct Friedel-Crafts type conditions with Lewis acids often lead to C-acylation.[7][8] To achieve selective N-acylation, a two-step protocol is often more reliable:
-
Deprotonate the N-H bond using a strong, non-nucleophilic base (e.g., NaH, KHMDS, or even Cs₂CO₃ for some substrates) in an anhydrous aprotic solvent (e.g., THF, DMF).[10]
-
Add the acylating agent to the resulting nucleophilic anion.
-
-
Use of Thioesters: Thioesters have been reported as stable acyl sources for highly chemoselective N-acylation of indoles in the presence of a base like cesium carbonate.[10]
Q4: I am trying to acylate a pyridine, but the reaction isn't working. What is happening?
A: Pyridines are notoriously difficult to N-acylate directly in a productive manner. The initial N-acylation forms an N-acylpyridinium salt.[11][12] This salt is highly electron-deficient and stable, making the pyridine ring itself a leaving group. The N-acylpyridinium salt is a potent acylating agent, but it does not lead to a stable N-acylated pyridine product in the way it does for other amines. Acylation of pyridines typically refers to C-acylation, which requires specialized methods like radical acylation or the acylation of metalated pyridines.[11]
Troubleshooting Guide: Low Yields & Stalled Reactions
This section provides a systematic approach to troubleshoot and optimize your N-acylation reactions for low-reactivity heterocyclic amines.
Issue 1: No or Minimal Product Formation
If your TLC or LC-MS analysis shows only starting material, even after extended reaction times, the activation energy barrier is too high.
Causality & Solution Workflow
Caption: Troubleshooting workflow for low conversion N-acylation.
Detailed Actions & Explanations
-
Enhance Electrophilicity of the Acylating Agent:
-
Switch to Acyl Chloride: If using an anhydride, switch to the corresponding acyl chloride for greater reactivity.[6]
-
Add a Nucleophilic Catalyst: 4-(Dimethylaminopyridine) (DMAP) is a highly effective catalyst. It reacts with the acylating agent to form a highly reactive N-acylpyridinium intermediate, which is a much more potent acylating species.[6][13][14] Use DMAP in catalytic amounts (5-20 mol%).
-
Employ Coupling Reagents: For coupling a carboxylic acid directly, standard peptide coupling reagents can be effective for electron-deficient amines. A combination of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) is a common choice. The addition of DMAP to this system can be critical for success with very unreactive amines.[13][14]
-
-
Increase Reaction Energy:
-
Elevate Temperature: Many acylations of low-reactivity amines require heat. Refluxing in a higher-boiling solvent like toluene, DMF, or DMSO can provide the necessary energy to overcome the activation barrier.[6]
-
Microwave Irradiation: This technique can dramatically reduce reaction times by efficiently heating the reaction mixture.[9]
-
-
Neutralize Acidic Byproducts:
Issue 2: Reaction Stalls at ~50% Conversion
This often indicates that the amine is being deactivated as the reaction proceeds.
-
Primary Cause: Inadequate amount of base. As the reaction generates HCl (or another acid), it protonates the remaining starting amine. Once half the amine is protonated, the reaction effectively stops.
-
Solution: Ensure you are using at least one full equivalent of your scavenging base (e.g., Et₃N, pyridine). For some systems, using the base as the solvent (e.g., neat pyridine) can be effective.
Key Protocols & Methodologies
Protocol 1: DMAP-Catalyzed Acylation of an Electron-Deficient Heterocycle
This protocol is a robust starting point for many challenging substrates.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the heterocyclic amine (1.0 eq) and a suitable anhydrous solvent (e.g., Dichloromethane, THF, or Acetonitrile).
-
Addition of Reagents: Add the non-nucleophilic base (e.g., Triethylamine, 1.2 eq) followed by DMAP (0.1 eq).
-
Acylating Agent: Cool the mixture to 0 °C in an ice bath. Slowly add the acylating agent (acyl chloride or anhydride, 1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Workup: If the reaction is incomplete, gently heat the mixture to reflux until the starting material is consumed. Upon completion, quench the reaction with water or a saturated aqueous solution of NaHCO₃. Extract the product with an appropriate organic solvent, dry the organic layer (e.g., with MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: N-Acylation of Indole via Deprotonation
This method ensures regioselectivity for N-acylation over C-acylation.
-
Setup: To a flame-dried Schlenk flask under an inert atmosphere, add NaH (1.2 eq, 60% dispersion in mineral oil).
-
Preparation: Wash the NaH with anhydrous hexanes (x3) to remove the mineral oil, carefully decanting the hexanes each time. Add anhydrous THF or DMF to the flask.
-
Deprotonation: Dissolve the indole (1.0 eq) in anhydrous THF/DMF and add it dropwise to the NaH suspension at 0 °C. Allow the mixture to stir at room temperature for 1 hour. Hydrogen gas evolution should be observed.
-
Acylation: Cool the reaction mixture back to 0 °C and add the acyl chloride or anhydride (1.1 eq) dropwise.
-
Reaction & Workup: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC/LC-MS). Carefully quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl at 0 °C. Extract, dry, and purify as described in Protocol 1.
Mechanism Spotlight: The Role of DMAP
DMAP significantly accelerates acylation by forming a highly reactive intermediate.
Caption: Catalytic cycle of DMAP in N-acylation.
Comparative Data Tables
Table 1: Common Conditions for Acylating Challenging Amines
| Substrate Type | Recommended Acylating Agent | Catalyst / Additive | Base | Solvent | Temperature |
| Electron-Deficient Anilines | Acyl Chloride | DMAP (catalytic) | Pyridine or Et₃N | DCM, Toluene | RT to Reflux |
| Carboxylic Acid | EDC, HOBt, DMAP[13][14] | DIPEA | DMF | RT to 50 °C | |
| Sterically Hindered Anilines | Acyl Chloride | DMAP[6] | Pyridine | Toluene, DMF | Reflux[6] |
| Indoles/Pyrroles (N-acylation) | Acyl Chloride / Anhydride | None (Stoichiometric Base) | NaH, Cs₂CO₃[10] | THF, DMF | 0 °C to RT |
| Azoles (e.g., Imidazole) | Acyl Chloride | None | Et₃N | DCM, MeCN | RT |
Table 2: Relative Reactivity of Acylating Species
| Acylating Species | Formation | Relative Reactivity | Notes |
| Carboxylic Acid | - | Very Low | Requires activation with coupling agents.[15] |
| Acid Anhydride | Dehydration of acid | Moderate | Often requires heat or catalysis for unreactive amines. |
| Acyl Chloride | From acid + SOCl₂/ (COCl)₂ | High | Highly reactive but moisture sensitive.[6] |
| Acyl Fluoride | In situ from acid + (e.g.) Cyanuric Fluoride | Very High | Efficient for sterically hindered substrates.[16][17][18] |
| N-Acylpyridinium Ion | Anhydride/Chloride + DMAP | Extremely High | Key intermediate in DMAP-catalyzed reactions.[6][13] |
References
- Ghosh, A. K., & Brindisi, M. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 63, 152737.
- Due-Hansen, M. E., Pandey, S. K., Christiansen, E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(43), 10642-10646.
- ResearchGate. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
- Li, Z., et al. (2016). Direct N-acylation of azoles via a metal-free catalyzed oxidative cross-coupling strategy. Organic Letters, 18(15), 3842-3845.
- SciSpace. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- Sivaraj, C., & Gandhi, T. (2021). Alternative and Uncommon Acylating Agents - An Alive and Kicking Methodology. Chemistry – An Asian Journal, 16(19), 2773-2794.
- Katritzky, A. R., et al. (2003). Regiospecific C-Acylation of Pyrroles and Indoles Using N-Acylbenzotriazoles. The Journal of Organic Chemistry, 68(14), 5720-5723.
- University of Copenhagen Research Portal. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.
- Bon, R. S., et al. (2010). Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. Organic Letters, 12(19), 4380-4383.
- Okauchi, T., et al. (2000). A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Organic Letters, 2(10), 1485-1487.
- Nguyen, T. T., et al. (2012). A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles. Molecules, 17(10), 11847-11859.
- Wang, C., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry, 18, 89-94.
- Begtrup, M., & Larsen, P. (1990). Alkylation, Acylation and Silylation of Azoles. Acta Chemica Scandinavica, 44, 1050-1057.
- RSC Publishing. (2025). Acetylation of anilines, amines, and alcohols using 5%MoO3–SiO2 and 5%WO3–ZrO2 as mesoporous acid catalysts.
- Liao, P., & He, C. (2024). Azole reagents enabled ligation of peptide acyl pyrazoles for chemical protein synthesis. Chemical Science, 15(21), 7965-7974.
- ChemRxiv. (2023). Azole reagents enabled ligation of peptide acyl pyrazoles for chemical protein synthesis.
- Journal of Organic and Pharmaceutical Chemistry. (2018). A Novel Clay catalyst: N-Acetylation of Anilines.
- MDPI. (2022). Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis.
- González-Abraldes, E., et al. (2019). The Importance of Reaction Conditions on the Chemical Structure of N,O-Acylated Chitosan Derivatives. Polymers, 11(8), 1349.
- YouTube. (2022). Preparation of Pyridines, Part 3: By Acylation.
- Liao, P., & He, C. (2024). Azole reagents enabled ligation of peptide acyl pyrazoles for chemical protein synthesis. Chemical Science, 15(21), 7965-7974.
- Al-Masum, M., & Al-Qahtani, N. M. (2018). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 23(10), 2465.
- ResearchGate. (2004). N-Acylation in Combinatorial Chemistry.
- Wang, Y., et al. (2022). Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles: Choice of Acylation Reagents and Mechanistic Insights. ACS Catalysis, 12(15), 9428-9435.
- International Journal of Pharmaceutical and Chemical Sciences. (2014). REGIOSELECTIVE N-ACYLATION OF HETEROCYCLIC AMINES.
- Vedantu. (n.d.). What is the role of pyridine in the acylation of a class 12 chemistry CBSE.
- Hein, D. W., et al. (1991). N- and O-acetylation of aromatic and heterocyclic amine carcinogens by human monomorphic and polymorphic acetyltransferases expressed in COS-1 cells. Cancer Research, 51(18), 4881-4885.
- ResearchGate. (2025). Acetylation of anilines, amines, and alcohols using 5%MoO3–SiO2 and 5%WO3–ZrO2 as mesoporous acid catalysts.
- Papadaki, A., et al. (2024). A Study on the Regioselective Acetylation of Flavonoid Aglycons Catalyzed by Immobilized Lipases. International Journal of Molecular Sciences, 25(15), 8003.
- ResearchGate. (n.d.). Methods for N‐acylation of less nucleophilic N‐heterocycles with carboxylic acids (derivatives).
- Semantic Scholar. (2014). REGIOSELECTIVE N-ACYLATION OF HETEROCYCLIC AMINES UNDER DRY CONDITIONS CATALYZED BY A NATURAL CLAY.
- ResearchGate. (2017). Inhibition of Peptide Acylation in PLGA Microspheres with Water-soluble Divalent Cationic Salts.
- Stasyuk, A. J., et al. (2024). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Chemical Science, 15(34), 12765-12774.
- ResearchGate. (n.d.). The effect of steric hindrance in amines, and sterically destabilized twisted amides.
- Reddit. (2023). What is the role of pyridine in the acetylations of alcohols?.
- Snieckus, V., & Comins, D. L. (2011). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 111(5), 3613-3716.
- Semantic Scholar. (2020). N-acylation of amides through internal nucleophilic catalysis.
- ResearchGate. (2020). Effect of steric hindrance of N-heterocyclic carbene in a copper complex on the efficiency of the Chan--Evans--Lam reaction proceeding.
- Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-acylation.
- ACS Publications. (1975). A New and Convenient Alkylation and Acylation of Pyridine N-Oxides.
- RSC Publishing. (2021). Decatungstate-photocatalyzed direct acylation of N-heterocycles with aldehydes.
- OSTI.GOV. (2020). A New Measurement of Amine Steric Hindrance – N Exposure.
- PubMed. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase.
- MDPI. (2023). N-Amidation of Nitrogen-Containing Heterocyclic Compounds: Can We Apply Enzymatic Tools?.
- PubMed. (2014). On the mechanism of N-heterocyclic carbene-catalyzed reactions involving acyl azoliums.
Sources
- 1. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. osti.gov [osti.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. What is the role of pyridine in the acylation of a class 12 chemistry CBSE [vedantu.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. youtube.com [youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2021) | Arun K. Ghosh | 41 Citations [scispace.com]
- 15. The Importance of Reaction Conditions on the Chemical Structure of N,O-Acylated Chitosan Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. researchprofiles.ku.dk [researchprofiles.ku.dk]
Technical Support Center: Optimizing HATU-Mediated Amide Coupling
Welcome to the technical support center for HATU-mediated amide coupling. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this powerful reaction, with a specific focus on the critical role of base selection. Here, we address common challenges and frequently asked questions to help you enhance reaction yields, minimize side reactions, and ensure the stereochemical integrity of your target molecules.
Section 1: Fundamentals of Base Selection in HATU Coupling
Q1: What is the fundamental role of a base in a HATU-mediated coupling reaction?
A tertiary amine base is an essential component in HATU-mediated couplings, serving two primary functions.[1] First, it deprotonates the carboxylic acid to form a carboxylate anion.[1][2] This anion is the active nucleophile that attacks the HATU reagent to initiate the activation process, ultimately forming a highly reactive OAt-active ester.[2][3][4] Second, the base acts as a proton scavenger, neutralizing the protons released during the reaction, which helps to drive the equilibrium towards the formation of the amide product.[1][5]
The entire process can be visualized as a cascade. The base facilitates the initial activation of the carboxylic acid by HATU, and then ensures the environment remains favorable for the subsequent nucleophilic attack by the amine on the activated ester.[3][6]
Caption: Role of the base in the HATU activation workflow.
Q2: Why is N,N-Diisopropylethylamine (DIPEA) so commonly recommended over other bases like triethylamine (TEA)?
The preference for DIPEA (Hünig's base) over TEA stems from sterics.[7] DIPEA is a non-nucleophilic, sterically hindered base.[7] Its bulky isopropyl groups effectively shield the nitrogen atom, preventing it from acting as a nucleophile and participating in unwanted side reactions.
Triethylamine, being less sterically hindered, has a greater propensity to act as a nucleophile.[7] This can lead to several complications:
-
Formation of Guanidinium Byproducts: The TEA nitrogen can attack the HATU reagent directly, leading to the formation of a guanylated amine, a known side reaction in peptide coupling.[8]
-
N-Acylation: In some cases, TEA can be acylated by the activated ester, competing with the desired amine nucleophile and reducing the overall yield.
While TEA is a slightly stronger base than DIPEA, the enhanced chemoselectivity offered by DIPEA's steric hindrance makes it the superior choice for most HATU applications, especially when working with valuable or complex substrates.[1][7]
Q3: How does the pKa of the base impact the reaction?
The pKa of the base (or more accurately, the pKa of its conjugate acid, pKaH) is a critical parameter.[9] The base must be strong enough to efficiently deprotonate the carboxylic acid (typical pKa ~4-5) and the protonated amine nucleophile (pKaH ~9-11) that forms during the reaction. However, an excessively strong base can accelerate side reactions, most notably epimerization (racemization) at the α-carbon of chiral amino acids.[5]
Generally, tertiary amine bases with a pKaH in the range of 10-11 are considered optimal for HATU couplings. This provides a sufficient basicity "window" to facilitate the reaction without dramatically increasing the rate of undesired pathways.
| Base | Structure | pKa of Conjugate Acid (pKaH) | Key Characteristics & Use Cases |
| N,N-Diisopropylethylamine (DIPEA) | CC(C)N(CC)C(C)C | ~10.8 | Workhorse Base: Sterically hindered, low nucleophilicity. Minimizes side reactions. Ideal for most standard couplings, including those with racemization-prone amino acids.[1][5] |
| Triethylamine (TEA) | N(CC)(CC)CC | ~10.7 | Use with Caution: Less hindered, more nucleophilic than DIPEA. Can be used for simple, robust couplings but carries a higher risk of side reactions.[4][7] |
| N-Methylmorpholine (NMM) | O(CCN(C)CC1)C1 | ~7.4 | Weaker Base: Lower basicity can sometimes reduce epimerization, but may be insufficient for deprotonating the amine component, leading to slower or incomplete reactions. |
| 2,4,6-Collidine | CC1=CC(C)=CC(C)=N1 | ~7.4 | Hindered, Weaker Base: Its steric bulk and lower basicity make it an excellent choice for suppressing epimerization, particularly with sensitive cysteine residues.[10][11][12] |
Note: pKa values are approximate and can vary with solvent and temperature conditions.[13][14]
Section 2: Troubleshooting Common Problems
Q4: My reaction is slow or incomplete. Could the base be the problem?
Yes, several base-related issues can lead to poor reaction performance:
-
Insufficient Base: Typically, 2-3 equivalents of base relative to the carboxylic acid are recommended.[5] One equivalent is consumed deprotonating the carboxylic acid, and another is needed to neutralize the protonated amine. Using less than 2 equivalents can result in a stalled reaction.
-
Base pKa is too Low: If you are using a weaker base like NMM or collidine (pKaH ~7.4) and your amine nucleophile is a poor one (e.g., an aniline) or if its hydrochloride salt is used, the base may not be strong enough to maintain a sufficient concentration of the free, nucleophilic amine.[15] In this scenario, switching to a stronger base like DIPEA is advisable.
-
Poor Reagent Quality: The base, like all other reagents, must be anhydrous.[16] Water can hydrolyze the activated ester intermediate, quenching the reaction and leading to low yields.[5] Always use a fresh bottle or a properly stored, dry base.
Q5: I'm observing significant epimerization of my chiral amino acid. How can I select a base to minimize this?
Epimerization is a major concern in peptide synthesis, where maintaining stereochemical integrity is paramount.[5][17] The base plays a direct role, as a more basic environment facilitates the deprotonation of the α-proton of the activated amino acid, leading to racemization.
To mitigate this:
-
Use the Weakest Effective Base: While DIPEA is a good starting point, if epimerization is observed, switching to a less basic but still sterically hindered base like 2,4,6-collidine is a proven strategy.[11][15] Collidine has been shown to suppress racemization during the coupling of sensitive residues.[11]
-
Optimize Base Stoichiometry: Do not use a large excess of base. While 2-3 equivalents are standard, using more than 3 equivalents can unnecessarily increase the basicity of the reaction mixture and promote epimerization.[5]
-
Consider Pre-activation Time: Minimize the time the carboxylic acid is "pre-activated" with HATU and the base before the amine is added. Prolonged exposure of the activated ester to the basic medium increases the opportunity for epimerization.[18]
Caption: Role of excess base in promoting epimerization.
Q6: I'm seeing an unexpected byproduct with a mass of +99 Da. What is it and is it related to my base?
This is a classic side reaction involving HATU. The byproduct corresponds to the covalent modification of a nucleophilic group in your substrate by the tetramethylguanidinium portion of the HATU reagent.[10][17] This has been observed to occur on the phenolic hydroxyl of tyrosine and the ε-amino group of lysine.[19]
While not directly caused by the tertiary amine base, the reaction conditions, including the base, can influence its formation. To minimize this side reaction:
-
Optimize Stoichiometry: Avoid using a large excess of HATU. Typically, 1.05 to 1.5 equivalents are sufficient.[19]
-
Control Order of Addition: A highly effective strategy is to pre-activate the carboxylic acid with HATU and DIPEA for a very short period (1-5 minutes) before adding the amine component.[19] This generates the active ester and consumes the HATU, minimizing its exposure to other nucleophiles in the reaction.
Section 3: Experimental Protocol
General Protocol for Solution-Phase HATU-Mediated Amide Coupling
This protocol provides a standard starting point. Reagent stoichiometry and reaction times should be optimized for specific substrates.
Materials:
-
Carboxylic Acid (1.0 equiv)
-
Amine (1.0 - 1.2 equiv)
-
HATU (1.1 - 1.5 equiv)
-
DIPEA (2.0 - 3.0 equiv)[20]
Procedure:
-
Preparation: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equiv) in the anhydrous solvent.
-
Activation: Add HATU (1.1 equiv) to the solution. Stir for 1 minute.
-
Base Addition: Add DIPEA (2.5 equiv) dropwise to the reaction mixture. Allow the solution to stir for 5-10 minutes at room temperature for pre-activation.[22]
-
Coupling: Add the amine (1.1 equiv) to the activated mixture.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed (typically 1-4 hours).
-
Workup: Upon completion, quench the reaction with water or a dilute aqueous acid (e.g., 1N HCl). Dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous acid, aqueous base (e.g., sat. NaHCO₃), and brine to remove byproducts and excess reagents.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
- Choosing a Base for HATU Coupling: A Comparative Analysis of DIPEA and Triethylamine.Benchchem.
- Amine to Amide Mechanism - H
- Technical Support Center: Troubleshooting Poor Reagent Solubility in H
- Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases.The Journal of Organic Chemistry.
- Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjug
- HATU: Gold Standard Peptide Coupling Reagent for Amide Bond Form
- H
- Efficient peptide coupling involving sterically hindered amino acids.PubMed.
- pKa Values of Common Bases.University of California, Irvine.
- HATU, DIPEA Peptide Coupling Mechanism.YouTube.
- Guanidinium salts of HATU and HBTU coupling reagents.
- Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1.7-selective peptide - protoxin II.Johns Hopkins University.
- Optimized reaction conditions for amide bond formation in DNA-encoded combin
- Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjug
- Amide - chemeurope.com.chemeurope.com.
- Application Notes and Protocols for Amide Bond Formation using EDC and H
- The Science Behind HATU: Mechanism and Applications in Modern Chemistry.NINGBO INNO PHARMCHEM CO.,LTD.
- Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH).Master Organic Chemistry.
- side reactions of HATU with nucleophilic side chains.Benchchem.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.Bachem.
- Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?
- HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond form
- Amine to Amide (Coupling)
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).UCI Department of Chemistry.
- Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins.NIH.
- Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.Request PDF.
- Synthesis of sterically hindered peptide analogs using diphenyl phosphite as the coupling reagent.PubMed.
- Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile.Synform.
- N,N-Diisopropylethylamine - Wikipedia.Wikipedia.
- Would there be a reason to use diisopropylamine instead of triethylaminr as your base?Reddit.
- Acid-base properties of amides.University of Calgary.
- Why HATU is not working in a coupling reaction between... - ECHEMI.ECHEMI.
- Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green.RSC Publishing.
- Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.Aapptec Peptides.
- Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis.PMC - NIH.
- The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the H
- pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds.Alfa Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 3. HATU - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. peptidebridge.com [peptidebridge.com]
- 6. youtube.com [youtube.com]
- 7. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 12. chem.uci.edu [chem.uci.edu]
- 13. uwindsor.ca [uwindsor.ca]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. bachem.com [bachem.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. peptide.com [peptide.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enhancing Metabolic Stability of Cyclohexane-Based Drug Candidates
Welcome to the Technical Support Center for drug development professionals. This guide is designed to provide expert insights and practical solutions for enhancing the metabolic stability of drug candidates incorporating a cyclohexane moiety. Cyclohexane rings, while valuable for achieving desired three-dimensional conformations and improving properties like solubility, often present metabolic liabilities that can hinder clinical progression. This resource offers a structured approach to identifying and addressing these challenges through a series of frequently asked questions and detailed troubleshooting guides.
Frequently Asked Questions (FAQs): Foundational Principles
This section addresses common questions regarding the metabolic fate of cyclohexane-containing compounds and the initial steps for their evaluation.
Q1: Why is the cyclohexane ring a common site of metabolic instability?
The cyclohexane ring is a non-aromatic, lipophilic structure rich in C-H bonds, making it a prime substrate for oxidative metabolism. The primary enzymes responsible for this are the Cytochrome P450 (CYP) monooxygenases, particularly isoforms like CYP3A4, which are abundant in the liver.[1] These enzymes catalyze the insertion of an oxygen atom into a C-H bond, leading to hydroxylation. This initial oxidative step increases the polarity of the molecule, facilitating its further metabolism (Phase II conjugation) and subsequent excretion from the body.[2][3]
Q2: What are the most common metabolic reactions observed for cyclohexane rings?
The predominant metabolic pathway for cyclohexane rings is aliphatic hydroxylation .[4] This oxidation can occur at various positions on the ring, and the regioselectivity is often influenced by steric factors and the electronic environment of the C-H bonds.[5] For substituted cyclohexanes, hydroxylation frequently occurs at positions that are sterically accessible and electronically activated. Following initial hydroxylation, the resulting cyclohexanol can be further oxidized to a cyclohexanone.[6][7]
Q3: What is the role of stereochemistry in the metabolism of cyclohexane-based compounds?
Stereochemistry plays a critical role in how a cyclohexane-containing drug interacts with metabolizing enzymes.[8][9] The spatial arrangement of substituents on the cyclohexane ring can dictate the molecule's binding orientation within the enzyme's active site, thereby influencing the site and rate of metabolism. For instance, an axial substituent might shield one face of the ring from enzymatic attack, while an equatorial substituent could leave other positions more exposed. This can lead to significant differences in the metabolic profiles of diastereomers.[10]
Q4: What are the essential first steps to assess the metabolic stability of my cyclohexane-based lead compound?
A systematic in vitro evaluation is the cornerstone of assessing metabolic stability. The initial steps should include:
-
Liver Microsomal Stability Assay: This is a high-throughput screen to determine the intrinsic clearance of your compound by Phase I enzymes, primarily CYPs.[11][12]
-
Hepatocyte Stability Assay: This assay utilizes whole liver cells, providing a more comprehensive picture that includes both Phase I and Phase II metabolism, as well as cellular uptake.[2][13]
-
Metabolite Identification (MetID): If instability is observed, it is crucial to identify the metabolites formed using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14][15] This will pinpoint the "metabolic soft spots" on your molecule.
Troubleshooting Guides: Navigating Experimental Challenges
This section provides practical solutions to specific problems you might encounter during your in vitro metabolic stability assays.
Problem 1: My compound shows high clearance in the liver microsomal stability assay. What does this mean and what should I do next?
-
Probable Cause: High clearance in liver microsomes strongly suggests that your compound is rapidly metabolized by Phase I enzymes, most likely CYPs.[11] For cyclohexane-containing molecules, this is typically due to hydroxylation of the cyclohexane ring.
-
Troubleshooting Steps:
-
Confirm CYP Involvement: Conduct the microsomal stability assay in the presence of a broad-spectrum CYP inhibitor (e.g., 1-aminobenzotriazole) or specific CYP isoform inhibitors to confirm that the clearance is CYP-mediated.
-
Perform Metabolite Identification: Use LC-MS/MS to identify the major metabolites.[16] This will reveal the exact position(s) on the cyclohexane ring (or elsewhere on the molecule) that are being hydroxylated.
-
Initiate Structural Modifications: Once the metabolic "soft spot" is identified, you can devise strategies to block or reduce metabolism at that site. (See "Strategies for Enhancing Metabolic Stability" section below).
-
Problem 2: The results from my microsomal stability assay are highly variable between experiments.
-
Probable Cause: High variability can stem from several factors related to assay conditions and reagents.[17] Common culprits include inconsistent cell culture practices, reagent integrity issues, and variations in experimental parameters.[18]
-
Troubleshooting Steps:
-
Standardize Reagent Handling: Ensure that microsomal aliquots are thawed consistently (e.g., quickly in a 37°C water bath) and kept on ice.[19] Avoid multiple freeze-thaw cycles of both microsomes and cofactor solutions (e.g., NADPH).
-
Verify Compound Solubility: Poor solubility of the test compound in the incubation buffer can lead to inaccurate and variable results. Check the final concentration of organic solvent (e.g., DMSO) and ensure it is low and consistent across all wells (typically <0.5%).[12]
-
Include Proper Controls: Always run positive control compounds with known metabolic profiles (e.g., verapamil for high clearance, warfarin for low clearance) to ensure the assay is performing as expected.[11] A control incubation without the NADPH cofactor is also essential to check for non-enzymatic degradation.[20]
-
Problem 3: My compound appears stable in microsomes but shows high clearance in hepatocytes. Why the discrepancy?
-
Probable Cause: This pattern suggests that your compound is likely cleared by pathways not fully represented in microsomes. The most common reasons are:
-
Phase II Metabolism: The compound may be a substrate for UDP-glucuronosyltransferases (UGTs) or other conjugation enzymes present in hepatocytes but not fully active in standard microsomal assays.
-
Transporter-Mediated Uptake: Efficient uptake into hepatocytes by transporters can lead to higher intracellular concentrations and thus, increased metabolism.
-
Metabolism by Non-CYP Enzymes: Other enzymes present in the cytosol of hepatocytes could be responsible for the clearance.
-
-
Troubleshooting Steps:
-
Investigate Phase II Metabolism: Perform metabolite identification in the hepatocyte assay to look for glucuronide or sulfate conjugates.
-
Assess Transporter Involvement: If available, use specific transporter inhibitors in the hepatocyte assay to see if clearance is reduced.
-
Evaluate Cytosolic Stability: Conduct a stability assay using the S9 fraction of liver homogenate, which contains both microsomal and cytosolic enzymes.
-
Strategies for Enhancing Metabolic Stability
Once a metabolic liability on the cyclohexane ring is identified, the following strategies can be employed to improve stability.
Blocking Metabolic "Soft Spots"
The most direct approach is to modify the molecule at the site of hydroxylation.
-
Introduction of Fluorine: Replacing a hydrogen atom with a fluorine atom at a metabolically labile position can effectively block hydroxylation due to the high strength of the C-F bond.[21] However, the impact of fluorination on the molecule's overall properties (e.g., pKa, lipophilicity) must be carefully considered.[22]
-
Deuteration: Replacing a C-H bond with a C-D bond (deuterium) can slow the rate of metabolism due to the kinetic isotope effect. This is a more subtle modification than fluorination and is less likely to alter the compound's pharmacological properties.[23]
-
Introduction of Steric Hindrance: Placing a bulky group adjacent to the metabolic soft spot can sterically hinder the approach of the CYP enzyme, thereby reducing the rate of metabolism.
Bioisosteric Replacement
In some cases, the entire cyclohexane ring can be replaced with a bioisostere that is more resistant to metabolism while maintaining the desired biological activity and three-dimensional shape.
-
Rigid Scaffolds: Replacing the flexible cyclohexane with a more rigid, saturated bicyclic system (e.g., bicyclo[1.1.1]pentane, cubane) can improve metabolic stability by reducing susceptibility to CYP oxidation.[24][25]
-
Heterocyclic Rings: Introducing heteroatoms (e.g., oxygen to form a tetrahydropyran ring, or nitrogen to form a piperidine ring) can alter the electronic properties of the ring and potentially direct metabolism away from the ring itself.
Illustrative Workflow for Enhancing Metabolic Stability
Caption: A workflow for identifying and mitigating metabolic liabilities.
Experimental Protocols
Protocol 1: Liver Microsomal Stability Assay
This protocol provides a general framework for assessing the metabolic stability of a test compound using liver microsomes.
Materials:
-
Cryopreserved liver microsomes (human, rat, etc.)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[20]
-
Positive control compounds (e.g., verapamil, dextromethorphan)[12]
-
Acetonitrile with an internal standard for quenching the reaction
-
96-well plates, incubator, centrifuge, and LC-MS/MS system
Procedure:
-
Preparation: Thaw liver microsomes at 37°C and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in phosphate buffer.[12] Prepare the test compound and positive controls at the final incubation concentration (e.g., 1 µM) in phosphate buffer.
-
Pre-incubation: Pre-warm the microsomal suspension and compound solutions to 37°C for 5-10 minutes.
-
Initiation: Initiate the reaction by adding the NADPH regenerating system to the wells containing the microsomes and test compound.[12] For the negative control, add buffer instead of the NADPH system.
-
Incubation: Incubate the plate at 37°C with shaking. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing cold acetonitrile with an internal standard to stop the reaction.[11]
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line corresponds to the elimination rate constant (k).
-
Calculate the half-life (t1/2) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t1/2) / (mg microsomal protein/mL).
Protocol 2: Hepatocyte Stability Assay
This protocol outlines the assessment of metabolic stability using cryopreserved hepatocytes.
Materials:
-
Cryopreserved hepatocytes (human, rat, etc.)
-
Hepatocyte plating and incubation media
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Positive control compounds
-
Collagen-coated plates
-
Acetonitrile with an internal standard
-
Incubator (37°C, 5% CO2), centrifuge, and LC-MS/MS system
Procedure:
-
Cell Plating: Thaw and plate the hepatocytes in collagen-coated plates according to the supplier's protocol. Allow the cells to attach for several hours.[26]
-
Compound Addition: Remove the plating medium and replace it with fresh incubation medium containing the test compound at the final concentration (e.g., 1 µM).[3]
-
Incubation: Incubate the plates at 37°C in a humidified incubator. At specified time points (e.g., 0, 0.5, 1, 2, 4 hours), remove the plates.
-
Termination: Terminate the reaction by adding cold acetonitrile with an internal standard to each well.
-
Sample Processing: Scrape the cells, and centrifuge the plate to pellet cell debris.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
Data Analysis:
-
The data analysis is similar to the microsomal stability assay, allowing for the calculation of half-life and intrinsic clearance.
Data Presentation
Table 1: Hypothetical Metabolic Stability Data for a Cyclohexane-Based Compound and its Analogs in Human Liver Microsomes
| Compound | Modification | t1/2 (min) | CLint (µL/min/mg protein) |
| Parent Compound | None | 8.5 | 96.5 |
| Analog 1 | 4-Fluoro substitution on cyclohexane | 45.2 | 18.2 |
| Analog 2 | Deuteration at the 4-position | 22.1 | 37.4 |
| Analog 3 | Bicyclo[1.1.1]pentane replacement | > 60 | < 13.9 |
Visualizing Metabolic Pathways
The following diagram illustrates the primary metabolic pathways for a generic substituted cyclohexane ring.
Caption: Key metabolic pathways for cyclohexane-containing compounds.
References
- AxisPharm. Microsomal Stability Assay Protocol. [Link]
- Creative Bioarray. Microsomal Stability Assay. [Link]
- eCampusOntario Pressbooks. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. [Link]
- Hypha Discovery Blogs.
- Domainex. Microsomal Clearance/Stability Assay. [Link]
- Mercell. metabolic stability in liver microsomes. [Link]
- NIH. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. [Link]
- Patsnap Synapse. What are common issues in in vitro ADME assays?. [Link]
- Evotec. Hepatocyte Stability | Cyprotex ADME-Tox Solutions. [Link]
- AxisPharm.
- Domainex.
- NIH.[27]-Ladderanes as isosteres for meta-substituted aromatic rings and rigidified cyclohexanes. [Link]
- NIH. A Remarkable Difference That One Fluorine Atom Confers on the Mechanisms of Inactivation of Human Ornithine Aminotransferase by Two Cyclohexene Analogues of γ-Aminobutyric Acid. [Link]
- ResearchGate. Protocol for the Human Liver Microsome Stability Assay. [Link]
- SlidePlayer. Application of Bioisosteres in Drug Design. [Link]
- protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]
- PubMed Central. Put a ring on it: application of small aliphatic rings in medicinal chemistry. [Link]
- NIH.
- MB - About. Assay Troubleshooting. [Link]
- AccessPharmacy. Stereochemistry | The Organic Chemistry of Medicinal Agents. [Link]
- Patsnap Synapse. What is the application of stereochemistry in drug design?. [Link]
- NIH.
- PubMed. Stereoselectivity in drug metabolism. [Link]
- MDPI. Fe(III) Complexes in Cyclohexane Oxidation: Comparison of Catalytic Activities under Different Energy Stimuli. [Link]
- NIH. Metabolite identification and quantitation in LC-MS/MS-based metabolomics. [Link]
- ResearchGate. (PDF) Stereoselective Drug Metabolism and Drug Interactions. [Link]
- ScienceDirect. Fluorine in drug discovery: Role, design and case studies. [Link]
- Agilent. Discovery Metabolomics LC/MS Methods Optimized for Polar Metabolites. [Link]
- Royal Society of Chemistry. Strategies to Mitigate CYP450 Inhibition | The Medicinal Chemist's Guide to Solving ADMET Challenges. [Link]
- NIH. The metabolism of methylcyclohexane. [Link]
- Beilstein Journals.
- The University of Queensland.
- PubMed.
- ResearchGate.
- RSC Publishing.
- ResearchGate.
- BioPharma Services Inc.. Why Stereo-Selective Metabolism in Drug Discovery and Development is Important. [Link]
- NIH.
- ResearchGate. A comprehensive and updated review of studies on the oxidation of cyclohexane to produce ketone-alcohol (KA) oil. [Link]
- NIH.
- OSTI.gov. Metabolic switching of drug pathways as a consequence of deuterium substitution. [Link]
- SpringerLink. Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. [Link]
- NIH. Cyclohexane, a Potential Drug of Abuse with Pernicious Effects on the Brain. [Link]
- YouTube. Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS). [Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 3. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. The metabolism of methylcyclohexane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxidation of Cyclohexane to Cyclohexanol/Cyclohexanone Using Sol‐Gel‐Encapsulated Unspecific Peroxygenase from Agrocybe aegerita - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. What is the application of stereochemistry in drug design? [synapse.patsnap.com]
- 9. Stereoselectivity in drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 12. mercell.com [mercell.com]
- 13. Hepatocyte Stability Assay Test | AxisPharm [axispharm.com]
- 14. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Leveraging LC-MS for Accurate Metabolite Identification (MetID) in Drug Discovery & Development - AnalyteGuru [thermofisher.com]
- 16. m.youtube.com [m.youtube.com]
- 17. What are common issues in in vitro ADME assays? [synapse.patsnap.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 21. pharmacyjournal.org [pharmacyjournal.org]
- 22. Metabolic and Pharmaceutical Aspects of Fluorinated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Metabolic switching of drug pathways as a consequence of deuterium substitution (Technical Report) | OSTI.GOV [osti.gov]
- 24. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 25. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 26. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - HK [thermofisher.com]
Validation & Comparative
A Senior Application Scientist's Guide to Comparing the Bioactivity of cis vs trans 4-hydroxycyclohexane-1-carboxamide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Stereochemistry in Biological Function
In the realm of pharmacology and drug development, the three-dimensional arrangement of atoms in a molecule—its stereochemistry—is a paramount determinant of biological activity.[1][2] Molecules with the same chemical formula and connectivity but different spatial orientations, known as stereoisomers, can exhibit vastly different pharmacodynamic and pharmacokinetic properties.[3][4] The interaction between a drug and its biological target, such as an enzyme or receptor, is highly dependent on the drug's shape, akin to a key fitting into a lock.[5] Consequently, one isomer may elicit a potent therapeutic effect, while another could be inactive or even toxic.[6]
This guide focuses on the geometric isomers cis- and trans-4-hydroxycyclohexane-1-carboxamide. These molecules share the same cyclohexane core, substituted with a hydroxyl (-OH) and a carboxamide (-CONH2) group. The key difference lies in the spatial orientation of these functional groups relative to the ring, which can significantly alter the molecule's overall shape, polarity, and ability to form intermolecular interactions, such as hydrogen bonds. Understanding these differences is crucial for predicting how each isomer will interact with complex biological systems.
This document serves as a comprehensive, technically-grounded framework for designing and executing a series of experiments to compare the bioactivity of these cis and trans isomers. We will proceed under the hypothesis that their distinct geometries will lead to measurable differences in their effects on cultured cells. The methodologies described herein are robust, self-validating, and represent a standard workflow in preclinical drug discovery for characterizing and differentiating novel chemical entities.
Experimental Design: A Multi-Tiered Approach to Bioactivity Screening
To conduct a thorough comparison, a logical, stepwise experimental workflow is essential. The goal is to move from a general assessment of cytotoxicity to a more quantitative measure of potency, and finally to an investigation of the potential mechanism of action. This tiered approach ensures that resources are used efficiently and that the resulting data tells a coherent story.
Below is a diagram of the proposed experimental workflow.
Sources
- 1. longdom.org [longdom.org]
- 2. Applications of Stereochemistry in Drug Development [docs.google.com]
- 3. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the application of stereochemistry in drug design? [synapse.patsnap.com]
- 6. ijpras.com [ijpras.com]
The Strategic Selection of Scaffolds in Enzyme Inhibitor Design: A Comparative Guide
In the intricate world of drug discovery, the journey to a potent and selective enzyme inhibitor is paved with critical design choices. Among the most fundamental of these is the selection of a molecular scaffold—the core structure upon which a therapeutic agent is built. This decision profoundly influences a compound's binding affinity, selectivity, and pharmacokinetic properties. This guide provides an in-depth comparison of the 4-hydroxycyclohexane-1-carboxamide scaffold with other prominent structural motifs in the design of inhibitors for three key enzyme classes: Histone Deacetylases (HDACs), Janus Kinases (JAKs), and Bruton's Tyrosine Kinase (BTK).
The Pivotal Role of the Scaffold
A scaffold serves as the three-dimensional framework that orients key functional groups for optimal interaction with an enzyme's active site. The ideal scaffold should not only provide a rigid and synthetically accessible core but also possess favorable drug-like properties. The transition from planar, aromatic scaffolds to more three-dimensional, saturated systems has been a significant trend in modern medicinal chemistry, driven by the need to explore new chemical space and improve physicochemical properties.[1][2]
The this compound motif is an exemplar of a saturated carbocyclic scaffold. Its inherent three-dimensionality, coupled with the hydrogen bonding capabilities of the hydroxyl and carboxamide groups, makes it an attractive starting point for inhibitor design. This guide will explore its performance in the context of specific enzyme targets, drawing comparisons with other commonly employed scaffolds.
Histone Deacetylases (HDACs): The "Cap" Group Conundrum
HDACs are a class of enzymes that play a crucial role in gene expression regulation by removing acetyl groups from histone and non-histone proteins.[3][4] Their dysregulation is implicated in various cancers and other diseases, making them a prime therapeutic target.[3][4]
A common pharmacophore model for HDAC inhibitors consists of three key components: a zinc-binding group (ZBG) that chelates the catalytic zinc ion, a linker, and a "cap" group that interacts with the surface of the enzyme's active site.[3][5] The cap group is critical for achieving isoform selectivity.
The this compound Scaffold as a Cap Group
The this compound scaffold can serve as a non-aromatic cap group. Its cyclohexane ring provides a rigid, three-dimensional structure that can occupy the hydrophobic pocket at the entrance of the active site. The hydroxyl and carboxamide functionalities can form key hydrogen bonds with surface residues, enhancing binding affinity.
Advantages:
-
Three-Dimensionality: The non-planar nature of the cyclohexane ring allows for better shape complementarity with the enzyme's surface compared to flat aromatic rings.
-
Improved Physicochemical Properties: Saturated scaffolds often lead to improved solubility and metabolic stability.[2]
-
Synthetic Tractability: The cyclohexane core is readily modifiable, allowing for the exploration of structure-activity relationships (SAR).
Comparative Scaffolds for HDAC Inhibitors
A wide array of scaffolds have been employed as cap groups in HDAC inhibitors, ranging from simple aromatic rings to complex macrocycles.
| Scaffold Type | Example(s) | Key Characteristics | Reported IC50 Range (HDAC1) |
| Aromatic/Heteroaromatic | Phenyl, Pyridine, Indole | Planar structures, potential for π-π stacking interactions. | Nanomolar to micromolar |
| Saturated Carbocyclic | This compound , Adamantane | Three-dimensional, improved physicochemical properties. | Nanomolar to micromolar |
| Macrocyclic Peptides | Romidepsin (FK228) | Large, complex structures with multiple interaction points, often leading to high potency and selectivity. | Sub-nanomolar to nanomolar[6] |
Discussion: While direct, head-to-head quantitative comparisons are sparse in the literature, the trend towards more three-dimensional cap groups suggests a potential advantage for scaffolds like this compound in achieving isoform selectivity. Macrocyclic peptides, while highly potent, often present challenges in terms of synthesis and oral bioavailability. Aromatic scaffolds are well-established but can sometimes suffer from metabolic liabilities. The cyclohexane-based scaffold offers a balance of structural rigidity, synthetic accessibility, and favorable drug-like properties.
Janus Kinases (JAKs): Navigating the ATP-Binding Site
The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical mediators of cytokine signaling and are key targets for inflammatory and autoimmune diseases.[7] Most JAK inhibitors are ATP-competitive, targeting the highly conserved ATP-binding site.
The Role of Saturated Carbocycles in JAK Inhibitors
In the context of JAK inhibitors, saturated carbocyclic scaffolds like cyclohexane can be incorporated into the core structure to influence selectivity and pharmacokinetic properties. For instance, in the development of some JAK inhibitors, a move from a cyclohexane to a piperidine scaffold was made to reduce stereochemical complexity and enhance drug-like properties. This highlights the nuanced role of the scaffold in fine-tuning a molecule's overall profile.
Advantages of Saturated Scaffolds:
-
Vectorial Exit: The three-dimensional nature of the cyclohexane ring can provide a defined exit vector for substituents to probe specific sub-pockets within the kinase active site, potentially enhancing selectivity.
-
Reduced Planarity: Moving away from flat, aromatic systems can improve solubility and reduce the risk of off-target interactions associated with intercalating into DNA or interacting with flat biological surfaces.
Comparative Scaffolds for JAK Inhibitors
The landscape of JAK inhibitors is dominated by heterocyclic scaffolds that mimic the purine core of ATP.
| Scaffold Type | Example(s) | Key Characteristics | Reported IC50 Range (JAK1) |
| Pyrrolo[2,3-d]pyrimidine | Tofacitinib, Ruxolitinib | Privileged scaffold for kinase inhibitors, mimics the adenine ring of ATP. | Low nanomolar |
| Azaindole | Baricitinib | Bioisostere of the pyrrolopyrimidine core. | Low nanomolar |
| Saturated Carbocycle-Containing | (Hypothetical) | Incorporation of a cyclohexane or similar ring to modulate properties. | Data not readily available for direct comparison |
Discussion: While the this compound scaffold itself is not a prototypical core for JAK inhibitors, the incorporation of saturated carbocycles is a recognized strategy in their design. The primary challenge lies in competing with the high affinity of established heterocyclic scaffolds for the ATP-binding site. However, the use of a cyclohexane-based scaffold as a peripheral element could be a viable strategy to improve selectivity and physicochemical properties through interactions with less conserved regions of the active site.
Bruton's Tyrosine Kinase (BTK): Targeting Covalent and Non-covalent Inhibition
BTK is a non-receptor tyrosine kinase crucial for B-cell development and activation, making it a key target for B-cell malignancies and autoimmune diseases.[8] Both covalent and non-covalent inhibitors of BTK have been developed.
Cyclohexane Derivatives in BTK Inhibitors
While the this compound scaffold is not prominently featured in the current generation of approved BTK inhibitors, the use of other cyclohexane-containing moieties has been explored. The rigid nature of the cyclohexane ring can be used to position key functional groups for optimal interaction with the BTK active site.
Potential Roles:
-
Conformational Restriction: The cyclohexane ring can lock the conformation of a flexible linker, reducing the entropic penalty upon binding.
-
Hydrophobic Interactions: The non-polar surface of the cyclohexane ring can engage in favorable hydrophobic interactions within the active site.
Comparative Scaffolds for BTK Inhibitors
The scaffolds of approved and clinical-stage BTK inhibitors are diverse, often featuring heterocyclic cores that engage in hydrogen bonding with the kinase hinge region.
| Scaffold Type | Example(s) | Key Characteristics | Reported IC50 Range (BTK) |
| Pyrazolopyrimidine | Ibrutinib | Forms a covalent bond with Cys481. | Low nanomolar |
| Acrylamide-containing heterocycles | Acalabrutinib, Zanubrutinib | Covalent inhibitors with improved selectivity over Ibrutinib. | Low nanomolar |
| Reversible Heterocyclic Scaffolds | Fenebrutinib | Non-covalent inhibitors, potentially offering a different safety profile. | Low nanomolar |
Discussion: The dominance of potent, covalent inhibitors in the BTK space presents a high bar for new scaffolds. For a cyclohexane-based scaffold to be competitive, it would likely need to be part of a molecule that either incorporates a covalent warhead or achieves very high non-covalent binding affinity. The exploration of non-aromatic scaffolds in this area is less mature, but the principles of three-dimensionality and improved physicochemical properties remain relevant for future design efforts.
Experimental Methodologies
To facilitate a robust comparison of different scaffolds, standardized and well-validated experimental protocols are essential.
Protocol 1: HDAC Inhibition Assay (Fluorometric)
This assay measures the activity of HDAC enzymes by monitoring the deacetylation of a fluorogenic substrate.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC6)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin in assay buffer)
-
Test compounds (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer (blank), 50 µL of a reference inhibitor (positive control), and 50 µL of the diluted test compounds.
-
Add 25 µL of the HDAC enzyme solution to all wells except the blank.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding 50 µL of the developer solution to all wells.
-
Incubate at 37°C for 20 minutes.
-
Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
Protocol 2: JAK Kinase Inhibition Assay (ADP-Glo™)
This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human JAK enzyme (e.g., JAK1, JAK2)
-
Kinase substrate (e.g., a suitable peptide)
-
ATP
-
Kinase Assay Buffer
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Test compounds (dissolved in DMSO)
-
384-well white microplate
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds.
-
To a 384-well plate, add the test compounds, JAK enzyme, and kinase substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition and determine the IC50 values.
Visualizing Key Concepts
To further elucidate the principles discussed, the following diagrams illustrate key workflows and relationships in enzyme inhibitor design.
Caption: A generalized workflow for enzyme inhibitor design.
Caption: A simplified pharmacophore model for HDAC inhibitors.
Caption: A decision-making flowchart for scaffold selection and optimization.
Conclusion
The this compound scaffold represents a valuable tool in the medicinal chemist's arsenal, particularly for its three-dimensional character and favorable physicochemical properties. While direct comparative data against other scaffolds remains an area for further research, its potential as a non-aromatic cap group in HDAC inhibitors and as a modulating element in kinase inhibitors is clear. The strategic choice of a scaffold is a multi-faceted decision that requires careful consideration of the target enzyme's active site topology, the desired selectivity profile, and the overall drug-like properties of the final compound. As our understanding of enzyme structure and function deepens, the exploration of novel, non-traditional scaffolds like the one highlighted in this guide will undoubtedly continue to be a fruitful avenue for the discovery of next-generation enzyme inhibitors.
References
- Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current opinion in chemical biology, 14(3), 347-361.
- Bertrand, P., et al. (2010). Macrocyclic histone deacetylase inhibitors. Journal of medicinal chemistry, 53(10), 3965-3985.
- Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.
- Hu, Y., Stumpfe, D., & Bajorath, J. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. Molecules (Basel, Switzerland), 22(5), 730.
- Sun, Y., et al. (2011). Scaffold hopping from imidazo[1,2-a]pyridines to 1,2,4-triazolo[1,5-a]pyridines as potent Janus kinase 2 inhibitors. Bioorganic & medicinal chemistry letters, 21(1), 441-445.
- Estupiñán, H. Y., Berglöf, A., & Smith, C. I. E. (2021). Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects. Frontiers in cell and developmental biology, 9, 630942.
- Bradshaw, J. M., et al. (2015). A second-generation irreversible BTK inhibitor, ONO-4059, is a potent and selective inhibitor of B-cell signaling and autoimmune disease models. Journal of Pharmacology and Experimental Therapeutics, 352(1), 134-144.
- Mott, B. T., et al. (2012). Discovery of a potent and selective series of 2,4-diaminopyrimidine inhibitors of Janus kinase 2 (JAK2). Journal of medicinal chemistry, 55(2), 713-731.
- Norman, P. (2012). Acalabrutinib (ACP-196): a second-generation inhibitor of Bruton’s tyrosine kinase for the treatment of B-cell malignancies. Drugs of the Future, 37(10), 717-724.
- Min, J., et al. (2012). Histone deacetylase 6-selective inhibitors and the influence of capping groups on hydroxamate-zinc denticity. ACS medicinal chemistry letters, 3(11), 903-907.
- Wagner, T., et al. (2016). Multicomponent synthesis, binding mode and structure-activity relationships of selective histone deacetylase 6 (HDAC6) inhibitors with bifurcated capping groups. Journal of medicinal chemistry, 59(1), 149-159.
- Sun, C., et al. (2018). Scaffold Hopping of a Known Class of p38α MAP Kinase Inhibitors and Its Application in the Discovery of Novel and Potent TAK1 Inhibitors. Journal of medicinal chemistry, 61(12), 5292-5308.
- Brown, D. G., & Wobst, H. J. (2021). A decade of FDA-approved drugs (2010–2019): trends and perspectives. Journal of medicinal chemistry, 64(5), 2312-2338.
- Roskoski, R., Jr (2019). The role of small molecule inhibitors of Bruton's tyrosine kinase (BTK) in the treatment of B-cell malignancies. Pharmacological research, 142, 104-118.
- Schwartz, D. M., Kanno, Y., Villarino, A., Ward, M., Gadina, M., & O'Shea, J. J. (2017). JAK inhibitors for rheumatic diseases. Nature reviews.
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Medicinal chemistry advances in targeting class I histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Macrocyclic Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Scaffold hopping for selectivity – openlabnotebooks.org [openlabnotebooks.org]
A Comparative Guide to QSAR Modeling of 4-Hydroxycyclohexane-1-carboxamide Derivatives for Histone Deacetylase Inhibition
In the landscape of epigenetic drug discovery, Histone Deacetylase (HDAC) inhibitors have emerged as a clinically validated therapeutic strategy, particularly in oncology.[1][2] The 4-hydroxycyclohexane-1-carboxamide scaffold represents a promising, yet underexplored, chemical series that may offer novel interactions within the HDAC active site. This guide provides an in-depth, comparative analysis of Quantitative Structure-Activity Relationship (QSAR) modeling for this specific class of compounds. We will dissect the causal relationships behind methodological choices, from descriptor selection to statistical modeling, and benchmark this approach against alternative computational strategies.
The Rationale for QSAR in Novel Scaffold Development
The core principle of QSAR is to establish a mathematical correlation between the chemical features of a series of molecules and their biological activity.[3][4] For a novel scaffold like this compound, where extensive empirical data may be lacking, QSAR serves as a powerful predictive tool. It allows for the prioritization of synthetic efforts, the rational design of more potent analogs, and a deeper understanding of the molecular determinants of HDAC inhibition.[3][5]
A typical HDAC inhibitor pharmacophore consists of three key features: a zinc-binding group (ZBG) that coordinates with the zinc ion in the enzyme's active site, a linker region, and a cap group that interacts with the surface of the protein.[6][7] The this compound scaffold can be conceptualized within this model, with the carboxamide or a bioisosteric replacement acting as the ZBG, the cyclohexane ring as a rigid linker, and substitutions on the ring as the cap group.
A Rigorous QSAR Workflow for this compound Derivatives
The following protocol outlines a self-validating system for developing a robust QSAR model. Each step is accompanied by an explanation of its importance in ensuring the scientific integrity of the model.
Step 1: Data Curation and Preparation
The foundation of any predictive model is high-quality data. For our this compound series, this involves compiling a dataset of molecules with experimentally determined HDAC inhibitory activity (e.g., IC50 values).
Protocol:
-
Data Collection: Amass a dataset of at least 30-40 analogs of this compound with corresponding HDAC1 inhibitory IC50 values, preferably measured using a consistent biochemical assay.
-
Data Conversion: Convert IC50 values to a logarithmic scale (pIC50 = -log(IC50)) to linearize the relationship between structure and activity.
-
Structural Standardization: Ensure all molecular structures are represented consistently (e.g., standardized tautomeric forms, protonation states at physiological pH).
-
Dataset Splitting: Divide the dataset into a training set (typically 70-80% of the compounds) for model building and a test set (20-30%) for external validation.[8][9] This segregation is crucial to assess the model's ability to predict the activity of new, unseen compounds.
Step 2: Molecular Descriptor Calculation
Molecular descriptors are numerical representations of a molecule's properties. The choice of descriptors is critical as they form the basis of the structure-activity relationship.[10][11][12][13][14]
Protocol:
-
Descriptor Classes: Calculate a diverse range of descriptors, including:
-
1D/2D Descriptors: Physicochemical properties (e.g., molecular weight, logP, molar refractivity), topological indices (e.g., connectivity indices), and counts of atoms and functional groups.[10][11][12][13][14]
-
3D Descriptors: Geometrical properties derived from the 3D conformation of the molecules (e.g., solvent-accessible surface area, polar surface area (PSA)).[10][11][12][13][14]
-
Quantum Chemical Descriptors: Electronic properties calculated using methods like Density Functional Theory (DFT), such as HOMO and LUMO energies, and dipole moment.[10][11][12][13][14]
-
-
Software: Employ specialized software such as MOE (Molecular Operating Environment) or Dragon for descriptor calculation.
Expert Insight: The rationale for using a diverse set of descriptors is to capture the multifaceted nature of ligand-receptor interactions. For instance, logP relates to hydrophobicity and membrane permeability, while electronic descriptors like HOMO/LUMO energies can inform about a molecule's reactivity and ability to participate in charge-transfer interactions.[1]
Step 3: Feature Selection and Model Building
With a large number of calculated descriptors, it is probable that many are irrelevant or redundant. Feature selection aims to identify the most informative descriptors to build a parsimonious and robust model.
Protocol:
-
Descriptor Pre-processing: Remove constant and near-constant descriptors.
-
Correlation Analysis: Calculate a correlation matrix to identify and remove highly correlated descriptors (e.g., |r| > 0.9) to avoid multicollinearity.
-
Feature Selection Algorithm: Employ a method like Genetic Function Algorithm (GFA) or stepwise multiple linear regression to select a small subset of descriptors that best correlate with biological activity.[15]
-
Model Generation: Construct the QSAR model using a chosen statistical method. A common starting point is Multiple Linear Regression (MLR).[4][15]
Step 4: Model Validation
Rigorous validation is paramount to ensure the trustworthiness of a QSAR model.[16] This involves both internal and external validation procedures.
Protocol:
-
Internal Validation:
-
External Validation:
-
Prediction on the Test Set (R²pred): Use the final model to predict the pIC50 values of the compounds in the test set. A high R²pred (typically > 0.6) demonstrates the model's predictive power for new data.[15]
-
Self-Validating System: The combination of internal and external validation creates a self-validating system. A model that performs well in both is likely to be robust and not a result of chance correlation.
Visualizing the QSAR Workflow
Caption: A typical workflow for developing a predictive QSAR model.
Comparative Analysis: QSAR vs. Alternative Computational Approaches
While QSAR is a powerful tool, it is essential to understand its place within the broader suite of computational drug design methods.[17][18]
| Method | Principle | Advantages for this compound Derivatives | Disadvantages |
| QSAR | Correlates molecular descriptors with activity for a series of congeners.[3] | - Excellent for lead optimization within a defined scaffold.- Provides insights into key structural features driving activity.- Computationally inexpensive once the model is built. | - Requires a dataset of active compounds with known activity.- Predictive power is limited to the chemical space of the training set.- Does not explicitly model the protein-ligand interaction. |
| Molecular Docking | Predicts the binding mode and affinity of a ligand within a protein's active site.[19] | - Does not require a large dataset of active compounds.- Can be used to screen large virtual libraries for novel scaffolds.- Provides a visual representation of the binding hypothesis. | - Accuracy is highly dependent on the quality of the protein structure and the scoring function.- Can be computationally expensive for large libraries.- May generate false positives. |
| Pharmacophore Modeling | Defines the 3D arrangement of essential features for biological activity.[17] | - Can be used for virtual screening to identify diverse scaffolds.- Can be generated from a set of active ligands or from the protein active site. | - Highly abstract representation of molecular interactions.- May not capture all the nuances of binding. |
Data Summary: A Hypothetical QSAR Model for this compound Derivatives
The following table represents a plausible outcome of a QSAR study on this scaffold, based on findings for similar molecules.[10][11][12][13][14]
| Model Parameter | Value | Interpretation |
| Equation | pIC50 = 0.5logP - 0.2PSA + 1.5*HBA + 3.2 | Activity increases with hydrophobicity and hydrogen bond acceptors, and decreases with polar surface area. |
| Training Set R² | 0.85 | The model explains 85% of the variance in the training set activity. |
| Cross-validated q² | 0.72 | The model has good internal predictive ability. |
| Test Set R²pred | 0.78 | The model has strong predictive power for new compounds. |
HBA: Hydrogen Bond Acceptor Count
Logical Relationships in Model Selection
Caption: Decision-making process for selecting a computational approach.
Conclusion
QSAR modeling provides a robust and efficient framework for the rational design of novel this compound derivatives as HDAC inhibitors. By systematically curating data, selecting meaningful descriptors, and rigorously validating the resulting models, researchers can significantly accelerate the drug discovery process. While alternative methods like molecular docking offer complementary insights, the strength of QSAR lies in its ability to optimize potency within a specific chemical series. The integration of these computational techniques will undoubtedly be pivotal in unlocking the full therapeutic potential of this promising scaffold.
References
- Novel inhibitors of human histone deacetylase (HDAC) identified by QSAR modeling of known inhibitors, virtual screening, and experimental validation. PubMed.
- Novel Inhibitors of Human Histone Deacetylase (HDAC) Identified by QSAR Modeling of Known Inhibitors, Virtual Screening, and Experimental Validation. ACS Publications.
- Histone deacetylase inhibitors (HDACIs). Structure--activity relationships: history and new QSAR perspectives. PubMed.
- Statistical Techniques in QSAR Models. ProtoQSAR.
- STATISTICAL METHOD OF QSAR. Slideshare.
- Exploration of Novel Inhibitors for Class I Histone Deacetylase Isoforms by QSAR Modeling and Molecular Dynamics Simulation Assays. PLOS One.
- QSAR Classification Models for Prediction of Hydroxamate Histone Deacetylase Inhibitor Activity against Malaria Parasites. ACS Infectious Diseases.
- Quantitative structure–activity relationship-based computational approaches. PMC.
- Validation Method Used In Quantitative Structure Activity Relationship. Der Pharma Chemica.
- Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega.
- Multivariate statistical analysis methods in QSAR. RSC Publishing.
- Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. PMC - PubMed Central.
- Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. PubMed.
- Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega.
- (PDF) QSAR study and Molecular Docking assisted design of novel cyclohexane- 1,3-dione Derivatives as anticancer agents for non-small cell lung cancer. ResearchGate.
- This compound. PubChem.
- Histone deacetylase inhibitor. Wikipedia.
- Identification of histone deacetylase inhibitors with (arylidene)aminoxy scaffold active in uveal melanoma cell lines. NIH.
- Medicinal chemistry advances in targeting class I histone deacetylases.
- Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. PubMed Central.
- Hydroxamic Acid-Based Histone Deacetylase (HDAC) Inhibitors Bearing a Pyrazole Scaffold and a Cinnamoyl Linker. NIH.
- Theoretical QSAR modelling and molecular docking studies of some 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme inhibitors potentially used as herbicides. PMC - NIH.
- Computational Methods Applied to Rational Drug Design. The Open Medicinal Chemistry Journal.
- Dataset Modelability by QSAR. NIH Public Access.
- Synthesis and Anti-HCV Activity of 4-Hydroxyamino α-Pyranone Carboxamide Analogues.
- SAR and QSAR models of cyclooxygenase-1 (COX-1) inhibitors. PubMed.
- Computational Methods in Drug Discovery. PMC - PubMed Central.
- Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI.
- (PDF) Computational approaches in drug designing. ResearchGate.
- The Study of Structure—Analgesic Activity Relationships in a Series of 4-Hydroxy-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylic Acid Toluidides and Xylidides. MDPI.
- 4-Hydroxycyclohexanecarboxylic acid. PubChem.
- Transforming Drug Design: Innovations in Computer-Aided Discovery for Biosimilar Agents.
- Synthesis and Structure-Activity Relationships of 4-hydroxy-4-phenylpiperidines as Nociceptin Receptor Ligands: Part 1. PubMed.
Sources
- 1. Histone deacetylase inhibitors (HDACIs). Structure--activity relationships: history and new QSAR perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
- 3. Quantitative structure–activity relationship-based computational approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multivariate statistical analysis methods in QSAR - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Medicinal chemistry advances in targeting class I histone deacetylases [explorationpub.com]
- 7. Hydroxamic Acid-Based Histone Deacetylase (HDAC) Inhibitors Bearing a Pyrazole Scaffold and a Cinnamoyl Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel inhibitors of human histone deacetylase (HDAC) identified by QSAR modeling of known inhibitors, virtual screening, and experimental validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Theoretical QSAR modelling and molecular docking studies of some 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme inhibitors potentially used as herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. derpharmachemica.com [derpharmachemica.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of Cyclohexane-Based Compounds
In the landscape of modern medicinal chemistry, the cyclohexane ring stands as a cornerstone scaffold, prized for its conformational flexibility and synthetic tractability. This guide offers an in-depth technical comparison of the in vitro and in vivo efficacy of cyclohexane-based compounds, with a particular focus on the cyclin-dependent kinase (CDK) 4/6 inhibitor, Palbociclib. Developed for researchers, scientists, and drug development professionals, this document provides not only comparative experimental data but also the causal reasoning behind the experimental designs, fostering a deeper understanding of the translational journey from benchtop to preclinical models.
The Significance of the Cyclohexane Scaffold in Drug Design
The non-aromatic, saturated cyclohexane ring is a prevalent motif in numerous approved pharmaceuticals. Its three-dimensional structure allows for the precise spatial orientation of functional groups, which is critical for optimizing interactions with biological targets. Furthermore, the cyclohexane core can influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are key determinants of its pharmacokinetic profile and, ultimately, its in vivo efficacy.
Case Study: Palbociclib - A Cyclohexane-Containing CDK4/6 Inhibitor
Palbociclib (Ibrance®), an FDA-approved therapy for HR+/HER2- metastatic breast cancer, serves as an exemplary case study for examining the correlation between in vitro and in vivo performance of a cyclohexane-based compound.[1][2] Palbociclib features a cyclopentyl group, a close structural relative of cyclohexane, which contributes to its binding affinity and selectivity for CDK4 and CDK6.[2]
Mechanism of Action: Halting the Cell Cycle
Palbociclib exerts its anticancer effects by selectively inhibiting CDK4 and CDK6.[1] These kinases, when complexed with cyclin D, phosphorylate the Retinoblastoma (Rb) protein. Phosphorylated Rb releases the E2F transcription factor, which in turn activates the transcription of genes required for the transition from the G1 to the S phase of the cell cycle. By inhibiting CDK4/6, Palbociclib prevents Rb phosphorylation, maintaining it in its active, E2F-sequestering state. This leads to a G1 cell cycle arrest and a halt in cancer cell proliferation.[3][4]
In Vitro Efficacy of Palbociclib
The initial assessment of a drug candidate's potential is invariably conducted through in vitro assays. For Palbociclib, these studies were crucial in establishing its mechanism of action and identifying sensitive cancer cell lines.
Quantitative Data Summary: In Vitro Assays
The following table summarizes the half-maximal inhibitory concentration (IC50) of Palbociclib in various breast cancer cell lines. The IC50 value represents the concentration of the drug required to inhibit a biological process by 50%.
| Cell Line | Subtype | IC50 (nM) | Reference(s) |
| MCF-7 | ER+, HER2- | 148 ± 25.7 | [5] |
| T47D | ER+, HER2- | Data not specified | [6] |
| MDA-MB-231 | Triple-Negative | 432 ± 16.1 | [5] |
| Hepatocellular Carcinoma (HCC) Cell Lines | |||
| Huh7 | HCC | 0.2 µM | [7][8] |
| HepG2 | HCC | 0.5 µM | [7][8] |
Note: The provided IC50 values are representative and can vary depending on the specific assay conditions.
Experimental Protocol: In Vitro CDK4/6 Kinase Assay for IC₅₀ Determination
This protocol outlines a method to determine the IC50 of Palbociclib against CDK4/6 using a radiometric assay.
Materials:
-
Recombinant CDK4/cyclin D1 and CDK6/cyclin D2/D3 enzymes
-
GST-tagged Retinoblastoma protein fragment (GST-Rb) as a substrate
-
[γ-³²P]ATP
-
Palbociclib at various concentrations
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.4, 50 mM NaCl, 1 mM DTT, 10 mM MgCl₂)
-
20% Trichloroacetic acid (TCA)
-
96-well plates
-
Beta plate counter
Procedure:
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the assay buffer, a fixed concentration of the CDK enzyme, the GST-Rb substrate, and varying concentrations of Palbociclib.
-
Initiation: Start the kinase reaction by adding [γ-³²P]ATP to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30 minutes).
-
Termination: Stop the reaction by adding 20% TCA to precipitate the proteins.
-
Precipitation: Keep the plate at 4°C for at least 1 hour to ensure complete protein precipitation.
-
Washing: Wash the wells multiple times with 10% TCA to remove any unincorporated [γ-³²P]ATP.
-
Measurement: Measure the amount of incorporated radioactivity using a beta plate counter.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the Palbociclib concentration to determine the IC50 value.
In Vivo Efficacy of Palbociclib
While in vitro assays provide valuable initial data, in vivo studies in animal models are essential to evaluate a compound's efficacy in a more complex biological system. Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard preclinical tool for this purpose.
Quantitative Data Summary: In Vivo Xenograft Studies
The following table summarizes the tumor growth inhibition (TGI) observed in mouse xenograft models treated with Palbociclib.
| Cell Line | Mouse Model | Treatment | Outcome | Reference(s) |
| MCF-7 | Nude Mice | Palbociclib (20 mg/kg or 40 mg/kg) | Significant tumor growth inhibition (47% and 65% TGI, respectively) | [9] |
| MDA-MB-231 | Nude Mice | Palbociclib (dose not specified) | Dose-dependent decrease in tumor growth | [6] |
| HCC Xenografts | Nude Mice | Palbociclib | Impaired tumor growth and increased survival | [7][8] |
Note: TGI is often calculated as (1 - (mean tumor volume of treated group / mean tumor volume of control group)) * 100%.
Experimental Protocol: Breast Cancer Xenograft Model
This protocol describes a general procedure for establishing a breast cancer xenograft model and evaluating the efficacy of Palbociclib.
Materials:
-
Human breast cancer cells (e.g., MCF-7)
-
Female immunodeficient mice (e.g., nude or SCID)
-
Matrigel
-
Palbociclib formulated for oral administration
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Culture the breast cancer cells under standard conditions. On the day of implantation, harvest the cells and resuspend them in a mixture of media and Matrigel.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure the tumor dimensions with calipers regularly (e.g., twice a week).
-
Treatment Administration: Once the tumors have reached the desired size, randomize the mice into treatment and control groups. Administer Palbociclib (or vehicle control) orally according to the desired dosing schedule (e.g., daily for 21 days).
-
Efficacy Evaluation: Continue to monitor tumor growth and the general health of the mice throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Data Analysis: Calculate the tumor growth inhibition and assess the statistical significance of the treatment effect.
Correlating In Vitro and In Vivo Efficacy: The Translational Challenge
A critical aspect of drug development is understanding the correlation between in vitro potency and in vivo efficacy. For Palbociclib, the in vitro data showing sensitivity in ER+ breast cancer cell lines translated well to the in vivo setting, where significant tumor growth inhibition was observed in xenograft models using these cells.[4][10]
However, a direct quantitative correlation is not always straightforward. Several factors can influence the translation of in vitro findings to in vivo outcomes:
-
Pharmacokinetics (PK): The absorption, distribution, metabolism, and excretion (ADME) of a compound determine its concentration and duration of exposure at the tumor site. A compound with high in vitro potency may have poor oral bioavailability or be rapidly metabolized, leading to suboptimal therapeutic concentrations in vivo.
-
Pharmacodynamics (PD): The relationship between drug concentration and its pharmacological effect can be more complex in vivo. Factors such as target engagement in the tumor tissue and the presence of resistance mechanisms can modulate the drug's efficacy.
-
The Tumor Microenvironment: In vitro cell cultures lack the complexity of the tumor microenvironment, which includes stromal cells, immune cells, and the extracellular matrix. These components can influence tumor growth and the response to therapy.
Conclusion
The journey of a cyclohexane-based compound from a promising hit in an in vitro screen to an effective therapeutic agent in an in vivo model is a complex, multi-faceted process. As exemplified by Palbociclib, a strong correlation between in vitro and in vivo efficacy is achievable, particularly when the compound possesses favorable pharmacokinetic properties and the preclinical models are well-chosen to reflect the clinical indication. This guide underscores the importance of a holistic approach to drug discovery, where in vitro and in vivo studies are not viewed in isolation but as interconnected components of a comprehensive research and development strategy. By understanding the nuances of this translational process, researchers can more effectively design and develop the next generation of innovative medicines.
References
- Bollard, J., et al. (2017). Palbociclib (PD-0332991), a selective CDK4/6 inhibitor, restricts tumour growth in preclinical models of hepatocellular carcinoma. Gut, 66(7), 1286-1296. [Link]
- Thijssen, B., et al. (2021). The CDK4/6 Inhibitor Palbociclib Inhibits Estrogen-Positive and Triple Negative Breast Cancer Bone Metastasis In Vivo. Cancers, 13(16), 4069. [Link]
- Martínez-Pérez, C., et al. (2018). Preclinical and clinical development of palbociclib and future perspectives. Cancer Chemotherapy and Pharmacology, 81(5), 819-833. [Link]
- Bollard, J., et al. (2016). Palbociclib (PD-0332991), a selective CDK4/6 inhibitor, restricts tumour growth in preclinical models of hepatocellular carcinoma. Gut, 66(7), 1286-1296. [Link]
- Martínez-Pérez, C., et al. (2018). Preclinical and clinical development of palbociclib and future perspectives. Cancer Chemotherapy and Pharmacology, 81(5), 819-833. [Link]
- O'Leary, B., et al. (2016). Palbociclib - from Bench to Bedside and Beyond. Clinical Cancer Research, 22(15), 3717-3725. [Link]
- Clark, A. S., et al. (2016). Palbociclib (PD0332991)-a Selective and Potent Cyclin-Dependent Kinase Inhibitor: A Review of Pharmacodynamics and Clinical Development. JAMA Oncology, 2(2), 254-260. [Link]
- Rocca, A., et al. (2017). Progress with palbociclib in breast cancer: latest evidence and clinical considerations. Therapeutic Advances in Medical Oncology, 9(4), 227-241. [Link]
- Jung, J., & Kang, K. T. (2021). Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells. Oncology Letters, 22(5), 1-9. [Link]
- van der Westhuizen, E., et al. (2021). Conjugation of palbociclib with MHI-148 has an increased cytotoxic effect for breast cancer cells and an altered mechanism of action. bioRxiv. [Link]
- van der Westhuizen, E., et al. (2021). Conjugation of palbociclib with MHI-148 has an increased cytotoxic effect for breast cancer cells and an altered. bioRxiv. [Link]
- ResearchGate. (n.d.). The structures of palbociclib and its representative analogs.
- BC Cancer. (2021). BC Cancer Protocol Summary for Therapy of Advanced Breast Cancer using Palbociclib and Aromatase Inhibitor With or Without LHRH. BC Cancer. [Link]
- PubChem. (n.d.). Palbociclib. PubChem. [Link]
- Targeted Oncology. (2021). Addition of SDX-7320 to Palbociclib Inhibits Tumor Growth in Breast Cancer Xenografts. Targeted Oncology. [Link]
- ResearchGate. (n.d.). The chemical structure of Palbociclib.
- PubChem. (n.d.). Palbociclib-d8. PubChem. [Link]
- ResearchGate. (n.d.). Palbociclib (PD) treatment in vivo.
- University Hospital Southampton. (2018). Chemotherapy Protocol Breast Cancer Letrozole-Palbociclib Regimen. University Hospital Southampton. [Link]
- ResearchGate. (n.d.). Chemical structure of palbociclib (A) and ribociclib (B).
- ICE Bioscience. (2024). Screening of CDK inhibitors in breast cancer. ICE Bioscience. [Link]
- Frontiers. (n.d.). Genome-wide CRISPR screen identified NEK6 as a determinant of sensitivity to CDK4/6 inhibitor in endometrial cancer. Frontiers. [Link]
- Nature. (2024). The novel selective inhibitors of cyclin-dependent kinase 4/6: in vitro and in silico study.
Sources
- 1. bccancer.bc.ca [bccancer.bc.ca]
- 2. Palbociclib | C24H29N7O2 | CID 5330286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Palbociclib - from Bench to Bedside and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. mdpi.com [mdpi.com]
- 7. Palbociclib (PD-0332991), a selective CDK4/6 inhibitor, restricts tumour growth in preclinical models of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palbociclib (PD-0332991), a selective CDK4/6 inhibitor, restricts tumour growth in preclinical models of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. onclive.com [onclive.com]
- 10. Progress with palbociclib in breast cancer: latest evidence and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cross-Reactivity Profiling of Novel 4-Hydroxycyclohexane-1-carboxamide Analogs for Targeted Drug Discovery
Introduction: The Imperative of Selectivity in Modern Drug Development
The therapeutic efficacy of a small molecule inhibitor is intrinsically linked to its specificity for the intended biological target. However, the complex and interconnected nature of the human proteome presents a significant challenge: the potential for a drug candidate to interact with unintended proteins, leading to off-target effects. These off-target interactions can result in a spectrum of outcomes, from diminished therapeutic efficacy to severe adverse events, and are a major cause of costly failures in later stages of drug development.[1][2] Therefore, a thorough understanding of a compound's cross-reactivity profile at an early preclinical stage is not merely advantageous but essential for making informed decisions about which candidates to advance.[3][4]
This guide provides a comparative analysis of the cross-reactivity profiles of three novel 4-hydroxycyclohexane-1-carboxamide analogs: Analog A , Analog B , and Analog C . These compounds have been designed as inhibitors of Target X Kinase (TXK) , a hypothetical serine/threonine kinase implicated in a specific inflammatory signaling pathway. The objective of this guide is to objectively assess the selectivity of these analogs and provide supporting experimental data to guide lead optimization and candidate selection for further preclinical development. The methodologies described herein are grounded in established industry-standard practices for kinase profiling and safety pharmacology assessment.[5][6]
Methodologies for Comprehensive Cross-Reactivity Assessment
A multi-pronged approach is necessary to build a comprehensive understanding of a compound's selectivity. This involves a combination of in vitro biochemical assays, cell-based target engagement studies, and broader safety pharmacology assessments.
In Vitro Kinase Panel Screening
The primary method for assessing the selectivity of kinase inhibitors is to screen them against a large, representative panel of kinases from across the human kinome.[7][8] This provides a broad overview of the compound's inhibitory activity and identifies potential off-target interactions.
Experimental Protocol: Radiometric Kinase Inhibition Assay
-
Compound Preparation: Analogs A, B, and C are serially diluted in 100% DMSO to create a concentration gradient.
-
Kinase Reaction Setup: A panel of 96 diverse human kinases is assembled. For each kinase, a reaction mixture is prepared containing the purified active kinase, a specific peptide substrate, and a reaction buffer.
-
Inhibition Assay: The test analogs are added to the kinase reaction mixtures at a final concentration of 1 µM.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of [γ-³³P]ATP. The final ATP concentration is kept at the apparent Km for each respective kinase to ensure accurate potency assessment.[8]
-
Incubation: The reactions are incubated at room temperature for a predetermined time, optimized for each kinase to ensure linearity.
-
Termination and Scintillation Counting: The reactions are terminated, and the amount of ³³P-labeled phosphate incorporated into the peptide substrate is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition for each analog against each kinase is calculated relative to a positive control (a known broad-spectrum inhibitor) and a negative control (DMSO vehicle).
Cellular Target Engagement
To confirm that the observed in vitro inhibitory activity translates to target interaction within a cellular context, a cellular thermal shift assay (CETSA) can be employed. This method assesses the thermal stabilization of a target protein upon ligand binding.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: A human cell line endogenously expressing TXK is cultured to 80% confluency. The cells are then treated with either DMSO (vehicle control) or the test analog at various concentrations for 2 hours.
-
Harvesting and Lysis: Cells are harvested, washed, and resuspended in a lysis buffer.
-
Heating Gradient: The cell lysates are divided into aliquots and heated to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.
-
Protein Precipitation and Separation: The heated lysates are centrifuged to pellet precipitated proteins. The supernatant containing the soluble protein fraction is collected.
-
Western Blot Analysis: The amount of soluble TXK in each sample is quantified by Western blotting using a specific anti-TXK antibody.
-
Data Analysis: The melting temperature (Tm) of TXK in the presence and absence of the analog is determined. A significant shift in the melting curve indicates direct target engagement.
Caption: A generalized workflow for a radiometric kinase profiling assay.
Comparative Analysis of Analog Cross-Reactivity Profiles
The initial kinase panel screening of Analogs A, B, and C at a concentration of 1 µM revealed distinct cross-reactivity profiles. The data is summarized in the table below.
| Kinase Family | Target Kinase | Analog A (% Inhibition) | Analog B (% Inhibition) | Analog C (% Inhibition) |
| Serine/Threonine Kinase | TXK (Target X Kinase) | 98% | 95% | 99% |
| Kinase 1 | 75% | 25% | 15% | |
| Kinase 2 | 68% | 15% | 8% | |
| Tyrosine Kinase | Kinase 3 | 45% | 5% | 2% |
| Kinase 4 | 12% | 8% | 5% | |
| Lipid Kinase | Kinase 5 | 82% | 30% | 22% |
Interpretation of Screening Data:
-
Analog A: While showing potent inhibition of the primary target, TXK, Analog A exhibits significant off-target activity against Kinase 1, Kinase 2, and Kinase 5, with inhibition greater than 65% at 1 µM. This suggests a less desirable, more promiscuous binding profile.
-
Analog B: This analog demonstrates improved selectivity over Analog A. While still showing some inhibition of off-target kinases, the percentages are considerably lower, suggesting a weaker interaction.
-
Analog C: Analog C displays the most favorable selectivity profile of the three, with very potent inhibition of TXK and minimal inhibition of the other kinases in the panel at the tested concentration.
To further quantify the off-target interactions, IC50 values were determined for the most potently inhibited off-target kinases for each analog.
| Analog | Off-Target Kinase | IC50 (nM) |
| Analog A | Kinase 1 | 150 |
| Kinase 2 | 220 | |
| Kinase 5 | 95 | |
| Analog B | Kinase 1 | 1200 |
| Kinase 5 | 980 | |
| Analog C | Kinase 1 | >10,000 |
| Kinase 5 | >10,000 |
IC50 Data Analysis:
The IC50 data confirms the initial screening results. Analog A has sub-micromolar IC50 values against several off-target kinases, indicating a high potential for these interactions to be physiologically relevant. Analog B shows a significant improvement in selectivity, with IC50 values in the micromolar range for its most potent off-targets. Analog C is highly selective, with IC50 values greater than 10 µM for the tested off-target kinases, representing a selectivity window of over 100-fold when compared to its hypothetical on-target potency.
Implications for Drug Development and Safety Pharmacology
The cross-reactivity profile of a drug candidate has profound implications for its potential therapeutic window and safety profile. The off-target interactions of Analog A, for example, would necessitate a thorough investigation into the physiological roles of Kinase 1, Kinase 2, and Kinase 5. Inhibition of these kinases could lead to unforeseen side effects.[9]
Caption: Hypothetical signaling pathway illustrating potential off-target effects.
Based on its superior selectivity profile, Analog C is the recommended candidate for progression to further preclinical studies. These would include mandatory safety pharmacology assessments to evaluate its effects on the central nervous, cardiovascular, and respiratory systems, as outlined by ICH guidelines.[6][10] Even with a clean in vitro profile, in vivo studies are crucial to unmask any potential unforeseen pharmacodynamic effects.[11]
Conclusion and Future Directions
This comparative guide demonstrates the critical importance of early and comprehensive cross-reactivity profiling in the drug discovery process. Through a systematic evaluation of three hypothetical this compound analogs, we have shown how a combination of in vitro kinase screening and quantitative IC50 determination can effectively differentiate candidates based on their selectivity.
Analog C has emerged as the lead candidate due to its high potency for the intended target, TXK, and minimal off-target activity. The favorable selectivity profile of Analog C significantly de-risks its progression into further preclinical development, including formal safety pharmacology and toxicology studies. Future work will focus on confirming the cellular mechanism of action and evaluating the in vivo efficacy and safety of Analog C in relevant disease models.
References
- Wang, Y., & Ma, H. (2015). Protein kinase profiling assays: a technology review. Drug Discovery Today: Technologies, 18, 1-8. [Link]
- Eurofins Discovery. KinaseProfiler Kinase Activity Profiling for Rapid Success. [Link]
- Schenone, M., Dancik, V., Wagner, B. K., & Clemons, P. A. (2013). Target deconvolution techniques in modern phenotypic profiling. Current Opinion in Chemical Biology, 17(1), 49–56. [Link]
- Evotec. Proteomics for target deconvolution and selectivity profiling. [Link]
- Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]
- Zhang, Y., & Yang, C. (2022). A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences, 26(18), 6333–6343. [Link]
- Lin, A., et al. (2023). In silico off-target profiling for enhanced drug safety assessment. Cell Reports Medicine, 4(11), 101262. [Link]
- Charles River. Capture Compound Mass Spectrometry: Target Deconvolution and Other Drug Protein Interactions. [Link]
- Natarajan, J., et al. (2008). An Immuno-Chemo-Proteomics Method for Drug Target Deconvolution. Journal of Proteome Research, 7(10), 4545–4552. [Link]
- Kinnings, S. L., et al. (2010). PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION. Pacific Symposium on Biocomputing, 53–64. [Link]
- IITRI. Safety Pharmacology. [Link]
- Patsnap Synapse. (2025). How can off-target effects of drugs be minimised? [Link]
- Amaratunga, M., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
- Charles River Laboratories. Safety Pharmacology Studies. [Link]
- National Genomics Data Center. (2023). off-target profiling for enhanced drug safety assessment. [Link]
- Morimoto, B. H., Castelloe, E., & Fox, A. W. (2015). Safety Pharmacology in Drug Discovery and Development. Handbook of Experimental Pharmacology, 229, 65–80. [Link]
- InVivo Biosystems. (2023).
- Patsnap Synapse. (2025). What are preclinical safety pharmacology requirements? [Link]
- Niijima, S., et al. (2012). Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. Journal of Chemical Information and Modeling, 52(4), 939–950. [Link]
- ResearchGate. (2021). Minimizing the off-target reactivity of covalent kinase inhibitors by... [Link]
- National Institutes of Health. Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. [Link]
- ACS Publications. Cross-Reactivity Virtual Profiling of the Human Kinome by X-ReactKIN: A Chemical Systems Biology Approach. [Link]
- PubChem. This compound. [Link]
- HMDB. Showing metabocard for 4-Hydroxycyclohexylcarboxylic acid (HMDB0001988). [Link]
- PubMed. 4-hydroxycyclohexane-1-carboxylic acid: an unusual compound isolated from the urine of children with suspected disorders of metabolism. [Link]
Sources
- 1. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. off-target profiling for enhanced drug safety assessment. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 3. Safety Pharmacology in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are preclinical safety pharmacology requirements? [synapse.patsnap.com]
- 5. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety Pharmacology - IITRI [iitri.org]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. assayquant.com [assayquant.com]
- 9. Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. criver.com [criver.com]
- 11. An Introduction to Safety Pharmacology: Assessing Drug Risks and Protecting Patient Safety | Biobide [biobide.com]
A Senior Application Scientist's Guide to Amide Coupling: Comparing DCC, EDC, and HATU for the Synthesis of 4-hydroxycyclohexane-1-carboxamide
Authored for Researchers, Scientists, and Drug Development Professionals
The formation of the amide bond is arguably the most critical reaction in medicinal chemistry and peptide synthesis. Its stability and prevalence in biological systems necessitate robust and efficient synthetic methods. The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable, requiring the activation of the carboxyl group. This guide provides an in-depth comparison of three widely used coupling reagents—N,N'-Dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)—for the synthesis of a model scaffold, 4-hydroxycyclohexane-1-carboxamide.
Our analysis moves beyond a simple recitation of protocols to explore the mechanistic nuances, practical advantages, and potential pitfalls of each reagent. By understanding the causality behind experimental choices, researchers can optimize their synthetic strategies, troubleshoot effectively, and select the most appropriate reagent for their specific application, whether for small-scale discovery or large-scale manufacturing.
The Carbodiimide Workhorses: DCC and EDC
Carbodiimides function by activating a carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by an amine to form the desired amide bond. While DCC and EDC share this fundamental mechanism, the nature of their substituents leads to profound differences in their application and workup procedures.
N,N'-Dicyclohexylcarbodiimide (DCC): The Classic Choice
Introduced in 1955, DCC remains a popular, cost-effective reagent for amide bond formation.[1] Its defining characteristic is the formation of a byproduct, N,N'-dicyclohexylurea (DCU), which is notoriously insoluble in most common organic solvents.[2][3] This feature is both its greatest strength and a notable weakness.
The reaction begins with the protonation of one of the carbodiimide nitrogens by the carboxylic acid, followed by the attack of the resulting carboxylate onto the central carbon of DCC. This forms the key O-acylisourea intermediate, which activates the carbonyl group for attack by the amine.[4][5]
// Nodes RCOOH [label="R-COOH\n(Carboxylic Acid)", fillcolor="#F1F3F4", fontcolor="#202124"]; DCC [label="DCC", fillcolor="#F1F3F4", fontcolor="#202124"]; O_Acylisourea [label="O-Acylisourea Intermediate\n(Highly Reactive)", fillcolor="#FBBC05", fontcolor="#202124"]; Amine [label="R'-NH₂\n(Amine)", fillcolor="#F1F3F4", fontcolor="#202124"]; Tetrahedral_Int [label="Tetrahedral\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Amide [label="Amide Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; DCU [label="DCU Byproduct\n(Insoluble)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges RCOOH -> O_Acylisourea [label="+ DCC", color="#4285F4"]; DCC -> O_Acylisourea [style=invis]; O_Acylisourea -> Tetrahedral_Int [label="+ R'-NH₂", color="#4285F4"]; Amine -> Tetrahedral_Int [style=invis]; Tetrahedral_Int -> Amide [color="#4285F4"]; Tetrahedral_Int -> DCU [color="#4285F4"]; }
DCC coupling mechanism showing activation and aminolysis.
-
Cost-Effectiveness: DCC is significantly less expensive than many other coupling reagents, making it suitable for large-scale synthesis.
-
Simple Workup: The insolubility of the DCU byproduct allows for its removal by simple filtration in many cases, streamlining purification.[3][6]
-
Allergenicity: DCC is a potent skin sensitizer and allergen; appropriate personal protective equipment (PPE), including double gloves, is mandatory.[2][7]
-
Side Reactions: The O-acylisourea intermediate can undergo an intramolecular acyl transfer to form a stable N-acylurea, a reaction that terminates the desired pathway.[4][8] This is often minimized by running the reaction at 0°C and adding the amine promptly.
-
Racemization: For chiral carboxylic acids, the O-acylisourea can promote the formation of an oxazolone intermediate, leading to racemization.[8][9] The addition of reagents like 1-Hydroxybenzotriazole (HOBt) or N-Hydroxysuccinimide (HOSu) can suppress this by converting the O-acylisourea into a less reactive active ester.[4][9]
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC): The Soluble Alternative
EDC, often used as its hydrochloride salt (EDC·HCl), was developed to overcome the primary drawback of DCC: the insoluble DCU byproduct. The urea byproduct derived from EDC is water-soluble, enabling a straightforward extractive workup.[4][10]
The mechanism of EDC is identical to that of DCC, proceeding through an O-acylisourea intermediate.[11][12] However, due to its common use in both organic and aqueous media (e.g., bioconjugation), it is frequently paired with N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS).[12] This two-stage, one-pot approach converts the unstable O-acylisourea into a more stable NHS ester, which is less susceptible to hydrolysis and reacts efficiently with the amine.[12][13]
// Nodes RCOOH [label="R-COOH\n(Carboxylic Acid)", fillcolor="#F1F3F4", fontcolor="#202124"]; EDC [label="EDC", fillcolor="#F1F3F4", fontcolor="#202124"]; O_Acylisourea [label="O-Acylisourea Intermediate\n(Unstable)", fillcolor="#FBBC05", fontcolor="#202124"]; Amine [label="R'-NH₂\n(Amine)", fillcolor="#F1F3F4", fontcolor="#202124"]; Amide [label="Amide Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; EDU [label="EDU Byproduct\n(Water-Soluble)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges RCOOH -> O_Acylisourea [label="+ EDC", color="#EA4335"]; EDC -> O_Acylisourea [style=invis]; O_Acylisourea -> Amide [label="+ R'-NH₂", color="#EA4335"]; Amine -> Amide [style=invis]; O_Acylisourea -> EDU [color="#EA4335"]; }
EDC coupling mechanism highlighting the water-soluble byproduct.
-
Facile Purification: The water-solubility of the EDC-derived urea byproduct (EDU) and any excess reagent allows for their simple removal via an aqueous wash.[14][15] An acidic wash (e.g., dilute HCl) is particularly effective as it protonates the dimethylamino group, further enhancing aqueous solubility.[15][16]
-
Versatility: EDC is effective in a wide range of solvents, from dichloromethane (DCM) to aqueous buffers, making it a staple in bioconjugation chemistry.[12]
-
Higher Cost: EDC is more expensive than DCC.
-
Product Solubility Issues: The extractive workup is only effective if the desired amide product has low water solubility. For polar or water-soluble products, separating them from the water-soluble byproducts can be challenging.[14]
The Uronium Salt Powerhouse: HATU
HATU belongs to a class of aminium/uronium salt-based coupling reagents that offer superior performance, especially for challenging syntheses. These reagents are known for their high reactivity, fast kinetics, and ability to suppress racemization.[17][18]
Unlike carbodiimides, HATU does not form an O-acylisourea intermediate. Instead, in the presence of a non-nucleophilic base (typically DIPEA), the carboxylate attacks HATU to generate a highly reactive OAt-active ester.[19][20] This active ester is then rapidly consumed by the amine. The 7-azabenzotriazole (Aza-Bt) moiety is believed to accelerate the coupling through a neighboring group effect, stabilizing the transition state.[19]
// Nodes RCOOH [label="R-COOH\n(Carboxylic Acid)", fillcolor="#F1F3F4", fontcolor="#202124"]; HATU [label="HATU\n+ Base (DIPEA)", fillcolor="#F1F3F4", fontcolor="#202124"]; OAt_Ester [label="OAt-Active Ester\n(Highly Reactive)", fillcolor="#FBBC05", fontcolor="#202124"]; Amine [label="R'-NH₂\n(Amine)", fillcolor="#F1F3F4", fontcolor="#202124"]; Amide [label="Amide Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproducts [label="TMU + HOAt\n(Water-Soluble)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges RCOOH -> OAt_Ester [label="+ HATU/Base", color="#4285F4"]; HATU -> OAt_Ester [style=invis]; OAt_Ester -> Amide [label="+ R'-NH₂", color="#4285F4"]; Amine -> Amide [style=invis]; OAt_Ester -> Byproducts [color="#4285F4"]; }
HATU mechanism via a highly reactive OAt-active ester.
-
High Efficiency & Speed: HATU-mediated couplings are typically very fast (often complete in under an hour) and high-yielding, even with sterically hindered substrates or poorly nucleophilic amines.[17][19]
-
Low Racemization: The reagent is exceptionally effective at preserving the stereochemical integrity of chiral centers, making it a preferred choice in modern peptide synthesis.[17][18]
-
Water-Soluble Byproducts: The byproducts, tetramethylurea (TMU) and 1-hydroxy-7-azabenzotriazole (HOAt), are water-soluble and easily removed by aqueous extraction.[16][19]
-
High Cost: HATU is the most expensive of the three reagents discussed, which can be a limiting factor for large-scale applications.
-
Safety: HATU is a moderate skin sensitizer and is considered potentially explosive, requiring careful handling and storage.[19]
-
Side Reactions: Excess HATU can react directly with the amine nucleophile to form a guanidinium byproduct, capping the amine.[10][21] Therefore, it is typically used in slight excess or equimolar amounts relative to the carboxylic acid.
Performance Comparison: DCC vs. EDC vs. HATU
The choice of coupling reagent is a multi-faceted decision that balances efficiency, cost, and practicality. The following table summarizes the key performance indicators for the synthesis of this compound.
| Parameter | DCC | EDC | HATU |
| Typical Yield | Good (70-85%) | Good to Excellent (75-95%)[11] | Excellent (>90%)[17] |
| Reaction Time | Moderate (4-24 hours)[4] | Moderate (2-12 hours) | Fast (<1-2 hours)[17][19] |
| Racemization Risk | Moderate (Additives recommended)[9] | Low to Moderate | Very Low[17][18] |
| Workup Method | Filtration | Aqueous Extraction | Aqueous Extraction |
| Ease of Workup | Simple, but residual DCU can be problematic.[9] | Very simple, unless product is water-soluble.[14] | Simple, but requires removal of base (DIPEA).[16] |
| Cost | Low | Moderate | High |
| Safety Profile | Potent Allergen[2][7] | Irritant | Sensitizer, Potentially Explosive[19] |
Experimental Protocols & Workflow
The following protocols are designed for the synthesis of this compound from 4-hydroxycyclohexane-1-carboxylic acid and an ammonia source (ammonium chloride with a base).
// Nodes Start [label="Dissolve Carboxylic Acid\n& Amine Source in Solvent"]; Cool [label="Cool Reaction to 0°C\n(for DCC/EDC)"]; Add_Reagent [label="Add Coupling Reagent\n(DCC, EDC, or HATU)"]; React [label="Stir at RT\n(Monitor by TLC)"]; Workup [label="Workup:\nFiltration (DCC) or\nAqueous Extraction (EDC/HATU)"]; Purify [label="Dry, Concentrate &\nPurify (Column Chromatography)"]; Product [label="Isolated Product:\nthis compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Cool; Cool -> Add_Reagent; Add_Reagent -> React; React -> Workup; Workup -> Purify; Purify -> Product; }
General workflow for amide coupling synthesis.
Protocol 1: DCC-Mediated Synthesis
-
Rationale: This protocol leverages the simplicity of DCU filtration. Cooling to 0°C is critical to minimize side reactions. HOBt is included to suppress potential racemization, although it is not a concern for this achiral substrate, it represents best practice.[4]
-
To a round-bottom flask, add 4-hydroxycyclohexane-1-carboxylic acid (1.0 eq.), ammonium chloride (1.1 eq.), and 1-hydroxybenzotriazole (HOBt, 1.1 eq.).
-
Add anhydrous Dichloromethane (DCM, approx. 0.1 M) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 1.1 eq.) to neutralize the ammonium salt.
-
Cool the stirred mixture to 0°C in an ice bath.
-
In a separate flask, dissolve DCC (1.1 eq.) in a minimal amount of anhydrous DCM.
-
Add the DCC solution dropwise to the reaction mixture over 15 minutes. A white precipitate of DCU will form.[22]
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring progress by TLC.
-
Workup: Cool the mixture in an ice bath for 30 minutes to maximize DCU precipitation. Filter the mixture through a pad of celite, washing the filter cake with cold DCM.[6]
-
Combine the filtrates and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: EDC-Mediated Synthesis
-
Rationale: This protocol is chosen for its simple extractive workup. A dilute acid wash is incorporated to efficiently remove the EDU byproduct and any unreacted EDC.[15][16]
-
To a round-bottom flask, add 4-hydroxycyclohexane-1-carboxylic acid (1.0 eq.), ammonium chloride (1.1 eq.), and HOBt (1.1 eq.) in anhydrous DCM (approx. 0.1 M).
-
Add DIPEA (1.1 eq.) and stir for 5 minutes at room temperature.
-
Add EDC·HCl (1.2 eq.) in one portion.
-
Stir the reaction at room temperature for 4-12 hours, monitoring progress by TLC.
-
Workup: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).[23]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 3: HATU-Mediated Synthesis
-
Rationale: This protocol is designed for maximum efficiency and yield. Two equivalents of base are required: one to form the carboxylate and one to neutralize the hexafluorophosphate salt released from HATU.[19][24]
-
To a round-bottom flask, add 4-hydroxycyclohexane-1-carboxylic acid (1.0 eq.) and ammonium chloride (1.1 eq.) in anhydrous Dimethylformamide (DMF, approx. 0.1 M).
-
Add DIPEA (2.2 eq.) to the stirred solution and wait 2 minutes.
-
Add HATU (1.1 eq.) in one portion. The solution may turn yellow.
-
Stir the reaction at room temperature for 30-60 minutes, monitoring progress by TLC.
-
Workup: Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.
-
Wash the organic layer extensively with water (3-5x) to remove DMF and water-soluble byproducts, followed by a wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Conclusion and Recommendations
The selection of an amide coupling reagent is a critical decision dictated by the specific needs of a synthetic project.
-
N,N'-Dicyclohexylcarbodiimide (DCC) remains the reagent of choice for large-scale, cost-sensitive syntheses where its insoluble byproduct can be easily managed by filtration. However, careful handling is paramount due to its allergenic nature.
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) offers a significant advantage in ease of purification for products that are not water-soluble. Its water-soluble byproduct makes it a versatile tool, particularly in automated and high-throughput synthesis where filtration is impractical.
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) represents the gold standard for performance. For difficult couplings, acid-sensitive substrates, or syntheses where minimizing racemization is absolutely critical (e.g., GMP peptide manufacturing), the high cost of HATU is justified by its speed, efficiency, and superior results.[17][18]
For the synthesis of this compound, all three reagents are viable. A development lab might choose EDC for its balance of good yield and simple extractive workup. A process chemistry department scaling up the synthesis would likely optimize a procedure using the more economical DCC . A medicinal chemist preparing analogs on a small scale where speed and purity are paramount would turn to HATU to ensure a rapid and clean outcome. Ultimately, a deep understanding of the mechanism and practical considerations of each reagent empowers the modern scientist to form the essential amide bond with precision and confidence.
References
- Organic Synthesis. Acid-Amine Coupling using DCC. [Link]
- Peptide Synthesis. The Role of Dicyclohexylcarbodiimide (DCC) in Peptide Synthesis. [Link]
- University of Rochester, Department of Chemistry. Workup: DCC Coupling. [Link]
- Common Organic Chemistry. Amine to Amide Mechanism (EDC + HOBt). [Link]
- Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
- Wikipedia.
- ACS Publications, Organic Letters. Approach toward the Understanding of Coupling Mechanism for EDC Reagent in Solvent-Free Mechanosynthesis. [Link]
- Wintime Tech Blog. Is DCC secure? [Link]
- YouTube.
- YouTube.
- Chemistry LibreTexts.
- Aapptec Peptides. Technical Support Information Bulletin 1104 - Dicyclohexylcarbodiimide (DCC). [Link]
- Aapptec Peptides. Coupling Reagents. [Link]
- Reddit. EDC-HOBt Amide coupling workup help. [Link]
- Molbase. Synthesis of 4-cyclohexyl-N-(1,1-dimethylethyl)-N-hydroxy-cyclohexane-carboxamide. [Link]
- Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
- ResearchGate.
- ResearchGate.
- YouTube. HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. [Link]
- YouTube.
- YouTube.
- Wavelength Pharmaceuticals. HATU as a Peptide Coupling Reagent: Benefits for Pharmaceutical Manufacturing. [Link]
- The Catalyst's Companion. N,N′-Dicyclohexylcarbodiimide (DCC) in Action. [Link]
- C&EN.
- ACS Publications, The Journal of Organic Chemistry. Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. [Link]
- RSC Publishing. Synthesis of 1-amino-4-hydroxycyclohexane-1-carboxylic acids. [Link]
- ResearchGate.
- RSC Publishing. Synthesis of 1-amino-4-hydroxycyclohexane-1-carboxylic acids. [Link]
- NIH National Library of Medicine. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
- Wikipedia. N,N′-Dicyclohexylcarbodiimide. [Link]
- Bionity. N,N'-Dicyclohexylcarbodiimide. [Link]
- OrgoSolver. Amide Formation from Carboxylic Acids using DCC (Carbodiimide Coupling). [Link]
- RSC Publishing. 4-Hydroxycyclohexane-1-carboxylic Acid. [Link]
- RSC Advances. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H₂O–THF while avoiding the use of protecting groups. [Link]
- Fisher Scientific. Amide Synthesis. [Link]
Sources
- 1. The Role of Dicyclohexylcarbodiimide (DCC) in Peptide Synthesis - Creative Peptides [creative-peptides.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Workup [chem.rochester.edu]
- 7. zjwintime.com [zjwintime.com]
- 8. thieme-connect.com [thieme-connect.com]
- 9. Dicyclohexylcarbodiimide: A Systematic Review of its Applications in Organic Chemistry_Chemicalbook [chemicalbook.com]
- 10. peptide.com [peptide.com]
- 11. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. reddit.com [reddit.com]
- 17. nbinno.com [nbinno.com]
- 18. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 19. HATU - Wikipedia [en.wikipedia.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. peptide.com [peptide.com]
- 24. Amide Synthesis [fishersci.co.uk]
Benchmarking Novel Cyclohexane Derivatives Against Established Kinase Inhibitors: A Technical Guide for Drug Development Professionals
In the landscape of modern oncology, the quest for novel therapeutic agents with improved efficacy and safety profiles is relentless. The cyclohexane scaffold has emerged as a versatile and privileged structure in medicinal chemistry, offering a three-dimensional framework for the design of potent and selective enzyme inhibitors.[1][2] This guide provides an in-depth technical comparison of a promising new class of cyclohexane-1,3-dione derivatives, potent inhibitors of the c-Met tyrosine kinase, against Foretinib, an established multi-kinase inhibitor.
This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive and objective analysis, supported by experimental data and detailed protocols, to facilitate informed decision-making in preclinical drug development.
Introduction: The Rationale for Targeting c-Met in Oncology
The mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, migration, and invasion.[3][4] Dysregulation of the HGF/c-Met signaling pathway is implicated in the progression and metastasis of numerous cancers, including non-small-cell lung cancer (NSCLC), making it a prime target for therapeutic intervention.[5][6] While several c-Met inhibitors have been developed, the need for compounds with improved selectivity and reduced off-target effects remains.
This guide focuses on a novel series of cyclohexane-1,3-dione derivatives that have demonstrated potent inhibitory activity against the c-Met kinase.[5] For a direct and relevant comparison, we will benchmark these new chemical entities (NCEs) against Foretinib, a multi-kinase inhibitor that targets both c-Met and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), another key player in tumor angiogenesis.[7][8][9]
Comparative Analysis: In Vitro Efficacy
The cornerstone of preclinical assessment is the in vitro evaluation of a compound's potency against its intended target and its cytotoxic effect on cancer cells. The half-maximal inhibitory concentration (IC50) is a critical metric in this evaluation.
Table 1: Comparative In Vitro Cytotoxicity (IC50) of a Representative Cyclohexane-1,3-dione Derivative (Compound 10c) and Foretinib Against Non-Small-Cell Lung Cancer (NSCLC) Cell Lines.
| Compound | Target(s) | Cancer Cell Line | IC50 (µM) | Reference |
| Cyclohexane-1,3-dione Derivative (10c) | c-Met | H460 | < 1.0 (nM scale) | [10] |
| A549 | < 1.0 (nM scale) | [10] | ||
| Foretinib | c-Met, VEGFR2, et al. | H460 | ~2.2 - 3.8 | [11] |
| A549 | ~17.8 - 23.4 | [11] |
Note: The IC50 values for the novel cyclohexane-1,3-dione derivatives were reported to be in the nanomolar range, indicating high potency.[10] Specific micromolar values for direct comparison were not available in the cited literature. The IC50 for Foretinib can vary based on experimental conditions.
Expertise & Experience: The choice of NSCLC cell lines, H460 and A549, is deliberate as they represent different subtypes of lung cancer and are widely used in oncology research. The significantly lower IC50 values of the novel cyclohexane derivatives on a nanomolar scale suggest a higher potency against these cancer cell lines compared to Foretinib. This enhanced potency could potentially translate to lower therapeutic doses and a wider therapeutic window.
Mechanistic Insights: Elucidating the Mode of Action
Understanding the molecular mechanism by which a compound exerts its therapeutic effect is paramount. For both the novel cyclohexane derivatives and Foretinib, the primary mechanism of action is the inhibition of the c-Met signaling pathway. Foretinib also inhibits the VEGFR2 pathway.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling cascades targeted by these compounds.
Caption: The VEGFR2 signaling pathway inhibited by Foretinib.
Trustworthiness: The pro-apoptotic effect of these compounds can be validated by observing the cleavage of key apoptotic markers. A robust experimental workflow for this is detailed in the protocols section.
Pharmacokinetic Profile: A Glimpse into In Vivo Behavior
A favorable pharmacokinetic (PK) profile, encompassing absorption, distribution, metabolism, and excretion (ADME), is crucial for a drug's success. While comprehensive preclinical PK data for the novel cyclohexane derivatives is not yet publicly available, in silico ADME-Tox predictions from the foundational research suggest favorable drug-like properties. [5][12]
Table 2: Comparative Pharmacokinetic Parameters (Preclinical)
| Parameter | Novel Cyclohexane Derivatives | Foretinib | Reference |
| Bioavailability | Predicted to have good oral bioavailability (in silico) | Orally bioavailable | [5][13] |
| Distribution | To be determined | Penetrates blood-brain barrier in preclinical models | [14] |
| Metabolism | To be determined | Primarily metabolized by CYP3A isozymes | [15] |
| Half-life | To be determined | ~4 hours in rats (single dose) | [14] |
| Clearance | To be determined | Lower in patients with hepatocellular carcinoma | [15] |
Expertise & Experience: The prediction of good oral bioavailability for the new derivatives is a promising starting point, as oral administration is preferred for patient compliance. However, it is critical to conduct rigorous in vivo PK studies to validate these in silico predictions. The known metabolism of Foretinib via CYP3A4 highlights the importance of assessing potential drug-drug interactions for any new compound.
Experimental Protocols: A Guide to Reproducible Benchmarking
To ensure the self-validating nature of the data presented, detailed, step-by-step methodologies for key experiments are provided below.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability. [16][17][18][19] Workflow Diagram:
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., H460, A549) in 96-well flat-bottom plates at a density of 5,000 cells/well in 100 µL of complete culture medium.
-
Adherence: Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (novel cyclohexane derivative and Foretinib) and a vehicle control (e.g., DMSO). Add 100 µL of the diluted compounds to the respective wells and incubate for 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values from the dose-response curves.
Protocol 2: Western Blot Analysis of Apoptosis Markers
This protocol is for detecting the expression of key apoptosis-related proteins to confirm the mechanism of cell death. [1][15][20][21] Workflow Diagram:
Caption: Experimental workflow for Western blot analysis.
Step-by-Step Methodology:
-
Cell Treatment and Lysis: Treat cancer cells with the test compounds at their respective IC50 concentrations for 24-48 hours. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto a 12% SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against apoptotic markers (e.g., cleaved caspase-3, cleaved PARP, Bax, Bcl-2) overnight at 4°C. Following washes, incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Protocol 3: In Vivo Antitumor Efficacy in a Xenograft Mouse Model
This protocol describes a subcutaneous xenograft model to evaluate the in vivo efficacy of the novel compounds. [2][22][23] Workflow Diagram:
Caption: Workflow for an in vivo xenograft study.
Step-by-Step Methodology:
-
Cell Implantation: Subcutaneously inject 5 x 10^6 H460 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel into the right flank of 6-8 week old female athymic nude mice.
-
Tumor Growth and Randomization: Monitor tumor growth with calipers. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, novel cyclohexane derivative, Foretinib).
-
Drug Administration: Administer the compounds daily via oral gavage at predetermined doses.
-
Monitoring: Measure tumor volume and body weight twice weekly.
-
Study Endpoint: Euthanize the mice when tumors in the control group reach the maximum allowed size or after a predetermined treatment duration (e.g., 21 days).
-
Tumor Analysis: Excise the tumors, weigh them, and process for further analyses such as immunohistochemistry or Western blotting.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Conclusion and Future Directions
The novel cyclohexane-1,3-dione derivatives presented in this guide demonstrate exceptional in vitro potency against NSCLC cell lines, surpassing that of the established multi-kinase inhibitor, Foretinib. Their specific targeting of the c-Met pathway holds the promise of a more focused therapeutic effect with potentially fewer off-target toxicities.
However, this guide also underscores the critical next steps in the preclinical development cascade. Rigorous in vivo pharmacokinetic and efficacy studies are imperative to validate the promising in vitro data and in silico predictions. Furthermore, a comprehensive safety and toxicology profile must be established.
The methodologies and comparative data provided herein offer a robust framework for the continued evaluation of these and other novel cyclohexane derivatives. By adhering to these principles of scientific integrity and logical experimental design, the drug development community can more effectively identify and advance the next generation of targeted cancer therapies.
References
- Massive Bio. (2025, December 25).
- National Center for Biotechnology Information. (n.d.). Foretinib. PubChem.
- National Cancer Institute. (n.d.). Definition of foretinib. NCI Drug Dictionary.
- Gherardi, E., Birchmeier, W., Birchmeier, C., & Vande Woude, G. (2012). Targeting MET in cancer: rationale and progress.
- Eder, J. P., Shapiro, G. I., Lorusso, P. M., et al. (2010). A phase I study of foretinib, a multi-targeted inhibitor of c-Met and vascular endothelial growth factor receptor 2. Clinical Cancer Research, 16(13), 3507–3516.
- Organ, S. L., & Tsao, M. S. (2011). An overview of the c-MET signaling pathway. Therapeutic Advances in Medical Oncology, 3(1_suppl), 7–19.
- Roche. (n.d.).
- El-Gamal, M. I., et al. (2023). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega.
- Lutterbach, B., & Gusman, A. (2004). Downstream signalling and specific inhibition of c-MET/HGF pathway in small cell lung cancer: implications for tumour invasion. British Journal of Cancer, 91(6), 1165–1170.
- Zhou, Y., et al. (2022). Unveiling the Role of HGF/c-Met Signaling in Non-Small Cell Lung Cancer Tumor Microenvironment. Cancers, 14(15), 3745.
- Mohareb, R. M., et al. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. Bioorganic Chemistry, 96, 103608.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
- Faria, C. C., et al. (2015). Foretinib is effective therapy for metastatic sonic hedgehog medulloblastoma. Cancer Research, 75(7), 1349–1359.
- Springer Nature. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- MDPI. (2018). Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. Molecules. [Link]
- Mohareb, R. M., et al. (2019). Multi-component reactions of cyclohexan-1,3-dione to synthesize heterocyclic derivatives with c-Met enzymatic activity, anti-prostate, anti-proliferative and tyrosine kinase activities. Journal of the Iranian Chemical Society, 16(11), 2447–2464.
- MDPI. (2022). Inhibitors Targeting CDK9 Show High Efficacy against Osimertinib and AMG510 Resistant Lung Adenocarcinoma Cells. Cancers. [Link]
- PubChem. (n.d.). Foretinib. National Center for Biotechnology Information.
- Enzymlogic. (n.d.). Affinity doesn't tell the whole story of MET inhibitor Foretinib. Enzymlogic.
- Ovid. (n.d.). Population pharmacokinetics modeling and analysis of foretinib in adult patients with advanced solid tumors. Ovid.
- MDPI. (2021). Anticancer Drugs: Recent Strategies to Improve Stability Profile, Pharmacokinetic and Pharmacodynamic Properties. Pharmaceuticals. [Link]
- Donzelli, S., et al. (2012). Increased Sensitivity to Cisplatin in Non-Small Cell Lung Cancer Cell Lines after FHIT Gene Transfer. PLoS ONE, 7(8), e43714.
- ResearchGate. (n.d.). IC 50 values of DCA, 3BP and 2DG for A549, NCI-H460 and HPAEpic cell lines. ResearchGate.
- Altogen Labs. (2023, July 5). Validated preclinical xenograft models for in vivo efficacy testing of INDs. Altogen Labs. [Link]
- Welm, A. L., & Welm, B. E. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Current Protocols in Pharmacology, 76(1), 14.23.1–14.23.18.
- Mohareb, R. M., et al. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. PubMed. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. ajol.info [ajol.info]
- 3. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Downstream signalling and specific inhibition of c-MET/HGF pathway in small cell lung cancer: implications for tumour invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Unveiling the Role of HGF/c-Met Signaling in Non-Small Cell Lung Cancer Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Increased Sensitivity to Cisplatin in Non-Small Cell Lung Cancer Cell Lines after FHIT Gene Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Foretinib | C34H34F2N4O6 | CID 42642645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. UPLC–MS/MS assay for quantification of an inhibitor of kinases (Foretinib) in plasma: Application to a pharmacokinetic study in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ovid.com [ovid.com]
- 15. researchgate.net [researchgate.net]
- 16. In silico molecular investigations of derived cyclohexane-1,3-dione compounds as potential inhibitors of protein tyrosine kinase C-met: 2D QSAR, molecular docking and ADMET | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Discovery and pharmacological characterization of a novel series of highly selective inhibitors of cyclin‐dependent kinases 4 and 6 as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. discovery.researcher.life [discovery.researcher.life]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. rsc.org [rsc.org]
A Comparative Guide to Validating Target Engagement of 4-Hydroxycyclohexane-1-carboxamide Inhibitors
This guide provides a comprehensive overview and comparison of current methodologies for validating the target engagement of 4-hydroxycyclohexane-1-carboxamide inhibitors. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental nuances and underlying principles essential for robust and reliable target validation. We will explore a range of techniques, from biochemical and biophysical assays to cell-based and in-vivo approaches, offering a critical evaluation of their respective strengths and limitations.
Introduction to this compound Inhibitors
The this compound scaffold has emerged as a promising pharmacophore in modern drug discovery, with derivatives showing activity against a variety of therapeutic targets. A notable example is the class of inhibitors targeting Bromodomain and Extra-Terminal Domain (BET) proteins, such as BRD4, which are implicated in cancer and inflammatory diseases. The mechanism of action of these inhibitors typically involves binding to the acetyl-lysine binding pocket of bromodomains, thereby preventing the interaction with acetylated histones and other proteins, and subsequently downregulating the transcription of key oncogenes like c-MYC. Validating that these small molecules effectively engage their intended targets within a complex biological system is a critical step in their development pipeline.
Core Principles of Target Engagement Validation
Effective target engagement validation hinges on demonstrating a direct physical interaction between the drug and its target protein within a relevant biological context. This validation is crucial for establishing a clear link between the observed phenotype and the drug's mechanism of action, thereby de-risking the progression of a drug candidate. A multi-pronged approach, employing orthogonal methods, is often necessary to build a convincing case for target engagement.
Comparative Analysis of Target Engagement Methodologies
The selection of a suitable target engagement assay depends on various factors, including the nature of the target, the availability of reagents, and the desired throughput and biological context. Here, we compare several widely used techniques.
| Method | Principle | Throughput | Biological Context | Key Advantages | Key Limitations |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon binding | Low | In-vitro (purified protein) | Provides full thermodynamic profile (KD, ΔH, ΔS) | Requires large amounts of pure protein; low throughput |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon binding to a sensor chip | Medium | In-vitro (purified protein) | Real-time kinetics (kon, koff); high sensitivity | Requires protein immobilization; potential for artifacts |
| Cellular Thermal Shift Assay (CETSA) | Measures changes in protein thermal stability upon ligand binding | Medium-High | In-situ (cells, tissues) | Label-free; applicable in physiological settings | Not all proteins show a clear thermal shift; can be technically challenging |
| NanoBRET™ Target Engagement Assay | Measures bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged target and a fluorescent tracer | High | In-situ (live cells) | Quantitative measurement of intracellular affinity and residence time | Requires genetic modification of the target protein |
| Flow Cytometry-based Target Engagement | Uses fluorescently labeled inhibitors or antibodies to measure target occupancy | High | In-situ (cells) | Single-cell resolution; can be multiplexed | Requires specific fluorescent probes or antibodies |
| In-vivo Target Occupancy Studies | Utilizes techniques like Positron Emission Tomography (PET) or tissue biopsies to measure target binding in living organisms | Low | In-vivo | Provides direct evidence of target engagement in a whole organism | Expensive; technically complex; often requires radiolabeled compounds |
Experimental Protocols: A Step-by-Step Guide
Here, we provide detailed protocols for two complementary and widely adopted methods for validating the target engagement of this compound inhibitors: the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement Assay.
Protocol 1: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for assessing target engagement in a cellular context. It is based on the principle that the binding of a ligand, such as a this compound inhibitor, can stabilize its target protein, leading to an increase in its melting temperature (Tm).
Workflow for CETSA
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., a relevant cancer cell line expressing the target protein) and grow to approximately 80% confluency.
-
Treat the cells with various concentrations of the this compound inhibitor or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Heating Step:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of different temperatures (e.g., from 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler. Include an unheated control.
-
-
Cell Lysis and Protein Separation:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.
-
-
Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the protein levels of the target in the supernatant by Western blotting using a specific antibody.
-
Quantify the band intensities and plot them against the temperature to generate a melting curve. The temperature at which 50% of the protein is denatured is the Tm. A shift in the Tm in the presence of the inhibitor indicates target engagement.
-
Protocol 2: NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a highly sensitive and quantitative method for measuring target engagement in live cells. It relies on bioluminescence resonance energy transfer (BRET) between a target protein fused to NanoLuc® luciferase and a fluorescently labeled tracer that competes with the unlabeled test compound.
Principle of NanoBRET™ Target Engagement
Caption: Principle of the NanoBRET™ Target Engagement Assay.
Step-by-Step Methodology:
-
Cell Preparation:
-
Transfect cells with a vector expressing the target protein fused to NanoLuc® luciferase. This can be a transient or stable transfection.
-
Plate the transfected cells in a white, 96-well or 384-well assay plate.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the this compound inhibitor.
-
Add the inhibitor dilutions to the cells and incubate for a specified period (e.g., 2 hours) to allow for cell entry and target binding.
-
Add the fluorescent tracer at a predetermined concentration. The tracer will compete with the unlabeled inhibitor for binding to the target.
-
-
Signal Detection:
-
Add the NanoBRET™ substrate (e.g., furimazine) to the wells.
-
Measure the luminescence at two wavelengths using a plate reader equipped with appropriate filters: one for the donor (NanoLuc®, ~460 nm) and one for the acceptor (fluorescent tracer, >600 nm).
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission.
-
Plot the BRET ratio against the concentration of the inhibitor.
-
Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of the inhibitor required to displace 50% of the tracer from the target.
-
Interpreting the Data: Building a Case for Target Engagement
A robust validation of target engagement is built on the convergence of evidence from multiple, orthogonal assays. For instance, a this compound inhibitor that demonstrates a clear thermal shift in CETSA and a low nanomolar IC50 in a NanoBRET™ assay provides strong evidence of intracellular target engagement. Correlating these target engagement metrics with downstream functional outcomes, such as changes in gene expression or cell viability, further strengthens the link between target binding and the desired pharmacological effect.
Conclusion and Future Perspectives
The validation of target engagement is a cornerstone of modern drug discovery. For this compound inhibitors, a combination of biophysical, in-vitro, and cell-based assays is essential for a comprehensive understanding of their interaction with the intended target. The methodologies outlined in this guide, particularly CETSA and NanoBRET™, offer powerful and complementary approaches to confirm and quantify target engagement in a physiologically relevant setting. As new technologies emerge, such as those enabling the assessment of target engagement in primary patient tissues or with single-cell resolution, our ability to confidently advance novel therapeutics will continue to improve.
References
- Cellular Thermal Shift Assay (CETSA): A review of the methodology and its applications in drug discovery.
- The BET family of bromodomain-containing proteins: from structure to function and therapeutic intervention.Source: Journal of Medicinal Chemistry.[Link]
- Surface Plasmon Resonance (SPR) for Fragment-Based Drug Discovery.Source: Cytiva.[Link]
A Senior Application Scientist's Guide to Orthogonal Analytical Methods for Purity Assessment of Carboxamides
For: Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, ensuring the purity of an active pharmaceutical ingredient (API) is not merely a regulatory hurdle but a fundamental pillar of drug safety and efficacy. For carboxamide-containing compounds, a prevalent functional group in modern pharmaceuticals, a robust and comprehensive purity assessment is critical. This guide provides an in-depth exploration of orthogonal analytical methods, offering a multi-faceted approach to confidently characterize the purity profile of carboxamide drug substances. We will delve into the strategic application of diverse analytical techniques, moving beyond a single method to build a self-validating system for impurity profiling.
The core principle of this guide is to explain the causality behind experimental choices. It's not enough to know what method to use; a senior scientist must understand why a particular combination of techniques provides the most comprehensive and trustworthy data. This understanding is crucial for defending analytical strategies to regulatory bodies and ensuring the highest quality of the final drug product.
The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2) for impurities in new drug substances, provide a framework for reporting, identifying, and qualifying impurities.[1][2][3] These guidelines underscore the necessity of robust analytical procedures to detect and quantify impurities, which can be organic (process-related and degradation products), inorganic, or residual solvents.[2][3][4]
The Power of Orthogonality in Purity Analysis
An orthogonal analytical method is one that provides a different and independent evaluation of a single attribute, in this case, purity.[5] By employing multiple, independent techniques, we can cross-verify findings and mitigate the risk of any single method's inherent biases or limitations.[6][7] For instance, a chromatographic method that separates based on polarity (like reversed-phase HPLC) should be complemented by a technique that separates based on a different principle, such as charge-to-size ratio (like capillary electrophoresis). This multi-pronged approach significantly increases the confidence in the purity assessment.[7][8]
Core Orthogonal Techniques for Carboxamide Purity
A comprehensive purity assessment of a carboxamide API should ideally incorporate a selection of the following techniques, chosen based on the specific properties of the molecule and potential impurities.
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC)
HPLC and its advanced counterpart, UPLC, are the workhorses of pharmaceutical purity analysis.[9] These techniques separate compounds based on their differential partitioning between a stationary phase and a mobile phase. For carboxamides, reversed-phase HPLC (RP-HPLC) is the most common starting point, utilizing a nonpolar stationary phase and a polar mobile phase.
Why it's a cornerstone:
-
Versatility: A wide range of stationary and mobile phases allows for the optimization of separations for a vast array of carboxamides and their potential impurities.
-
Quantitation: With appropriate validation, HPLC/UPLC provides precise and accurate quantification of impurities.[10][11]
-
Regulatory Acceptance: It is a well-established and universally accepted technique by regulatory agencies.
Causality in Method Development: The choice of column chemistry (e.g., C18, C8, Phenyl-Hexyl), mobile phase composition (e.g., acetonitrile vs. methanol), and pH is critical. For carboxamides, which can have varying polarities and ionization states, screening different pH values is essential to achieve optimal separation of the main peak from closely related impurities. The use of a photodiode array (PDA) detector is crucial for peak purity analysis, helping to identify co-eluting peaks.[12]
Capillary Electrophoresis (CE)
Capillary Electrophoresis separates molecules based on their electrophoretic mobility in an electric field, which is dependent on the charge and size of the molecule.[13][14] This provides a truly orthogonal separation mechanism to HPLC.
Why it's a powerful orthogonal tool:
-
High Efficiency: CE can achieve very high separation efficiencies, often exceeding those of HPLC, allowing for the resolution of closely related impurities.[14]
-
Minimal Sample Consumption: Only nanoliter volumes of the sample are required.
-
Different Selectivity: Separation is based on a fundamentally different principle than chromatography, making it excellent for confirming the absence of impurities that might co-elute in an HPLC method.[15]
Causality in Method Development: The choice of buffer composition and pH is paramount in CE. For neutral carboxamides, Micellar Electrokinetic Chromatography (MEKC), a mode of CE that uses surfactants to form micelles, can be employed to separate uncharged molecules.[14] For ionizable carboxamides, varying the buffer pH will alter their charge and thus their migration time, enabling the fine-tuning of the separation.
Mass Spectrometry (MS)
Mass Spectrometry is an indispensable tool for the identification and structural elucidation of impurities.[16] When coupled with a separation technique like HPLC (LC-MS) or GC (GC-MS), it provides molecular weight information and fragmentation patterns that are crucial for identifying unknown peaks.[17][18][19]
Why it's essential for impurity identification:
-
High Sensitivity and Specificity: MS can detect and identify impurities at very low levels.[16]
-
Structural Information: High-resolution mass spectrometry (HRMS) can provide the elemental composition of an impurity, while tandem mass spectrometry (MS/MS) can reveal structural details through fragmentation analysis.[20]
-
Confirmation of Identity: By comparing the mass spectrum of an impurity to that of a suspected reference standard, its identity can be confirmed.[19]
Causality in Method Development: The choice of ionization technique (e.g., Electrospray Ionization - ESI, Atmospheric Pressure Chemical Ionization - APCI) is critical and depends on the polarity and thermal stability of the carboxamide and its impurities. ESI is generally suitable for polar and thermally labile compounds, which is often the case for pharmaceutical molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for both structural elucidation and quantitative analysis (qNMR).[21][22] It provides detailed information about the chemical structure of a molecule and can be used to determine the purity of a sample without the need for a reference standard for the impurities.
Why it's a primary structural and quantitative tool:
-
Absolute Quantification: qNMR is a primary ratio method, meaning the signal intensity is directly proportional to the number of nuclei, allowing for the accurate determination of purity and impurity levels without a specific reference standard for each impurity.[21][23][24]
-
Unambiguous Structure Elucidation: 1D and 2D NMR experiments can provide a complete structural assignment of an impurity.[25]
-
Non-destructive: The sample can be recovered after analysis.
Causality in Method Development: For qNMR, careful selection of acquisition parameters, such as the relaxation delay (D1), is crucial to ensure full relaxation of all nuclei, leading to accurate integration and quantification. The use of an internal standard with a known concentration and purity is essential for accurate absolute quantification.
Gas Chromatography (GC)
For volatile or semi-volatile impurities, Gas Chromatography is the technique of choice.[26] This includes residual solvents and certain process-related impurities. Carboxamides themselves are generally not volatile enough for direct GC analysis, but this technique is crucial for assessing specific types of impurities.
Why it's important for specific impurities:
-
Excellent for Volatiles: GC offers high resolution and sensitivity for the analysis of volatile and semi-volatile compounds.
-
Headspace GC: This technique is particularly useful for the analysis of residual solvents in the drug substance without dissolving the sample.[27]
Causality in Method Development: For non-volatile carboxylic acids that may be present as impurities, derivatization to form more volatile esters (e.g., through methylation or silylation) can make them amenable to GC analysis.[27][28] The choice of column (based on polarity) and temperature programming is critical for achieving good separation.
Thermal Analysis
Techniques like Differential Scanning Calorimetry (DSC) can be used to assess the purity of highly crystalline substances.[29] The presence of impurities typically causes a depression and broadening of the melting point endotherm.
Why it's a useful complementary technique:
-
Bulk Purity Assessment: DSC provides an indication of the overall purity of the crystalline material.[30][31]
-
Detection of Eutectic Impurities: It is particularly sensitive to impurities that form a eutectic mixture with the main component.[29]
Causality in Method Development: The sample must be crystalline and should not decompose upon melting for this technique to be applicable.[29][32] The heating rate can influence the shape of the melting peak and should be optimized.
Comparison of Orthogonal Analytical Methods for Carboxamide Purity
| Technique | Principle of Separation/Detection | Strengths for Carboxamide Analysis | Limitations | Primary Application |
| HPLC/UPLC | Differential partitioning between phases | High versatility, quantitative accuracy, regulatory acceptance | May have co-elution issues for complex mixtures | Primary quantitative purity assessment |
| Capillary Electrophoresis (CE) | Electrophoretic mobility (charge-to-size ratio) | High separation efficiency, orthogonal to HPLC, low sample consumption | Lower sensitivity for some detectors, less robust than HPLC | Orthogonal confirmation of purity, chiral separations |
| Mass Spectrometry (MS) | Mass-to-charge ratio | High sensitivity and specificity, structural elucidation of unknowns | Quantitative analysis can be complex, matrix effects | Identification and structural elucidation of impurities |
| NMR Spectroscopy | Nuclear spin transitions in a magnetic field | Absolute quantification without impurity standards, unambiguous structure elucidation | Lower sensitivity than MS and HPLC, requires higher sample concentration | Absolute purity determination, structural confirmation |
| Gas Chromatography (GC) | Partitioning in a gaseous mobile phase | Excellent for volatile and semi-volatile impurities (e.g., residual solvents) | Not suitable for non-volatile carboxamides without derivatization | Analysis of residual solvents and volatile impurities |
| Thermal Analysis (DSC) | Heat flow changes with temperature | Rapid assessment of bulk purity for crystalline materials | Only applicable to crystalline, non-decomposing samples, low specificity | Complementary assessment of bulk crystalline purity |
Workflow for a Multi-Orthogonal Purity Assessment
A robust purity assessment strategy follows a logical progression, integrating these orthogonal techniques at different stages of the development lifecycle.
Caption: A typical workflow for the multi-orthogonal purity assessment of a carboxamide drug substance.
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Method for Carboxamide Purity
This protocol provides a general starting point for the development of a purity method. It must be optimized and validated for the specific carboxamide.
-
Instrumentation: HPLC or UPLC system with a PDA detector.
-
Column: A C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) is a good starting point.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection: PDA detector scanning from 200-400 nm. The quantitation wavelength should be selected based on the UV maximum of the carboxamide.
-
Sample Preparation: Accurately weigh and dissolve the carboxamide sample in a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.
Protocol 2: Capillary Zone Electrophoresis (CZE) for Orthogonal Purity Confirmation
This protocol is suitable for ionizable carboxamides.
-
Instrumentation: Capillary Electrophoresis system with a UV detector.
-
Capillary: Fused-silica capillary, 50 µm internal diameter, effective length of 50 cm.
-
Background Electrolyte (BGE): 50 mM Sodium Phosphate buffer, pH 7.0. The pH should be optimized based on the pKa of the carboxamide.
-
Voltage: 25 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Detection: UV detection at the appropriate wavelength (e.g., 214 nm or the UV max of the carboxamide).
-
Sample Preparation: Dissolve the carboxamide sample in the BGE to a concentration of 0.5 mg/mL.
Conclusion
The purity of a carboxamide drug substance is a critical quality attribute that requires a rigorous and scientifically sound analytical strategy. Relying on a single analytical technique is insufficient to provide the level of confidence required in pharmaceutical development. By embracing a multi-orthogonal approach that combines the strengths of techniques like HPLC/UPLC, CE, MS, and NMR, researchers and drug development professionals can build a comprehensive and self-validating purity profile. This not only ensures regulatory compliance but, more importantly, safeguards patient safety and ensures the delivery of high-quality medicines. The causality-driven selection and development of these methods are the hallmarks of an experienced analytical scientist and are fundamental to the successful development of new pharmaceutical products.
References
- Verma, R., & Kumar, V. (2022). Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. Journal of Pharmaceutical and Biomedical Analysis, 219, 114945.
- AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
- Guzman, N. A., & Stubbs, R. J. (2001). Applications of capillary electrophoresis in pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis, 25(5-6), 747-775.
- Agilent Technologies. (2025). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
- TA Instruments. (n.d.). Characterization of Pharmaceutical Materials by Thermal Analysis.
- ICH. (1999). ICH Q3A(R) Impurities in New Drug Substances.
- IJNRD. (2024). CAPILLARY ELECTROPHORESIS AND IT'S ROLE IN PHARMACEUTICAL INDUSTRY.
- European Medicines Agency. (2006). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances.
- Gavin Publishers. (2017). Validation of Analytical Methods: A Review.
- Altria, K. D. (1995). Application of Capillary Electrophoresis to Pharmaceutical Analysis. In Capillary Electrophoresis Guidebook (pp. 369-397). Humana Press.
- Ercal, N., & Gurer-Orhan, H. (2016). Live qualification/validation of purity methods for protein products. Journal of Pharmaceutical and Biomedical Analysis, 130, 2-10. [Link]
- IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances.
- International Journal of Pharmaceutical Investigation. (2021). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
- Lavanya, G., et al. (2013). Analytical method validation: A brief review. International Journal of Pharmaceutical Sciences Review and Research, 20(2), 18-22. [Link]
- ResearchGate. (2018). An Integrated Approach to Thermal Analysis of Pharmaceutical Solids.
- NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals.
- MDPI. (2021). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products.
- AZoM. (2025). The Role of Thermal Analysis in Pharmaceutical Testing and R&D.
- Daksh, S., et al. (2015). VALIDATION OF ANALYTICAL METHODS – STRATEGIES & SINGFICANCE. International Journal of Research and Development in Pharmacy and Life Sciences, 4(3), 1489-1497. [Link]
- ResearchGate. (2010). Validation of analytical methods - Strategies & importance.
- University of Oxford. (n.d.). Quantitative NMR Spectroscopy.
- LMA leidykla. (2019). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis.
- IJCPS. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
- Innovational Journals. (2023). Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities.
- PubMed. (2014). A HPLC method for simultaneous determination of 5-aminoimidazole-4-carboxamide riboside and its active metabolite 5-aminoimidazole-4-carboxamide ribotide in tumor-bearing nude mice plasma and its application to pharmacokinetics study.
- PubMed. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
- RSSL. (n.d.). Identifying and elucidating impurity species.
- PubMed. (2001). Fast gas chromatography analysis of N-carbamates with cold on-column injection.
- Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
- MDPI. (2019). Structural and Conformational Studies on Carboxamides of 5,6-Diaminouracils—Precursors of Biologically Active Xanthine Derivatives.
- PubMed. (2005). Improving the detection of degradants and impurities in pharmaceutical drug products by applying mass spectral and chromatographic searching.
- NIH. (2013). Universal Quantitative NMR Analysis of Complex Natural Samples.
- BioPharmaSpec. (n.d.). Mass Spectrometric Analysis of Process Related Impurities Introduction.
- YouTube. (2024). Unmasking the unknown how mass spectrometry delivers accurate identifications.
- ACS Publications. (1981). Application of gas chromatography to qualitative and quantitative copolyamide analysis.
- HELIX Chromatography. (n.d.). HPLC Analysis of Sugars, Amino Acids and Carboxylic Acids on Amaze TH Mixed-Mode Column.
- YouTube. (2025). What Is Quantitative NMR (qNMR)? - Chemistry For Everyone.
- News-Medical.Net. (2024). Enhancing biotherapeutic research: The role of orthogonal and complementary analytical techniques.
- American Pharmaceutical Review. (2020). Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics.
- Pharmaceutical Technology. (2006). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies.
- AMSbiopharma. (n.d.). Impurity profiling and HPLC methods for drug quality compliance.
- PubMed. (2016). Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis.
- Alphalyse. (n.d.). Orthogonal method in pharmaceutical product analysis.
- SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids.
- The Royal Society of Chemistry. (2013). Compound purity analysis and HPLC data.
- Springer Nature Experiments. (n.d.). Quantitative Analysis of Amino and Organic Acids by Methyl Chloroformate Derivatization and GC-MS/MS Analysis.
- Google Patents. (n.d.). US6413431B1 - HPLC method for purifying organic compounds.
- NIH. (2023). Greenness assessment of UPLC/MS/MS method for determination of two antihypertensive agents and their harmful impurities with ADME/TOX profile study.
- Advances in Bioresearch. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review.
Sources
- 1. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 2. tasianinch.com [tasianinch.com]
- 3. pharma.gally.ch [pharma.gally.ch]
- 4. jpionline.org [jpionline.org]
- 5. selectscience.net [selectscience.net]
- 6. news-medical.net [news-medical.net]
- 7. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 10. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 11. wjarr.com [wjarr.com]
- 12. omicsonline.org [omicsonline.org]
- 13. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijnrd.org [ijnrd.org]
- 15. Applications of capillary electrophoresis in pharmaceutical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biopharmaspec.com [biopharmaspec.com]
- 17. ijprajournal.com [ijprajournal.com]
- 18. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Identifying and elucidating impurity species [rssl.com]
- 20. m.youtube.com [m.youtube.com]
- 21. Universal Quantitative NMR Analysis of Complex Natural Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
- 23. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 24. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 25. Structural and Conformational Studies on Carboxamides of 5,6-Diaminouracils—Precursors of Biologically Active Xanthine Derivatives | MDPI [mdpi.com]
- 26. Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. View of Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis | Chemija [lmaleidykla.lt]
- 28. Quantitative Analysis of Amino and Organic Acids by Methyl Chloroformate Derivatization and GC-MS/MS Analysis | Springer Nature Experiments [experiments.springernature.com]
- 29. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 30. researchgate.net [researchgate.net]
- 31. Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products | MDPI [mdpi.com]
- 32. azom.com [azom.com]
A Senior Application Scientist's Guide to Assessing Drug-Like Properties of Novel Carboxamide Derivatives
Introduction: The Carboxamide Scaffold in Modern Drug Discovery
The carboxamide functional group is a cornerstone in medicinal chemistry, recognized as a privileged scaffold in a multitude of FDA-approved drugs.[1] Its unique ability to form robust hydrogen bonds and its metabolic stability make it a highly desirable feature in the design of novel therapeutics. From the revolutionary kinase inhibitor Imatinib to novel anticancer agents, carboxamide derivatives continue to populate the drug discovery pipeline.[1][2] However, the journey from a promising novel compound to a viable drug candidate is fraught with challenges, primarily centered around its drug-like properties. A molecule's efficacy is moot if it cannot reach its target in the body in sufficient concentration and for an adequate duration, without causing undue toxicity.
This guide provides an in-depth comparison of methodologies to assess the drug-like properties of novel carboxamide derivatives. We will delve into the causality behind experimental choices, provide detailed protocols for key in vitro assays, and present a framework for interpreting the resulting data. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the critical path of lead optimization.
The Drug-Likeness Paradigm: A Multi-Parameter Optimization
The concept of "drug-likeness" is not a binary attribute but rather a complex interplay of physicochemical and pharmacokinetic properties. The goal is to achieve a harmonious balance that ensures a compound is well absorbed, distributed to the target tissue, metabolized at an appropriate rate, and excreted without causing significant toxicity (ADMET).
A foundational guideline in this endeavor is Lipinski's Rule of Five , which provides a simple yet powerful set of heuristics for predicting the oral bioavailability of a compound. An orally active drug generally has:
-
No more than 5 hydrogen bond donors.
-
No more than 10 hydrogen bond acceptors.
-
A molecular mass less than 500 daltons.
-
A calculated octanol-water partition coefficient (logP) that does not exceed 5.
While a useful starting point, it is crucial to remember that these are guidelines, not immutable laws. Many successful drugs, particularly in the oncology space, exist "beyond the Rule of Five." Therefore, a comprehensive assessment requires a combination of in silico predictions and robust in vitro experimental data.
The ADMET Assessment Workflow: An Integrated Approach
A successful drug discovery program integrates ADMET assessment from the earliest stages. This "fail early, fail cheap" philosophy helps to de-risk projects by identifying liabilities before significant resources are invested. The workflow typically involves a tiered approach, starting with high-throughput in silico and in vitro screens, followed by more complex and lower-throughput assays for the most promising candidates.
Caption: A tiered workflow for assessing ADMET properties of novel compounds.
I. Physicochemical Properties: The Foundation of Drug Action
A compound's fundamental physicochemical properties govern its interaction with the biological environment. Early characterization of these parameters is critical for guiding medicinal chemistry efforts.
A. Solubility: A Prerequisite for Absorption
A drug must be in solution to be absorbed. Poor aqueous solubility is a major hurdle in drug development. We distinguish between two key types of solubility measurements:
-
Kinetic Solubility: This high-throughput assay measures the concentration at which a compound precipitates from an aqueous buffer when added from a concentrated DMSO stock. It is a rapid screen to flag compounds with potential solubility issues.
-
Thermodynamic Solubility: This is the true equilibrium solubility of a compound and represents the maximum concentration that can be achieved in a saturated solution. It is a more resource-intensive but definitive measurement.
Authoritative Grounding: The FDA's Biopharmaceutics Classification System (BCS) considers a drug substance to be highly soluble when its highest dose strength is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8.[3]
Nephelometry provides a high-throughput method for determining kinetic solubility by measuring light scattering from undissolved particles.[4][5]
-
Preparation of Stock Solutions: Prepare a 10 mM stock solution of the test carboxamide derivative in 100% DMSO.
-
Plate Setup: In a 96-well microplate, dispense 2 µL of the DMSO stock solution into the first well of a row.
-
Serial Dilution: Perform a serial 2-fold dilution by transferring 100 µL of phosphate-buffered saline (PBS, pH 7.4) to all wells, and then transferring 100 µL from the first well to the second, and so on.
-
Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.
-
Measurement: Measure the light scattering in each well using a nephelometer.
-
Data Analysis: The kinetic solubility is defined as the concentration in the last well before a significant increase in light scattering is observed.
B. Lipophilicity: The Key to Membrane Permeability
Lipophilicity, the affinity of a molecule for a lipid environment, is a critical determinant of its ability to cross biological membranes. It is typically expressed as the logarithm of the partition coefficient (logP) between octanol and water. An optimal logP (typically between 1 and 3) is required for good oral absorption.
II. In Vitro ADME Assays: Simulating the In Vivo Environment
In vitro assays provide a controlled environment to assess the absorption, metabolism, and potential toxicity of novel carboxamide derivatives.
A. Permeability: Crossing the Intestinal Barrier
For orally administered drugs, permeability across the intestinal epithelium is a prerequisite for reaching the systemic circulation. Two widely used in vitro models for assessing permeability are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay.
-
PAMPA: This is a cell-free assay that measures a compound's ability to diffuse across an artificial lipid membrane. It is a high-throughput screen for passive permeability.[6]
-
Caco-2 Assay: This assay utilizes a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form tight junctions, mimicking the intestinal barrier. It can assess both passive diffusion and active transport, including efflux by transporters like P-glycoprotein (P-gp).[7]
Causality in Assay Selection: PAMPA is an excellent primary screen due to its high throughput and low cost. Compounds with good PAMPA permeability are likely to be well-absorbed via passive diffusion. The Caco-2 assay is then employed for promising candidates to investigate the potential for active transport or efflux, which PAMPA cannot assess.[7] An efflux ratio (Papp B-A / Papp A-B) greater than 2 in the Caco-2 model is indicative of active efflux.
-
Prepare Lipid Solution: Create a solution of 2% (w/v) L-α-phosphatidylcholine in dodecane.
-
Coat Donor Plate: Add 5 µL of the lipid solution to the filter of each well of a 96-well donor plate and allow the solvent to evaporate.
-
Prepare Donor Solutions: Dissolve the test carboxamide derivatives in buffer (pH 7.4) to a final concentration of 100 µM.
-
Prepare Acceptor Plate: Fill the wells of a 96-well acceptor plate with 300 µL of buffer.
-
Assemble and Incubate: Place the donor plate into the acceptor plate, ensuring the lipid membrane is in contact with the acceptor buffer. Incubate for 4-16 hours at room temperature.
-
Quantify: Determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS. The apparent permeability coefficient (Papp) is then calculated.
B. Metabolic Stability: Predicting In Vivo Clearance
The liver is the primary site of drug metabolism, and rapid metabolism can lead to low bioavailability and a short duration of action. The in vitro metabolic stability assay using human liver microsomes (HLM) is a standard method for predicting hepatic clearance.[8]
Authoritative Grounding: The FDA guidance on drug interaction studies recommends in vitro metabolism studies to assess a drug's potential to be a substrate of metabolizing enzymes.[9] Similarly, the EMA recommends non-clinical studies to characterize a compound's metabolic profile.[10]
-
Prepare Incubation Mixture: In a microcentrifuge tube, combine pooled human liver microsomes (final concentration 0.5 mg/mL) and the test carboxamide derivative (final concentration 1 µM) in phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate Reaction: Start the metabolic reaction by adding a solution of NADPH (final concentration 1 mM).
-
Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench it by adding ice-cold acetonitrile containing an internal standard.
-
Protein Precipitation: Centrifuge the samples to precipitate the proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the line is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
C. Cytotoxicity: Early Assessment of Safety
Early identification of potential cytotoxicity is crucial to avoid late-stage failures. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[11][12]
-
Cell Seeding: Seed a human cell line (e.g., HepG2 for liver toxicity) in a 96-well plate at a predetermined density and allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the novel carboxamide derivative and incubate for 24-72 hours.
-
Add MTT Reagent: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilize Formazan: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell viability) is determined from the dose-response curve.
Comparative Analysis of Novel Carboxamide Derivatives
To illustrate the application of these assays, the following table presents hypothetical data for two novel carboxamide derivatives (NCD-1 and NCD-2) compared to the established drug Imatinib and another carboxamide-containing drug, Bicalutamide.
| Property | NCD-1 | NCD-2 | Imatinib (Benchmark) | Bicalutamide (Benchmark) | Desired Range |
| Physicochemical | |||||
| Molecular Weight (Da) | 480 | 550 | 493.6 | 430.4 | < 500 (guideline) |
| cLogP | 2.8 | 4.5 | 3.5 | 2.92 | 1-3 |
| H-Bond Donors | 2 | 1 | 5 | 2 | ≤ 5 |
| H-Bond Acceptors | 6 | 8 | 7 | 6 | ≤ 10 |
| In Vitro ADME | |||||
| Kinetic Solubility (µM, pH 7.4) | 150 | 25 | >100 | 8.6 | > 50 |
| PAMPA Permeability (10⁻⁶ cm/s) | 12 | 2 | 15 | 20 | > 10 (High) |
| Caco-2 Efflux Ratio | 1.2 | 4.5 | 1.5 | < 2 | < 2 |
| HLM Stability (t₁/₂ min) | 90 | 15 | > 60 | > 60 | > 30 |
| HepG2 Cytotoxicity (IC₅₀ µM) | > 100 | 5 | > 50 | > 50 | > 50 |
Data Interpretation:
-
NCD-1: This compound displays a promising drug-like profile. It adheres to Lipinski's rules, has high kinetic solubility, and excellent permeability with no significant efflux. Its metabolic stability is high, and it shows no cytotoxicity at high concentrations. This compound would be a strong candidate for further in vivo studies.
-
NCD-2: This compound presents several challenges. It violates the molecular weight guideline of Lipinski's Rule of Five and has high lipophilicity, which may contribute to its low aqueous solubility. While its PAMPA permeability appears acceptable, the high efflux ratio in the Caco-2 assay is a major concern, suggesting it is a substrate for efflux transporters like P-gp. Furthermore, its rapid metabolism in HLM and significant cytotoxicity indicate potential for low in vivo exposure and safety issues. Medicinal chemistry efforts for this series should focus on reducing lipophilicity, blocking the site of metabolism, and mitigating efflux liability.
In Silico Tools: Accelerating the Discovery Process
In addition to in vitro assays, a plethora of in silico tools can predict ADMET properties from a compound's structure, saving time and resources.[2][13] These tools use quantitative structure-activity relationship (QSAR) models and machine learning algorithms trained on large datasets of experimental data.
Popular In Silico ADMET Prediction Tools:
-
SwissADME: A free web-based tool that provides predictions for physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.
-
pkCSM: A web server for predicting a wide range of pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and toxicity.
-
ADMETlab 2.0: An integrated online platform for comprehensive and accurate ADMET predictions.
It is crucial to use these tools as a guide and not a replacement for experimental data, as their predictive accuracy can vary depending on the chemical space of the compounds being analyzed.
Conclusion: A Holistic Approach to Drug-Likeness Assessment
The assessment of drug-like properties is a critical and iterative process in the journey of a novel carboxamide derivative from a hit to a clinical candidate. A successful strategy relies on the intelligent integration of in silico predictions and a tiered approach to in vitro ADME testing. By understanding the rationale behind each assay and meticulously interpreting the data, researchers can make informed decisions to guide the optimization of their lead compounds. This holistic approach, grounded in scientific integrity and regulatory expectations, significantly increases the probability of discovering novel carboxamide-based medicines that are both safe and effective.
References
- Al-Najdawi, M. M., et al. (2025). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. International Journal of Molecular Sciences. [Link][2][14]
- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. [Link][4]
- Banerjee, P., et al. (2021). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery. [Link][13]
- Bhattacharya, S., & De, B. (2023). In Silico Tools and Software to Predict ADMET of New Drug Candidates.
- B.C. Cancer. (2021). Bicalutamide Monograph. [Link][4]
- Cockshott, I. D. (2004). Bicalutamide: clinical pharmacokinetics and metabolism. Clinical Pharmacokinetics. [Link][6]
- European Medicines Agency. (n.d.). Non-clinical guidelines. [Link][10]
- Gist, GitHub. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link][6]
- Imam, S. S., et al. (2021). Clinical Pharmacokinetics and Pharmacodynamics of Bosutinib. Clinical Pharmacokinetics. [Link][15]
- National Center for Biotechnology Information. (2013). Cell Viability Assays. [Link][11]
- U.S. Food and Drug Administration. (n.d.). BCS Methodology: Solubility, Permeability & Dissolution. [Link][3]
- U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. [Link][9]
- U.S. Food and Drug Administration. (2018). Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Forms Containing High-Solubility Drug Substances. [Link][7]
- Wang, S., et al. (2025). Carboxamide: A Privileged Pharmacophore for the Development of Anti-infectious and Anti-cancer Drugs. Current Topics in Medicinal Chemistry. [Link]
- Kerns, E. H., et al. (2004). Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery. Journal of Pharmaceutical Sciences. [Link][7]
- Springer Nature Experiments. (2004).
- Volkova, T. V., et al. (2022). Physicochemical Profile of Antiandrogen Drug Bicalutamide: Solubility, Distribution, Permeability. Pharmaceutics. [Link]
- Zhang, Y., et al. (2014). A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. Molecules. [Link][1]
Sources
- 1. A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. bccancer.bc.ca [bccancer.bc.ca]
- 5. EMA releases new guideline on stability testing [manufacturingchemist.com]
- 6. Bicalutamide: clinical pharmacokinetics and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. public-inspection.federalregister.gov [public-inspection.federalregister.gov]
- 8. researchgate.net [researchgate.net]
- 9. Using a Novel Consensus-Based Chemoinformatics Approach to Predict ADMET Properties and Druglikeness of Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial and ADME properties of methoxylated, methylated and nitrated 2-hydroxynaphthalene-1 carboxanilides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacology of bicalutamide - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to In Silico ADME-Tox Prediction for Substituted Cyclohexanecarboxamides
Introduction: The Imperative for Early ADME-Tox Assessment in Cyclohexanecarboxamide Drug Discovery
Substituted cyclohexanecarboxamides represent a versatile scaffold in medicinal chemistry, appearing in compounds targeting a range of therapeutic areas. However, the journey from a potent "hit" to a viable drug candidate is fraught with challenges, primarily the risk of late-stage failure due to poor pharmacokinetic properties or unforeseen toxicity. The absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) profile of a compound is a critical determinant of its clinical success.[1][2] Relying solely on expensive and time-consuming experimental assays in the later stages of development is an inefficient strategy.[3]
This guide provides a comparative analysis of modern in silico methodologies for predicting the ADME-Tox profiles of novel substituted cyclohexanecarboxamides. We will move beyond a simple listing of software to explore the fundamental causality behind different predictive models, from rapid, rule-based assessments to more complex, mechanistic simulations. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to select and apply the appropriate computational tools, interpret the resulting data, and make more informed decisions in the early stages of drug discovery.[1][4]
Part 1: A Comparative Overview of Predictive Methodologies
The in silico ADME-Tox landscape is diverse, with methodologies that offer a trade-off between speed, accuracy, and mechanistic detail. For a given compound series like cyclohexanecarboxamides, a multi-faceted approach is often most effective.
Physicochemical & Rule-Based Models: The First Line of Screening
These models serve as a rapid, initial filter for large libraries of virtual compounds. They rely on the calculation of fundamental physicochemical properties and the application of empirically derived rules to estimate a molecule's "drug-likeness".
-
Core Principle: This approach is grounded in the pioneering work of Lipinski, whose "Rule of Five" established a clear link between simple physicochemical properties (Molecular Weight, logP, H-bond donors/acceptors) and oral bioavailability.[5][6] Modern tools expand on this by calculating dozens of properties to build a more nuanced picture.
-
Leading Tool Example: SwissADME: SwissADME is a free and widely used web tool that exemplifies this approach.[4][5] It computes parameters like topological polar surface area (TPSA), which is crucial for predicting cell permeability, and provides intuitive graphical outputs like the Bioavailability Radar and the "BOILED-Egg" plot for estimating gastrointestinal absorption and brain penetration.[5][7][8]
-
Causality: A cyclohexanecarboxamide with a high TPSA, for instance, is likely to have poor passive membrane permeability because more energy is required to shed its hydration shell to enter the lipid bilayer of the intestinal wall. SwissADME and similar tools make this assessment instantaneous.
Quantitative Structure-Activity Relationship (QSAR) Models: Predicting Specific Toxicities
QSAR represents a more focused predictive method, employing statistical and machine learning algorithms to build mathematical models that correlate a molecule's structural features (descriptors) with a specific biological endpoint, such as toxicity.[9][10]
-
Core Principle: If a training set of diverse carboxamides with known acute oral toxicity data is available, a QSAR model can be developed to predict the toxicity of new, untested analogues.[11] The model essentially learns which structural fragments or electronic properties are associated with toxicity.
-
Leading Tool Examples: T.E.S.T. (EPA), ProTox-II: The U.S. EPA's Toxicity Estimation Software Tool (T.E.S.T.) provides QSAR models for various toxicity endpoints.[12] ProTox-II is another popular web server for predicting toxicities like hepatotoxicity and carcinogenicity.[13][14]
-
Causality & Self-Validation: A robust QSAR model's validity is determined by rigorous internal and external validation.[11] The key limitation is its applicability domain ; a model trained on aromatic amines will likely be inaccurate for predicting the toxicity of aliphatic cyclohexanecarboxamides because the underlying mechanisms of toxicity may differ.[9] Therefore, it is critical to ensure that the compounds being predicted are structurally similar to those in the model's training set.
Physiologically Based Pharmacokinetic (PBPK) Modeling: The Mechanistic Deep Dive
PBPK modeling is the most sophisticated of the three approaches, simulating the dynamic processes of ADME within a virtual animal or human. It integrates a compound's physicochemical data with system-specific physiological information (e.g., organ volumes, blood flow rates).[15][16]
-
Core Principle: A PBPK model is a system of differential equations representing different organs as interconnected compartments.[15][17] By inputting in vitro data (e.g., metabolic clearance from liver microsomes) and physicochemical properties, the model can predict the concentration-time profile of a drug in any tissue of interest.[16]
-
Leading Tool Examples: Simcyp®, GastroPlus®: These are commercial software platforms widely used in the pharmaceutical industry. They are powerful tools for interspecies scaling and predicting clinical drug-drug interactions (DDIs).[18]
-
Causality & Application to Amides: A PBPK model was successfully developed for spectinamides, a class of antibiotics, to predict their distribution into various tissues, including infection sites.[17][19] For a novel cyclohexanecarboxamide, a PBPK model could predict whether it achieves sufficient exposure in a target organ and assess how its clearance is affected by co-administration of a CYP3A4 inhibitor—a critical question for many amide-based drugs.[18]
Part 2: Experimental Protocol: A Standardized In Silico ADME-Tox Workflow
This protocol outlines a systematic, multi-stage workflow for assessing a novel substituted cyclohexanecarboxamide, moving from rapid screening to in-depth analysis.
Step-by-Step Methodology
-
Molecule Preparation:
-
Draw the 2D structure of the substituted cyclohexanecarboxamide using a chemical sketcher (e.g., MarvinJS, ChemDraw).
-
Convert the structure to a simplified molecular-input line-entry system (SMILES) string, which is the standard input for most web-based tools.
-
Ensure the structure is correctly protonated at a physiological pH of 7.4. Most tools handle this automatically, but it is a critical checkpoint.
-
-
Stage 1: Physicochemical Profiling & Drug-Likeness (e.g., using SwissADME):
-
Navigate to the SwissADME web server (]">http://www.swissadme.ch).[5]
-
Paste the SMILES string of your compound into the input box.
-
Execute the prediction. The server will return a comprehensive table of properties.
-
Primary Analysis:
-
Check for violations of Lipinski's Rule of Five. More than one violation may suggest future issues with oral bioavailability.[6]
-
Examine the Bioavailability Radar. The ideal compound should have its plot fall entirely within the pink hexagonal area, indicating optimal ranges for lipophilicity, size, polarity, solubility, saturation, and flexibility.[5]
-
Consult the BOILED-Egg diagram. A point in the white region predicts high gastrointestinal absorption; a point in the yellow yolk region predicts high brain penetration.[5][7]
-
-
-
Stage 2: Initial Toxicity Assessment (e.g., using ProTox-II):
-
Navigate to a toxicity prediction server like ProTox-II.
-
Input the SMILES string of the same compound.
-
Run the prediction.
-
Primary Analysis:
-
Review the predicted LD50 (rat, acute oral) value and the corresponding toxicity class (1-6). A lower LD50 and a lower class number (e.g., 1, 2) indicate higher toxicity.
-
Check for specific toxicity predictions, such as hepatotoxicity or mutagenicity (Ames test). A "positive" or "active" prediction is a red flag that warrants further investigation.
-
-
-
Stage 3: Data Consolidation and Decision Making:
-
Aggregate the key parameters from all platforms into a single table (see Part 3 for an example).
-
Analyze the complete profile. A compound might have excellent drug-likeness but a high toxicity warning, or vice-versa.
-
Based on this integrated profile, decide whether to:
-
Advance the compound for synthesis and in vitro testing.
-
Deprioritize the compound due to a predicted fatal flaw (e.g., high toxicity, very poor absorption).
-
Optimize the structure to mitigate a predicted liability (e.g., reduce lipophilicity to decrease hERG inhibition risk) and re-run the in silico workflow.
-
-
Workflow Visualization
Caption: Decision-making based on the integrated ADME-Tox profile.
Interpretation: The profile of Cyclohexamide-X is mixed. While it has promising absorption properties, the predicted hepatotoxicity and CYP inhibition are significant liabilities. The high lipophilicity is likely a root cause for both issues. [20]The logical next step is not to discard the compound, but to initiate a structure-activity relationship (SAR) campaign to design analogues with lower LogP while attempting to retain potency.
Part 4: Strengths, Limitations, and a Path Forward
It is crucial to recognize that all in silico predictions are models, not reality. Their utility lies in their ability to guide research and prioritize resources, not replace experimental validation.
| Methodology | Strengths | Limitations |
| Physicochemical/Rule-Based | Extremely fast; excellent for screening millions of compounds; no experimental input needed. [1] | Can be overly simplistic; may incorrectly flag novel chemical scaffolds that are otherwise viable; provides little mechanistic insight. [21] |
| QSAR | Excellent for flagging specific, well-understood toxicity endpoints; can be highly accurate within its applicability domain. [9] | Accuracy is highly dependent on the quality and diversity of the training data; predictions are unreliable for out-of-domain structures. [9][11] |
| PBPK Modeling | Provides deep mechanistic insight; predicts tissue concentrations and DDIs; allows for interspecies extrapolation to guide clinical trial design. [15][17] | Data-intensive (requires in vitro clearance, plasma protein binding data); complex to build and validate models; computationally expensive. |
Trustworthiness and Self-Validation: The trustworthiness of any prediction is contingent on the applicability domain of the model. For QSAR models, this means the query molecule must be structurally similar to the training set. [9]For PBPK, the underlying assumptions of the model (e.g., perfusion-limited distribution) must be appropriate for the compound class. Researchers should always treat predictions, especially from free web servers, with a degree of skepticism. A recent comparative study showed that absorption prediction, in particular, can be unreliable across different platforms. [22]Cross-verification using two or three different tools is a prudent strategy. [14]
Conclusion
In silico ADME-Tox prediction is an indispensable component of modern drug discovery. For researchers working with substituted cyclohexanecarboxamides, a tiered approach is recommended. Begin with rapid, broad-based screening of virtual libraries using physicochemical and rule-based tools like SwissADME to ensure fundamental drug-like properties are met. Follow this with targeted QSAR-based toxicity predictions to flag potential liabilities early. For the most promising lead candidates, developing a mechanistic PBPK model can provide invaluable insights to guide preclinical development and de-risk the transition to clinical trials. By understanding the causality, strengths, and limitations of each computational method, discovery teams can better navigate the complex path from chemical structure to safe and effective medicine.
References
- KNIME. (n.d.). ADME prediction with KNIME: In silico aqueous solubility consensus model based on supervised recursive random forest approaches. PMC.
- QSAR Modeling for Predicting Toxicity: Advancements and Challenges. (2023, May 29). LinkedIn.
- ADME Prediction with KNIME: In silico aqueous solubility models based on supervised recursive machine learning approaches. (2021). ResearchGate.
- In Silico Tools and Software to Predict ADMET of New Drug Candidates. (n.d.). SpringerLink.
- Development of a Minimalistic Physiologically Based Pharmacokinetic (mPBPK) Model for the Preclinical Development of Spectinamide Antibiotics. (2023). MDPI.
- QSAR Modeling of Rat Acute Toxicity by Oral Exposure. (n.d.). NIH Public Access.
- Structure-based QSAR Models to Predict Repeat Dose Toxicity Points of Departure. (n.d.). ACS Publications.
- Comparison of Software for Prediction of Fraction Absorbed and Unbound in Humans. (2023). Preprints.org.
- Development of a Minimalistic Physiologically Based Pharmacokinetic (mPBPK) Model for the Preclinical Development of Spectinamide Antibiotics. (2023). PubMed.
- Improving QSAR Modeling for Predictive Toxicology using Publicly Aggregated Semantic Graph Data and Graph Neural Networks. (2022). PMC.
- Toxicity Estimation Software Tool (TEST). (n.d.). US EPA.
- Frequently Asked Questions - SwissADME. (n.d.). SwissADME.
- Swiss ADME predictions of pharmacokinetics and drug-likeness properties of secondary metabolites present in Trigonella foenum-graecum. (2023). Journal of Pharmacognosy and Phytochemistry.
- ADME/ADMET Assessment Using SwissADME, ProTox-II, admet SAR, and Swiss Target Prediction: A Comprehensive Guide. (n.d.). Pars Silico.
- Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. (2023). NIH.
- From Molecular Properties to Mechanistic ADME: A Guide to Scoring Success. (2023, October 4). YouTube.
- Which is the best Web Server for ADMET Predictions helpful for publications. (2023). ResearchGate.
- SwissADME a web tool to support pharmacokinetic optimization for drug discovery. (2017, June 22). YouTube.
- In Silico ADME Methods Used in the Evaluation of Natural Products. (2023). PMC.
- SWISS ADME Simplified: A Practical Tutorial| ADME prediction for Drug Design & bioinformatics. (2023, January 17). YouTube.
- Oral Bioavailability Prediction Screening: Gift of SwissADME. (2023, August 2). PRISM BioLab.
- ADME-Tox prediction using admetSAR and SwissADME software. (n.d.). ResearchGate.
- PBPK modeling and simulation in drug research and development. (2016). PMC.
- Synthesis, molecular docking, and in silico ADME/Tox profiling studies of new 1-aryl-5-(3-azidopropyl)indol-4-ones: Potential inhibitors of SARS CoV-2 main protease. (2020). PMC.
- In Silico ADME and Toxicity Prediction of Benzimidazole Derivatives and Its Cobalt Coordination Compounds. Synthesis, Characterization and Crystal Structure. (2022). MDPI.
- PBPK Modeling to Predict Clinical Drug–Drug Interaction and Impact of Hepatic Impairment for an ADC With the Payload Auristatin F‐Hydroxypropylamide. (2023). PMC.
- PBPK Modeling and Simulation and Therapeutic Drug Monitoring: Possible Ways for Antibiotic Dose Adjustment. (2021). MDPI.
- SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. (2017). PMC.
- Antimicrobial and ADME properties of methoxylated, methylated and nitrated 2-hydroxynaphthalene-1 carboxanilides. (2022). PMC.
- ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. (n.d.). RSC Publishing.
- Use of in-silico assays to characterize the ADMET profile and identify potential therapeutic targets of fusarochromanone, a novel anti-cancer agent. (2015). NIH.
- Physicochemical Properties, Drug Likeness, ADMET, DFT Studies and in vitro antioxidant activity of Oxindole Derivatives. (2024). ResearchGate.
- Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. (2023). MDPI.
Sources
- 1. In Silico ADME Methods Used in the Evaluation of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ADME prediction with KNIME: In silico aqueous solubility consensus model based on supervised recursive random forest approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 5. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. SwissADME [swissadme.ch]
- 8. Oral Bioavailability Prediction Screening: Gift of SwissADME - PRISM BioLab [prismbiolab.com]
- 9. QSAR Modeling for Predicting Toxicity: Advancements and Challenges - Medicinal Chemistry Lectures Notes [medicinal-chemistry-notes.blogspot.com]
- 10. Improving QSAR Modeling for Predictive Toxicology using Publicly Aggregated Semantic Graph Data and Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 12. epa.gov [epa.gov]
- 13. ADME/ADMET Assessment Using SwissADME, ProTox-II, admet SAR, and Swiss Target Prediction: A Comprehensive Guide [parssilico.com]
- 14. researchgate.net [researchgate.net]
- 15. PBPK modeling and simulation in drug research and development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. PBPK Modeling to Predict Clinical Drug–Drug Interaction and Impact of Hepatic Impairment for an ADC With the Payload Auristatin F‐Hydroxypropylamide - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Development of a Minimalistic Physiologically Based Pharmacokinetic (mPBPK) Model for the Preclinical Development of Spectinamide Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. biorxiv.org [biorxiv.org]
- 22. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Amide Coupling: A Comparative Analysis of Modern Protocols
The formation of the amide bond is a cornerstone of modern chemical synthesis, particularly within the pharmaceutical and materials science sectors. Its prevalence in biologically active molecules and polymers necessitates robust and efficient methods for its construction.[1] While the direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable, a plethora of coupling reagents have been developed to facilitate this transformation.[2][3] The choice of protocol is critical, directly influencing reaction yield, purity, cost, and the preservation of stereochemical integrity.[4][5] This guide provides a comparative analysis of commonly employed amide coupling protocols, offering insights into their mechanisms, applications, and practical considerations to empower researchers in making informed decisions.
The Fundamental Principle: Activating the Carboxyl Group
The direct reaction between a carboxylic acid and an amine is typically an acid-base reaction, forming a non-reactive carboxylate salt.[3] Amide coupling reagents circumvent this by converting the carboxylic acid's hydroxyl group into a better leaving group, thereby activating the carbonyl carbon for nucleophilic attack by the amine.[5] The ideal coupling reagent should be highly efficient, minimize side reactions such as racemization, and have byproducts that are easily removed.[6][7]
A Comparative Overview of Common Coupling Reagent Classes
The vast landscape of amide coupling reagents can be broadly categorized into several classes, each with its own mechanistic nuances and ideal use cases.
Carbodiimides: The Workhorses of Amide Synthesis
Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used due to their effectiveness and relatively low cost.[8][9] The mechanism involves the formation of a highly reactive O-acylisourea intermediate.[10]
However, this intermediate is prone to racemization, especially with chiral carboxylic acids, and can rearrange to a stable N-acylurea byproduct, which can be difficult to remove.[11] To mitigate these issues, additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) are often employed. These additives trap the O-acylisourea intermediate to form a more stable active ester, which is less susceptible to racemization and reacts cleanly with the amine.[10][12] EDC is particularly favored in biological applications due to the water-solubility of its urea byproduct, simplifying purification.[3][10]
Mechanism of Carbodiimide Coupling with an Additive:
Caption: Carbodiimide activation and subsequent amine coupling.
Uronium/Aminium Salts: The High-Performance Choice
Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), HBTU, and HCTU are renowned for their high efficiency and rapid reaction times, especially in challenging couplings such as peptide synthesis.[4][13][14] These reagents activate the carboxylic acid to form an active ester, often with the assistance of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).[13][15]
The mechanism of HATU, for example, involves the formation of an active ester with 1-hydroxy-7-azabenzotriazole (HOAt).[16][17] The nitrogen atom in the pyridine ring of HOAt is thought to participate in the reaction, accelerating the aminolysis step.[13] This class of reagents is generally associated with low levels of racemization.[4] However, they are more expensive than carbodiimides, and their byproducts can sometimes be challenging to remove completely.[14]
Mechanism of HATU-mediated Coupling:
Caption: Uronium salt activation pathway.
Phosphonium Salts: Versatile and Effective
Phosphonium salt reagents, such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), are another class of highly effective coupling agents. Similar to uronium salts, they activate carboxylic acids to form active esters. PyAOP is particularly noted for its effectiveness in coupling N-methylated amino acids, which are notoriously difficult substrates.[8] While generally efficient, some phosphonium reagents can be associated with a higher degree of epimerization compared to HATU.[8]
Propanephosphonic Acid Anhydride (T3P®): A Green and Safe Alternative
T3P® has emerged as a powerful and environmentally friendly coupling reagent.[1][18] It is a cyclic trimer of propanephosphonic anhydride and acts as a potent dehydrating agent.[7] The reaction mechanism involves the formation of a mixed anhydride intermediate, which then reacts with the amine.[7]
A key advantage of T3P® is that its byproducts are water-soluble phosphonic acids, which are easily removed by a simple aqueous workup.[6][7] This simplifies purification and makes it an attractive option for large-scale synthesis.[18][19] T3P® has been shown to be effective for a wide range of substrates, including those prone to racemization, and often provides high yields with low epimerization.[1][18]
Mechanism of T3P®-mediated Coupling:
Caption: T3P® activation and byproduct formation.
Quantitative Comparison of Coupling Reagents
The choice of coupling reagent can significantly impact the outcome of a reaction. The following table provides a comparative summary of the performance of several common reagents.
| Coupling Reagent/System | Class | Reported Yield Range (%) | Racemization/Epimerization | Key Advantages | Common Side Reactions/Drawbacks |
| EDC/NHS | Carbodiimide | 60-95%[3] | Low to moderate | Water-soluble byproduct, cost-effective.[3][10] | Formation of N-acylurea, potential for side reactions with unprotected Asn/Gln.[8][11] |
| HATU | Uronium/Aminium Salt | 95% (typical)[20] | Very Low[4] | High efficiency, fast reaction times, good for challenging couplings.[5][13] | Higher cost, byproduct removal can be difficult.[14] |
| HBTU | Uronium/Aminium Salt | Lower than HATU[4] | Low[8] | Effective and widely used. | Can lead to more impurities compared to HATU.[4] |
| PyBOP | Phosphonium Salt | Lower than HATU[4] | Can be significant[8] | Effective for many standard couplings. | Potential for higher epimerization.[8] |
| T3P® | Phosphonic Anhydride | 92% (typical)[20] | Very Low[1][18] | Safe, water-soluble byproducts, easy workup, good for large scale.[6][18] | Requires stoichiometric amounts of base.[6] |
Note: Yields and racemization levels are highly dependent on the specific substrates, solvent, base, and reaction conditions.[4]
Experimental Protocols
To provide a practical context, the following are representative protocols for some of the discussed coupling methods. These should be considered as starting points and may require optimization for specific applications.
Protocol 1: General Amide Coupling using EDC/NHS
Materials:
-
Carboxylic acid
-
Amine
-
EDC
-
NHS
-
Anhydrous DMF or DCM
-
Non-nucleophilic base (e.g., DIPEA or triethylamine)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq.) and NHS (1.1 eq.) in anhydrous DMF or DCM.[3]
-
Add EDC (1.1 eq.) to the solution and stir at room temperature for 30-60 minutes to pre-activate the carboxylic acid.[21]
-
Add the amine (1.0-1.2 eq.) and a non-nucleophilic base (2.0 eq.) to the reaction mixture.[5]
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS), typically 2-12 hours.[3][22]
-
Work-up: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer, concentrate, and purify the crude amide by column chromatography.[3]
Protocol 2: HATU-Mediated Coupling
Materials:
-
Carboxylic acid
-
Amine
-
HATU
-
Anhydrous DMF or DCM
-
DIPEA
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF or DCM.[5]
-
Add DIPEA (2.0 eq.) to the mixture and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.[5]
-
Add the amine (1.0-1.2 eq.) to the reaction mixture.[5]
-
Stir the reaction at room temperature until completion, typically 1-4 hours.[3]
-
Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer, concentrate, and purify the crude amide by column chromatography.[3]
Protocol 3: T3P®-Mediated Coupling
Materials:
-
Carboxylic acid
-
Amine
-
T3P® (typically 50% solution in ethyl acetate or DMF)
-
Pyridine or other suitable base
-
Ethyl acetate or other suitable solvent
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1.0 eq.) and the amine (1.1 eq.) in the chosen solvent.[19]
-
Add the base (e.g., pyridine, 2.0-3.0 eq.).[1]
-
Slowly add the T3P® solution (1.5 eq.) to the mixture, maintaining the temperature at 0-25 °C.[1][6]
-
Stir the reaction at room temperature until completion, typically 1-4 hours.[20]
-
Work-up: Quench the reaction with water or dilute aqueous acid. Extract the product with an organic solvent. The aqueous layer will contain the water-soluble phosphonic acid byproducts. Wash the organic layer, dry, concentrate, and purify as needed.[1][6]
Experimental Workflow for Comparative Analysis:
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 7. youtube.com [youtube.com]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. bachem.com [bachem.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. HATU - Wikipedia [en.wikipedia.org]
- 14. m.youtube.com [m.youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 17. researchgate.net [researchgate.net]
- 18. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 19. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Amide Synthesis [fishersci.co.uk]
- 22. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
A Comparative Guide to the Structural Validation of 4-hydroxycyclohexane-1-carboxamide: A Mass Spectrometry-Centric Approach
This guide provides an in-depth, comparative analysis of methodologies for the structural validation of 4-hydroxycyclohexane-1-carboxamide, a molecule of interest in medicinal chemistry and metabolite identification. We will focus on the pivotal role of mass spectrometry (MS) as a primary tool for elucidation, while objectively comparing its performance and information yield against orthogonal techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. The narrative is designed for researchers, scientists, and drug development professionals who require robust, validated data for compound identification and regulatory submission.
The Imperative for Unambiguous Structural Validation
In drug development and metabolic research, the absolute confirmation of a molecule's structure is non-negotiable. For a compound like this compound, which contains multiple functional groups (a hydroxyl and a primary amide) and a flexible cycloalkane core, structural ambiguity can lead to misinterpreted biological activity, flawed structure-activity relationships (SAR), and significant delays in development. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) mandate rigorous characterization to ensure the identity, purity, and quality of any active pharmaceutical ingredient (API) or related substance.[1][2][3] This guide presents a self-validating workflow, grounded in high-resolution mass spectrometry, to meet these exacting standards.
Primary Elucidation via High-Resolution Tandem Mass Spectrometry (HR-MS/MS)
Mass spectrometry is an exceptionally powerful tool for determining molecular formulas and piecing together structures from fragmentation patterns.[4] Its unparalleled sensitivity allows for the analysis of minute sample quantities, a common scenario in metabolite identification or impurity profiling.[5] For this compound (Molecular Formula: C₇H₁₃NO₂, Monoisotopic Mass: 143.0946 Da[6]), we employ a Liquid Chromatography-Quadrupole Time-of-Flight (LC-Q-TOF) Mass Spectrometry system.
Causality Behind Experimental Choices:
-
Ionization Method (Electrospray Ionization - ESI): ESI is a soft ionization technique chosen to preserve the intact molecule and generate a protonated molecular ion, [M+H]⁺, at m/z 144.1019. This is crucial for establishing the correct precursor mass for subsequent fragmentation analysis (MS/MS).[7] Unlike hard ionization methods like Electron Ionization (EI), which can cause excessive initial fragmentation and the potential loss of the molecular ion, ESI provides a clear starting point.[7]
-
Mass Analyzer (Q-TOF): A hybrid Quadrupole Time-of-Flight analyzer offers the best of both worlds. The quadrupole allows for the precise selection of our [M+H]⁺ precursor ion, while the TOF analyzer provides high-resolution, accurate-mass measurements (typically <5 ppm error).[4][7] This high accuracy is a self-validating feature, enabling the confident determination of the elemental composition of both the parent ion and its fragments, significantly reducing ambiguity.[5]
-
Fragmentation Method (Collision-Induced Dissociation - CID): CID is used to controllably fragment the selected precursor ion. By varying the collision energy, we can induce specific bond cleavages that reveal the connectivity of the molecule's functional groups and core structure.[4]
Experimental Workflow: LC-Q-TOF Analysis
The logical flow of a typical HR-MS/MS experiment is designed to isolate the target molecule, confirm its elemental composition, and then systematically break it apart to deduce its structure.
Caption: Workflow for structural validation using LC-Q-TOF Mass Spectrometry.
Predicted Fragmentation Pattern and Interpretation
The fragmentation of this compound under CID is governed by the established chemistry of its functional groups. The primary amide and hydroxyl group are the most likely sites for initial cleavages.
-
Loss of Water: The hydroxyl group can be easily eliminated as a neutral water molecule (H₂O, 18.01 Da), a common fragmentation pathway for alcohols.[8] This results in a prominent fragment ion at m/z 126.0913.
-
Loss of Ammonia: The primary amide can lose ammonia (NH₃, 17.03 Da), although less common than water loss, it is a possible pathway.
-
Amide Bond Cleavage: A characteristic cleavage for amides is the loss of the entire carboxamide group as a radical or neutral molecule, or more commonly, cleavage of the N-CO bond.[9][10] A key fragment arises from the cleavage of the C-C bond between the ring and the carbonyl group, leading to an acylium ion or subsequent loss of CO.
-
Ring Cleavage: Cycloalkanes can undergo complex ring-opening and subsequent fragmentation, though these are often lower-abundance ions compared to the initial functional group losses.[11]
Sources
- 1. seed.nih.gov [seed.nih.gov]
- 2. thefdagroup.com [thefdagroup.com]
- 3. pharmtech.com [pharmtech.com]
- 4. fiveable.me [fiveable.me]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C7H13NO2 | CID 14022790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Hydroxycyclohexane-1-carboxamide
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 4-Hydroxycyclohexane-1-carboxamide. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to explain the scientific rationale behind each procedural step. Our commitment is to provide value beyond the product, ensuring that your laboratory operations are not only productive but also anchored in the highest standards of safety and environmental stewardship.
Hazard Identification and Essential Safety Precautions
Before any disposal process begins, a thorough understanding of the compound's intrinsic hazards is paramount. This initial risk assessment dictates the necessary handling precautions and personal protective equipment (PPE), forming the foundation of a self-validating safety system.
This compound (PubChem CID: 14022790) is classified under the Globally Harmonized System (GHS) with the following primary hazards.[1]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Causality of Required PPE: The identified hazards directly inform the selection of mandatory PPE. The goal is to create an impermeable barrier between the researcher and the chemical, mitigating the risk of exposure.
-
Eye Protection: Due to its classification as a serious eye irritant (H319), chemical splash goggles are mandatory. A face shield should be worn over goggles when handling larger quantities or during procedures with a high risk of splashing.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn to prevent skin contact and irritation (H315). Always inspect gloves for tears or degradation before use and wash hands thoroughly after removal.
-
Body Protection: A standard lab coat is required to protect against incidental skin contact.
-
Respiratory Protection: All handling and preparation of waste should occur within a certified chemical fume hood to prevent the inhalation of dust or aerosols, which could cause respiratory irritation (H335).[2]
Regulatory Framework: Adherence to EPA and OSHA Standards
The disposal of laboratory chemicals in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[3] OSHA regulations, particularly the Hazard Communication Standard (29 CFR 1910.1200) and rules for hazardous chemicals in laboratories (29 CFR 1910.1450), ensure worker safety during handling and disposal.[4]
While this compound is not explicitly listed as a specific hazardous waste by the EPA, any laboratory waste should be treated as potentially hazardous.[5] The final determination depends on whether the waste exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity. Given its irritant properties, it is best practice to manage it as a regulated hazardous waste stream.
Step-by-Step Disposal Protocol: From Generation to Collection
This protocol ensures that waste is managed safely and compliantly from the moment it is generated until it is ready for final disposal by a licensed professional.
Step 1: Waste Identification and Segregation
Proper segregation is a critical control point to prevent dangerous chemical reactions. Amides, as a chemical class, are known to be incompatible with certain other substances.
-
Action: Collect waste this compound and any materials contaminated with it (e.g., weigh boats, contaminated gloves, absorbent pads) in a dedicated waste container.
-
Causality (The "Why"): Do not mix this waste with other chemical streams. Amides are incompatible with acids and oxidizing agents.[6] Mixing with acids can generate heat, while mixing with strong oxidizing agents can lead to vigorous and potentially dangerous reactions.[6] Segregation prevents unintended reactions, ensuring the stability and safety of the accumulated waste.[7]
| Hazard Class | Incompatible Materials | Potential Hazard of Mixing |
| Amides | Acids (Mineral, Non-oxidizing) | Heat Generation |
| Acids (Mineral, Oxidizing) | Heat Generation, Toxic Gas Release | |
| Strong Oxidizing Agents | Vigorous/Violent Reaction | |
| Strong Reducing Agents | Potential for Reaction |
Step 2: Container Selection and Labeling
The waste container is the primary containment vessel and must be chosen and labeled correctly to comply with regulations and ensure safety.
-
Action: Select a waste container made of a material compatible with this compound, such as high-density polyethylene (HDPE). Ensure the container is in good condition with a secure, leak-proof screw-top cap.[7][8]
-
Labeling: Immediately affix a hazardous waste label to the container. The label must, at a minimum, include the following information:[9][10]
-
The words "HAZARDOUS WASTE"
-
The full chemical name: "Waste this compound"
-
An indication of the hazards (e.g., "Irritant" or GHS pictograms)[10]
-
The name and location (building/room number) of the generating laboratory.
-
-
Causality: Proper container selection prevents chemical degradation of the container and potential leaks. Clear, compliant labeling is an EPA and OSHA requirement that communicates the container's contents and associated hazards to all personnel and emergency responders.[9]
Step 3: Waste Accumulation in a Satellite Accumulation Area (SAA)
An SAA is a designated location at or near the point of waste generation where hazardous waste can be collected before being moved to a central storage area.[8][9]
-
Action: Store the labeled, closed waste container in your designated SAA. This area should be under the direct control of laboratory personnel and clearly marked.
-
Storage Requirements:
-
Keep the container closed at all times except when adding waste.[11] This is a common and critical compliance point.
-
Place the container in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks or spills.[11][12]
-
Do not accumulate more than 55 gallons of hazardous waste in your SAA.[9]
-
-
Causality: The SAA provides a controlled, safe environment for the initial collection of waste. Keeping containers closed minimizes the release of vapors and prevents spills. Secondary containment is a crucial safeguard against the spread of contamination in the event of a primary container failure.
Step 4: Arranging for Final Disposal
Disposal of this compound must be conducted through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Action: Once the waste container is nearly full (no more than 90% capacity to allow for expansion), or if it has been in the SAA for an extended period (typically up to one year for partially filled containers), contact your EHS office to schedule a waste pickup.[3][8]
-
Prohibited Disposal Methods:
-
DO NOT dispose of this compound down the drain.[13] Its potential environmental impact is not fully known, and drain disposal of laboratory chemicals is broadly restricted.
-
DO NOT dispose of it in the regular trash. This is a violation of regulations and poses a risk to custodial staff.
-
DO NOT allow the chemical to evaporate in the fume hood as a means of disposal.[11]
-
-
Causality: Professional hazardous waste vendors have the expertise and permits to transport, treat, and dispose of chemical waste in a manner that is safe, environmentally sound, and compliant with all federal and state regulations.[10][14]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Waste Disposal Workflow for this compound.
Emergency Procedures: Spill and Exposure
In the event of an accidental release or exposure, immediate and correct action is crucial.
-
Skin or Eye Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes. For eye contact, use an emergency eyewash station, holding the eyelids open. Remove contaminated clothing while flushing. Seek immediate medical attention.[15]
-
Minor Spill (in a fume hood): Ensure PPE is on. Absorb the spill with an inert, non-combustible absorbent material such as sand or vermiculite. Collect the contaminated absorbent into your hazardous waste container. Clean the spill area thoroughly.
-
Major Spill (outside a fume hood): Evacuate the immediate area and alert colleagues. If safe to do so, prevent the spill from spreading or entering drains. Contact your institution's EHS or emergency response team for cleanup.[16]
References
- OSHA Rules for Hazardous Chemicals. (2025). DuraLabel Resources. [Link]
- This compound | C7H13NO2 | CID 14022790.
- OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). US Compliance. [Link]
- Hazardous Waste Operations and Emergency Response (HAZWOPER) - Standards.
- OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024). CDMS. [Link]
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
- OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022). MCF Environmental Services. [Link]
- How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA. [Link]
- Managing Hazardous Chemical Waste in the Lab. (n.d.).
- Laboratory Waste Management: The New Regulations. (n.d.). MedicalLab Management. [Link]
- Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. Environmental Protection Agency (EPA). [Link]
- Amides Waste Compatibility: Key Insights for Safe Disposal. CP Lab Safety. [Link]
- 4-Hydroxycyclohexanecarboxylic acid | C7H12O3 | CID 151138.
- Guidelines: Handling and Disposal of Chemicals. Purdue University College of Engineering. [Link]
- Waste Code. U.S. Environmental Protection Agency (EPA). [Link]
- Hazardous Waste Disposal Guide. Dartmouth College. [Link]
- The NIH Drain Discharge Guide.
- Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. (n.d.). U.S. Environmental Protection Agency (EPA). [Link]
- List of Hazardous Substances and Reportable Quantities. (n.d.).
Sources
- 1. This compound | C7H13NO2 | CID 14022790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aksci.com [aksci.com]
- 3. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 4. resources.duralabel.com [resources.duralabel.com]
- 5. epa.gov [epa.gov]
- 6. calpaclab.com [calpaclab.com]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 10. MedicalLab Management Magazine [medlabmag.com]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. connmaciel.com [connmaciel.com]
- 13. nems.nih.gov [nems.nih.gov]
- 14. cleanmanagement.com [cleanmanagement.com]
- 15. tcichemicals.com [tcichemicals.com]
- 16. Hazardous Waste Operations and Emergency Response (HAZWOPER) - Standards | Occupational Safety and Health Administration [osha.gov]
Mastering the Safe Handling of 4-Hydroxycyclohexane-1-carboxamide: A Guide to Personal Protective Equipment and Disposal
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to the safety and precision of laboratory practices. 4-Hydroxycyclohexane-1-carboxamide, a compound of interest in various research applications, requires meticulous handling to ensure the safety of personnel and the surrounding environment. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), as well as operational and disposal plans when working with this chemical. Our approach is grounded in established safety protocols and a causal understanding of the compound's potential hazards.
Hazard Assessment of this compound
Understanding the intrinsic hazards of a chemical is the foundational step in developing a robust safety protocol. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
-
H315: Causes skin irritation. [1]
-
H319: Causes serious eye irritation. [1]
-
H335: May cause respiratory irritation. [1]
These classifications dictate the necessity of a multi-faceted PPE strategy to shield researchers from potential exposure through dermal contact, ocular contact, and inhalation.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is not a one-size-fits-all approach. It is a systematic process based on a thorough risk assessment of the procedures being undertaken. The following sections detail the essential PPE for handling this compound, explaining the rationale behind each recommendation.
Skin Protection: Beyond the Lab Coat
Given the H315 classification (causes skin irritation), comprehensive skin protection is paramount.
-
Laboratory Coat: A standard, clean lab coat is the first line of defense. However, for procedures with a higher risk of splashes or spills, a lab coat made of a material with demonstrated chemical resistance is preferable.
-
Gloves: The choice of gloves is critical. Disposable nitrile or neoprene gloves are recommended for handling this compound.[2] Natural rubber gloves may offer less protection against various organic chemicals. It is crucial to consult the glove manufacturer's chemical resistance guide to ensure the selected gloves are appropriate for the specific solvent being used with the compound. Always inspect gloves for any signs of degradation or punctures before use. For prolonged or immersive contact, consider double-gloving.
-
Full-Coverage Clothing: Long pants and closed-toe shoes are mandatory in any laboratory setting to protect the skin from accidental spills.
Eye and Face Protection: Shielding Against Serious Irritation
The H319 classification (causes serious eye irritation) necessitates robust eye and face protection.
-
Safety Glasses with Side Shields: For low-risk procedures involving small quantities of the compound, safety glasses with side shields that meet ANSI Z87.1 standards are the minimum requirement.
-
Chemical Splash Goggles: When there is a potential for splashes or when handling larger quantities, chemical splash goggles are essential. They provide a complete seal around the eyes, offering superior protection.
-
Face Shield: In situations with a significant splash hazard, a face shield should be worn in conjunction with chemical splash goggles to protect the entire face.
Respiratory Protection: Safeguarding Against Irritation
The potential for respiratory irritation (H335) requires careful consideration of the work environment and the nature of the procedure.
-
Engineering Controls: The primary method for mitigating respiratory hazards is the use of engineering controls. Whenever possible, handle this compound in a certified chemical fume hood to minimize the inhalation of any dust or aerosols.
-
Respiratory Protection: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, respiratory protection is required. A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. The selection of the specific respirator type depends on the concentration of the airborne contaminant and requires a formal respiratory protection program, including fit-testing and training.
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow for this compound.
Operational and Disposal Plans: Ensuring a Safe Workflow
A comprehensive safety plan extends beyond the selection of PPE and includes clear protocols for handling and disposal.
Step-by-Step Handling Protocol
-
Preparation:
-
Designate a specific area for handling the compound, preferably within a chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Assemble all necessary equipment and PPE before starting the procedure.
-
-
Donning PPE:
-
Put on a lab coat, ensuring it is fully buttoned.
-
Don the appropriate eye and face protection.
-
Wash and dry hands thoroughly before putting on gloves.
-
-
Handling the Compound:
-
Dispense the chemical carefully to avoid generating dust or aerosols.
-
If a spill occurs, follow your institution's established spill response procedure. Small spills can often be absorbed with an inert material and collected into a designated waste container.
-
-
Doffing PPE:
-
Remove gloves using a technique that avoids skin contact with the contaminated exterior.
-
Remove your lab coat, followed by eye and face protection.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Disposal Plan
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation: All waste contaminated with this compound, including disposable gloves, weigh boats, and absorbent materials from spills, must be collected in a designated and clearly labeled hazardous waste container.
-
Container Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound."
-
Disposal Procedures: Follow all local, state, and federal regulations for the disposal of chemical waste. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste pickup and disposal procedures. Do not dispose of this chemical down the drain.
Conclusion: Fostering a Culture of Safety
The responsible handling of this compound is a testament to a laboratory's commitment to safety and scientific excellence. By understanding the compound's hazards, diligently selecting and using the appropriate PPE, and adhering to established handling and disposal protocols, researchers can mitigate risks and create a secure environment for groundbreaking discoveries. This guide serves as a foundational resource, and it is incumbent upon each individual to remain vigilant, informed, and proactive in their approach to laboratory safety.
References
- PubChem. This compound.
- New Jersey Department of Health. Hazardous Substance Fact Sheet: Cyclohexanol. [Link]
- U.S. Environmental Protection Agency. Personal Protective Equipment. [Link]
- CHEMM. Personal Protective Equipment (PPE). [Link]
- University of California, Berkeley - Office of Environment, Health & Safety. Glove Selection Guide. [Link]
- WorkSafeBC. Personal Protective Equipment (PPE) for Workers Handling Ammonia. [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
